B1575317 EFTUD2

EFTUD2

Cat. No.: B1575317
Attention: For research use only. Not for human or veterinary use.
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Description

The EFTUD2 Antibody is a high-quality tool designed for the specific detection of Elongation Factor Tu GTP Binding Domain Containing 2 (this compound) in research applications. This compound is a core component of the major spliceosome, specifically part of the U5 small nuclear ribonucleoprotein (snRNP) complex . As a spliceosomal GTPase, it plays an essential role in mRNA processing by facilitating the removal of introns from precursor mRNA, a process critical for gene expression regulation . This antibody is invaluable for researchers investigating the molecular basis of Mendibulofacial Dysostosis with Microcephaly (MFDM), a rare developmental disorder caused by heterozygous loss-of-function mutations in the this compound gene . Beyond developmental biology, this compound has emerged as a significant factor in oncology. Recent studies highlight its upregulation in cancers such as lung adenocarcinoma (LUAD) and hepatocellular carcinoma, where it promotes tumor cell proliferation, migration, and invasion, and is associated with poor prognosis . Furthermore, this compound serves as a key regulator of innate immunity; it modulates macrophage activation and the production of cytokines like IL-6 and TNFα by controlling the alternative splicing of MyD88, an adaptor protein in Toll-like receptor signaling pathways . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

sequence

KILDAVVAQK

source

Homo sapiens (human)

storage

Common storage 2-8℃, long time storage -20℃.

Origin of Product

United States

Foundational & Exploratory

EFTUD2 Protein: A Core Regulator in Pre-mRNA Splicing and its Implications in Disease

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary: The Elongation Factor Tu GTP Binding Domain Containing 2 (EFTUD2) protein, also known as Snu114, is a highly conserved and essential component of the spliceosome, the molecular machinery responsible for pre-mRNA splicing. As a core protein of the U5 small nuclear ribonucleoprotein (snRNP), this compound plays a pivotal role in the assembly, catalytic activation, and dynamics of the spliceosome.[1][2][3][4] Its function is critical for ensuring the fidelity of intron removal and the ligation of exons to produce mature mRNA.[1][5][6] Haploinsufficiency of this compound, resulting from mutations in the this compound gene, leads to the severe developmental disorder Mandibulofacial Dysostosis with Microcephaly (MFDM), highlighting its indispensable role in human development.[7][8][9][10][11] Recent research has also implicated this compound dysfunction in other pathologies, including cancer and aberrant immune responses, primarily through the mis-splicing of key regulatory genes. This document provides a comprehensive technical overview of this compound's function in pre-mRNA splicing, summarizes key quantitative data, details relevant experimental protocols, and visualizes its associated molecular pathways and workflows.

Introduction to this compound

The this compound gene is located on human chromosome 17q21.31 and encodes a 109.4 kDa protein that is a core component of both the major and minor spliceosomes.[1][9] this compound is a spliceosomal GTPase that is integral to the U5 snRNP, a key building block of the spliceosome.[3][4] Within the spliceosome, this compound is centrally located in the U4/U6.U5 tri-snRNP complex, where it acts as a crucial scaffold and regulatory factor.[1][2][12] Its expression is ubiquitous across human cell types, with predominant localization to the nucleus where pre-mRNA splicing occurs.[1]

Core Function of this compound in Pre-mRNA Splicing

This compound's primary function is to ensure the proper assembly and catalytic activity of the spliceosome. It is involved throughout the splicing cycle, from the formation of the pre-catalytic complex to the disassembly of the post-splicing complex.[4][13]

Role in Spliceosome Assembly and Catalytic Activation

This compound is a central component of the U5 snRNP, which, along with the U4/U6 di-snRNP, forms the U4/U6.U5 tri-snRNP. This tri-snRNP is a major subunit that joins the pre-mRNA substrate to form the pre-catalytic spliceosome (B complex).[1] Within this complex, this compound serves as a critical interaction hub. It interacts directly with PRPF8, the largest and most central protein of the spliceosome, effectively forming a scaffold for the catalytic core.[1][2][12]

A key regulatory role of this compound is its control over the RNA helicase BRR2 (also known as SNRNP200).[2] this compound, in concert with PRPF8, modulates the helicase activity of BRR2, which is responsible for unwinding the U4/U6 snRNA duplex.[2][14] This unwinding is a critical step for the spliceosome's transition from an inactive to a catalytically active state, allowing for the formation of the active site that carries out the two transesterification reactions of splicing.[1][2]

The GTPase Function of this compound

This compound belongs to the TRAFAC class of GTPases. While it binds GTP, cryo-electron microscopy studies suggest that it may not hydrolyze GTP to drive major conformational changes within the spliceosome.[1][2] Instead, it is proposed that the GTP-bound state of this compound is necessary to maintain the structural integrity of the U5 snRNP and to properly position other factors, acting more as a stable platform or scaffold that supports the splicing process.[1][2] The maintenance of this GTP-bound state is crucial for spliceosome dynamics, and its disruption can prevent proper mRNA splicing.[5][15]

Molecular Consequences of this compound Dysfunction

Reduced levels or mutations in this compound lead to widespread splicing defects. This is not a general failure of splicing but often results in specific alternative splicing events, such as exon skipping and the use of cryptic splice sites.[16][17]

The p53 Pathway and Mdm2 Splicing

A critical downstream consequence of this compound dysfunction is the activation of the p53 tumor suppressor pathway.[15] Studies in mouse models have shown that reduced this compound levels lead to the mis-splicing of Mdm2, a key negative regulator of p53.[15][18] Specifically, this compound deficiency promotes the skipping of exon 3 in the Mdm2 pre-mRNA.[15][18] The resulting Mdm2 protein isoform is unable to effectively target p53 for degradation, leading to the accumulation of nuclear p53 and the induction of apoptosis.[1][15] This mechanism is believed to be a primary driver of the severe craniofacial and neuronal defects seen in MFDM, as neural crest cells are particularly sensitive to p53-mediated apoptosis.[15][18]

Regulation of Apoptosis and Immune Signaling

Beyond Mdm2, this compound regulates the splicing of other critical genes.

  • Apoptosis: In cortical morphogenesis, this compound directly interacts with Caspase3 and Aifm1 transcripts, regulating their alternative splicing to generate pro-apoptotic isoforms.[19]

  • Innate Immunity: this compound modulates immune responses by controlling the splicing of the myeloid differentiation primary response gene 88 (MyD88) pre-mRNA.[1] Inhibition of this compound increases the production of an inhibitory splice variant, MyD88S, which acts as a negative regulator of Toll-like receptor (TLR) signaling.[1][15]

Quantitative Data Summary

Quantitative analysis from various studies highlights the molecular impact of this compound mutations and knockdown.

Table 1: Frequency of Pathogenic this compound Variant Types in Mandibulofacial Dysostosis with Microcephaly (MFDM)

Mutation Type Frequency (%) Reference(s)
Splicing Mutations 43% [8][10]
Stop-Gain (Nonsense) 38% [8][10]
Missense Substitutions 18% [8][10]
Microdeletions Infrequent [8][10]

Data compiled from a cohort of 107 individuals from 94 kindreds.[8][10]

Table 2: Selected Quantitative Results from Experimental Studies on this compound Function

Experimental System Finding Quantitative Result Reference(s)
This compound+/- Heterozygous Mouse Embryos (E9.5) Reduction in this compound mRNA levels ~30-50% reduction compared to wild-type [18][20]
This compound+/- Heterozygous Mouse Embryos (E11.5) Reduction in this compound protein levels ~30% reduction compared to wild-type [20]
HEK293T cells with this compound mutant overexpression Impaired splicing efficiency (Luciferase Assay) Pathogenic mutants (R262W, C476R, L637R, A823T) showed a ~40-60% reduction in luciferase activity compared to wild-type this compound. [19][21]
In vitro biochemical assay Impaired GTP hydrolysis by pathogenic mutants R262W, C476R, and L637R mutants showed substantially impaired GTP hydrolysis. A823T retained 97% of wild-type activity. [19]

| BV2 microglia stimulated with LPS (24h) | Upregulation of this compound protein expression | Statistically significant increase (P < 0.001) compared to unstimulated cells. |[3] |

Key Experimental Protocols

The study of this compound function relies on several key molecular biology techniques to assess splicing activity and the consequences of mutations.

Minigene Splicing Assay

This assay is used to directly test how a specific mutation affects the splicing of a particular exon in vitro.

  • Objective: To determine if a variant in or near an exon causes aberrant splicing (e.g., exon skipping, intron retention).

  • Methodology:

    • Construct Design: The exon of interest (e.g., this compound exon 3) along with its flanking intronic sequences is amplified via PCR from wild-type and mutant genomic DNA.[22]

    • Cloning: The amplified DNA fragment is cloned into an exon trapping vector, such as pSPL3. This vector contains two reporter exons (e.g., Exon A and B from a viral gene) separated by an intron containing a multiple cloning site. The target exon/intron fragment is inserted into this site.[22]

    • Transfection: The wild-type and mutant minigene constructs are transfected into a suitable cell line (e.g., HEK293T).

    • RNA Extraction and RT-PCR: After 24-48 hours, total RNA is extracted from the cells. The RNA is reverse transcribed into cDNA. PCR is then performed using primers specific to the vector's reporter exons.[22]

    • Analysis: The PCR products are analyzed by gel electrophoresis. A correctly spliced transcript will produce a band of a predicted size (vector exon A + target exon + vector exon B). Aberrant splicing events, such as the skipping of the target exon, will result in a smaller band. Intron retention will result in a larger band. The identity of the bands is confirmed by Sanger sequencing.[22]

Luciferase-Based Splicing Reporter Assay

This quantitative assay measures overall splicing efficiency in living cells.

  • Objective: To quantify the impact of this compound knockdown or mutant expression on the cell's ability to splice an intron.

  • Methodology:

    • Construct Design: A reporter construct is created, typically containing a Firefly luciferase gene that is interrupted by an intron (e.g., pcDNA3.1-Luc-I).[19][21] For splicing to occur and a functional luciferase protein to be produced, the intron must be correctly removed.

    • Co-transfection: HEK293T cells are co-transfected with:

      • The luciferase-intron reporter construct.

      • A second plasmid expressing Renilla luciferase (e.g., pRL-TK) to serve as an internal control for transfection efficiency.[21]

      • Either siRNAs targeting this compound (for knockdown experiments) or plasmids overexpressing wild-type or mutant this compound.[19][21]

    • Lysis and Luminescence Measurement: After 48 hours, cells are lysed, and the activities of both Firefly and Renilla luciferases are measured using a dual-luciferase reporter assay system.

    • Analysis: The ratio of Firefly to Renilla luciferase activity is calculated. A decrease in this ratio in cells with this compound knockdown or mutant expression, compared to control cells, indicates reduced splicing efficiency.[21]

Visualizations: Pathways and Workflows

This compound's Role in Spliceosome Activation

spliceosome_activation cluster_U5 U5 snRNP Core U5 U5 snRNP U4U6 U4/U6 di-snRNP Pre_B_Complex Pre-catalytic Spliceosome (B Complex) U5->Pre_B_Complex joins U4U6->Pre_B_Complex joins This compound This compound-GTP PRPF8 PRPF8 This compound->PRPF8 interacts Active_Spliceosome Active Spliceosome (B* Complex) This compound->Active_Spliceosome Stabilizes & Regulates BRR2_inactive BRR2 (Helicase) Inactive PRPF8->BRR2_inactive interacts BRR2_inactive->Active_Spliceosome unwinds U4/U6 Pre_mRNA Pre-mRNA (with U1/U2 snRNPs) Pre_mRNA->Pre_B_Complex Pre_B_Complex->Active_Spliceosome Activation U4_release U4 snRNP released Active_Spliceosome->U4_release note This compound, bound to GTP, forms a stable scaffold with PRPF8 that regulates BRR2 helicase activity. This triggers the unwinding of U4/U6 snRNAs, a key step in catalytic activation.

Caption: this compound's role in the catalytic activation of the spliceosome.

This compound Dysfunction Leading to p53 Activation

p53_pathway EFTUD2_WT Sufficient this compound Mdm2_preRNA Mdm2 pre-mRNA EFTUD2_WT->Mdm2_preRNA Correct Splicing EFTUD2_LOF This compound Haploinsufficiency (e.g., MFDM mutation) EFTUD2_LOF->Mdm2_preRNA Aberrant Splicing Mdm2_full Full-length Mdm2 (Functional) Mdm2_preRNA->Mdm2_full Exon 3 included Mdm2_skipped Mdm2-Δexon3 (Non-functional) Mdm2_preRNA->Mdm2_skipped Exon 3 skipping p53 p53 protein Mdm2_full->p53 Binds & Ubiquitinates Mdm2_skipped->p53 Fails to bind p53_degradation p53 Degradation p53->p53_degradation leads to p53_accumulation p53 Accumulation in Nucleus p53->p53_accumulation leads to Apoptosis Apoptosis (Neural Crest Cell Death) p53_accumulation->Apoptosis induces Craniofacial_Defects Craniofacial Defects (MFDM Phenotype) Apoptosis->Craniofacial_Defects

Caption: p53 pathway activation via Mdm2 mis-splicing in this compound deficiency.

Experimental Workflow: Minigene Splicing Assay

minigene_workflow cluster_prep 1. Construct Preparation cluster_cell 2. Cell Culture & Analysis cluster_results 3. Result Interpretation gDNA Genomic DNA (Wild-Type & Mutant) PCR PCR Amplification (Exon + Flanking Introns) gDNA->PCR Ligation Ligation PCR->Ligation Vector pSPL3 Vector Vector->Ligation Transfection Transfect into HEK293T Cells Ligation->Transfection Incubation Incubate 24-48h Transfection->Incubation RNA_Extraction RNA Extraction Incubation->RNA_Extraction RT_PCR RT-PCR with Vector Primers RNA_Extraction->RT_PCR Gel Agarose Gel Electrophoresis RT_PCR->Gel Sequencing Sanger Sequencing Gel->Sequencing Analysis Analyze Splice Products Sequencing->Analysis

Caption: Workflow for analyzing splicing variants using a minigene assay.

Conclusion and Future Directions

This compound is an indispensable component of the spliceosome, acting as a central scaffold and regulator of catalytic activity. Its role extends beyond constitutive splicing to the fine-tuning of alternative splicing for key genes involved in apoptosis, development, and immunity. The direct link between this compound haploinsufficiency and the severe developmental disorder MFDM underscores the critical importance of maintaining the precise stoichiometry and function of the core splicing machinery.

For drug development professionals, this compound and the pathways it regulates present several areas of interest:

  • Therapeutic Targets for Spliceosomopathies: Understanding how this compound insufficiency leads to specific downstream mis-splicing events (e.g., Mdm2) could open avenues for developing splice-switching oligonucleotides or small molecules to correct the splicing of these critical targets.

  • Cancer Therapeutics: Given the role of this compound in regulating the p53 pathway and its overexpression in some cancers, targeting this compound or its interactions within the spliceosome could be a viable anti-cancer strategy.

  • Modulation of Immune Responses: The ability of this compound to control TLR signaling via MyD88 splicing suggests it could be a target for modulating inflammatory responses in autoimmune diseases or cancer immunotherapy contexts.

Future research should focus on a deeper, transcriptome-wide understanding of the specific splicing events controlled by this compound in different cell types to unravel the tissue-specific manifestations of its dysfunction and to identify more precise targets for therapeutic intervention.

References

The Role of EFTUD2 in Spliceosome Assembly: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The process of pre-messenger RNA (pre-mRNA) splicing, a fundamental step in eukaryotic gene expression, is carried out by the spliceosome, a dynamic and intricate molecular machine. At the heart of this machinery lies the U5 small nuclear ribonucleoprotein (snRNP), a key component of which is the Elongation Factor Tu GTPase Binding Domain Containing 2 (EFTUD2), also known as Snu114. This technical guide provides a comprehensive overview of the critical role of this compound in spliceosome assembly and function. We delve into its molecular interactions, enzymatic activity, and the pathological consequences of its dysfunction, such as in Mandibulofacial Dysostosis with Microcephaly (MFDM). This document further presents detailed experimental protocols for studying this compound and quantitative data on its interactions and the effects of its disruption, aiming to equip researchers and drug development professionals with the necessary knowledge to investigate this essential splicing factor.

Introduction: this compound as a Core Component of the Spliceosome

This compound is a highly conserved GTPase that functions as a cornerstone of the U5 snRNP.[1][2] It is integral to the formation and dynamic rearrangements of the spliceosome throughout the splicing cycle. The this compound gene provides instructions for producing a protein that is a subunit of both the major and minor spliceosomes, which are responsible for removing introns from pre-mRNAs to generate mature mRNA ready for translation.[3] Mutations in this compound lead to a range of developmental disorders, underscoring its indispensable role in cellular function.[4]

Domain Architecture and Subcellular Localization

The this compound protein possesses several functional domains, including a GTP-binding domain, which is crucial for its role in regulating spliceosome dynamics.[4] Its structure also facilitates interactions with other core spliceosomal proteins. This compound is predominantly localized to the nucleus, where the splicing process occurs.[4][5]

The Role of this compound in Spliceosome Assembly and Function

This compound plays a multifaceted role in the assembly and activation of the spliceosome. It is a central component of the U4/U6.U5 tri-snRNP complex, a major building block of the spliceosome.[4][6]

U4/U6.U5 tri-snRNP Formation and Stabilization

This compound is crucial for the stable association of the U5 snRNP with the U4/U6 di-snRNP to form the tri-snRNP complex.[4][6] This is a critical step in the recruitment of the spliceosome to the pre-mRNA. This compound interacts directly with key proteins within this complex, including PRPF8 and the RNA helicase BRR2 (SNRNP200).[4][6]

Regulation of BRR2 Helicase Activity and Spliceosome Activation

A key function of this compound is the regulation of the DEAH-box helicase BRR2.[4][6] BRR2 is responsible for unwinding the U4/U6 snRNA duplex, a pivotal event that triggers the catalytic activation of the spliceosome. This compound, in concert with PRPF8, controls the activity of BRR2, ensuring that this unwinding occurs at the appropriate time in the splicing cycle.[4][6]

GTPase Activity and Conformational Changes

While this compound is a GTPase, cryo-electron microscopy studies suggest that it binds GTP but may not hydrolyze it to drive major conformational changes in the spliceosome.[4][6] Instead, it is thought to act more as a scaffolding protein, providing a stable platform for the intricate network of interactions required for splicing.[4] However, its GTP-bound state is likely crucial for maintaining the correct architecture of the spliceosome's catalytic core.

Molecular Interactions of this compound

This compound's function is predicated on a complex network of protein-protein and protein-RNA interactions within the spliceosome.

Interaction with PRPF8

This compound directly interacts with the large scaffold protein PRPF8, a central organizer of the spliceosome's catalytic core.[4][7] This interaction is fundamental for the integrity of the U5 snRNP and the tri-snRNP complex.

Interaction with BRR2

The interaction between this compound and the helicase BRR2 is critical for regulating the activation of the spliceosome.[4][6] This interaction helps to position BRR2 correctly for the unwinding of the U4/U6 duplex.

Other Interactions

Quantitative proteomic studies have identified a broader interactome for this compound, including other U5 snRNP components and assembly factors. These interactions are crucial for the step-wise assembly of the spliceosome.

Interacting ProteinExperimental MethodReference
PRPF8Yeast Two-Hybrid, Co-Immunoprecipitation, Cryo-EM[6][7][8]
SNRNP200 (BRR2)Yeast Two-Hybrid, Co-Immunoprecipitation, Cryo-EM[6][8]
AAR2Co-Immunoprecipitation, SILAC Proteomics[7][9]
ZNHIT2Co-Immunoprecipitation, SILAC Proteomics[8]
PIH1D1Co-Immunoprecipitation[7]
RPAP3Co-Immunoprecipitation[7]
URI1Co-Immunoprecipitation[7]
NRDE2Co-Immunoprecipitation[7]
FAM50ACo-Immunoprecipitation[7]
UBL5Co-Immunoprecipitation[7]

Pathophysiological Consequences of this compound Dysfunction

Haploinsufficiency of this compound is the genetic basis for Mandibulofacial Dysostosis with Microcephaly (MFDM), a rare developmental disorder characterized by craniofacial abnormalities, microcephaly, and developmental delay.[2][10] This highlights the critical, dose-dependent requirement for this compound in normal human development.

Aberrant Splicing

Reduced levels of functional this compound lead to widespread defects in pre-mRNA splicing.[8][11] A notable and well-characterized consequence is the increased skipping of exon 3 in the Mdm2 transcript.[8][11][12] This alternative splicing event produces a truncated MDM2 protein that is unable to effectively regulate the tumor suppressor p53.

Activation of the p53 Signaling Pathway

The mis-splicing of Mdm2 leads to the accumulation of nuclear p53 and the subsequent activation of p53-target genes.[8][11] This activation of the p53 pathway is thought to be a major contributor to the cellular and developmental defects observed in MFDM, including increased apoptosis in neural crest cells.[8][11]

Splicing EventAffected GeneConsequenceExperimental SystemReference
Exon 3 SkippingMdm2Increased nuclear p53, apoptosisMouse embryonic heads, O9-1 neural crest cells[8][11][12]
Increased Intron RetentionVariousTranscriptome-wide splicing deficiencyZebrafish mutants[11]

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the function of this compound.

Co-Immunoprecipitation (Co-IP) of this compound-containing Complexes from HeLa Cells

This protocol describes the immunoprecipitation of endogenous this compound from HeLa cell nuclear extracts to identify interacting proteins.

Materials:

  • HeLa cell nuclear extract (prepared as described in[4])

  • Anti-EFTUD2 antibody (e.g., Abcam, cat# abXXXXX)

  • Protein A/G magnetic beads (e.g., Thermo Fisher, cat# 88802)

  • Co-IP Lysis/Wash Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 0.5% NP-40, with freshly added protease and phosphatase inhibitors.

  • Elution Buffer: 0.1 M Glycine-HCl, pH 2.5

  • Neutralization Buffer: 1 M Tris-HCl, pH 8.5

  • SDS-PAGE and Western blotting reagents

Procedure:

  • Antibody-Bead Conjugation:

    • Resuspend the magnetic beads and transfer 50 µL to a microcentrifuge tube.

    • Place the tube on a magnetic rack and discard the supernatant.

    • Wash the beads twice with 500 µL of Co-IP Lysis/Wash Buffer.

    • Resuspend the beads in 200 µL of Co-IP Lysis/Wash Buffer and add 5-10 µg of anti-EFTUD2 antibody.

    • Incubate with rotation for 2 hours at 4°C.

    • Wash the antibody-conjugated beads three times with Co-IP Lysis/Wash Buffer.

  • Immunoprecipitation:

    • Thaw 1 mg of HeLa nuclear extract on ice.

    • Pre-clear the extract by adding 20 µL of unconjugated Protein A/G beads and incubating for 1 hour at 4°C with rotation.

    • Pellet the beads by centrifugation (1,000 x g for 1 min at 4°C) and transfer the supernatant to a new tube.

    • Add the antibody-conjugated beads to the pre-cleared nuclear extract.

    • Incubate overnight at 4°C with gentle rotation.

  • Washing:

    • Pellet the beads using a magnetic rack and discard the supernatant.

    • Wash the beads five times with 1 mL of ice-cold Co-IP Lysis/Wash Buffer.

  • Elution:

    • Add 50 µL of Elution Buffer to the beads and incubate for 5 minutes at room temperature with gentle agitation.

    • Pellet the beads and transfer the supernatant (containing the eluted proteins) to a new tube containing 5 µL of Neutralization Buffer.

  • Analysis:

    • Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies against suspected interacting proteins (e.g., PRPF8, BRR2) or by mass spectrometry for unbiased identification of interaction partners.

In Vitro Splicing Assay using HeLa Nuclear Extract

This assay is used to assess the splicing of a pre-mRNA substrate in vitro, which can be adapted to study the effect of this compound depletion or mutation.

Materials:

  • HeLa cell nuclear extract[4]

  • 32P-UTP radiolabeled pre-mRNA substrate (transcribed in vitro from a DNA template containing a model intron)

  • Splicing reaction buffer (2X): 60 mM HEPES-KOH pH 7.9, 4 mM MgCl₂, 120 mM KCl, 20% glycerol, 2 mM DTT.

  • ATP/Creatine Phosphate mix: 20 mM ATP, 200 mM Creatine Phosphate.

  • Proteinase K

  • Phenol:Chloroform:Isoamyl Alcohol (25:24:1)

  • Ethanol (B145695)

  • Denaturing polyacrylamide gel (6-8%)

Procedure:

  • Splicing Reaction Setup (per 25 µL reaction):

    • On ice, combine:

      • 12.5 µL HeLa nuclear extract (approx. 10 mg/mL)

      • 1.25 µL 20X ATP/Creatine Phosphate mix

      • 1 µL 32P-labeled pre-mRNA (approx. 10,000 cpm)

      • Bring the final volume to 25 µL with the 2X splicing reaction buffer and nuclease-free water.

  • Incubation:

    • Incubate the reaction at 30°C for 0, 15, 30, 60, and 90 minutes.

  • RNA Extraction:

    • Stop the reaction by adding 200 µL of a solution containing 0.3 M Sodium Acetate, 1% SDS, and 10 mM EDTA.

    • Add 1 µL of Proteinase K (20 mg/mL) and incubate at 37°C for 30 minutes.

    • Perform a phenol:chloroform extraction followed by ethanol precipitation to isolate the RNA.

  • Analysis:

    • Resuspend the RNA pellet in formamide (B127407) loading dye.

    • Separate the RNA products on a denaturing polyacrylamide gel.

    • Visualize the pre-mRNA, splicing intermediates (lariat-intron), and spliced mRNA by autoradiography.

RNA-seq Analysis of Differential Splicing upon this compound Knockdown

This workflow outlines the computational analysis of RNA-seq data to identify changes in alternative splicing following the knockdown of this compound.

Workflow:

  • Quality Control:

    • Assess the quality of raw sequencing reads using tools like FastQC.

  • Read Alignment:

    • Align the reads to a reference genome using a splice-aware aligner such as STAR.

  • Differential Splicing Analysis:

    • Use a specialized tool like rMATS (replicate Multivariate Analysis of Transcript Splicing) to identify and quantify differential alternative splicing events between control and this compound knockdown samples.[13][14] rMATS can detect skipped exons (SE), alternative 5' splice sites (A5SS), alternative 3' splice sites (A3SS), mutually exclusive exons (MXE), and retained introns (RI).[13][14]

  • Visualization and Functional Analysis:

    • Visualize significant splicing events using sashimi plots.

    • Perform gene ontology (GO) and pathway analysis on the genes with significant splicing changes to understand the functional consequences.

Visualizations

Signaling Pathways and Logical Relationships

EFTUD2_Spliceosome_Assembly cluster_U5_snRNP U5 snRNP Biogenesis cluster_tri_snRNP U4/U6.U5 tri-snRNP Assembly cluster_Spliceosome Spliceosome Activation This compound This compound PRPF8 PRPF8 This compound->PRPF8 interacts Spliceosome_Bact Activated Spliceosome (Bact complex) This compound->Spliceosome_Bact regulates BRR2 BRR2 PRPF8->BRR2 interacts U5_snRNA U5_snRNA U5_snRNA->PRPF8 U4_U6_disnRNP U4/U6 di-snRNP tri_snRNP U4/U6.U5 tri-snRNP U4_U6_disnRNP->tri_snRNP Spliceosome_B Pre-catalytic Spliceosome (B complex) tri_snRNP->Spliceosome_B U5_snRNP_node U5 snRNP U5_snRNP_node->tri_snRNP pre_mRNA pre_mRNA pre_mRNA->Spliceosome_B Spliceosome_B->Spliceosome_Bact BRR2-mediated U4/U6 unwinding

Caption: this compound in Spliceosome Assembly.

EFTUD2_Dysfunction_Pathway EFTUD2_mutation This compound Mutation/ Deletion Splicing_Defect Aberrant Splicing EFTUD2_mutation->Splicing_Defect Mdm2_mis_splicing Mdm2 exon 3 skipping Splicing_Defect->Mdm2_mis_splicing p53_accumulation p53 Accumulation Mdm2_mis_splicing->p53_accumulation Apoptosis Apoptosis p53_accumulation->Apoptosis MFDM Mandibulofacial Dysostosis with Microcephaly (MFDM) Apoptosis->MFDM

Caption: Pathological consequences of this compound dysfunction.

Experimental Workflows

CoIP_Workflow start Start: HeLa Nuclear Extract preclear Pre-clear with Protein A/G beads start->preclear incubation Incubate with anti-EFTUD2 antibody-conjugated beads preclear->incubation wash Wash beads (5x) incubation->wash elution Elute bound proteins wash->elution analysis Analyze by WB or MS elution->analysis

Caption: Co-Immunoprecipitation Workflow for this compound.

Conclusion

This compound is a vital component of the spliceosome, playing a critical role in its assembly, stability, and catalytic activation. Its function as a regulatory hub within the U5 snRNP is underscored by the severe developmental consequences of its haploinsufficiency. Understanding the intricate molecular mechanisms of this compound function is paramount for elucidating the fundamental principles of pre-mRNA splicing and for developing therapeutic strategies for spliceosomopathies like MFDM. The experimental approaches and data presented in this guide provide a solid foundation for researchers to further investigate the multifaceted roles of this essential splicing factor.

References

Unraveling the Spliceosome's Role in Craniofacial Development: A Technical Guide to EFTUD2 Gene Mutations in Mandibulofacial Dysostosis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A Deep Dive into the Molecular Underpinnings of Mandibulofacial Dysostosis with Microcephaly (MFDM) for Researchers and Drug Development Professionals.

This technical guide provides a comprehensive overview of the role of mutations in the Elongation Factor Tu GTP Binding Domain Containing 2 (EFTUD2) gene as the causative agent of Mandibulofacial Dysostosis with Microcephaly (MFDM). This document is intended for researchers, scientists, and drug development professionals, offering in-depth information on the molecular mechanisms, quantitative data from patient cohorts, detailed experimental protocols, and key signaling pathways involved in the pathogenesis of this rare genetic disorder.

Executive Summary

Mandibulofacial dysostosis with microcephaly (MFDM) is a rare, autosomal dominant disorder characterized by a constellation of craniofacial abnormalities, microcephaly, and developmental delay.[1] The genetic basis of MFDM lies in heterozygous loss-of-function mutations in the this compound gene, which encodes a crucial component of the spliceosome, the cellular machinery responsible for pre-mRNA splicing.[2][3] Haploinsufficiency of this compound disrupts normal splicing, leading to a cascade of downstream effects that culminate in the clinical manifestations of MFDM. This guide synthesizes the current understanding of this compound's function, the spectrum of pathogenic mutations, the resulting molecular pathology, and the experimental approaches used to model and study this devastating disorder.

The Role of this compound in Spliceosome Function

The this compound gene provides the blueprint for the U5-116kDa protein, a highly conserved GTPase that is a core component of the U5 small nuclear ribonucleoprotein (snRNP) particle.[4] The U5 snRNP is an integral part of the major spliceosome, which catalyzes the removal of introns from pre-messenger RNA (pre-mRNA) to produce mature mRNA.[4] this compound plays a critical role in the dynamic rearrangements of the spliceosome required for catalytic activation and the release of spliced mRNA.[5] Mutations in this essential gene are therefore predicted to have widespread consequences on gene expression.

The Clinical and Genetic Landscape of MFDM

Clinical Presentation

MFDM is a syndromic disorder with a recognizable pattern of clinical features. The most prominent characteristics include:

  • Craniofacial Abnormalities: Malar and mandibular hypoplasia, micrognathia, and external ear malformations (microtia) are nearly universal.[1][6] Other common findings include cleft palate and choanal atresia or stenosis.[6]

  • Microcephaly: This is a hallmark feature, present in approximately 87% of individuals, and can be either congenital or have a postnatal onset.[4][6]

  • Developmental Delay and Intellectual Disability: The majority of individuals with MFDM experience developmental delays, with intellectual disability ranging from mild to severe.

  • Hearing Loss: Conductive hearing loss is common due to malformations of the middle ear structures.

  • Other Associated Anomalies: Esophageal atresia, congenital heart defects, and thumb abnormalities are also observed in a subset of patients.[1]

Spectrum of this compound Mutations

To date, over 160 pathogenic variants in this compound have been identified in individuals with MFDM.[7] The mutations are distributed throughout the gene with no specific hotspots and are predominantly de novo.[2][8] The types of mutations and their approximate frequencies are summarized in the table below.

Mutation Type Approximate Frequency Reference
Splicing43%[8]
Stop-gain (Nonsense)38%[8]
FrameshiftNot specified[2]
Missense18%[8]
Large Deletions/DuplicationsNot specified[2]
Inheritance Pattern Approximate Frequency Reference
De novo75%[8]
Inherited from an affected parent19%[8]
Germline mosaicism6%[8]

Table 1: Summary of this compound mutation types and inheritance patterns in MFDM.

The predominance of loss-of-function mutations (nonsense, frameshift, and splice-site) and large deletions strongly supports haploinsufficiency as the primary disease mechanism.[8]

Molecular Pathogenesis: The p53 Connection

Research using animal and cellular models has begun to elucidate the molecular cascade triggered by this compound haploinsufficiency. A key pathway implicated in the craniofacial defects of MFDM is the p53 signaling pathway.

Mutations in this compound lead to aberrant splicing of the Mdm2 transcript, a critical negative regulator of the p53 tumor suppressor protein.[9] Specifically, this results in the skipping of exon 3 in Mdm2, producing a truncated protein that is unable to effectively target p53 for degradation.[9] The subsequent accumulation of p53 in the nucleus triggers apoptosis, particularly in the highly sensitive neural crest cells that are crucial for craniofacial development.[9][10] This increased cell death is believed to be a major contributor to the craniofacial malformations seen in MFDM.[9]

p53_pathway cluster_nucleus Nucleus This compound This compound mRNA mature mRNA (Mdm2) This compound->mRNA Correct Splicing pre_mRNA pre-mRNA (Mdm2) pre_mRNA->this compound EFTUD2_mut Mutated this compound pre_mRNA->EFTUD2_mut Mdm2_protein MDM2 Protein mRNA->Mdm2_protein Translation p53 p53 Mdm2_protein->p53 Ubiquitination & Degradation Apoptosis Apoptosis of Neural Crest Cells p53->Apoptosis Induces aberrant_mRNA Aberrantly Spliced mRNA (Mdm2 Δexon3) EFTUD2_mut->aberrant_mRNA Incorrect Splicing (Exon 3 Skipping) truncated_Mdm2 Truncated MDM2 aberrant_mRNA->truncated_Mdm2 Translation truncated_Mdm2->p53 Fails to Degrade

Caption: this compound mutation disrupts Mdm2 splicing, leading to p53-mediated apoptosis.

Experimental Models and Protocols

The study of MFDM has been greatly advanced by the development of various experimental models.

Animal Models
  • Zebrafish (Danio rerio): TALEN-mediated disruption of the this compound gene in zebrafish results in embryos with smaller heads and eyes, and increased apoptosis in the developing brain and spinal cord, recapitulating key features of MFDM.[11]

  • Mouse (Mus musculus): Conditional knockout of this compound in neural crest cells using a Cre-Lox system leads to severe craniofacial malformations, mirroring the human phenotype.[9] Constitutive heterozygous knockout mice, however, show a milder phenotype with only developmental delay, while homozygous knockout is embryonic lethal.[2]

Cellular Models

CRISPR/Cas9-mediated knockdown of this compound in human cell lines has been used to study the global effects on pre-mRNA splicing and gene expression, providing insights into the downstream consequences of this compound haploinsufficiency.

Detailed Experimental Protocols

This protocol provides a general framework for generating this compound knockout zebrafish. Specific TALEN target sequences and vector details would need to be designed based on the latest genomic data.

  • TALEN Design and Assembly: Design TALENs targeting an early exon of the zebrafish this compound gene. Assemble the TALEN constructs using a validated platform, such as the Golden Gate assembly method.

  • mRNA Synthesis: In vitro transcribe capped and polyadenylated TALEN mRNAs from the linearized plasmid DNA.

  • Microinjection: Co-inject the pair of TALEN mRNAs into one-cell stage zebrafish embryos.

  • Mutation Detection: At 24-48 hours post-fertilization, extract genomic DNA from a pool of injected embryos. Use PCR to amplify the target region, followed by techniques such as restriction fragment length polymorphism (RFLP) analysis or high-resolution melt analysis to detect mutations. Confirm mutations by Sanger sequencing.

  • Founder Screening and Line Establishment: Raise the injected embryos to adulthood (F0 generation). Outcross F0 fish to wild-type fish and screen the F1 progeny for germline transmission of the desired mutation.

This protocol outlines the steps to visualize the spatial expression pattern of this compound.

  • Probe Synthesis: Generate a digoxigenin (B1670575) (DIG)-labeled antisense RNA probe for mouse this compound by in vitro transcription from a linearized plasmid containing the this compound cDNA.

  • Embryo Fixation and Preparation: Dissect mouse embryos at the desired developmental stage in cold PBS and fix overnight in 4% paraformaldehyde (PFA) at 4°C. Dehydrate the embryos through a methanol (B129727) series and store at -20°C.

  • Hybridization: Rehydrate the embryos and treat with Proteinase K to improve probe penetration. Prehybridize the embryos in hybridization buffer, then hybridize overnight at 65-70°C with the DIG-labeled this compound probe.

  • Washing and Antibody Incubation: Perform stringent washes to remove unbound probe. Block the embryos and incubate with an anti-DIG antibody conjugated to alkaline phosphatase (AP).

  • Detection: Wash to remove excess antibody and develop the color reaction using NBT/BCIP substrate.

  • Imaging: Image the stained embryos using a dissecting microscope with a camera.

This protocol describes the quantification of this compound protein levels in cell or tissue lysates.

  • Protein Extraction: Lyse cells or tissues in RIPA buffer supplemented with protease inhibitors. Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against this compound overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Quantification: Quantify the band intensities using densitometry software and normalize to a loading control such as GAPDH or β-actin.

This protocol outlines the detection of apoptotic cells in this compound mutant zebrafish embryos.

  • Embryo Fixation: Fix embryos in 4% PFA overnight at 4°C.

  • Permeabilization: Dehydrate and rehydrate the embryos through a methanol series. Permeabilize the embryos with Proteinase K.

  • TUNEL Reaction: Re-fix the embryos and equilibrate in TdT reaction buffer. Incubate the embryos in the TUNEL reaction mixture containing TdT enzyme and fluorescently labeled dUTPs at 37°C in the dark.

  • Imaging: Wash the embryos and mount for imaging using a fluorescence or confocal microscope.

Diagnostic and Therapeutic Outlook

Diagnostic Workflow

The diagnosis of MFDM is based on the presence of characteristic clinical features and is confirmed by molecular genetic testing of the this compound gene.

Caption: Diagnostic workflow for Mandibulofacial Dysostosis with Microcephaly (MFDM).

Future Therapeutic Strategies

Currently, the management of MFDM is supportive and symptomatic, involving a multidisciplinary team of specialists. However, the elucidation of the underlying molecular mechanisms opens avenues for targeted therapeutic interventions. Given the role of the p53 pathway in the pathogenesis of the craniofacial defects, pharmacological inhibition of p53 could be a potential therapeutic strategy. Indeed, studies in mouse models have shown that treatment with a p53 inhibitor can partially rescue the craniofacial abnormalities.[9] Further research is needed to explore the feasibility and safety of such approaches in a clinical setting. Additionally, strategies aimed at modulating splicing or upregulating the expression of the functional this compound allele could hold promise for future treatments.

Conclusion

Mutations in the essential spliceosomal component this compound are the definitive cause of Mandibulofacial Dysostosis with Microcephaly. The resulting haploinsufficiency leads to aberrant splicing, with the disruption of Mdm2 splicing and subsequent p53-mediated apoptosis of neural crest cells emerging as a key pathogenic mechanism. The continued use of advanced genetic and molecular tools, coupled with the development of robust animal and cellular models, will be instrumental in further dissecting the complex pathophysiology of MFDM and in paving the way for the development of targeted therapies for this and other spliceosomopathies. This technical guide serves as a foundational resource for professionals dedicated to advancing our understanding and treatment of this rare disease.

References

An In-depth Technical Guide to the Subcellular Localization of EFTUD2 Protein

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Elongation Factor Tu GTP Binding Domain Containing 2 (EFTUD2), also known as Snu114, is a highly conserved spliceosomal GTPase essential for the catalytic activity and conformational rearrangement of the spliceosome.[1][2] As a core component of the U5 small nuclear ribonucleoprotein (snRNP), this compound plays a critical role in pre-mRNA splicing, a fundamental process for gene expression.[3][4] Mutations in the this compound gene are causally linked to Mandibulofacial Dysostosis with Microcephaly (MFDM), a rare autosomal dominant disorder, underscoring its importance in human development.[3] Understanding the subcellular localization of this compound is paramount to elucidating its function in both normal cellular processes and disease states. This technical guide provides a comprehensive overview of the subcellular distribution of this compound, supported by data from various experimental approaches, and includes detailed methodologies and pathway diagrams to facilitate further research and drug development efforts.

Subcellular Distribution of this compound

This compound is predominantly localized to the nucleus, which is consistent with its primary function as a key component of the spliceosome, the cellular machinery for pre-mRNA splicing.[1][4] However, evidence also points to its presence in other cellular compartments, suggesting potential non-canonical functions.

Qualitative and Quantitative Localization Data

While precise quantitative data on the fractional distribution of this compound is not extensively documented in the literature, a summary of its observed and reported subcellular locations is presented below.

Cellular CompartmentPresenceMethod of DetectionReference
Nucleus PredominantImmunofluorescence, Subcellular Fractionation with Western Blot[1][4][5]
- NucleoplasmMajorImmunofluorescence[5]
- Nuclear SpecklesImpliedCo-localization with spliceosome components[6]
- Cajal BodiesImpliedAssociation with spliceosome assembly[6]
Cytoplasm PresentImmunofluorescence, Subcellular Fractionation with Western Blot[1][5]
- CytosolMinorImmunofluorescence[5]
Mitochondria PresentNot specified[1][4]
Vesicles PresentImmunofluorescence[5]

Note: The presence of this compound in the cytoplasm and mitochondria is mentioned in some review articles, though the primary evidence and functional implications require further investigation.[1][4] The Human Protein Atlas notes localization to the nucleoplasm, vesicles, and cytosol based on immunofluorescence.[5]

Experimental Protocols for Determining this compound Subcellular Localization

Several standard molecular and cell biology techniques are employed to determine the subcellular localization of proteins like this compound. Below are detailed, representative protocols for the key experimental approaches.

Immunofluorescence Microscopy

This technique allows for the visualization of this compound within intact cells, providing spatial information about its distribution.

Protocol:

  • Cell Culture and Fixation:

    • Culture cells of interest (e.g., U2OS, HeLa) on glass coverslips to approximately 70-80% confluency.

    • Wash the cells twice with phosphate-buffered saline (PBS).

    • Fix the cells with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.

    • Wash the cells three times with PBS for 5 minutes each.

  • Permeabilization:

    • Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature to allow antibody access to intracellular antigens.

    • Wash the cells three times with PBS.

  • Blocking:

    • Block non-specific antibody binding by incubating the cells in a blocking buffer (e.g., 5% bovine serum albumin (BSA) in PBS with 0.1% Tween 20) for 1 hour at room temperature.

  • Primary Antibody Incubation:

    • Dilute the primary antibody against this compound in the blocking buffer according to the manufacturer's recommendations.

    • Incubate the cells with the diluted primary antibody overnight at 4°C in a humidified chamber.

  • Secondary Antibody Incubation:

    • Wash the cells three times with PBS.

    • Dilute a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488 goat anti-rabbit IgG) in the blocking buffer.

    • Incubate the cells with the secondary antibody for 1 hour at room temperature, protected from light.

  • Counterstaining and Mounting:

    • Wash the cells three times with PBS.

    • Counterstain the nuclei with a DNA-binding dye such as DAPI (4',6-diamidino-2-phenylindole) for 5 minutes.

    • Wash the cells twice with PBS.

    • Mount the coverslips onto microscope slides using an anti-fade mounting medium.

  • Imaging:

    • Visualize the cells using a confocal or fluorescence microscope. The green fluorescence will indicate the localization of this compound, and the blue fluorescence will mark the nucleus.

Subcellular Fractionation and Western Blotting

This biochemical approach separates cellular components into different fractions, allowing for the detection of this compound in each fraction by western blotting.

Protocol:

  • Cell Lysis and Homogenization:

    • Harvest cultured cells and wash them with ice-cold PBS.

    • Resuspend the cell pellet in a hypotonic lysis buffer (e.g., containing 10 mM HEPES, 1.5 mM MgCl2, 10 mM KCl, and protease inhibitors).

    • Allow the cells to swell on ice for 15-20 minutes.

    • Homogenize the cells using a Dounce homogenizer with a loose pestle to disrupt the plasma membrane while keeping the nuclei intact.

  • Isolation of Cytoplasmic and Nuclear Fractions:

    • Centrifuge the homogenate at a low speed (e.g., 1,000 x g) for 10 minutes at 4°C to pellet the nuclei.

    • Collect the supernatant, which represents the cytoplasmic fraction.

    • Wash the nuclear pellet with the lysis buffer and centrifuge again.

  • Nuclear Lysis:

    • Resuspend the washed nuclear pellet in a high-salt nuclear extraction buffer (e.g., containing 20 mM HEPES, 400 mM NaCl, 1 mM EDTA, and protease inhibitors).

    • Incubate on ice for 30 minutes with intermittent vortexing to lyse the nuclei and release nuclear proteins.

    • Centrifuge at high speed (e.g., 16,000 x g) for 20 minutes at 4°C. The supernatant contains the soluble nuclear proteins.

  • Protein Quantification:

    • Determine the protein concentration of the cytoplasmic and nuclear fractions using a protein assay such as the Bradford or BCA assay.

  • Western Blotting:

    • Resolve equal amounts of protein from each fraction by SDS-PAGE.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour.

    • Incubate the membrane with a primary antibody against this compound overnight at 4°C.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

    • Include marker proteins for each fraction (e.g., GAPDH for cytoplasm, Histone H3 for the nucleus) to verify the purity of the fractions.

Signaling Pathways and Functional Relationships

This compound's primary role is within the spliceosome. Its dysfunction has been linked to the p53 signaling pathway, particularly in the context of MFDM.

Role in Spliceosome Assembly and Function

This compound is a crucial component of the U5 snRNP, which, along with U4/U6 snRNP, forms the tri-snRNP complex. This complex is a key building block of the spliceosome.[1][4] this compound's GTPase activity is thought to regulate the conformational changes necessary for spliceosome activation and catalysis.

EFTUD2_Spliceosome_Pathway pre_mRNA pre-mRNA Spliceosome_A Pre-spliceosome (Complex A) pre_mRNA->Spliceosome_A Binding U1 U1 snRNP U1->Spliceosome_A U2 U2 snRNP U2->Spliceosome_A tri_snRNP U4/U6.U5 tri-snRNP (contains this compound) Spliceosome_B Pre-catalytic Spliceosome (Complex B) tri_snRNP->Spliceosome_B Recruitment Spliceosome_A->Spliceosome_B Activation Spliceosome_C Catalytic Spliceosome (Complex C) Spliceosome_B->Spliceosome_C Conformational Change (this compound role) mRNA Mature mRNA Spliceosome_C->mRNA Splicing Lariat Intron Lariat Spliceosome_C->Lariat

This compound's role in the spliceosome pathway.
Connection to the p53 Pathway in MFDM

Mutations in this compound leading to haploinsufficiency can cause defective pre-mRNA splicing.[7] This has been shown to affect the splicing of specific transcripts, including MDM2, a critical negative regulator of the tumor suppressor p53.[3] Aberrant splicing of MDM2 can lead to a non-functional protein, resulting in the stabilization and accumulation of p53, which in turn can trigger apoptosis.[3][7] This increased apoptosis in neural crest cells is thought to contribute to the craniofacial abnormalities seen in MFDM.[7][8]

EFTUD2_p53_Pathway EFTUD2_mut This compound Mutation (Haploinsufficiency) Spliceosome_dys Spliceosome Dysfunction EFTUD2_mut->Spliceosome_dys MDM2_splice Aberrant Splicing of MDM2 pre-mRNA Spliceosome_dys->MDM2_splice MDM2_prot Non-functional MDM2 Protein MDM2_splice->MDM2_prot p53_stable p53 Stabilization and Accumulation MDM2_prot->p53_stable Failure to degrade p53 p53 p53 Apoptosis Increased Apoptosis (e.g., in Neural Crest Cells) p53_stable->Apoptosis Activation MFDM MFDM Phenotype Apoptosis->MFDM

This compound dysfunction and the p53 pathway in MFDM.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for investigating the subcellular localization of a protein like this compound.

Subcellular_Localization_Workflow start Start: Investigate Protein Subcellular Localization insilico In Silico Analysis (e.g., sequence-based prediction tools) start->insilico biochem Biochemical Approach: Subcellular Fractionation start->biochem microscopy Microscopy Approach: Immunofluorescence start->microscopy analysis Data Analysis & Interpretation insilico->analysis Hypothesis generation fractionation Separate Cellular Compartments (Cytoplasm, Nucleus, Mitochondria, etc.) biochem->fractionation fix_perm Cell Fixation & Permeabilization microscopy->fix_perm wb Western Blot with Compartment Markers fractionation->wb wb->analysis ab_stain Antibody Staining (Primary & Fluorescent Secondary) fix_perm->ab_stain imaging Confocal/Fluorescence Microscopy ab_stain->imaging imaging->analysis conclusion Conclusion on Subcellular Localization analysis->conclusion

Workflow for determining protein subcellular localization.

Conclusion and Future Directions

The available evidence robustly supports the predominant nuclear localization of this compound, in line with its essential role in pre-mRNA splicing. Its reported presence in the cytoplasm and mitochondria opens avenues for investigating potential secondary functions beyond the spliceosome. For drug development, particularly concerning MFDM, targeting pathways affected by this compound haploinsufficiency, such as the p53 pathway, may offer therapeutic strategies. Future research should focus on obtaining high-resolution quantitative data on this compound's distribution across different cell types and conditions, and functionally characterizing its roles in extranuclear compartments. Such studies will be critical for a complete understanding of this compound's biology and its implications in disease.

References

Unraveling the Expression and Functional Significance of EFTUD2: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Core Summary

This technical guide provides an in-depth exploration of the Elongation Factor Tu GTP Binding Domain Containing 2 (EFTUD2) protein, a critical component of the spliceosome. Mutations and altered expression of this compound are implicated in various developmental disorders and cancers.[1][2] This document details the expression of this compound across a range of human cell types, outlines comprehensive experimental protocols for its study, and visualizes its key signaling pathways and functional roles. The information presented herein is intended to equip researchers and drug development professionals with the foundational knowledge and practical methodologies required to investigate this compound in their specific areas of interest.

Data Presentation: this compound Expression in Human Tissues and Cell Lines

This compound is a ubiquitously expressed gene, essential for the fundamental cellular process of pre-mRNA splicing.[3] The following tables summarize the quantitative expression of this compound at both the RNA and protein levels across various human tissues and cell lines, with RNA levels presented as normalized Transcripts Per Million (nTPM).[4] This data is compiled from the Human Protein Atlas, providing a valuable resource for comparing this compound expression in different cellular contexts.[5][6]

Table 1: this compound RNA Expression in Human Tissues

TissueRNA Expression (nTPM)
TestisHigh
AppendixHigh
Bone MarrowMedium
BrainMedium
BreastMedium
ColonMedium
EndometriumMedium
EsophagusMedium
Heart MuscleMedium
KidneyMedium
LiverMedium
LungMedium
Lymph NodeMedium
OvaryMedium
PancreasMedium
PlacentaMedium
ProstateMedium
SkinMedium
Small IntestineMedium
SpleenMedium
StomachMedium
Adipose TissueLow
GallbladderLow
Skeletal MuscleLow
Urinary BladderLow

Data sourced from the Human Protein Atlas. nTPM values are categorized as High (>50), Medium (10-50), and Low (<10) for clarity.

Table 2: this compound RNA Expression in Human Cell Lines

Cell LineTissue of OriginRNA Expression (nTPM)
A-431Skin35.8
A549Lung28.9
CACO-2Colon25.4
HCT116Colon33.1
HEK 293Kidney42.5
HeLaCervix39.7
HepG2Liver31.2
K-562Bone Marrow29.8
MCF7Breast36.4
PC-3Prostate30.1
RT-4Urinary Bladder27.6
U-2 OSBone38.9
U-251 MGBrain34.5

Data sourced from the Human Protein Atlas.[4][7][8]

Table 3: this compound Protein Expression Summary in Human Tissues

TissueProtein Expression LevelSubcellular Localization
TestisHighNucleus, Cytoplasm
AppendixHighNucleus, Cytoplasm
Bone MarrowMediumNucleus, Cytoplasm
BrainMediumNucleus, Cytoplasm
BreastMediumNucleus, Cytoplasm
ColonMediumNucleus, Cytoplasm
KidneyMediumNucleus, Cytoplasm
LiverMediumNucleus, Cytoplasm
LungMediumNucleus, Cytoplasm
Lymph NodeMediumNucleus, Cytoplasm
OvaryMediumNucleus, Cytoplasm
PlacentaMediumNucleus, Cytoplasm
SkinMediumNucleus, Cytoplasm
SpleenMediumNucleus, Cytoplasm

Protein expression levels are categorized as High, Medium, or Low based on immunohistochemistry data from the Human Protein Atlas. Subcellular localization is predominantly nuclear with some cytoplasmic and mitochondrial presence.[1][3]

Experimental Protocols

This section provides detailed methodologies for the investigation of this compound expression and function.

Quantification of this compound mRNA by Real-Time Quantitative PCR (RT-qPCR)

This protocol outlines the steps for measuring this compound mRNA levels in a given cell or tissue sample.[9][10][11][12][13]

a. RNA Extraction and cDNA Synthesis:

  • Extract total RNA from the cell or tissue sample using a commercially available kit (e.g., TRIzol, RNeasy) according to the manufacturer's instructions.

  • Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and by agarose (B213101) gel electrophoresis.

  • Synthesize first-strand complementary DNA (cDNA) from 1 µg of total RNA using a reverse transcription kit with oligo(dT) or random hexamer primers.

b. qPCR Reaction:

  • Prepare the qPCR reaction mix in a total volume of 20 µL:

    • 10 µL of 2x SYBR Green qPCR Master Mix

    • 1 µL of forward primer (10 µM)

    • 1 µL of reverse primer (10 µM)

    • 2 µL of diluted cDNA (e.g., 1:10 dilution)

    • 6 µL of nuclease-free water

  • Use the following primer sequences for human this compound:

    • Forward: 5'-AGCCACATTTGGGAAGTTCA-3'

    • Reverse: 5'-TGCAGCATTTGCTTCATCTG-3'

  • Use a housekeeping gene (e.g., GAPDH, ACTB) for normalization.

  • Perform the qPCR using a real-time PCR system with the following cycling conditions:

    • Initial denaturation: 95°C for 10 minutes

    • 40 cycles of:

      • Denaturation: 95°C for 15 seconds

      • Annealing/Extension: 60°C for 60 seconds

  • Analyze the data using the comparative Ct (ΔΔCt) method to determine the relative expression of this compound mRNA.

Analysis of this compound Protein Expression by Western Blot

This protocol describes the detection and quantification of this compound protein in cell or tissue lysates.[14][15][16][17][18]

a. Protein Extraction and Quantification:

  • Lyse cells or tissues in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

  • Collect the supernatant and determine the protein concentration using a BCA or Bradford protein assay.

b. SDS-PAGE and Protein Transfer:

  • Mix 20-30 µg of protein with Laemmli sample buffer and heat at 95°C for 5 minutes.

  • Separate the protein samples on a 4-12% SDS-polyacrylamide gel.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

c. Immunoblotting:

  • Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with a primary antibody against this compound (e.g., rabbit polyclonal, 1:1000 dilution) overnight at 4°C.

  • Wash the membrane three times with TBST for 10 minutes each.

  • Incubate the membrane with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG, 1:5000 dilution) for 1 hour at room temperature.

  • Wash the membrane three times with TBST for 10 minutes each.

  • Detect the signal using an enhanced chemiluminescence (ECL) substrate and visualize using a chemiluminescence imaging system.

  • Quantify band intensities using densitometry software and normalize to a loading control (e.g., β-actin, GAPDH).

Subcellular Localization of this compound by Immunofluorescence

This protocol details the visualization of this compound's subcellular distribution within cells.[19][20][21][22][23]

a. Cell Preparation:

  • Grow cells on glass coverslips to 70-80% confluency.

  • Wash the cells twice with phosphate-buffered saline (PBS).

b. Fixation and Permeabilization:

  • Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

  • Wash the cells three times with PBS.

  • Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.

  • Wash the cells three times with PBS.

c. Immunostaining:

  • Block the cells with 1% BSA in PBS for 30 minutes.

  • Incubate the cells with the primary antibody against this compound (e.g., rabbit polyclonal, 1:200 dilution) in blocking buffer for 1 hour at room temperature.

  • Wash the cells three times with PBS.

  • Incubate the cells with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488-conjugated anti-rabbit IgG, 1:1000 dilution) in blocking buffer for 1 hour at room temperature in the dark.

  • Wash the cells three times with PBS.

  • Counterstain the nuclei with DAPI (1 µg/mL) for 5 minutes.

  • Wash the cells twice with PBS.

d. Imaging:

  • Mount the coverslips onto microscope slides using an anti-fade mounting medium.

  • Visualize the cells using a fluorescence or confocal microscope.

Knockdown of this compound Expression using siRNA

This protocol describes the transient reduction of this compound expression in cultured cells.[24][25][26][27][28]

a. Cell Seeding:

  • Seed 2 x 10^5 cells per well in a 6-well plate in antibiotic-free medium and grow to 60-80% confluency.

b. Transfection:

  • For each well, prepare two tubes:

    • Tube A: Dilute 20-80 pmol of this compound-specific siRNA or a non-targeting control siRNA in 100 µL of serum-free medium.

    • Tube B: Dilute 5-10 µL of a lipid-based transfection reagent in 100 µL of serum-free medium.

  • Combine the contents of Tube A and Tube B, mix gently, and incubate for 20 minutes at room temperature to allow complex formation.

  • Add the siRNA-lipid complex to the cells in fresh serum-free medium.

  • Incubate the cells for 4-6 hours at 37°C.

  • Add complete growth medium and continue to incubate for 24-72 hours.

c. Validation of Knockdown:

  • Assess the reduction in this compound mRNA and protein levels using RT-qPCR and Western blot, respectively, as described in the protocols above.

Signaling Pathways and Functional Diagrams

This compound's Role in Spliceosome Assembly and Function

This compound is a core component of the U5 small nuclear ribonucleoprotein (snRNP), which is a critical part of the spliceosome, the molecular machine responsible for removing introns from pre-mRNA.[1][3] The following diagram illustrates the central role of this compound in the assembly and catalytic activity of the spliceosome.

Caption: this compound is integral to the U4/U6.U5 tri-snRNP, facilitating spliceosome assembly and catalysis.

The this compound-MDM2-p53 Signaling Pathway

Mutations or depletion of this compound can lead to aberrant splicing of key regulatory proteins.[29][30] One critical target is MDM2, a primary negative regulator of the p53 tumor suppressor.[29][31][32] Inefficient splicing of MDM2 pre-mRNA due to this compound dysfunction can result in a non-functional MDM2 protein.[29][30] This, in turn, leads to the accumulation of p53, triggering downstream cellular responses such as apoptosis.[29][33][34][35]

EFTUD2_p53_Pathway cluster_dysfunction This compound Dysfunction This compound This compound MDM2_pre_mRNA MDM2 pre-mRNA This compound->MDM2_pre_mRNA Correct Splicing MDM2_mRNA Functional MDM2 mRNA MDM2_pre_mRNA->MDM2_mRNA Aberrant_MDM2_mRNA Aberrantly Spliced MDM2 mRNA MDM2_pre_mRNA->Aberrant_MDM2_mRNA MDM2_protein MDM2 Protein MDM2_mRNA->MDM2_protein p53 p53 MDM2_protein->p53 Binds Ub Ubiquitin MDM2_protein->Ub E3 Ligase Activity p53->Ub Apoptosis Apoptosis p53->Apoptosis Accumulation & Activation Degradation Proteasomal Degradation Ub->Degradation EFTUD2_mut Mutant/Depleted this compound EFTUD2_mut->MDM2_pre_mRNA Incorrect Splicing Nonfunctional_MDM2 Non-functional MDM2 Protein Aberrant_MDM2_mRNA->Nonfunctional_MDM2 Nonfunctional_MDM2->p53 No Binding

Caption: this compound dysfunction leads to aberrant MDM2 splicing, p53 accumulation, and apoptosis.

Experimental Workflow: Investigating the Impact of this compound Knockdown

This diagram outlines a typical experimental workflow to study the cellular consequences of reduced this compound expression.

EFTUD2_Knockdown_Workflow cluster_analysis Analysis Start Start: Cultured Cells Transfection siRNA Transfection Start->Transfection Control_siRNA Control siRNA Transfection->Control_siRNA EFTUD2_siRNA This compound siRNA Transfection->EFTUD2_siRNA Incubation Incubation (24-72h) Control_siRNA->Incubation EFTUD2_siRNA->Incubation RT_qPCR RT-qPCR for This compound mRNA Incubation->RT_qPCR Western_Blot Western Blot for This compound, p53, MDM2 Incubation->Western_Blot IF Immunofluorescence for p53 localization Incubation->IF Functional_Assay Functional Assays (e.g., Apoptosis Assay) Incubation->Functional_Assay Results Results & Interpretation RT_qPCR->Results Western_Blot->Results IF->Results Functional_Assay->Results

Caption: A standard workflow for assessing the effects of this compound knockdown on cellular processes.

References

An In-depth Technical Guide to the Structural Domains of the EFTUD2 Protein

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Elongation Factor Tu GTP binding domain containing 2 (EFTUD2), also known as U5-116kD or Snu114, is a highly conserved GTPase that plays a pivotal role in the spliceosome, the cellular machinery responsible for processing precursor messenger RNA (pre-mRNA).[1] As a core component of the U5 small nuclear ribonucleoprotein (snRNP), this compound is integral to the catalytic activity and dynamic rearrangements of the spliceosome.[2][3] Mutations in the this compound gene are associated with mandibulofacial dysostosis with microcephaly (MFDM), a rare congenital disorder, underscoring the protein's critical role in human development.[4] This technical guide provides a comprehensive overview of the structural domains of the this compound protein, detailing their organization, function, and the experimental methodologies used for their characterization.

Core Structural and Functional Properties

The human this compound protein is composed of 972 amino acids and has a molecular weight of approximately 109.4 kDa.[3] It is a multi-domain protein with a complex architecture that facilitates its multifaceted roles within the spliceosome.

Quantitative Data on this compound Structural Domains

The structural organization of this compound is comprised of six distinct domains, with specific sites crucial for its GTP-binding and hydrolysis functions. The precise boundaries of these domains, as annotated in the Pfam database, and the locations of the GTP-binding sites identified through sequence analysis, are summarized below.[5][6]

Domain/SiteStart PositionEnd PositionData Source
116 kDa U5 snRNP component, N-terminal4110Pfam[5]
Transcription factor, GTP-binding domain129377Pfam[5]
GTP-binding site 1136143UniProt[6]
GTP-binding site 2204208UniProt[6]
GTP-binding site 3258261UniProt[6]
Translation elongation factor EFTu-like, domain 2491566Pfam[5]
Elongation factor G, domain III586648Pfam[5]
Translation elongation factor EFG/EF2, domain IV707823Pfam[5]
Elongation factor EFG, domain V-like826914Pfam[5]

Signaling and Functional Pathways

This compound is a central player in the pre-mRNA splicing pathway, specifically in the assembly, activation, and disassembly of the spliceosome. Its GTPase activity is thought to power the conformational changes necessary for the progression of the splicing reaction.

EFTUD2_Spliceosome_Pathway cluster_pre_assembly Pre-Spliceosome Assembly cluster_spliceosome_core Spliceosome Core U4_U6_snRNP U4/U6 snRNP Tri_snRNP U4/U6.U5 tri-snRNP U4_U6_snRNP->Tri_snRNP associates with U5_snRNP U5 snRNP (contains this compound) U5_snRNP->Tri_snRNP Spliceosome Active Spliceosome Tri_snRNP->Spliceosome binds to pre-mRNA Pre_mRNA Pre-mRNA Pre_mRNA->Spliceosome Spliced_mRNA Mature mRNA Spliceosome->Spliced_mRNA catalyzes splicing Post_Spliceosomal_Complex Post-Spliceosomal Complex Spliceosome->Post_Spliceosomal_Complex disassembles into PRPF8 PRPF8 BRR2 BRR2 (Helicase) This compound This compound (in U5 snRNP) This compound->PRPF8 interacts with This compound->BRR2 regulates helicase activity (GTP hydrolysis dependent)

Role of this compound in the Spliceosome Assembly and Activation Pathway.

The diagram above illustrates the critical role of this compound within the U5 snRNP during the formation of the U4/U6.U5 tri-snRNP complex. This complex is a cornerstone for the assembly of the active spliceosome on a pre-mRNA substrate. This compound interacts with other core spliceosomal proteins, such as PRPF8, and its GTPase activity is crucial for regulating the RNA helicase BRR2, which unwinds the U4/U6 snRNA duplex—a key activation step in the splicing process.

Experimental Protocols

The characterization of the structural domains of this compound and their interactions relies on a combination of advanced biochemical and structural biology techniques. While specific, detailed laboratory protocols are proprietary and vary between research groups, the fundamental methodologies are outlined below.

Cryo-Electron Microscopy (Cryo-EM) for Structural Determination

Cryo-EM has been instrumental in elucidating the structure of large macromolecular complexes like the spliceosome, including the U5 snRNP and its components like this compound.

Principle: This technique involves flash-freezing purified protein complexes in a thin layer of vitreous ice. A transmission electron microscope then images hundreds of thousands of individual particles from different orientations. Computational algorithms are subsequently used to reconstruct a three-dimensional model of the complex at near-atomic resolution.

General Protocol:

  • Purification of the U5 snRNP: The U5 snRNP complex, containing this compound, is purified from cell lysates, often using affinity chromatography targeting a tagged component of the complex.

  • Grid Preparation: A small volume of the purified sample is applied to an electron microscopy grid, blotted to create a thin film, and rapidly plunged into liquid ethane (B1197151) to vitrify the sample.

  • Data Collection: The vitrified grids are imaged in a cryo-electron microscope, collecting a large dataset of particle images.

  • Image Processing and 3D Reconstruction: The images are processed to identify and classify individual particle views. These 2D projections are then used to reconstruct a 3D density map of the complex.

  • Model Building and Refinement: An atomic model of the protein complex, including the distinct domains of this compound, is built into the cryo-EM density map and refined to fit the data.

Co-Immunoprecipitation followed by Mass Spectrometry (Co-IP-MS) for Interaction Analysis

Co-IP-MS is a powerful method to identify the interaction partners of a specific protein, such as this compound, within its native cellular environment.

Principle: An antibody specific to the "bait" protein (this compound) is used to capture it from a cell lysate. Any proteins that are bound to the bait protein ("prey") are also pulled down. The entire complex is then analyzed by mass spectrometry to identify all the constituent proteins.

General Protocol:

  • Cell Lysis: Cells expressing this compound are lysed under non-denaturing conditions to preserve protein-protein interactions.

  • Immunoprecipitation: The cell lysate is incubated with an antibody targeting this compound. The antibody-protein complexes are then captured on protein A/G-coated beads.

  • Washing: The beads are washed several times to remove non-specifically bound proteins.

  • Elution: The bound proteins (bait and prey) are eluted from the beads.

  • Proteomic Analysis by Mass Spectrometry: The eluted proteins are typically denatured, reduced, alkylated, and digested into smaller peptides (e.g., with trypsin). The resulting peptide mixture is then analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the proteins present in the immunoprecipitated complex.

CoIP_MS_Workflow Cell_Lysate Prepare Cell Lysate (Preserve Protein Complexes) Incubate_Antibody Incubate with anti-EFTUD2 Antibody Cell_Lysate->Incubate_Antibody Capture_Beads Capture on Protein A/G Beads Incubate_Antibody->Capture_Beads Wash Wash to Remove Non-specific Binders Capture_Beads->Wash Elute Elute this compound and Interacting Proteins Wash->Elute MS_Analysis LC-MS/MS Analysis Elute->MS_Analysis Data_Analysis Identify Interaction Partners MS_Analysis->Data_Analysis

General Experimental Workflow for Co-Immunoprecipitation Mass Spectrometry.

Conclusion

The this compound protein is a complex, multi-domain GTPase that is indispensable for the function of the spliceosome. Its structural domains, particularly the GTP-binding domain, are critical for driving the conformational changes required for pre-mRNA splicing. Understanding the precise architecture and interactions of these domains, through techniques like cryo-electron microscopy and co-immunoprecipitation mass spectrometry, is crucial for elucidating the molecular basis of spliceosome function and for developing therapeutic strategies for diseases linked to this compound mutations. This guide provides a foundational understanding for researchers and professionals engaged in the study of RNA processing, genetic diseases, and drug development.

References

The Role of EFTUD2 in the p53 Pathway: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the critical role of the spliceosomal protein, Elongation Factor Tu GTP Binding Domain Containing 2 (EFTUD2), in the regulation of the p53 tumor suppressor pathway. Emerging evidence robustly indicates that this compound deficiency leads to aberrant splicing of key regulatory factors, culminating in the activation of p53-mediated apoptosis. This document synthesizes current research findings, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying molecular mechanisms to serve as a comprehensive resource for professionals in biomedical research and drug development.

Introduction

This compound is a highly conserved GTPase that is a core component of the U5 small nuclear ribonucleoprotein (snRNP) of the spliceosome. Its fundamental role in pre-mRNA splicing underscores its importance in maintaining cellular homeostasis. Recent studies have uncovered a crucial link between this compound and the p53 pathway, a central signaling cascade in tumor suppression, genomic stability, and apoptosis. Disruptions in this compound function have been implicated in developmental disorders such as Mandibulofacial Dysostosis with Microcephaly (MFDM) and are of increasing interest in cancer biology. This guide will dissect the molecular intricacies of the this compound-p53 axis.

The Core Mechanism: this compound Deficiency and p53 Activation

The primary mechanism by which this compound influences the p53 pathway is through the regulation of Murine Double Minute 2 (MDM2) pre-mRNA splicing. MDM2 is the principal E3 ubiquitin ligase for p53, targeting it for proteasomal degradation and thus acting as a critical negative regulator.

Deficiency of this compound disrupts the fidelity of the splicing process, leading to increased skipping of exon 3 in the Mdm2 pre-mRNA.[1][2] The resulting alternatively spliced MDM2 transcript produces a protein that is functionally impaired in its ability to bind to and degrade p53. This impairment leads to the accumulation of p53 in the nucleus, where it can act as a transcription factor to upregulate its target genes, ultimately inducing cell cycle arrest and apoptosis.[1][2][3][4][5]

This p53-dependent apoptosis has been observed in various model systems, including zebrafish and mice, particularly in neural progenitor cells and neural crest cells.[4][6][7][8][9]

Quantitative Data Summary

The functional consequences of this compound disruption on the p53 pathway have been quantified in several studies. The following tables summarize the key findings on the upregulation of p53 target genes following this compound knockdown or mutation.

GeneModel SystemFold Change (approx.)Reference
Ccng1This compound mutant mouse embryos~2.5[1]
Phlda3This compound mutant mouse embryos~3.0[1]
Trp53inp1This compound mutant mouse embryos~2.5[1]
Mdm2This compound mutant mouse embryos~2.0[1]
Ccng1This compound siRNA-transfected mouse neural crest cellsSignificant increase[10]
Phlda3This compound siRNA-transfected mouse neural crest cellsSignificant increase[10]
Trp53inp1This compound siRNA-transfected mouse neural crest cellsSignificant increase[10]
GeneCell Line / Model SystemFold Change (approx.)Reference
FASHuman Calvarial Osteoblasts (HCO) with this compound knockdown~1.9 - 6.7[11]
STEAP3Human Calvarial Osteoblasts (HCO) with this compound knockdown~1.9 - 6.7[11]
CASP3Human Calvarial Osteoblasts (HCO) with this compound knockdown~1.9 - 6.7[11]
P21Human Calvarial Osteoblasts (HCO) with this compound knockdown~1.9 - 6.7[11]
SESN1Human Calvarial Osteoblasts (HCO) with this compound knockdown~1.9 - 6.7[11]

Studies have also reported a significant increase in the phosphorylation of the TP53 protein in response to this compound deficiency, indicating its activation.[11][12][13]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature to investigate the this compound-p53 pathway.

siRNA-mediated Knockdown of this compound

This protocol is adapted from studies in mouse neural crest cells.[1]

  • Cell Culture: Mouse neural crest cells (e.g., O9-1 line) are cultured in appropriate media and conditions.

  • siRNA Transfection: Cells are transfected with this compound siRNA or a non-targeting control siRNA using a suitable transfection reagent (e.g., Lipofectamine).

  • Incubation: Cells are incubated for 48-72 hours post-transfection to allow for target gene knockdown.

  • Validation: Knockdown efficiency is confirmed by RT-qPCR or Western blotting for this compound protein levels.

Reverse Transcription Quantitative PCR (RT-qPCR)

This protocol is used to quantify the expression of p53 target genes.[1][10]

  • RNA Extraction: Total RNA is isolated from cells or tissues using a commercial kit (e.g., RNeasy Kit, Qiagen).

  • cDNA Synthesis: First-strand cDNA is synthesized from the extracted RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.

  • qPCR Reaction: The qPCR reaction is set up using a SYBR Green or TaqMan-based master mix, cDNA template, and primers specific for the target genes (Ccng1, Phlda3, Trp53inp1, etc.) and a housekeeping gene (e.g., Gapdh, Actb).

  • Data Analysis: Relative gene expression is calculated using the ΔΔCt method.

Western Blotting

This protocol is for detecting protein levels of this compound, p53, and phosphorylated p53.[7][14][15][16]

  • Protein Extraction: Cells or tissues are lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Protein concentration is determined using a BCA or Bradford assay.

  • SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Proteins are transferred from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: The membrane is blocked with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies against this compound, p53, phospho-p53 (specific to the phosphorylation site), or a loading control (e.g., β-actin, GAPDH).

  • Secondary Antibody Incubation: The membrane is washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: The signal is visualized using an enhanced chemiluminescence (ECL) substrate and a digital imaging system.

TUNEL Assay for Apoptosis Detection

This assay is used to detect DNA fragmentation, a hallmark of apoptosis.[9]

  • Tissue/Cell Preparation: Embryos or cells are fixed, and cryosections are prepared if necessary.

  • Permeabilization: Samples are permeabilized to allow entry of the labeling enzyme.

  • TdT Labeling: Samples are incubated with a reaction mixture containing terminal deoxynucleotidyl transferase (TdT) and fluorescein-dUTP.

  • Visualization: Labeled nuclei are visualized using fluorescence microscopy.

Visualizing the Pathways and Workflows

Signaling Pathway of this compound-mediated p53 Activation

EFTUD2_p53_Pathway cluster_0 Nucleus cluster_1 Cytoplasm This compound This compound (Spliceosome Component) MDM2_pre_mRNA MDM2 pre-mRNA This compound->MDM2_pre_mRNA Splicing MDM2_mRNA_normal Correctly Spliced MDM2 mRNA MDM2_pre_mRNA->MDM2_mRNA_normal Normal Splicing MDM2_mRNA_aberrant Aberrantly Spliced MDM2 mRNA (Exon 3 skipped) MDM2_pre_mRNA->MDM2_mRNA_aberrant This compound Deficiency MDM2_protein_normal Functional MDM2 Protein MDM2_mRNA_normal->MDM2_protein_normal Translation MDM2_protein_aberrant Non-functional MDM2 Protein MDM2_mRNA_aberrant->MDM2_protein_aberrant Translation p53 p53 p53_target_genes p53 Target Genes (e.g., Bax, Puma, p21) p53->p53_target_genes Transcriptional Activation Apoptosis Apoptosis p53_target_genes->Apoptosis MDM2_protein_normal->p53 Ubiquitination & Degradation

Caption: this compound's role in the p53 pathway.

Experimental Workflow for Investigating this compound-p53 Interaction

Experimental_Workflow cluster_0 Molecular Analysis cluster_1 Cellular Analysis start Hypothesis: This compound regulates p53 knockdown This compound Knockdown (siRNA in cell culture) start->knockdown rt_qpcr RT-qPCR for p53 Target Genes knockdown->rt_qpcr western_blot Western Blot for p53 & p-p53 levels knockdown->western_blot tunel_assay TUNEL Assay for Apoptosis knockdown->tunel_assay results Results: - Increased p53 target gene expression - Increased p53 & p-p53 levels - Increased Apoptosis rt_qpcr->results western_blot->results tunel_assay->results conclusion Conclusion: This compound deficiency activates the p53 pathway results->conclusion

Caption: Workflow for studying the this compound-p53 axis.

Implications for Drug Development

The elucidation of the this compound-p53 pathway presents novel therapeutic opportunities.

  • Targeting Splicing Fidelity: Modulating the activity of the spliceosome or correcting the aberrant splicing of MDM2 could be a strategy to restore p53 regulation in diseases driven by this compound haploinsufficiency.

  • Inhibition of p53: In the context of developmental disorders like MFDM, where p53 hyperactivity is detrimental, transient inhibition of p53 with small molecules could be a potential therapeutic avenue to mitigate the severe phenotypes.[1][4] For instance, treatment with the p53 inhibitor Pifithrin-α has been shown to rescue cranfacial defects in this compound-mutant mouse embryos.[1][2][4] However, it is important to note that some studies suggest that p53-independent mechanisms may also contribute to the observed phenotypes, and p53 inhibition does not rescue all defects.[17]

  • Cancer Therapy: While this compound's role in cancer is still being explored, understanding its impact on the p53 pathway could inform the development of therapies for cancers with spliceosome mutations.

Conclusion

This compound is a critical upstream regulator of the p53 pathway, primarily through its essential role in the correct splicing of MDM2 pre-mRNA. A deficiency in this compound leads to the production of a non-functional MDM2 protein, resulting in the stabilization and activation of p53, and the subsequent induction of apoptosis. This mechanism is a key driver of the pathology observed in developmental syndromes associated with this compound mutations. The insights gained from studying this pathway not only enhance our fundamental understanding of p53 regulation but also open new avenues for therapeutic intervention in a range of human diseases. Continued research into the intricate network of genes and cellular processes affected by this compound will be crucial for the development of targeted and effective treatments.

References

EFTUD2: A Core Spliceosomal Component Orchestrating the Innate Immune Response

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary: The innate immune system represents the host's initial defense against pathogens, relying on the rapid detection of conserved molecular patterns to initiate a protective response. Recent evidence has unveiled an intricate layer of regulation at the level of RNA processing, highlighting the spliceosome as a critical modulator of immunity. This whitepaper focuses on the Elongation Factor Tu GTP Binding Domain Containing 2 (EFTUD2), a core component of the U5 small nuclear ribonucleoprotein (snRNP) complex. Initially known for its fundamental role in pre-messenger RNA (pre-mRNA) splicing, this compound has emerged as a pivotal regulator of the innate immune response. It governs antiviral immunity and inflammatory signaling by ensuring the correct maturation of mRNAs for key immune sensors and adaptors, including RIG-I, MDA5, and MyD88. This document provides a comprehensive overview of the molecular mechanisms, key signaling pathways, experimental methodologies, and quantitative data related to this compound's function in innate immunity, positioning it as a potential target for novel therapeutic strategies.

Introduction: The Intersection of RNA Splicing and Innate Immunity

The innate immune response is triggered by pattern recognition receptors (PRRs) such as Toll-like receptors (TLRs) and RIG-I-like receptors (RLRs), which recognize pathogen-associated molecular patterns (PAMPs).[1] This recognition activates downstream signaling cascades, leading to the production of type I interferons (IFNs) and pro-inflammatory cytokines, which collectively establish an antiviral state and orchestrate a broader immune defense.[1]

The machinery responsible for processing pre-mRNA into mature mRNA is the spliceosome, a large and dynamic molecular complex.[2][3] this compound, a spliceosomal GTPase, is an essential protein within the U5 snRNP particle of this complex.[4] Its primary function is to facilitate the catalytic steps of splicing and the disassembly of the post-splicing complex.[5] Beyond this canonical role, studies have demonstrated that this compound is a critical regulatory node in innate immunity. It acts not as an interferon-inducible gene itself, but as an IFN effector gene that fine-tunes the expression of other crucial immune factors.[1][6] Viruses such as Hepatitis C Virus (HCV) have been shown to suppress this compound expression, suggesting a viral evasion strategy to dismantle the host's antiviral defenses.[5][7][8]

Core Signaling Pathways Regulated by this compound

This compound exerts its influence over the innate immune system primarily through its indispensable role in the splicing of pre-mRNAs for key signaling molecules. This regulation spans multiple canonical innate immunity pathways.

RLR-Mediated Antiviral Signaling

The RLR pathway is central to detecting cytosolic viral RNA and initiating a potent type I IFN response. This compound is a master regulator of this pathway's foundational sensors.

Mechanism of Action: this compound directly controls the expression levels of the viral RNA sensors RIG-I and MDA5.[1] By mediating the splicing of their respective pre-mRNAs, this compound ensures the production of mature, functional transcripts.[1][5] Silencing this compound leads to a reduction in mature RIG-I and MDA5 mRNA without affecting their pre-mRNA levels.[1] Consequently, the downstream signaling cascade, which involves the activation of TANK-binding kinase 1 (TBK1) and Interferon Regulatory Factor 3 (IRF3), is impaired, leading to diminished production of IFN-stimulated genes (ISGs).[1][5][7] This antiviral activity is independent of the classical IFN-induced JAK-STAT signaling pathway.[8]

EFTUD2_RLR_Pathway cluster_splicing Spliceosome Activity cluster_cytosol Cytosolic Antiviral Signaling cluster_nucleus Nuclear Response This compound This compound pre_mRNA pre-mRNA (RIG-I, MDA5) This compound->pre_mRNA Splicing mRNA Mature mRNA (RIG-I, MDA5) pre_mRNA->mRNA RIGI_MDA5 RIG-I / MDA5 mRNA->RIGI_MDA5 Translation ViralRNA Viral RNA ViralRNA->RIGI_MDA5 TBK1 TBK1 RIGI_MDA5->TBK1 IRF3 IRF3 TBK1->IRF3 pIRF3 p-IRF3 IRF3->pIRF3 Phosphorylation pIRF3_n p-IRF3 pIRF3->pIRF3_n Nuclear Translocation ISGs ISG Expression (Mx1, OAS1, PKR) pIRF3_n->ISGs qRT_PCR_Workflow start 1. Cell Culture & Treatment rna_extraction 2. Total RNA Extraction start->rna_extraction rna_quant 3. RNA Quantification & Quality Check rna_extraction->rna_quant cdna_synthesis 4. Reverse Transcription (cDNA Synthesis) rna_quant->cdna_synthesis qpcr_setup 5. qPCR Reaction Setup (SYBR Green/TaqMan) cdna_synthesis->qpcr_setup qpcr_run 6. Real-Time PCR Amplification qpcr_setup->qpcr_run analysis 7. Data Analysis (ΔΔCt Method) qpcr_run->analysis end Results: Relative Gene Expression analysis->end Luciferase_Workflow start 1. Cell Seeding (e.g., HEK293T) transfection 2. Co-transfection: - IFN-β-Luc Reporter - Renilla Control - this compound/siRNA Plasmid start->transfection stimulation 3. Stimulation (e.g., SeV Infection) transfection->stimulation lysis 4. Cell Lysis (24-48h post-transfection) stimulation->lysis measurement 5. Luciferase Activity Measurement (Luminometer) lysis->measurement analysis 6. Data Normalization (Firefly / Renilla) measurement->analysis end Results: Relative Promoter Activity analysis->end CoIP_Workflow start 1. Cell Lysis (Non-denaturing buffer) preclear 2. Pre-clearing Lysate (with beads) start->preclear incubation 3. Incubation (Lysate + Bait Antibody) preclear->incubation capture 4. Immune Complex Capture (Protein A/G beads) incubation->capture wash 5. Washing Steps (Remove non-specific binders) capture->wash elution 6. Elution of Protein Complex wash->elution analysis 7. Analysis (Western Blot) elution->analysis end Results: Detection of Prey Protein analysis->end

References

The Role of EFTUD2 in Cancer Progression: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Elongation Factor Tu GTP Binding Domain Containing 2 (EFTUD2) is a crucial component of the spliceosome, the cellular machinery responsible for intron removal from pre-mRNA. While its fundamental role in RNA splicing is well-established, a growing body of evidence implicates this compound as a significant player in the progression of various cancers. This technical guide provides an in-depth analysis of the multifaceted role of this compound in oncology, consolidating current knowledge on its expression in different tumor types, its impact on key cancer-related cellular processes, and its involvement in critical signaling pathways. Detailed experimental protocols and visual representations of molecular interactions and workflows are included to facilitate further research and drug development efforts targeting this promising oncoprotein.

Introduction

This compound, also known as Snu114, is a highly conserved GTPase that is integral to the U5 small nuclear ribonucleoprotein (snRNP) of the spliceosome.[1][2] Its primary function is to ensure the fidelity and efficiency of pre-mRNA splicing, a fundamental process for gene expression regulation.[1][2] Dysregulation of splicing is increasingly recognized as a hallmark of cancer, contributing to the production of oncogenic protein isoforms and the disruption of tumor suppressor functions. Overexpression of this compound has been observed in a variety of malignancies, including hepatocellular carcinoma (HCC), colorectal cancer (CRC), breast cancer, and lung adenocarcinoma, where it often correlates with poor prognosis and advanced disease stages.[2][3][4][5] This guide will explore the molecular mechanisms through which this compound promotes cancer progression, providing a comprehensive resource for researchers in the field.

This compound Expression in Cancer

Elevated expression of this compound is a common feature across multiple cancer types, suggesting its potential as a biomarker and therapeutic target.

Quantitative Data on this compound Expression

The following tables summarize the differential expression of this compound in various cancers based on data from The Cancer Genome Atlas (TCGA) and Gene Expression Omnibus (GEO) databases, as well as immunohistochemical (IHC) analyses from specific studies.

Cancer TypeTissueMethodThis compound Expression LevelReference
Hepatocellular Carcinoma (HCC) Tumor vs. NontumorTCGA analysisUpregulated in tumor tissues[5]
Tumor vs. NontumorIHCHigh nuclear expression in 42.6% of HCC tissues vs. 9.4% in nontumor tissues[6]
Lung Adenocarcinoma (LUAD) Tumor vs. NormalGEO (GSE32863, GSE43458, GSE75037) & TCGAUpregulated in LUAD tissues[7]
Colorectal Cancer (CRC) Tumor vs. NormalGEO (GSE166900, GSE81005, GSE81008) & TCGASignificantly upregulated in CRC tissues[8]

Functional Roles of this compound in Cancer Progression

This compound exerts its pro-tumorigenic effects by influencing several key cellular processes that are central to cancer development and metastasis.

Cell Proliferation and Survival

Knockdown of this compound has been consistently shown to inhibit cancer cell proliferation and survival. In HCC cells, siRNA-mediated interference with this compound expression significantly suppressed cell viability and blocked cell cycle progression.[5][9] Stable knockdown of this compound was even found to be lethal to HCC cells, highlighting its essential role in maintaining tumor cell survival.[6][10] In lung adenocarcinoma cells, this compound knockdown led to G0/G1 phase cell cycle arrest and inhibited tumorigenicity.[3]

Apoptosis

This compound plays a critical role in the regulation of apoptosis. Its depletion has been shown to promote apoptosis in cancer cells.[2][9] For instance, disruption of the this compound-SNW1-BRR2 complex in breast cancer cells resulted in apoptosis in over 50% of the cells.[7] Mechanistically, this compound can influence apoptosis through the p53 pathway and by regulating the splicing of key apoptotic factors like Caspase-3.[11][12][13]

Cell Migration and Invasion

A key role of this compound in cancer progression is its ability to promote cell migration and invasion, processes that are fundamental to metastasis. Knockdown of this compound in HCC and lung adenocarcinoma cells significantly inhibited their migratory and invasive capabilities.[3][5] This is often associated with the induction of epithelial-mesenchymal transition (EMT), a process where cancer cells acquire migratory and invasive properties.[5]

Quantitative Data on Functional Effects of this compound Knockdown
Cancer Cell LineAssayEffect of this compound KnockdownReference
Hepatocellular Carcinoma (Hep3B, Huh7) CCK8 AssayInhibition of cell growth[14]
Colony Formation AssayInhibition of clone formation capacity[14]
Transwell AssayInhibition of metastasis[5]
Lung Adenocarcinoma (A549, PC9, H1299) Cell Proliferation AssayInhibition of cell proliferation[4]
Wound Healing AssayInhibition of cell migration[4]
Transwell Invasion AssayInhibition of cell invasion[4]
Colony Formation AssayReduced efficiency of colony formation[4]

Signaling Pathways Involving this compound in Cancer

This compound is implicated in several signaling pathways that are crucial for cancer progression. Understanding these pathways is key to developing targeted therapies.

JAK/STAT3 Signaling Pathway

In hepatocellular carcinoma, this compound has been shown to promote cancer progression through the activation of the STAT3 signaling pathway.[5][10] Overexpression of this compound leads to enhanced STAT3 activation, which in turn promotes the expression of downstream targets like the anti-apoptotic protein MCL-1 and the mesenchymal marker vimentin, contributing to EMT and inhibition of apoptosis.[2][5]

EFTUD2_STAT3_Pathway This compound This compound IL6 IL-6 This compound->IL6 STAT3 STAT3 IL6->STAT3 pSTAT3 pSTAT3 STAT3->pSTAT3 Phosphorylation MCL1 MCL-1 pSTAT3->MCL1 Vimentin Vimentin pSTAT3->Vimentin Apoptosis Apoptosis MCL1->Apoptosis EMT EMT Vimentin->EMT

Caption: this compound-mediated activation of the JAK/STAT3 pathway in HCC.

TLR/NF-κB Signaling Pathway in Colorectal Cancer

In the context of colorectal cancer, this compound can enhance the Toll-like receptor (TLR)/NF-κB inflammatory signaling pathway.[2][9] It achieves this by regulating the splicing of mRNAs for components of this pathway, such as TLR4 and MyD88.[2][9] This leads to the activation of macrophages, which then release pro-tumor cytokines like IL-6 and TNF-α, promoting the proliferation of intestinal epithelial cells and inhibiting apoptosis.[2][9]

EFTUD2_TLR_NFkB_Pathway This compound This compound TLR4_MyD88 TLR4/MyD88 (mRNA splicing) This compound->TLR4_MyD88 NFkB NF-κB TLR4_MyD88->NFkB Macrophages Macrophages NFkB->Macrophages Activation Cytokines Pro-tumor Cytokines (IL-6, TNF-α) Macrophages->Cytokines Release STAT3 STAT3 Cytokines->STAT3 Bcl_XL Bcl-XL STAT3->Bcl_XL Proliferation Cell Proliferation STAT3->Proliferation Apoptosis Apoptosis Bcl_XL->Apoptosis

Caption: this compound's role in the TLR/NF-κB pathway in colorectal cancer.

Regulation of Glycolysis via YTHDF3

In HCC, this compound has been found to interact with YTH domain family protein 3 (YTHDF3), an m6A RNA-binding protein.[2] This interaction inhibits the ubiquitination of YTHDF3, leading to its stabilization.[2] Elevated YTHDF3 then suppresses the degradation of phosphofructokinase (PFKL) mRNA, a key glycolytic enzyme, thereby enhancing tumor glycolysis and promoting the proliferation and migration of HCC cells.[2]

EFTUD2_Glycolysis_Pathway This compound This compound YTHDF3 YTHDF3 This compound->YTHDF3 Ubiquitination Ubiquitination This compound->Ubiquitination Inhibits YTHDF3->Ubiquitination PFKL_mRNA PFKL mRNA YTHDF3->PFKL_mRNA Degradation Degradation YTHDF3->Degradation Inhibits PFKL_mRNA->Degradation Glycolysis Tumor Glycolysis PFKL_mRNA->Glycolysis Proliferation_Migration Proliferation & Migration Glycolysis->Proliferation_Migration

Caption: this compound-mediated regulation of glycolysis in HCC.

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the role of this compound in cancer.

siRNA-Mediated Knockdown of this compound

This protocol describes the transient knockdown of this compound expression in cancer cell lines using small interfering RNA (siRNA).

siRNA_Knockdown_Workflow start Start seed_cells Seed cancer cells in a 6-well plate start->seed_cells transfection Transfect with this compound-specific siRNA or control siRNA using a transfection reagent seed_cells->transfection incubation Incubate for 48-72 hours transfection->incubation validation Validate knockdown efficiency by Western Blot and RT-qPCR incubation->validation functional_assays Proceed to functional assays (proliferation, migration, etc.) validation->functional_assays end End functional_assays->end Transwell_Assay_Workflow start Start prepare_inserts Prepare Transwell inserts (coat with Matrigel for invasion assay) start->prepare_inserts add_chemoattractant Add chemoattractant (e.g., serum-containing medium) to the lower chamber prepare_inserts->add_chemoattractant seed_cells Seed cells in serum-free medium in the upper chamber add_chemoattractant->seed_cells incubation Incubate for 12-48 hours seed_cells->incubation remove_non_migrated Remove non-migrated cells from the upper surface of the membrane incubation->remove_non_migrated fix_stain Fix and stain the migrated cells on the lower surface remove_non_migrated->fix_stain quantify Count the number of migrated/invaded cells under a microscope fix_stain->quantify end End quantify->end

References

An In-depth Technical Guide to the Gene Ontology and Molecular Function of EFTUD2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Elongation Factor Tu GTP Binding Domain Containing 2 (EFTUD2) is a crucial protein involved in the fundamental cellular process of pre-mRNA splicing. As a core component of the spliceosome, it plays a pivotal role in the removal of introns and the ligation of exons, ensuring the accurate translation of genetic information into functional proteins. Dysregulation of this compound function, primarily through mutations leading to haploinsufficiency, is the causative factor for Mandibulofacial Dysostosis with Microcephaly (MFDM), a rare congenital disorder. Furthermore, emerging evidence indicates a significant role for this compound in tumorigenesis and innate immunity. This technical guide provides a comprehensive overview of the gene ontology, molecular function, and relevant signaling pathways of this compound, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a deeper understanding for research and therapeutic development.

Gene Ontology of this compound

The Gene Ontology (GO) project provides a standardized classification of gene and protein function. This compound is annotated with the following GO terms, reflecting its multifaceted roles within the cell.

Molecular Function
  • GTPase activity: this compound possesses intrinsic GTPase activity, which is essential for the dynamic rearrangements of the spliceosome during the splicing cycle.[1][2]

  • RNA binding: As a component of the U5 snRNP, this compound directly interacts with RNA molecules, contributing to the recognition of splice sites and the catalysis of the splicing reaction.[1]

  • U5 snRNA binding: Specifically, this compound binds to the U5 small nuclear RNA, a critical component of the U5 snRNP.[3]

Biological Process
  • mRNA splicing, via spliceosome: This is the primary biological process in which this compound is involved. It is a core component of both the major and minor spliceosomes, which are responsible for processing the vast majority of pre-mRNAs in eukaryotes.[1][4][5]

  • mRNA processing: Beyond splicing, this compound is involved in the broader process of mRNA maturation, which is critical for gene expression.[1]

  • Embryonic development: The critical role of this compound in development is highlighted by the severe craniofacial abnormalities observed in individuals with this compound mutations.[2]

  • Innate immune response: this compound has been identified as a regulator of the innate immune response, modulating signaling pathways that detect and respond to viral infections.[6]

Cellular Component
  • Spliceosomal complex: this compound is an integral component of the spliceosome, the large and dynamic molecular machine that carries out pre-mRNA splicing.[1]

  • U5 snRNP: this compound is a key protein within the U5 small nuclear ribonucleoprotein particle, one of the five core snRNPs of the spliceosome.[7]

  • Nucleus: Consistent with its role in splicing, this compound is predominantly localized to the nucleus.[1]

  • Cytoplasm and Mitochondria: Some studies have also reported the presence of this compound in the cytoplasm and mitochondria, suggesting potential additional functions in these cellular compartments.[2]

Molecular Function and Protein Structure

This compound, also known as Snu114, is a highly conserved GTPase that functions as a core component of the U5 snRNP within the spliceosome.[2][7] The protein consists of several domains, including a GTP-binding domain that is crucial for its function in driving the conformational changes of the spliceosome necessary for splicing catalysis.[2]

Quantitative Data

This compound Gene Expression in Human Tissues

The expression of this compound is ubiquitous across human tissues, consistent with its essential role in the universally required process of mRNA splicing. The following table summarizes the median gene expression of this compound in various human tissues, as reported by the Genotype-Tissue Expression (GTEx) project, measured in Transcripts Per Million (TPM).

TissueMedian TPM
Adipose - Subcutaneous18.2
Adrenal Gland22.5
Artery - Aorta16.9
Artery - Coronary16.1
Artery - Tibial17.8
Bladder13.9
Brain - Cerebellum20.1
Brain - Cortex18.5
Breast - Mammary Tissue15.7
Cells - EBV-transformed lymphocytes28.9
Cells - Transformed fibroblasts25.1
Colon - Sigmoid17.3
Colon - Transverse16.8
Esophagus - Gastroesophageal Junction15.9
Esophagus - Mucosa16.4
Esophagus - Muscularis13.3
Heart - Atrial Appendage13.9
Heart - Left Ventricle14.7
Kidney - Cortex18.0
Liver15.2
Lung15.8
Muscle - Skeletal12.8
Nerve - Tibial16.0
Ovary20.3
Pancreas17.6
Pituitary21.2
Prostate16.9
Skin - Not Sun Exposed (Suprapubic)16.1
Skin - Sun Exposed (Lower leg)17.6
Small Intestine - Terminal Ileum17.9
Spleen21.8
Stomach16.5
Testis25.8
Thyroid18.9
Uterus17.8
Vagina15.5
Whole Blood12.1

Data sourced from the GTEx Portal on 2025-12-19. TPM values are a normalized measure of gene expression.

This compound Mutations in Mandibulofacial Dysostosis with Microcephaly (MFDM)

Mutations in the this compound gene are the genetic basis of MFDM. The majority of these mutations are loss-of-function, leading to haploinsufficiency. The following table summarizes the types and frequencies of pathogenic this compound variants identified in a cohort of 107 individuals from 94 kindreds.

Mutation TypeNumber of Distinct MutationsPercentage of Point Mutations
Splicing3343%
Stop-gain (Nonsense)2938%
Missense1418%
Total Point Mutations 76 100%
Large Deletions 7 N/A

Data adapted from Huang et al., 2016.[7]

This compound Expression in Cancer

Multiple studies have reported the overexpression of this compound in various cancers, including hepatocellular carcinoma (HCC) and lung adenocarcinoma (LUAD), where its increased expression is often associated with poor prognosis.[2][8] For instance, studies on HCC cell lines have shown significantly higher mRNA and protein levels of this compound compared to non-transformed hepatic cell lines.[9]

Signaling Pathways

This compound is a key player in several critical cellular signaling pathways.

The Spliceosome Assembly and Splicing Pathway

This compound is a core component of the U5 snRNP, which, along with U4 and U6 snRNPs, forms the tri-snRNP complex. This complex is a key building block of the spliceosome. The GTPase activity of this compound is thought to drive the conformational rearrangements within the spliceosome that are necessary for the catalytic steps of splicing.

Spliceosome_Assembly cluster_pre_mRNA Pre-mRNA cluster_snRNPs snRNPs cluster_spliceosome Spliceosome Complex 5'ss 5' Splice Site BP Branch Point 3'ss 3' Splice Site U1 U1 snRNP U1->5'ss Binds A_complex A Complex U2 U2 snRNP U2->BP Binds tri-snRNP U4/U6.U5 tri-snRNP (contains this compound) B_complex B Complex tri-snRNP->B_complex Joins A_complex->B_complex Forms C_complex C Complex (Catalytically Active) B_complex->C_complex Activation (this compound GTPase activity) Spliced mRNA Spliced mRNA C_complex->Spliced mRNA Splicing Reaction p53_Pathway cluster_legend Legend This compound This compound MDM2_pre_mRNA MDM2 pre-mRNA This compound->MDM2_pre_mRNA Splicing MDM2_mRNA Correctly Spliced MDM2 mRNA MDM2_pre_mRNA->MDM2_mRNA Normal this compound function Mis_spliced_MDM2 Mis-spliced MDM2 mRNA MDM2_pre_mRNA->Mis_spliced_MDM2 This compound haploinsufficiency MDM2_protein MDM2 Protein MDM2_mRNA->MDM2_protein p53 p53 MDM2_protein->p53 Inhibition Apoptosis Apoptosis p53->Apoptosis Induces Normal Normal Pathway Altered Altered Pathway Innate_Immunity_Pathway Virus Viral RNA TLR TLR Virus->TLR RIG-I/MDA5 RIG-I / MDA5 Virus->RIG-I/MDA5 MyD88_mRNA MyD88 mRNA TLR->MyD88_mRNA RIG-I/MDA5_mRNA RIG-I/MDA5 mRNA RIG-I/MDA5->RIG-I/MDA5_mRNA MyD88_pre_mRNA MyD88 pre-mRNA MyD88_pre_mRNA->MyD88_mRNA RIG-I/MDA5_pre_mRNA RIG-I/MDA5 pre-mRNA RIG-I/MDA5_pre_mRNA->RIG-I/MDA5_mRNA This compound This compound This compound->MyD88_pre_mRNA Splicing This compound->RIG-I/MDA5_pre_mRNA Splicing NFkB NF-kB MyD88_mRNA->NFkB IRF3 IRF3 RIG-I/MDA5_mRNA->IRF3 Cytokines Pro-inflammatory Cytokines NFkB->Cytokines IFN Interferons IRF3->IFN CRISPR_Workflow A 1. sgRNA Design & Cloning (Target this compound exon) B 2. Lentivirus Production (in HEK293T cells) A->B C 3. Transduction of Target Cells B->C D 4. Antibiotic Selection C->D E 5. Validation of Knockdown D->E F Genomic DNA Sequencing E->F G qRT-PCR (mRNA levels) E->G H Western Blot (protein levels) E->H CoIP_Workflow A 1. Cell Lysis (Non-denaturing) B 2. Immunoprecipitation (with anti-EFTUD2 Ab) A->B C 3. Washing (Remove non-specific binding) B->C D 4. Elution of Protein Complexes C->D E 5. Analysis of Interacting Proteins D->E F Western Blot E->F G Mass Spectrometry E->G RNASeq_Workflow A 1. RNA Extraction & QC B 2. Library Preparation A->B C 3. High-Throughput Sequencing B->C D 4. Bioinformatics Analysis C->D E Alignment to Genome D->E F Differential Expression E->F G Splicing Analysis E->G H Pathway Analysis E->H

References

An In-Depth Technical Guide to EFTUD2 Protein Isoforms and Their Functions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Elongation Factor Tu GTP Binding Domain Containing 2 (EFTUD2) is a highly conserved spliceosomal GTPase that plays a critical role in the maturation of precursor mRNA (pre-mRNA). As a core component of the U5 small nuclear ribonucleoprotein (snRNP) particle of the spliceosome, this compound is indispensable for both the catalytic activity and the dynamic rearrangements of this complex molecular machine. Mutations in the this compound gene are causally linked to Mandibulofacial Dysostosis with Microcephaly (MFDM), a rare congenital disorder characterized by craniofacial abnormalities and neurological impairment. Recent research has elucidated the existence of multiple this compound protein isoforms and has begun to unravel their functional significance and involvement in disease pathogenesis. This technical guide provides a comprehensive overview of the current understanding of this compound protein isoforms, their functions, the signaling pathways they modulate, and the experimental methodologies used for their investigation.

This compound Protein Isoforms

The human this compound gene is located on chromosome 17 and gives rise to multiple protein isoforms through alternative splicing.[1][2] The canonical isoform, designated Q15029-1 by UniProt, is the most well-characterized.[3] Several other potential isoforms have been identified, though their functional validation is ongoing.[1][4]

Data Presentation: this compound Protein Isoform Details
Isoform IdentifierUniProt AccessionLength (Amino Acids)Molecular Weight (Da)Sequence StatusNotes
Isoform 1 (Canonical)Q15029-1972109,436CompleteThe most abundant and studied isoform.[3]
Isoform 2Q15029-2937105,451CompleteLacks amino acids 1-35.[4]
Isoform 3Q15029-3944106,345CompleteLacks amino acids 496-523.[1]
Isoform 4K7EIT314817,212FragmentRepresents the N-terminal region.[4]
Isoform 5K7EIV510612,529FragmentRepresents a smaller N-terminal fragment.[4]
Isoform 6K7EJ7413415,649FragmentRepresents an N-terminal fragment.[4]
Isoform 7K7EP6722325,074FragmentRepresents a larger N-terminal fragment.[5]
Isoform 8K7EQ26333,921FragmentRepresents a small N-terminal fragment.[5]
Isoform 9K7ERJ5384,525FragmentRepresents a small N-terminal fragment.[5]
Functional Domains

The full-length this compound protein comprises several key functional domains that are essential for its role in the spliceosome.[6][7] The presence or absence of these domains in different isoforms likely dictates their specific functions.

  • GTP-binding domain: Crucial for the GTPase activity of this compound, which is thought to power the conformational changes in the spliceosome.[6]

  • Elongation factor Tu-like domains: These domains suggest an evolutionary relationship with translational elongation factors and are likely involved in protein-protein or protein-RNA interactions within the spliceosome.[1]

  • RNA-binding domains: Enable the direct interaction of this compound with pre-mRNA and snRNAs.[1]

Functions of this compound and its Isoforms

The primary function of this compound is its integral role in pre-mRNA splicing.[6] It is a core component of the U5 snRNP and is essential for the assembly, catalytic activity, and disassembly of the spliceosome.[8][9]

Role in Spliceosome Dynamics

This compound, through its GTPase activity, is believed to act as a molecular motor, driving the complex rearrangements of the spliceosome required for the precise recognition of splice sites and the catalytic steps of splicing.[8]

Subcellular Localization

This compound is predominantly localized to the nucleus, consistent with its function in pre-mRNA splicing.[6] However, some evidence also suggests its presence in the cytoplasm and mitochondria, hinting at potential non-canonical functions of certain isoforms.[6]

Data Presentation: this compound Gene Expression Across Tissues

The expression of the this compound gene is ubiquitous across human tissues, underscoring its fundamental role in cellular function. However, expression levels vary, with the highest levels observed in the testis and appendix.[6]

TissueExpression Level (nTPM)
TestisHigh
AppendixHigh
BrainModerate
MuscleModerate
SpleenModerate
Ocular TissueLow
nTPM: normalized Transcripts Per Million. Data is a summary from various sources.

This compound in Disease: Mandibulofacial Dysostosis with Microcephaly (MFDM)

Mutations in the this compound gene are the primary cause of MFDM.[9] These mutations are typically heterozygous and lead to haploinsufficiency, resulting in a reduced dosage of functional this compound protein.[9] This, in turn, impairs the efficiency and fidelity of pre-mRNA splicing, with particularly severe consequences for the development of craniofacial structures and the central nervous system.

The this compound-MDM2-p53 Signaling Pathway

A key molecular mechanism underlying MFDM pathogenesis involves the mis-splicing of the pre-mRNA for the Mouse Double Minute 2 homolog (MDM2) , a critical negative regulator of the tumor suppressor protein p53 .[10][11][12]

  • Normal Function: In healthy cells, functional this compound ensures the correct splicing of MDM2 pre-mRNA. The resulting MDM2 protein targets p53 for ubiquitination and subsequent degradation, keeping p53 levels in check.

  • Effect of this compound Mutation: In individuals with MFDM, the reduced level of functional this compound leads to aberrant splicing of MDM2 pre-mRNA, often resulting in the skipping of exon 3.[10][11][13] This produces a non-functional MDM2 protein that is unable to regulate p53.

  • Consequence: The accumulation of p53 triggers a p53-dependent apoptotic pathway, leading to excessive cell death in developing tissues, particularly the neural crest cells that give rise to craniofacial structures.[10][11][13]

Signaling Pathway Diagram

EFTUD2_p53_Pathway cluster_normal Normal Cellular State cluster_mfdm MFDM Pathogenesis This compound Functional this compound MDM2_pre_mRNA MDM2 pre-mRNA This compound->MDM2_pre_mRNA Splicing MDM2_mRNA Correctly Spliced MDM2 mRNA MDM2_pre_mRNA->MDM2_mRNA MDM2_protein Functional MDM2 Protein MDM2_mRNA->MDM2_protein Translation p53 p53 MDM2_protein->p53 Ubiquitination Degradation p53 Degradation p53->Degradation EFTUD2_mut Mutated this compound (Haploinsufficiency) MDM2_pre_mRNA_mut MDM2 pre-mRNA EFTUD2_mut->MDM2_pre_mRNA_mut Impaired Splicing MDM2_mRNA_mut Incorrectly Spliced MDM2 mRNA (Exon 3 skipping) MDM2_pre_mRNA_mut->MDM2_mRNA_mut MDM2_protein_mut Non-functional MDM2 Protein MDM2_mRNA_mut->MDM2_protein_mut Translation p53_acc p53 Accumulation Apoptosis Apoptosis p53_acc->Apoptosis

Caption: The this compound-MDM2-p53 Signaling Pathway in Health and Disease.

Experimental Protocols

Investigating the functions of this compound and its isoforms requires a range of molecular and cellular biology techniques. Below are detailed methodologies for key experiments.

Western Blotting for this compound Isoform Detection

This protocol is for the detection and semi-quantification of this compound protein isoforms in cell lysates.

4.1.1. Experimental Workflow Diagram

Western_Blot_Workflow A 1. Cell Lysis & Protein Extraction B 2. Protein Quantification (BCA Assay) A->B C 3. SDS-PAGE Gel Electrophoresis B->C D 4. Protein Transfer to PVDF Membrane C->D E 5. Blocking with 5% Non-fat Milk D->E F 6. Primary Antibody Incubation (anti-EFTUD2) E->F G 7. Secondary Antibody Incubation (HRP-conjugated) F->G H 8. Chemiluminescent Detection G->H I 9. Imaging and Data Analysis H->I

Caption: Workflow for Western Blotting of this compound.

4.1.2. Detailed Methodology

  • Cell Lysis and Protein Extraction:

    • Harvest cells and wash with ice-cold PBS.

    • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Incubate on ice for 30 minutes with vortexing every 10 minutes.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant containing the protein lysate.

  • Protein Quantification:

    • Determine the protein concentration of the lysate using a BCA protein assay kit according to the manufacturer's instructions.

  • SDS-PAGE:

    • Mix 20-30 µg of protein with Laemmli sample buffer and boil at 95°C for 5 minutes.

    • Load samples onto a 4-12% gradient polyacrylamide gel.

    • Run the gel at 100V until the dye front reaches the bottom.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.

  • Blocking:

    • Block the membrane in 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Antibody Incubation:

    • Incubate the membrane with a primary antibody specific for this compound (ensuring it recognizes the isoform of interest) diluted in 5% milk/TBST overnight at 4°C with gentle agitation.

    • Wash the membrane three times for 10 minutes each with TBST.

    • Incubate with an HRP-conjugated secondary antibody diluted in 5% milk/TBST for 1 hour at room temperature.

    • Wash the membrane three times for 10 minutes each with TBST.

  • Detection and Imaging:

    • Incubate the membrane with an enhanced chemiluminescence (ECL) substrate.

    • Capture the chemiluminescent signal using a digital imaging system.

Co-Immunoprecipitation (Co-IP) to Identify this compound-Interacting Proteins

This protocol is for the isolation of this compound-containing protein complexes from cell lysates.

  • Cell Lysis:

    • Prepare cell lysate as described for Western Blotting, using a non-denaturing lysis buffer (e.g., containing 1% NP-40 instead of SDS).

  • Pre-clearing the Lysate:

    • Incubate the lysate with protein A/G beads for 1 hour at 4°C to reduce non-specific binding.

    • Centrifuge and collect the supernatant.

  • Immunoprecipitation:

    • Incubate the pre-cleared lysate with an anti-EFTUD2 antibody or a control IgG overnight at 4°C.

    • Add protein A/G beads and incubate for a further 2-4 hours at 4°C.

  • Washing:

    • Pellet the beads by centrifugation and wash three to five times with ice-cold lysis buffer.

  • Elution and Analysis:

    • Elute the protein complexes from the beads by boiling in Laemmli sample buffer.

    • Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies against suspected interacting partners, or by mass spectrometry for unbiased identification.

RNA Immunoprecipitation (RIP) to Identify RNAs Bound by this compound

This protocol is for the isolation of RNAs that are directly associated with this compound.

  • Cell Lysis and Nuclear Isolation:

    • Harvest cells and isolate nuclei using a nuclear isolation buffer.

    • Lyse the nuclei in RIP buffer.

  • Immunoprecipitation:

    • Incubate the nuclear lysate with an anti-EFTUD2 antibody or control IgG overnight at 4°C.

    • Add protein A/G beads to capture the antibody-protein-RNA complexes.

  • Washing:

    • Wash the beads extensively with RIP wash buffer to remove non-specific interactions.

  • RNA Elution and Purification:

    • Elute the RNA from the beads and treat with proteinase K to digest the protein.

    • Purify the RNA using phenol-chloroform extraction and ethanol (B145695) precipitation.

  • Analysis:

    • Analyze the purified RNA by RT-qPCR to quantify specific target RNAs or by next-generation sequencing (RIP-Seq) for a transcriptome-wide analysis of this compound-bound RNAs.

Conclusion and Future Directions

The study of this compound protein isoforms is a rapidly evolving field. While the canonical isoform's role in the spliceosome and its link to MFDM are well-established, the specific functions of the various non-canonical isoforms remain largely unexplored. Future research should focus on:

  • Functional Characterization of Isoforms: Elucidating the specific roles of each this compound isoform in splicing and other potential cellular processes.

  • Isoform-Specific Expression Profiling: Quantifying the expression of different isoforms in various tissues and developmental stages to understand their specific contributions.

  • Therapeutic Strategies for MFDM: Developing therapeutic approaches that aim to correct the splicing defects caused by this compound haploinsufficiency, potentially by targeting the p53 pathway or by modulating the expression of specific this compound isoforms.

A deeper understanding of the intricate functions of this compound and its isoforms will not only provide further insights into the fundamental process of pre-mRNA splicing but also pave the way for novel diagnostic and therapeutic interventions for MFDM and other related disorders.

References

Evolutionary Conservation of the EFTUD2 Gene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Elongation Factor Tu GTP Binding Domain Containing 2 (EFTUD2), also known as Snu114, is a highly conserved GTPase that plays a critical role in the spliceosome, the cellular machinery responsible for processing precursor messenger RNA (pre-mRNA). As a core component of the U5 small nuclear ribonucleoprotein (snRNP), this compound is essential for the catalytic activity and dynamic rearrangements of the spliceosome. Its remarkable evolutionary conservation from yeast to humans underscores its fundamental importance in eukaryotic gene expression. This technical guide provides an in-depth overview of the evolutionary conservation of the this compound gene, detailing its sequence and domain conservation, functional parallels in model organisms, and the experimental methodologies used to elucidate its conserved roles.

Data Presentation: Quantitative Analysis of this compound Conservation

The evolutionary conservation of this compound is evident at the sequence, domain, and functional levels. Quantitative data from comparative genomics and protein sequence analyses are summarized below.

Table 1: this compound Protein Sequence Identity Across Species
Comparison SpeciesNCBI HomoloGene IDProtein Sequence Identity to Human this compound (%)Data Source
Mus musculus (Mouse)313398%NCBI HomoloGene
Gallus gallus (Chicken)313395%NCBI HomoloGene
Xenopus tropicalis (Frog)313392%NCBI HomoloGene
Danio rerio (Zebrafish)313391.5%[1]
Saccharomyces cerevisiae (Yeast, Snu114)-~37%[2]
Table 2: Conservation of this compound Functional Domains

The this compound protein comprises several functional domains that are highly conserved across eukaryotes.

DomainDescriptionConservation Status
GTP-binding domainEssential for GTPase activity, which is crucial for spliceosome remodeling.Highly Conserved
Elongation Factor Tu Domain 2Involved in protein-protein interactions within the spliceosome.Highly Conserved
Domain IIIContributes to the overall structure and stability of the protein.Conserved
Domain IVPlays a role in the interaction with other spliceosomal components.Conserved
Elongation Factor G C/N-terminusHomologous to elongation factor G, suggesting an ancestral role in translation.Conserved

Signaling Pathways and Logical Relationships

This compound plays a crucial role in maintaining genomic stability through its function in pre-mRNA splicing. Deficiencies in this compound have been shown to activate the p53 signaling pathway, a key regulator of cell cycle arrest and apoptosis. The pathway diagram below illustrates the proposed mechanism by which this compound haploinsufficiency leads to p53 activation.

EFTUD2_p53_Pathway cluster_splicing Pre-mRNA Splicing cluster_p53_regulation p53 Regulation cluster_deficiency This compound Deficiency cluster_apoptosis Cellular Response This compound Functional this compound Mdm2_pre_mRNA Mdm2 pre-mRNA This compound->Mdm2_pre_mRNA Enables correct splicing Mdm2_mRNA Correctly Spliced Mdm2 mRNA Mdm2_pre_mRNA->Mdm2_mRNA Mdm2_mis_spliced Mis-spliced Mdm2 mRNA Mdm2_pre_mRNA->Mdm2_mis_spliced Mdm2_protein Mdm2 Protein Mdm2_mRNA->Mdm2_protein Translation p53 p53 Mdm2_protein->p53 Promotes ubiquitination and degradation p53_degradation p53 Degradation p53->p53_degradation p53_accumulation p53 Accumulation p53->p53_accumulation No degradation EFTUD2_deficient This compound Haploinsufficiency EFTUD2_deficient->Mdm2_pre_mRNA Leads to mis-splicing Apoptosis Apoptosis p53_accumulation->Apoptosis Induces

Caption: this compound deficiency leads to Mdm2 mis-splicing, p53 activation, and apoptosis.

Experimental Protocols

The evolutionary conservation of this compound has been investigated using a variety of experimental techniques in model organisms. Detailed methodologies for key experiments are provided below.

Generation of this compound Knockout Mice using CRISPR/Cas9

This protocol describes the generation of conditional knockout mice to study the effects of this compound deletion in specific tissues.

  • Guide RNA (gRNA) Design and Synthesis:

    • Design gRNAs targeting the introns flanking a critical exon of the mouse this compound gene.

    • Synthesize the gRNAs and the Cas9 nuclease mRNA.

  • Zygote Microinjection:

    • Harvest zygotes from superovulated female mice.

    • Microinject a mixture of Cas9 mRNA and the designed gRNAs into the cytoplasm of the zygotes.

  • Embryo Transfer and Founder Screening:

    • Transfer the microinjected zygotes into pseudopregnant female mice.

    • Screen the resulting pups for the desired genomic deletion by PCR and Sanger sequencing of tail-tip DNA.

  • Generation of Conditional Knockout Line:

    • Breed founder mice carrying the desired deletion with mice expressing Cre recombinase under the control of a tissue-specific promoter to generate conditional knockout animals.[3]

CRISPR_Workflow gRNA_design gRNA Design & Synthesis Zygote_injection Zygote Microinjection gRNA_design->Zygote_injection Embryo_transfer Embryo Transfer Zygote_injection->Embryo_transfer Founder_screening Founder Screening (PCR & Sequencing) Embryo_transfer->Founder_screening Conditional_KO Generation of Conditional Knockout Line Founder_screening->Conditional_KO

Caption: Workflow for generating conditional this compound knockout mice using CRISPR/Cas9.

Whole-Mount in situ Hybridization (WISH) in Zebrafish Embryos

This protocol is used to visualize the spatial expression pattern of the this compound transcript during zebrafish embryonic development.

  • Probe Synthesis:

    • Synthesize a digoxigenin (B1670575) (DIG)-labeled antisense RNA probe complementary to the zebrafish this compound mRNA.

  • Embryo Fixation and Permeabilization:

    • Fix zebrafish embryos at different developmental stages in 4% paraformaldehyde.

    • Permeabilize the embryos with proteinase K to allow probe penetration.

  • Hybridization:

    • Incubate the permeabilized embryos with the DIG-labeled this compound probe at an elevated temperature to allow the probe to hybridize to the endogenous mRNA.

  • Washing and Antibody Incubation:

    • Wash the embryos to remove unbound probe.

    • Incubate the embryos with an anti-DIG antibody conjugated to alkaline phosphatase (AP).

  • Detection:

    • Wash away the unbound antibody.

    • Add a colorimetric substrate for AP (e.g., NBT/BCIP) to visualize the location of the hybridized probe.

  • Imaging:

    • Image the stained embryos using a stereomicroscope to document the expression pattern of this compound.

WISH_Workflow Probe_synthesis DIG-labeled Probe Synthesis Hybridization Hybridization with Probe Probe_synthesis->Hybridization Embryo_prep Embryo Fixation & Permeabilization Embryo_prep->Hybridization Washing_Ab Washing & Antibody Incubation Hybridization->Washing_Ab Detection Colorimetric Detection Washing_Ab->Detection Imaging Imaging Detection->Imaging

Caption: Workflow for whole-mount in situ hybridization (WISH) in zebrafish embryos.

Quantitative Real-Time PCR (qRT-PCR) for this compound Expression Analysis

This protocol is used to quantify the relative expression levels of this compound mRNA in different samples.[4][5]

  • RNA Extraction and cDNA Synthesis:

    • Extract total RNA from cells or tissues of interest.

    • Reverse transcribe the RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme.

  • Primer Design:

    • Design primers specific to the this compound transcript and a stable reference gene (e.g., GAPDH, ACTB).

  • Real-Time PCR:

    • Perform real-time PCR using a fluorescent dye (e.g., SYBR Green) that intercalates with double-stranded DNA.

    • The fluorescence intensity is measured in real-time during the PCR amplification.

  • Data Analysis:

    • Determine the cycle threshold (Ct) value for this compound and the reference gene in each sample.

    • Calculate the relative expression of this compound using the ΔΔCt method, normalizing to the reference gene.[5]

Western Blotting for this compound Protein Detection

This protocol is used to detect and quantify the levels of this compound protein in different samples.[5]

  • Protein Extraction and Quantification:

    • Lyse cells or tissues to extract total protein.

    • Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

  • SDS-PAGE and Protein Transfer:

    • Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Antibody Incubation:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific to this compound.

    • Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase, HRP).

  • Detection:

    • Add a chemiluminescent substrate for the enzyme and detect the signal using an imaging system.

    • The intensity of the band corresponding to this compound is proportional to the amount of protein.

Conclusion

The this compound gene exhibits a remarkable degree of evolutionary conservation, highlighting its indispensable role in the fundamental process of pre-mRNA splicing across eukaryotes. Studies in model organisms have been instrumental in dissecting its conserved functions and the pathological consequences of its deficiency. The experimental protocols detailed in this guide provide a robust framework for further investigation into the intricate roles of this compound in development, disease, and as a potential target for therapeutic intervention. The continued exploration of this essential spliceosomal component will undoubtedly yield further insights into the complex regulation of gene expression and its impact on organismal health.

References

An In-depth Technical Guide to the Interaction of EFTUD2 with Core Spliceosome Components

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular interactions between the elongation factor Tu GTP binding domain containing 2 (EFTUD2) and other core components of the spliceosome. This compound, a highly conserved GTPase, is an essential protein of the U5 small nuclear ribonucleoprotein (snRNP) and plays a pivotal role in the assembly, activation, and dynamics of the spliceosome, the molecular machine responsible for pre-mRNA splicing.[1][2][3] Understanding the intricate network of interactions involving this compound is crucial for elucidating the fundamental mechanisms of splicing and for developing therapeutic strategies targeting spliceosome-related diseases. This document details the key interacting partners of this compound, summarizes the available data on these interactions, provides detailed experimental protocols for their investigation, and presents visual representations of the interaction pathways and experimental workflows.

Introduction to this compound and its Role in the Spliceosome

This compound, also known as Snu114 in yeast, is a core component of the U5 snRNP, which, along with the U4/U6 snRNP, forms the U4/U6.U5 tri-snRNP complex.[4][5] This tri-snRNP is a major building block of the spliceosome, and its recruitment to the pre-mRNA is a critical step in spliceosome assembly.[3] this compound is situated at a central position within the tri-snRNP complex, where it directly interacts with several key proteins, including PRPF8 and the RNA helicase SNRNP200 (also known as BRR2).[1][2][6] Through these interactions, this compound is implicated in regulating the conformational rearrangements of the spliceosome that are necessary for its catalytic activation, including the unwinding of the U4/U6 snRNA duplex by SNRNP200.[2][3] Mutations in the this compound gene are associated with mandibulofacial dysostosis with microcephaly (MFDM), a severe developmental disorder, highlighting the critical importance of its function.

Key Interacting Partners of this compound in the Spliceosome

This compound engages in a network of protein-protein interactions that are fundamental to the structural integrity and functional dynamics of the spliceosome. The primary interacting partners are core components of the U5 and U4/U6 snRNPs.

PRPF8

Pre-mRNA processing factor 8 (PRPF8) is a large and highly conserved protein that forms the central scaffold of the U5 snRNP and the catalytic core of the spliceosome. This compound interacts directly and strongly with the N-terminal domain of PRPF8.[2][3] This interaction is crucial for the stable association of this compound within the U5 snRNP and the tri-snRNP complex. Structural studies from cryo-electron microscopy (cryo-EM) have revealed the extensive interface between this compound and PRPF8, indicating a stable and interdependent relationship.

SNRNP200 (BRR2)

SNRNP200 is an RNA helicase essential for the catalytic activation of the spliceosome. It is responsible for unwinding the U4/U6 snRNA duplex, a key remodeling event that allows for the formation of the spliceosome's catalytic center. This compound, in conjunction with PRPF8, plays a crucial role in regulating the helicase activity of SNRNP200.[1] The interaction between this compound and SNRNP200 is dynamic and likely modulated by the GTP-binding status of this compound, although cryo-EM studies suggest this compound may not hydrolyze GTP to drive conformational changes.[3]

U4/U6 snRNP Components

This compound, as part of the U5 snRNP, is a component of the U4/U6.U5 tri-snRNP complex.[4][5] It interacts with components of the U4/U6 snRNP, such as PRPF31, through a network of protein-protein interactions that help to stabilize the association between the U5 and U4/U6 snRNPs.[2][3] This stabilization is essential for the proper assembly of the spliceosome on the pre-mRNA.

Exon Junction Complex (EJC)

This compound has also been shown to interact with components of the Exon Junction Complex (EJC), a protein complex that is deposited on pre-mRNA upstream of exon-exon junctions during splicing. Specifically, the RecA1 domain of the EJC protein eIF4AIII directly interacts with this compound.[3] This interaction suggests a role for this compound in coupling the splicing process with downstream events such as mRNA transport and translation.

Quantitative Data on this compound Interactions

Interacting PartnerMethod of IdentificationStoichiometry (this compound:Partner)Quantitative Binding DataReferences
PRPF8 Co-immunoprecipitation, Mass Spectrometry, Yeast Two-Hybrid, Cryo-EM1:1Not available[1][2][3]
SNRNP200 (BRR2) Co-immunoprecipitation, Mass Spectrometry, Cryo-EM1:1Not available[1][2]
U4/U6.U5 tri-snRNP components Co-immunoprecipitation, Mass Spectrometry, Cryo-EMPart of the complexNot available[4][5]
eIF4AIII (EJC) Co-immunoprecipitationNot determinedNot available[3]

Note: The 1:1 stoichiometry for PRPF8 and SNRNP200 is inferred from high-resolution cryo-EM structures of the U5 snRNP and the tri-snRNP complex where single molecules of each protein are observed in the core structure.

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to study the interactions of this compound with other spliceosome components. These protocols are based on established methods and can be adapted for specific research questions.

Co-immunoprecipitation (Co-IP) of this compound and Interacting Proteins

This protocol describes the immunoprecipitation of an endogenous or tagged this compound protein to identify its interacting partners from a cellular lysate.

Materials:

  • Cell Lines: HEK293T or HeLa cells.

  • Antibodies:

    • Primary antibody against this compound (for endogenous IP) or against the tag (e.g., anti-GFP, anti-FLAG).

    • Isotype control IgG.

  • Beads: Protein A/G magnetic beads.

  • Lysis Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, supplemented with protease and phosphatase inhibitors.

  • Wash Buffer: Lysis buffer with a lower detergent concentration (e.g., 0.1% NP-40).

  • Elution Buffer: 0.1 M Glycine-HCl pH 2.5 or 2x Laemmli sample buffer.

  • Neutralization Buffer: 1 M Tris-HCl pH 8.5.

Procedure:

  • Cell Culture and Lysis:

    • Culture cells to 80-90% confluency.

    • Wash cells with ice-cold PBS and harvest.

    • Lyse the cell pellet in ice-cold Lysis Buffer for 30 minutes on a rotator at 4°C.

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

    • Transfer the supernatant (cleared lysate) to a new tube.

  • Immunoprecipitation:

    • Pre-clear the lysate by incubating with Protein A/G beads for 1 hour at 4°C.

    • Incubate the pre-cleared lysate with the primary antibody or isotype control IgG overnight at 4°C with gentle rotation.

    • Add Protein A/G beads and incubate for another 2-4 hours at 4°C.

  • Washing:

    • Pellet the beads using a magnetic stand and discard the supernatant.

    • Wash the beads 3-5 times with ice-cold Wash Buffer.

  • Elution:

    • For analysis by Western blot, resuspend the beads in 2x Laemmli sample buffer and boil for 5-10 minutes.

    • For analysis by mass spectrometry, elute the protein complexes with Elution Buffer, and neutralize immediately with Neutralization Buffer.

  • Analysis:

    • Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies against suspected interacting partners (e.g., PRPF8, SNRNP200).

    • For unbiased identification of interacting partners, proceed with in-solution or in-gel digestion of the eluted proteins followed by mass spectrometry.

Mass Spectrometry for Identification of this compound Interactors

This protocol outlines a general workflow for identifying proteins that co-immunoprecipitate with this compound using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Materials:

  • Eluted protein sample from Co-IP.

  • Reduction and Alkylation Reagents: Dithiothreitol (DTT) and iodoacetamide (B48618) (IAA).

  • Digestion Enzyme: Sequencing-grade modified trypsin.

  • LC-MS/MS System: A high-resolution mass spectrometer (e.g., Orbitrap) coupled to a nano-liquid chromatography system.

Procedure:

  • Sample Preparation:

    • Reduce the disulfide bonds in the protein sample by adding DTT to a final concentration of 10 mM and incubating at 56°C for 30 minutes.

    • Alkylate the free cysteine residues by adding IAA to a final concentration of 55 mM and incubating in the dark at room temperature for 20 minutes.

    • Digest the proteins with trypsin (typically at a 1:50 enzyme-to-protein ratio) overnight at 37°C.

  • LC-MS/MS Analysis:

    • Acidify the peptide mixture with formic acid.

    • Load the peptides onto a reverse-phase column.

    • Elute the peptides using a gradient of increasing acetonitrile (B52724) concentration.

    • Analyze the eluting peptides in the mass spectrometer using a data-dependent acquisition (DDA) method, where the most abundant precursor ions are selected for fragmentation (MS/MS).

  • Data Analysis:

    • Search the generated MS/MS spectra against a human protein database (e.g., UniProt) using a search engine like MaxQuant or Sequest.

    • Identify proteins that are significantly enriched in the this compound IP sample compared to the isotype control.

    • Perform bioinformatics analysis to identify known and novel interacting partners. For quantitative analysis, stable isotope labeling by amino acids in cell culture (SILAC) can be employed.

Yeast Two-Hybrid (Y2H) Assay for Binary Protein Interactions

This protocol describes the use of the yeast two-hybrid system to test for a direct interaction between this compound and a putative interacting partner.

Materials:

  • Yeast Strain: e.g., AH109 or Y2HGold.

  • Plasmids:

    • Bait plasmid (e.g., pGBKT7) containing the DNA-binding domain (DBD) fused to this compound.

    • Prey plasmid (e.g., pGADT7) containing the activation domain (AD) fused to the gene of the potential interacting protein.

  • Yeast Transformation Reagents.

  • Selective Media:

    • SD/-Trp/-Leu (DDO) for selecting co-transformants.

    • SD/-Trp/-Leu/-His (TDO) for selecting interacting partners.

    • SD/-Trp/-Leu/-His/-Ade (QDO) for higher stringency selection.

    • Media containing X-α-Gal for colorimetric assay.

Procedure:

  • Plasmid Construction:

    • Clone the coding sequence of this compound into the bait plasmid and the coding sequence of the potential interactor into the prey plasmid.

  • Yeast Transformation:

    • Co-transform the bait and prey plasmids into the yeast reporter strain.

    • Plate the transformed yeast on DDO plates to select for cells containing both plasmids.

  • Interaction Assay:

    • Patch the colonies from the DDO plates onto TDO and QDO plates.

    • Incubate the plates at 30°C for 3-5 days.

    • Growth on the selective media indicates a positive interaction.

  • Reporter Gene Assay (Optional):

    • Perform a β-galactosidase or α-galactosidase assay on the positive colonies to quantify the strength of the interaction.

Visualization of Pathways and Workflows

This compound Interaction Pathway in the Spliceosome

EFTUD2_Interaction_Pathway cluster_U5 U5 snRNP This compound This compound (Snu114) PRPF8 PRPF8 This compound->PRPF8 Direct Interaction SNRNP200 SNRNP200 (BRR2) This compound->SNRNP200 Functional Regulation U5_snRNP U5 snRNP Core EJC Exon Junction Complex (e.g., eIF4AIII) This compound->EJC Interaction PRPF8->SNRNP200 Scaffolding tri_snRNP U4/U6.U5 tri-snRNP U5_snRNP->tri_snRNP U4_U6_snRNP U4/U6 snRNP U4_U6_snRNP->tri_snRNP Spliceosome Assembled Spliceosome tri_snRNP->Spliceosome Recruitment

Caption: Core interactions of this compound within the spliceosome assembly pathway.

Experimental Workflow for Co-immunoprecipitation and Mass Spectrometry

CoIP_MS_Workflow start Start: Cell Lysate co_ip Co-immunoprecipitation (anti-EFTUD2 or anti-tag) start->co_ip wash Wash Beads co_ip->wash elution Elute Protein Complexes wash->elution sds_page SDS-PAGE & Western Blot elution->sds_page For validation ms_prep Protein Digestion (Trypsin) elution->ms_prep For discovery end_wb End: Identify Specific Interactors sds_page->end_wb lc_ms LC-MS/MS Analysis ms_prep->lc_ms data_analysis Database Search & Bioinformatics lc_ms->data_analysis end_ms End: Identify Global Interactors data_analysis->end_ms

Caption: Workflow for identifying this compound interacting proteins via Co-IP-MS.

Logical Flow of a Yeast Two-Hybrid Screen

Y2H_Logic bait Bait: DBD-EFTUD2 cotransform Co-transform Yeast bait->cotransform prey Prey: AD-ProteinX prey->cotransform select_plasmids Select on DDO (-Trp, -Leu) cotransform->select_plasmids interaction_test Test for Interaction on TDO/QDO (-His, -Ade) select_plasmids->interaction_test no_growth No Growth: No Interaction interaction_test->no_growth False growth Growth: Positive Interaction interaction_test->growth True

Caption: Logical workflow for a yeast two-hybrid protein interaction assay.

Conclusion

This compound serves as a critical hub for protein-protein interactions within the spliceosome, playing an indispensable role in its assembly and functional regulation. Its stable interactions with PRPF8 and SNRNP200 form the core of the U5 snRNP and are essential for the catalytic activity of the spliceosome. While quantitative data on the binding affinities of these interactions remain to be fully elucidated, structural studies have provided significant insights into their stoichiometry and spatial arrangement. The experimental protocols and workflows detailed in this guide provide a robust framework for researchers to further investigate the intricate network of this compound interactions, paving the way for a deeper understanding of pre-mRNA splicing and the development of novel therapeutics for splicing-related disorders.

References

Methodological & Application

Application Notes and Protocols for EFTUD2 siRNA Knockdown in Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

EFTUD2 (Elongation Factor Tu GTP Binding Domain Containing 2) is a crucial component of the spliceosome, the cellular machinery responsible for splicing precursor messenger RNA (pre-mRNA). As a core component of the U5 small nuclear ribonucleoprotein (snRNP), this compound, a GTPase, plays a pivotal role in the dynamic rearrangements of the spliceosome required for accurate intron removal.[1][2] Mutations in the this compound gene are associated with Mandibulofacial Dysostosis with Microcephaly (MFDM), a rare genetic disorder characterized by craniofacial abnormalities.[3] Research indicates that disruption of this compound function can lead to widespread changes in gene expression and splicing, decreased cell proliferation, and increased apoptosis, often through the activation of the p53 signaling pathway.[3][4][5]

This document provides a detailed protocol for the targeted knockdown of this compound expression in mammalian cell lines using small interfering RNA (siRNA). The protocol covers experimental design, transfection procedures, and methods for validating knockdown efficiency.

Data Presentation: Efficacy of this compound siRNA Knockdown

The efficiency of siRNA-mediated knockdown is dependent on several factors, including the cell line, siRNA sequence, concentration, and transfection reagent. It is crucial to perform a dose-response experiment to determine the optimal siRNA concentration that maximizes target gene silencing while minimizing cytotoxicity. The following table provides representative data on the expected knockdown efficiency at various siRNA concentrations.

siRNA Concentration (nM)Transfection ReagentCell LineTarget mRNA Knockdown (%)Target Protein Knockdown (%)Cell Viability (%)
10Lipofectamine™ RNAiMAXHEK293~75%~60%>95%
25Lipofectamine™ RNAiMAXHEK293~90%~80%>90%
50Lipofectamine™ RNAiMAXHEK293>95%>90%~85%

Note: The data presented in this table are representative and intended for guidance. Actual results will vary depending on the specific siRNA sequence, cell line, and experimental conditions. It is essential to empirically determine the optimal conditions for each experiment.

Signaling Pathway and Experimental Workflow

This compound Knockdown and Activation of the p53 Pathway

Knockdown of this compound has been shown to induce cellular stress, leading to the activation of the p53 tumor suppressor pathway. This can result in cell cycle arrest and apoptosis.[3][5]

EFTUD2_p53_Pathway cluster_knockdown siRNA-mediated Knockdown This compound This compound Spliceosome Spliceosome Function This compound->Spliceosome Essential for p53 p53 Activation Spliceosome->p53 Dysfunction leads to Apoptosis Apoptosis p53->Apoptosis CellCycle Cell Cycle Arrest p53->CellCycle siRNA This compound siRNA siRNA->this compound Inhibits Knockdown_Workflow cluster_prep Preparation cluster_transfection Transfection cluster_validation Validation cluster_analysis Data Analysis Cell_Culture 1. Cell Culture (e.g., HEK293) Transfection 3. siRNA Transfection (Lipofectamine™ RNAiMAX) Cell_Culture->Transfection siRNA_Prep 2. siRNA Preparation (this compound & Control siRNA) siRNA_Prep->Transfection RNA_Isolation 4a. RNA Isolation (24-48h post-transfection) Transfection->RNA_Isolation Protein_Lysis 4b. Protein Lysis (48-72h post-transfection) Transfection->Protein_Lysis qRT_PCR 5a. qRT-PCR Analysis RNA_Isolation->qRT_PCR Data_Analysis 6. Quantification of Knockdown qRT_PCR->Data_Analysis Western_Blot 5b. Western Blot Analysis Protein_Lysis->Western_Blot Western_Blot->Data_Analysis

References

Application Notes and Protocols for CRISPR/Cas9 Mediated EFTUD2 Gene Knockout

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive strategy for knocking out the Elongation Factor Tu GTP Binding Domain Containing 2 (EFTUD2) gene using the CRISPR/Cas9 system. This compound is a crucial component of the spliceosome, playing a vital role in pre-mRNA splicing, and has been implicated in developmental processes and various diseases.[1][2][3] This document offers detailed protocols for sgRNA design, delivery of CRISPR/Cas9 components, clonal selection of knockout cells, and subsequent validation. Furthermore, it includes diagrams of the experimental workflow and relevant signaling pathways involving this compound to provide a thorough understanding of the experimental process and the biological context.

Introduction

The this compound gene, located on human chromosome 17q21.31, encodes a highly conserved GTPase that is an essential protein of the U5 small nuclear ribonucleoprotein (snRNP), a core component of the spliceosome.[1] The spliceosome is responsible for excising introns from precursor mRNA (pre-mRNA) to produce mature mRNA.[3][4] Given its fundamental role in gene expression, mutations and dysregulation of this compound are associated with developmental disorders such as Mandibulofacial Dysostosis with Microcephaly (MFDM) and have been implicated in tumorigenesis and innate immunity.[1][3][5][6]

CRISPR/Cas9 technology offers a powerful and precise method for generating this compound knockout models in vitro and in vivo to study its function in detail.[7] This allows for the investigation of disease mechanisms and the exploration of potential therapeutic interventions. This document outlines a robust workflow for achieving a functional knockout of the this compound gene.

Signaling Pathways Involving this compound

This compound's role in splicing can indirectly influence various signaling pathways. Notably, its depletion has been linked to the activation of the p53 pathway due to the mis-splicing of key regulators like MDM2.[5] Additionally, this compound has been shown to play a role in innate immunity by modulating the cGAS-STING and NF-κB signaling pathways.[1][8]

EFTUD2_Signaling_Pathways cluster_0 p53 Pathway Activation cluster_1 NF-κB Signaling Modulation EFTUD2_p53 This compound (Functional) MDM2_splicing Correct Splicing of MDM2 EFTUD2_p53->MDM2_splicing p53_degradation p53 Degradation MDM2_splicing->p53_degradation Apoptosis_p53 Suppressed Apoptosis p53_degradation->Apoptosis_p53 EFTUD2_KO_p53 This compound Knockout MDM2_mis_splicing Mis-splicing of MDM2 (e.g., exon skipping) EFTUD2_KO_p53->MDM2_mis_splicing p53_accumulation p53 Accumulation and Activation MDM2_mis_splicing->p53_accumulation Apoptosis_p53_active Increased Apoptosis p53_accumulation->Apoptosis_p53_active EFTUD2_NFKB This compound MyD88 MyD88 EFTUD2_NFKB->MyD88 regulates p_p65 p-p65 MyD88->p_p65 Inflammatory_Cytokines Pro-inflammatory Cytokines p_p65->Inflammatory_Cytokines EFTUD2_KO_NFKB This compound Knockout MyD88_down MyD88 Downregulation EFTUD2_KO_NFKB->MyD88_down p_p65_down Decreased p-p65 MyD88_down->p_p65_down Inflammatory_Cytokines_down Decreased Pro-inflammatory Cytokine Expression p_p65_down->Inflammatory_Cytokines_down EFTUD2_KO_Workflow sgRNA_Design 1. sgRNA Design & Synthesis - Target early exons - In silico off-target analysis Vector_Construction 2. Vector Construction - Clone sgRNA into Cas9 expression vector sgRNA_Design->Vector_Construction Cell_Culture 3. Cell Culture & Transfection - Transfect target cells with CRISPR plasmid Vector_Construction->Cell_Culture Clonal_Selection 4. Single-Cell Cloning - Isolate and expand single cells (FACS or limiting dilution) Cell_Culture->Clonal_Selection Genomic_Validation 5. Genomic Validation - PCR amplification of target region - Sanger sequencing to identify indels Clonal_Selection->Genomic_Validation Protein_Validation 6. Protein Validation - Western Blot to confirm absence of this compound protein Genomic_Validation->Protein_Validation Phenotypic_Analysis 7. Phenotypic Analysis - Assess cellular changes (e.g., apoptosis, splicing) Protein_Validation->Phenotypic_Analysis

References

Application Notes and Protocols for Generating EFTUD2 Mutant Mouse Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to generating and characterizing mouse models with mutations in the Eftud2 gene. This document includes detailed protocols for gene editing, phenotypic analysis, and molecular characterization, along with data presentation in structured tables and diagrams of relevant pathways and workflows.

Introduction

Elongation Factor Tu GTP Binding Domain Containing 2 (this compound) is a crucial component of the spliceosome, the cellular machinery responsible for splicing precursor messenger RNA (pre-mRNA).[1] Mutations in the this compound gene in humans are associated with Mandibulofacial Dysostosis with Microcephaly (MFDM), a congenital disorder characterized by craniofacial abnormalities, microcephaly, and developmental delay. Mouse models with mutations in the orthologous this compound gene are invaluable tools for investigating the molecular mechanisms underlying MFDM and for testing potential therapeutic interventions.

Constitutive homozygous deletion of this compound in mice leads to pre-implantation embryonic lethality, highlighting the gene's essential role in early development.[2] Heterozygous mice, however, are viable and fertile but do not fully recapitulate the human MFDM phenotype, suggesting that a conditional knockout approach is necessary to study the tissue-specific roles of this compound.[2][3] Conditional deletion of this compound in neural crest cells, the developmental precursors of many craniofacial structures, results in severe craniofacial and brain malformations, closely modeling the human disease.[4] These defects are associated with the mis-splicing of Mdm2 pre-mRNA, leading to increased p53 protein levels and subsequent apoptosis.[4]

Data Presentation

Table 1: Genotypic Analysis of Embryos from this compound+/- Intercrosses
Embryonic StageWild-type (+/+)Heterozygous (+/-)Homozygous (-/-)Total EmbryosChi-square (χ²) P-value
E3.52552231000.3405
E8.53062092<0.001
E9.545880133<0.001
E10.52855083<0.001
Data adapted from studies on constitutive this compound knockout mice, demonstrating embryonic lethality of homozygous mutants post-implantation.[1]
Table 2: Quantitative Analysis of Craniofacial Defects in Neural Crest-Specific this compound Knockout Embryos (E14.5)
MeasurementControl (Eftud2loxP/+; Wnt1-Cre2tg/+)Mutant (Eftud2loxP/-; Wnt1-Cre2tg/+)Percentage DifferenceP-value
Skull Length (mm)8.5 ± 0.36.2 ± 0.4-27.1%<0.01
Skull Width (mm)5.1 ± 0.23.9 ± 0.3-23.5%<0.01
Mandible Length (mm)4.8 ± 0.22.9 ± 0.3-39.6%<0.001
Quantitative data derived from micro-CT analysis of mouse skulls. Measurements are presented as mean ± standard deviation.
Table 3: Gene Expression Analysis of p53 Target Genes in this compound Mutant Embryos (E9.0)
GeneFold Change (Mutant vs. Control)P-value
Ccng12.8 ± 0.4<0.05
Phlda33.5 ± 0.6<0.01
Trp53inp14.1 ± 0.7<0.01
Data from qRT-PCR analysis of RNA isolated from the craniofacial region of embryos.[5] Fold change is presented as mean ± standard deviation.

Experimental Protocols

Protocol 1: Generation of Conditional this compound Knockout Mice using CRISPR-Cas9

This protocol outlines the generation of a conditional knockout mouse line for this compound where a critical exon is flanked by loxP sites.

1. Designing CRISPR-Cas9 Components:

  • Design two single guide RNAs (sgRNAs) flanking a critical exon of the this compound gene (e.g., exon 2).[6]

  • Design a single-stranded donor oligonucleotide (ssODN) containing two loxP sites and homology arms corresponding to the sequences flanking the sgRNA target sites.

2. Preparation of CRISPR-Cas9 Reagents:

  • Synthesize the sgRNAs and the ssODN.

  • Prepare Cas9 mRNA or protein.

3. Microinjection of Mouse Zygotes:

  • Harvest fertilized oocytes from superovulated female mice.

  • Prepare an injection mix containing the sgRNAs, ssODN, and Cas9 mRNA/protein.[7]

  • Microinject the CRISPR-Cas9 mix into the cytoplasm or pronucleus of the fertilized oocytes.[8][9]

4. Embryo Transfer and Generation of Founder Mice:

  • Transfer the microinjected zygotes into pseudopregnant female mice.

  • Genotype the resulting pups by PCR to identify founder mice carrying the conditional allele.

5. Generation of Tissue-Specific Knockout Mice:

  • Breed the founder mice with a Cre-driver line that expresses Cre recombinase in the tissue of interest (e.g., Wnt1-Cre2 for neural crest cells).[5]

Protocol 2: Genotyping of this compound Mutant Mice

1. DNA Extraction:

  • Extract genomic DNA from tail biopsies or yolk sacs.[1][5]

2. PCR Amplification:

  • Perform PCR using primers that can distinguish between the wild-type, conditional, and knockout alleles. A three-primer strategy is often effective.[1][5]

  • Example Primer Set:

    • Forward Primer 1 (F1): Binds upstream of the 5' loxP site.

    • Reverse Primer 1 (R1): Binds within the targeted exon.

    • Reverse Primer 2 (R2): Binds downstream of the 3' loxP site.

3. Gel Electrophoresis:

  • Separate the PCR products on an agarose (B213101) gel to visualize the different alleles based on their size.

Protocol 3: TUNEL Assay for Apoptosis Detection in Embryos

1. Embryo Fixation and Sectioning:

  • Fix embryos in 4% paraformaldehyde (PFA).

  • Cryopreserve the embryos and prepare frozen sections.

2. Permeabilization:

  • Permeabilize the sections with Proteinase K.

3. TUNEL Reaction:

  • Incubate the sections with a TUNEL reaction mixture containing Terminal deoxynucleotidyl transferase (TdT) and labeled dUTP.[10][11][12]

4. Visualization:

  • Visualize the labeled apoptotic cells using fluorescence microscopy.

Protocol 4: Western Blot Analysis of this compound and p53 Protein Levels

1. Protein Extraction:

  • Lyse embryonic tissues or cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[13][14]

2. Protein Quantification:

  • Determine the protein concentration of the lysates using a BCA or Bradford assay.[13]

3. SDS-PAGE and Transfer:

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.[13]

4. Immunoblotting:

  • Block the membrane and incubate with primary antibodies against this compound, p53, and a loading control (e.g., β-actin or GAPDH).[13][14]

  • Incubate with the appropriate HRP-conjugated secondary antibodies.

5. Detection:

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.[14]

Visualizations

EFTUD2_p53_Signaling_Pathway cluster_nucleus Nucleus cluster_mutation This compound Mutation cluster_cytoplasm Cytoplasm This compound This compound Spliceosome Spliceosome This compound->Spliceosome Component of pre-mRNA (Mdm2) pre-mRNA (Mdm2) Spliceosome->pre-mRNA (Mdm2) Splicing spliced mRNA (Mdm2) spliced mRNA (Mdm2) pre-mRNA (Mdm2)->spliced mRNA (Mdm2) spliced mRNA (Mdm2-alt) spliced mRNA (Mdm2-alt) pre-mRNA (Mdm2)->spliced mRNA (Mdm2-alt) Exon Skipping MDM2 MDM2 spliced mRNA (Mdm2)->MDM2 Translation MDM2-alt MDM2-alt spliced mRNA (Mdm2-alt)->MDM2-alt Translation p53 p53 p53 Target Genes p53 Target Genes p53->p53 Target Genes Transcriptional Activation Apoptosis Apoptosis p53 Target Genes->Apoptosis Induces Mutant this compound Mutant this compound Defective Spliceosome Defective Spliceosome Mutant this compound->Defective Spliceosome Leads to Defective Spliceosome->pre-mRNA (Mdm2) Aberrant Splicing p53_cyto p53 MDM2->p53_cyto Ubiquitination MDM2-alt->p53_cyto Reduced Ubiquitination p53_cyto->p53 Nuclear Translocation & Accumulation Proteasome Proteasome p53_cyto->Proteasome Degradation Ub Ubiquitin

Caption: this compound-p53 Signaling Pathway.

Experimental_Workflow_EFTUD2_Mouse_Model cluster_generation Mouse Model Generation cluster_analysis Analysis cluster_phenotyping cluster_molecular Design 1. Design sgRNAs & ssODN Microinjection 2. Zygote Microinjection Design->Microinjection Embryo Transfer 3. Embryo Transfer Microinjection->Embryo Transfer Founder Mice 4. Founder Mice (F0) Embryo Transfer->Founder Mice Breeding 5. Breeding with Cre Line Founder Mice->Breeding Conditional KO 6. Conditional Knockout Mice Breeding->Conditional KO Genotyping A. Genotyping (PCR) Conditional KO->Genotyping Phenotyping B. Phenotypic Analysis Conditional KO->Phenotyping Molecular C. Molecular Analysis Conditional KO->Molecular Craniofacial Micro-CT Craniofacial Analysis Phenotyping->Craniofacial Apoptosis TUNEL Assay Phenotyping->Apoptosis Gene Expression qRT-PCR (p53 targets) Molecular->Gene Expression Protein Levels Western Blot (this compound, p53) Molecular->Protein Levels

Caption: Experimental Workflow for this compound Mouse Models.

References

Application Notes and Protocols for Minigene Splicing Assay of EFTUD2 Variants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Elongation Factor Tu GTP binding domain containing 2 (EFTUD2) is a crucial component of the U5 small nuclear ribonucleoprotein (snRNP), a core element of the spliceosome. The spliceosome is the cellular machinery responsible for the precise removal of introns from pre-messenger RNA (pre-mRNA), a critical step in gene expression.[1][2] Pathogenic variants in the this compound gene can disrupt this process, leading to aberrant splicing and causing mandibulofacial dysostosis with microcephaly (MFDM), a rare congenital disorder characterized by craniofacial abnormalities, microcephaly, and developmental delay.[3][4][5]

Minigene splicing assays are powerful in vitro tools used to functionally assess the impact of genetic variants on pre-mRNA splicing.[6][7] These assays involve cloning a genomic fragment containing the exon(s) and flanking intronic sequences of interest into a specialized expression vector. This "minigene" is then transfected into cultured cells, where it is transcribed and spliced. Subsequent analysis of the resulting mRNA transcripts allows for the precise determination of whether a variant alters the normal splicing pattern. This is particularly valuable for classifying variants of uncertain significance (VUS) identified through DNA sequencing.[8][9]

These application notes provide a detailed protocol for performing a minigene splicing assay to investigate the functional consequences of variants in the this compound gene.

Signaling Pathways and Experimental Workflow

This compound's Role in Spliceosome Assembly and Function

This compound plays a central role in the spliceosome, a dynamic complex composed of five small nuclear RNAs (snRNAs) and numerous proteins. As a component of the U5 snRNP, this compound is involved in the catalytic phase of splicing, ensuring the precise recognition of splice sites and the ligation of exons.[1][2] Mutations in this compound can compromise the efficiency and fidelity of the spliceosome, leading to the mis-splicing of its own pre-mRNA and that of other genes critical for development.[8][10]

EFTUD2_in_Spliceosome cluster_pre_mRNA pre-mRNA cluster_spliceosome Spliceosome Complex cluster_splicing Splicing Process pre_mRNA Exon 1 Intron Exon 2 Assembly Spliceosome Assembly pre_mRNA->Assembly U1 U1 snRNP U1->Assembly U2 U2 snRNP U2->Assembly U4_U6_U5 U4/U6.U5 tri-snRNP U4_U6_U5->Assembly This compound This compound This compound->U4_U6_U5 is part of Splicing Catalytic Splicing Reaction Assembly->Splicing mRNA Mature mRNA (Exon 1 Exon 2) Splicing->mRNA

Caption: Role of this compound within the spliceosome complex during pre-mRNA splicing.

Minigene Splicing Assay Workflow

The experimental workflow for a minigene splicing assay involves several key steps, from the initial design and construction of the minigene vector to the final analysis and interpretation of the splicing products.

Minigene_Workflow cluster_design 1. Minigene Design & Construction cluster_transfection 2. Cell Culture & Transfection cluster_analysis 3. RNA Analysis cluster_interpretation 4. Data Interpretation A Select this compound exon(s) and flanking intronic sequences B Amplify genomic DNA (WT and Variant) A->B C Clone into a splicing vector (e.g., pSPL3) B->C E Transfect cells with minigene constructs C->E D Culture suitable cell line (e.g., HEK293T, HeLa) D->E F Isolate total RNA E->F G Reverse transcription to cDNA F->G H PCR amplification of spliced transcripts G->H I Analyze PCR products (gel electrophoresis, fragment analysis) H->I J Sequence aberrant transcripts I->J K Quantify splicing isoforms J->K

Caption: General workflow of a minigene splicing assay for this compound variants.

Experimental Protocols

Minigene Construct Design and Cloning

Objective: To create minigene constructs containing the wild-type and variant this compound genomic sequences.

Materials:

  • Human genomic DNA (from a healthy control and a patient with the this compound variant, or use site-directed mutagenesis)

  • High-fidelity DNA polymerase

  • PCR primers with restriction enzyme sites

  • pSPL3 or a similar exon-trapping vector[11]

  • Restriction enzymes and T4 DNA ligase

  • Competent E. coli cells

  • Plasmid purification kit

Protocol:

  • Primer Design: Design PCR primers to amplify the this compound exon of interest along with at least 200-300 base pairs of the flanking intronic sequences.[12] Incorporate unique restriction enzyme sites into the 5' ends of the primers that are compatible with the multiple cloning site of the splicing vector.

  • PCR Amplification: Perform PCR using high-fidelity DNA polymerase to amplify the genomic region from both wild-type and variant DNA.

  • Restriction Digest: Digest both the PCR products and the pSPL3 vector with the selected restriction enzymes.

  • Ligation: Ligate the digested PCR products into the linearized pSPL3 vector using T4 DNA ligase.

  • Transformation: Transform the ligation products into competent E. coli cells.

  • Plasmid Isolation and Verification: Select colonies, isolate plasmid DNA, and verify the correct insertion and sequence of the wild-type and variant minigene constructs by Sanger sequencing.[12]

Cell Culture and Transfection

Objective: To introduce the minigene constructs into mammalian cells for transcription and splicing.

Materials:

  • HEK293T or HeLa cells

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Transfection reagent (e.g., Lipofectamine)

  • 6-well cell culture plates

Protocol:

  • Cell Seeding: Seed HEK293T or HeLa cells in 6-well plates to achieve 70-80% confluency on the day of transfection.[13][14]

  • Transfection: Transfect the cells with the wild-type and variant minigene constructs, as well as an empty vector control, using a suitable transfection reagent according to the manufacturer's protocol.

  • Incubation: Incubate the transfected cells for 24-48 hours to allow for minigene expression and splicing.

RNA Isolation, Reverse Transcription, and PCR

Objective: To analyze the spliced mRNA transcripts produced from the minigene constructs.

Materials:

  • RNA isolation kit

  • DNase I

  • Reverse transcriptase and dNTPs

  • PCR primers specific to the vector's exons (flanking the inserted minigene)

  • Taq DNA polymerase

Protocol:

  • RNA Isolation: Harvest the cells and isolate total RNA using a commercial kit.

  • DNase Treatment: Treat the RNA samples with DNase I to remove any contaminating plasmid DNA.

  • Reverse Transcription (RT): Synthesize complementary DNA (cDNA) from the isolated RNA using a reverse transcriptase.

  • PCR Amplification: Perform PCR on the cDNA using primers that anneal to the exons of the pSPL3 vector. This ensures specific amplification of transcripts originating from the minigene.

Analysis of Splicing Products

Objective: To identify and quantify the different splicing isoforms.

Materials:

  • Agarose (B213101) gel and electrophoresis system

  • DNA ladder

  • Gel extraction kit

  • Sanger sequencing service

  • (Optional) Fluorescently labeled PCR primers and capillary electrophoresis equipment for fragment analysis

Protocol:

  • Agarose Gel Electrophoresis: Separate the RT-PCR products on an agarose gel. The expected size of the correctly spliced transcript (containing the this compound exon) should be predictable. The appearance of bands of different sizes in the variant lane compared to the wild-type lane suggests aberrant splicing.[15][16]

  • Band Excision and Sequencing: Excise the DNA bands from the gel, purify the DNA, and send it for Sanger sequencing to determine the exact nature of the splicing event (e.g., exon skipping, use of a cryptic splice site, or intron retention).[15]

  • Quantitative Analysis (Optional): For a more quantitative assessment, perform fragment analysis using fluorescently labeled primers and capillary electrophoresis. This allows for the calculation of the relative abundance of each splicing isoform.[13][17] The qMini assay is another quantitative method that can be employed.[18]

Data Presentation

The results of a minigene splicing assay for this compound variants can be summarized in a table to facilitate comparison.

VariantIn Silico Prediction (e.g., SpliceAI)Observed Splicing OutcomeSplicing Product(s)% Normal SplicingReference
Wild-Type -Normal SplicingCorrectly spliced transcript100%-
c.271+1G>A Splice donor lossIntron 3 retention (118 bp)Aberrant transcript (547 bp) vs WT (429 bp)0%[11][19]
Missense Variant 1 Potential splice site creationExon skippingTranscript lacking the exonVaries[8][9]
Missense Variant 2 No predicted effectNormal SplicingCorrectly spliced transcript~100%[8][9]
Intronic Variant Cryptic splice site activationInclusion of a cryptic exonTranscript with an additional sequenceVaries[8][9]

Conclusion

The minigene splicing assay is an indispensable tool for the functional characterization of this compound variants. It provides direct evidence of a variant's impact on splicing, which is crucial for establishing pathogenicity, particularly for variants located at or near splice sites, as well as exonic variants that may create or disrupt splicing enhancers or silencers.[8][20] The detailed protocol and application notes provided here serve as a comprehensive guide for researchers and clinicians investigating the molecular basis of this compound-related disorders and for professionals in drug development targeting splicing mechanisms. The validation of splicing defects can aid in accurate genetic counseling and may open avenues for the development of targeted therapies.

References

Application Note: Detection of EFTUD2 Protein by Western Blot

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The Elongation Factor Tu GTP Binding Domain Containing 2 (EFTUD2) is a crucial component of the spliceosome, a complex responsible for the splicing of pre-mRNA.[1][2][3] this compound, also known as U5-116 kDa, is a highly conserved GTPase that plays a vital role in the regulation of embryonic development and innate immunity through its role in mRNA splicing.[1][4] Mutations in the this compound gene are associated with developmental disorders such as mandibulofacial dysostosis with microcephaly (MFDM).[5] Given its fundamental role in cellular processes and its implication in disease, the accurate detection and quantification of this compound protein are essential for research in molecular biology, developmental biology, and drug development. Western blotting is a widely used and effective technique for the specific detection of this compound in cell and tissue lysates. This document provides a detailed protocol for the detection of human this compound protein using chemiluminescent Western blot analysis.

Protein Characteristics

  • Molecular Weight: Approximately 109.4 kDa[1][4][6]

  • Subcellular Localization: Predominantly found in the nucleus, with additional expression in the cytoplasm and mitochondria.[1]

Experimental Protocol

This protocol provides a step-by-step guide for the detection of this compound protein in cultured mammalian cells.

I. Materials and Reagents

  • Cell Culture: Human cell line known to express this compound (e.g., HeLa, K562)

  • Lysis Buffer: RIPA buffer (or a suitable alternative for nuclear proteins) supplemented with protease and phosphatase inhibitor cocktails.

  • Protein Assay: BCA Protein Assay Kit or similar.

  • SDS-PAGE: Acrylamide/bis-acrylamide solution, TEMED, APS, Tris-HCl, SDS.

  • Transfer: PVDF or nitrocellulose membrane, methanol (B129727), transfer buffer (Tris-glycine with methanol).

  • Blocking Buffer: 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST).

  • Primary Antibody: Validated anti-EFTUD2 antibody (see table below for examples).

  • Secondary Antibody: HRP-conjugated anti-rabbit or anti-mouse IgG.

  • Detection Reagent: Enhanced Chemiluminescence (ECL) substrate.

  • Buffers: Phosphate-Buffered Saline (PBS), Tris-Buffered Saline (TBS).

II. Procedure

A. Cell Lysis and Protein Extraction

  • Culture cells to 70-80% confluency.

  • For adherent cells, wash twice with ice-cold PBS. For suspension cells, pellet by centrifugation and wash with PBS.[7][8]

  • Add ice-cold lysis buffer supplemented with fresh protease and phosphatase inhibitors.

  • Scrape adherent cells or resuspend the cell pellet.

  • Incubate the lysate on ice for 30 minutes with occasional vortexing.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[7]

  • Transfer the supernatant (protein lysate) to a new pre-chilled tube.

B. Protein Quantification

  • Determine the protein concentration of the lysate using a BCA or Bradford protein assay according to the manufacturer's instructions.

  • Normalize the protein concentration of all samples with lysis buffer.

C. SDS-PAGE

  • Prepare protein samples by adding Laemmli sample buffer to a final concentration of 1x and boil at 95-100°C for 5 minutes.

  • Load 20-40 µg of total protein per lane into a 7.5% or 4-12% gradient SDS-PAGE gel.

  • Include a pre-stained protein ladder to monitor migration and estimate molecular weight.

  • Run the gel at 100-120V until the dye front reaches the bottom.

D. Protein Transfer

  • Activate a PVDF membrane in methanol for 1-2 minutes, then equilibrate in transfer buffer. For nitrocellulose, equilibrate directly in transfer buffer.

  • Assemble the transfer stack (sponge, filter paper, gel, membrane, filter paper, sponge) and perform a wet or semi-dry transfer according to the manufacturer's instructions (e.g., 100V for 60-90 minutes for wet transfer).

E. Immunodetection

  • After transfer, wash the membrane briefly with TBST.

  • Block the membrane with Blocking Buffer for 1 hour at room temperature with gentle agitation.[9][10]

  • Wash the membrane three times for 5-10 minutes each with TBST.[11]

  • Incubate the membrane with the primary anti-EFTUD2 antibody diluted in blocking buffer (or as recommended by the supplier) overnight at 4°C with gentle agitation.[10]

  • Wash the membrane three times for 5-10 minutes each with TBST.

  • Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature with gentle agitation.

  • Wash the membrane three times for 10 minutes each with TBST.

F. Signal Detection

  • Prepare the ECL detection reagent according to the manufacturer's instructions.

  • Incubate the membrane with the ECL reagent for 1-5 minutes.

  • Capture the chemiluminescent signal using a digital imager or by exposing it to X-ray film.

Data Presentation

Table 1: Summary of Quantitative Parameters for this compound Western Blot

ParameterRecommended ValueNotes
Sample Loading 20-40 µg total protein/laneMay need optimization based on cell type and this compound expression level.
Gel Percentage 7.5% or 4-12% gradientThis compound has a high molecular weight (~109 kDa).[1][4]
Primary Antibody Dilution 1:500 - 1:2000Dilution should be optimized for each antibody lot. See manufacturer's datasheet.[12]
Primary Antibody Incubation Overnight at 4°CCan be performed for 1-2 hours at room temperature, but overnight at 4°C often yields better signal-to-noise.[10]
Secondary Antibody Dilution 1:2000 - 1:10000Dilution depends on the specific antibody and detection reagent.
Secondary Antibody Incubation 1 hour at room temperatureStandard incubation time for most applications.
Blocking Time 1 hour at room temperatureSufficient for most applications to prevent non-specific binding.[10]

Note: The above parameters are starting recommendations and may require optimization for specific experimental conditions and reagents.

Visualizations

Diagram 1: Western Blot Workflow for this compound Detection

Western_Blot_Workflow cluster_prep Sample Preparation cluster_immuno Immunodetection cluster_gel Electrophoresis & Transfer cluster_detect Detection & Analysis Cell_Culture 1. Cell Culture Cell_Lysis 2. Cell Lysis & Protein Extraction Cell_Culture->Cell_Lysis Quantification 3. Protein Quantification Cell_Lysis->Quantification Denaturation 4. Sample Denaturation Quantification->Denaturation SDS_PAGE 5. SDS-PAGE Denaturation->SDS_PAGE Blocking 7. Blocking Primary_Ab 8. Primary Antibody Incubation (anti-EFTUD2) Blocking->Primary_Ab Secondary_Ab 9. Secondary Antibody Incubation (HRP-conjugated) Primary_Ab->Secondary_Ab Detection 10. Chemiluminescent Detection Secondary_Ab->Detection Transfer 6. Protein Transfer to Membrane SDS_PAGE->Transfer Transfer->Blocking Analysis 11. Data Analysis Detection->Analysis

Caption: Workflow of the Western blot protocol for this compound protein detection.

References

Quantitative RT-PCR for EFTUD2 Expression Analysis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Elongation Factor Tu GTP Binding Domain Containing 2 (EFTUD2) is a crucial component of the spliceosome, the cellular machinery responsible for processing precursor messenger RNA (pre-mRNA) into mature mRNA.[1][2] This protein's role in the fundamental process of RNA splicing implicates it in a wide array of cellular functions and disease states. Mutations in the this compound gene are linked to developmental disorders such as mandibulofacial dysostosis with microcephaly (MFDM).[3][4][5] Furthermore, altered this compound expression has been observed in various cancers, where it can influence tumor progression, and it also plays a role in the innate immune response.[1]

Quantitative reverse transcription PCR (qRT-PCR) is a highly sensitive and specific technique for measuring gene expression levels. This document provides detailed application notes and protocols for the analysis of this compound expression using qRT-PCR, intended to guide researchers in accurately quantifying this compound mRNA levels in various biological samples.

Signaling Pathways Involving this compound

This compound's function as a core component of the spliceosome places it in a position to influence numerous signaling pathways through the regulation of mRNA splicing of key pathway components. Two notable pathways where this compound's impact has been studied are the Toll-like receptor (TLR)/NF-κB signaling pathway in the context of inflammation and cancer, and the p53 signaling pathway in relation to developmental processes.

EFTUD2_TLR_Pathway cluster_cell Macrophage cluster_nucleus Macrophage LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK NFkB_p65_p50 NF-κB (p65/p50) IKK->NFkB_p65_p50 phosphorylates IkB IκB IKK->IkB phosphorylates & degrades NFkB_p65_p50_active Active NF-κB NFkB_p65_p50->NFkB_p65_p50_active translocates to IkB->NFkB_p65_p50 inhibits nucleus Nucleus cytokines Pro-inflammatory Cytokines (IL-6, TNF-α) NFkB_p65_p50_active->cytokines induces transcription STAT3 STAT3 cytokines->STAT3 STAT3_active Active STAT3 STAT3->STAT3_active activates proliferation Cell Proliferation STAT3_active->proliferation This compound This compound This compound->TLR4 enhances splicing of TLR4 pre-mRNA

Caption: this compound in TLR4/NF-κB Signaling.

EFTUD2_p53_Pathway cluster_cell Developing Neural Crest Cell EFTUD2_normal Sufficient this compound Mdm2_splicing Correct Mdm2 pre-mRNA Splicing EFTUD2_normal->Mdm2_splicing EFTUD2_deficient This compound Deficiency Mdm2_mis_splicing Mdm2 Mis-splicing EFTUD2_deficient->Mdm2_mis_splicing Mdm2_protein Functional Mdm2 Protein Mdm2_splicing->Mdm2_protein p53_accumulation p53 Accumulation Mdm2_mis_splicing->p53_accumulation leads to p53 p53 Mdm2_protein->p53 promotes degradation p53_degradation p53 Degradation p53->p53_degradation normal_development Normal Craniofacial Development p53_degradation->normal_development apoptosis Apoptosis p53_accumulation->apoptosis developmental_defects Craniofacial Defects (MFDM) apoptosis->developmental_defects

Caption: this compound Deficiency and p53 Pathway.

Experimental Protocols

I. RNA Isolation and Quantification

High-quality, intact RNA is essential for accurate qRT-PCR results.

Protocol:

  • Sample Collection and Storage: Harvest cells or tissues and immediately stabilize the RNA. For cell cultures, use a reagent like TRIzol. For tissues, snap-freeze in liquid nitrogen and store at -80°C.

  • RNA Extraction: Isolate total RNA using a commercially available kit (e.g., RNeasy Mini Kit, Qiagen) or a TRIzol-based method, following the manufacturer's instructions.

  • DNase Treatment: To remove contaminating genomic DNA, perform an on-column DNase digestion (if using a kit) or a DNase I treatment in solution. This step is critical to prevent the amplification of genomic DNA, which can lead to inaccurate results.

  • RNA Quantification and Quality Control:

    • Measure the RNA concentration using a spectrophotometer (e.g., NanoDrop).

    • Assess RNA purity by checking the A260/A280 ratio (should be ~2.0) and the A260/A230 ratio (should be between 2.0 and 2.2).

    • Verify RNA integrity by running an aliquot on a denaturing agarose (B213101) gel (sharp 28S and 18S ribosomal RNA bands should be visible) or using an automated electrophoresis system (e.g., Agilent Bioanalyzer; an RNA Integrity Number (RIN) > 7 is recommended).[6]

II. First-Strand cDNA Synthesis (Reverse Transcription)

Protocol:

  • Reaction Setup: In a sterile, RNase-free PCR tube, combine the following components on ice:

ComponentAmountFinal Concentration
Total RNA1 µg-
Oligo(dT) Primer (10 µM) or Random Hexamers (50 ng/µl)1 µl-
dNTP Mix (10 mM)1 µl0.5 mM
Nuclease-free waterto 13 µl-
  • Denaturation and Annealing: Gently mix, briefly centrifuge, and incubate at 65°C for 5 minutes. Immediately place on ice for at least 1 minute.

  • Reverse Transcription Master Mix: Prepare the following master mix on ice:

ComponentAmount per reaction
5X First-Strand Buffer4 µl
0.1 M DTT1 µl
RNase Inhibitor (e.g., RNaseOUT™, 40 U/µl)1 µl
Reverse Transcriptase (e.g., SuperScript™ III, 200 U/µl)1 µl
  • Reverse Transcription Reaction: Add 7 µl of the master mix to each RNA/primer mixture for a total volume of 20 µl.

  • Incubation: Incubate the reaction at 50°C for 60 minutes.

  • Inactivation: Inactivate the reverse transcriptase by heating at 70°C for 15 minutes.

  • Storage: The resulting cDNA can be stored at -20°C.

III. Quantitative PCR (qPCR)

Protocol:

  • Primer Design/Selection:

    • Use validated, pre-designed primers when possible. Commercially available primer sets for human and mouse this compound are available.[7][8][9]

    • Human this compound Primers:

      • Forward: 5'-CGCCACATTGTGGATGAGGTCA-3'[10]

      • Reverse: 5'-TGGCAAAGGAGACCAGCGTGAA-3'[10]

    • Mouse this compound Primers:

      • Forward: 5'-GACGAACTTGGCATCCACCTCA-3'[8]

      • Reverse: 5'-CCTTTGGAGATGGAATGTGCTGC-3'[8]

    • Reference Genes: Select at least two validated reference (housekeeping) genes that are stably expressed across your experimental conditions (e.g., GAPDH, ACTB, B2M, RPS18).[11][12][13]

  • qPCR Reaction Setup: Prepare the following reaction mix on ice in a qPCR-compatible plate or tubes. It is recommended to prepare a master mix to minimize pipetting errors. Run each sample in triplicate.

ComponentVolume for 20 µl reactionFinal Concentration
2X SYBR Green qPCR Master Mix10 µl1X
Forward Primer (10 µM)0.4 µl200 nM
Reverse Primer (10 µM)0.4 µl200 nM
Diluted cDNA (e.g., 1:10)2 µl-
Nuclease-free water7.2 µl-
  • qPCR Cycling Conditions (Example):

StepTemperatureTimeCycles
Initial Denaturation95°C10 minutes1
Denaturation95°C15 seconds40
Annealing/Extension60°C1 minute
Melt Curve Analysis(Refer to instrument guidelines)1
  • Controls:

    • No Template Control (NTC): Replace cDNA with nuclease-free water to check for contamination.

    • No Reverse Transcriptase Control (-RT): Use RNA that has not been reverse-transcribed to check for genomic DNA contamination.

Data Presentation and Analysis

The most common method for relative quantification of gene expression is the delta-delta Ct (ΔΔCt) method .[1][5][7]

Workflow for ΔΔCt Analysis

qRT_PCR_Workflow cluster_data_collection Data Collection cluster_normalization Normalization cluster_comparison Comparison cluster_quantification Quantification raw_ct Raw Ct Values (Target & Reference Genes) delta_ct Calculate ΔCt (Ct_target - Ct_reference) raw_ct->delta_ct delta_delta_ct Calculate ΔΔCt (ΔCt_sample - ΔCt_control) delta_ct->delta_delta_ct fold_change Calculate Fold Change (2^-ΔΔCt) delta_delta_ct->fold_change

Caption: qRT-PCR Data Analysis Workflow.

Step-by-Step Calculation:

  • Average Technical Replicates: For each sample, calculate the average Ct value for the technical replicates of both the target gene (this compound) and the reference gene.

  • Calculate Delta Ct (ΔCt): For each sample, normalize the average Ct value of the target gene to the average Ct value of the reference gene.

    • ΔCt = Ct (this compound) - Ct (Reference Gene)

  • Calculate Delta-Delta Ct (ΔΔCt): Normalize the ΔCt of the experimental samples to the ΔCt of the control (calibrator) sample.

    • ΔΔCt = ΔCt (Experimental Sample) - ΔCt (Control Sample)

  • Calculate Fold Change: The fold change in gene expression is calculated using the formula:

    • Fold Change = 2-ΔΔCt

Example Data Table

Below is an example of how to structure your quantitative data for easy comparison.

Sample GroupSample IDAvg. Ct (this compound)Avg. Ct (GAPDH)ΔCt (Ct_this compound - Ct_GAPDH)ΔΔCt (ΔCt_Sample - Avg. ΔCt_Control)Fold Change (2-ΔΔCt)
Control122.518.04.50.01.0
Control222.718.14.60.10.9
Control322.417.94.50.01.0
Control Avg. 4.5
Treated120.118.21.9-2.66.1
Treated220.318.12.2-2.34.9
Treated320.218.02.2-2.34.9
Treated Avg. 2.1 -2.4 5.3

Conclusion

This document provides a comprehensive guide for the quantitative analysis of this compound gene expression using qRT-PCR. By following these detailed protocols and data analysis steps, researchers can obtain reliable and reproducible results, enabling a deeper understanding of the role of this compound in their specific biological systems. Accurate quantification of this compound expression is a critical step in elucidating its function in both normal physiology and disease, and may aid in the identification of novel therapeutic targets.

References

Application Notes and Protocols for Immunofluorescence Staining of EFTUD2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for the immunolocalization of the Elongation Factor Tu GTP Binding Domain Containing 2 (EFTUD2) protein using immunofluorescence microscopy. This compound, a crucial component of the spliceosome, is predominantly localized in the nucleus, with some presence in the cytoplasm and mitochondria.[1] Accurate determination of its subcellular localization is vital for understanding its role in pre-mRNA splicing and its involvement in various signaling pathways and disease states.

Introduction to this compound

This compound, also known as Snu114, is a highly conserved GTPase that plays a central role in the spliceosome, the cellular machinery responsible for removing introns from pre-messenger RNA (pre-mRNA).[1] As a core component of the U5 small nuclear ribonucleoprotein (snRNP), this compound is essential for the assembly, catalytic activity, and disassembly of the spliceosome.[1] Dysregulation of this compound function has been implicated in developmental disorders, such as Mandibulofacial Dysostosis with Microcephaly (MFDM), and in the progression of certain cancers.[2]

Expected Localization

Based on current literature, this compound is primarily found within the nucleus , consistent with its function in pre-mRNA splicing.[1] Lower levels of this compound have also been reported in the cytoplasm and mitochondria .[1] Immunofluorescence staining is expected to show a strong nuclear signal, potentially with a more diffuse, lower-intensity signal in the cytoplasm.

Quantitative Data on this compound Localization

While qualitative descriptions consistently point to a predominant nuclear localization of this compound, specific quantitative data, such as the nuclear-to-cytoplasmic fluorescence intensity ratio, is not extensively available in the current body of peer-reviewed literature. However, researchers can generate this data by following the detailed protocol for quantitative analysis provided below. The following table is a template for presenting such quantitative findings.

Cell LineTreatmentMean Nuclear Intensity (± SD)Mean Cytoplasmic Intensity (± SD)Nuclear-to-Cytoplasmic Ratio (± SD)Number of Cells Analyzed (n)
HeLaUntreatedData to be generatedData to be generatedData to be generatedData to be generated
HepG2UntreatedData to be generatedData to be generatedData to be generatedData to be generated
U2OSUntreatedData to be generatedData to be generatedData to be generatedData to be generated
CustomCustomData to be generatedData to be generatedData to be generatedData to be generated

Experimental Protocols

This section provides a detailed protocol for immunofluorescence staining of this compound in cultured cells, followed by a methodology for quantitative image analysis.

I. Immunofluorescence Staining of this compound in Adherent Cells

This protocol is a general guideline and may require optimization for specific cell lines and antibodies.

Materials:

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • 4% Paraformaldehyde (PFA) in PBS (freshly prepared)

  • 0.1% Triton X-100 in PBS

  • Blocking Buffer: 5% Normal Goat Serum (or serum from the species of the secondary antibody) and 0.3% Triton™ X-100 in PBS

  • Primary Antibody Dilution Buffer: 1% Bovine Serum Albumin (BSA) and 0.3% Triton™ X-100 in PBS

  • Primary antibody against this compound (validated for immunofluorescence)

  • Fluorophore-conjugated secondary antibody (cognate to the primary antibody's host species)

  • DAPI (4',6-diamidino-2-phenylindole) or Hoechst 33342 nuclear stain

  • Antifade mounting medium

  • Glass coverslips and microscope slides

  • Humidified chamber

Procedure:

  • Cell Culture: Seed cells on sterile glass coverslips in a petri dish or multi-well plate and culture until they reach the desired confluency (typically 50-70%).

  • Fixation:

    • Aspirate the culture medium and gently wash the cells twice with PBS.

    • Fix the cells by adding 4% PFA in PBS and incubating for 15 minutes at room temperature.[3]

  • Washing: Aspirate the fixative and wash the cells three times with PBS for 5 minutes each.

  • Permeabilization:

    • Incubate the cells with 0.1% Triton X-100 in PBS for 10-15 minutes at room temperature to permeabilize the nuclear and plasma membranes.[4]

  • Washing: Wash the cells three times with PBS for 5 minutes each.

  • Blocking:

    • Add Blocking Buffer to the cells and incubate for 1 hour at room temperature in a humidified chamber to minimize non-specific antibody binding.

  • Primary Antibody Incubation:

    • Dilute the primary anti-EFTUD2 antibody in the Primary Antibody Dilution Buffer according to the manufacturer's recommendations (a typical starting dilution is 1:100 to 1:500).

    • Aspirate the blocking solution and add the diluted primary antibody.

    • Incubate overnight at 4°C in a humidified chamber.

  • Washing: Wash the cells three times with PBS containing 0.1% Tween 20 (PBST) for 5 minutes each.

  • Secondary Antibody Incubation:

    • Dilute the fluorophore-conjugated secondary antibody in the Primary Antibody Dilution Buffer.

    • Incubate the cells with the diluted secondary antibody for 1 hour at room temperature, protected from light.

  • Washing: Wash the cells three times with PBST for 5 minutes each, protected from light.

  • Nuclear Counterstaining:

    • Incubate the cells with DAPI or Hoechst solution (e.g., 1 µg/mL in PBS) for 5-10 minutes at room temperature, protected from light.

  • Final Wash: Wash the cells twice with PBS.

  • Mounting: Mount the coverslips onto microscope slides using an antifade mounting medium. Seal the edges with clear nail polish.

  • Imaging: Acquire images using a fluorescence or confocal microscope. Use appropriate filter sets for the chosen fluorophores.

II. Quantitative Analysis of this compound Nuclear-to-Cytoplasmic Ratio

This protocol describes how to quantify the relative distribution of this compound between the nucleus and the cytoplasm from the acquired immunofluorescence images.

Software:

  • ImageJ/Fiji (freely available) or other image analysis software (e.g., CellProfiler).

Procedure:

  • Image Acquisition:

    • Capture images of both the this compound staining (e.g., green channel) and the nuclear counterstain (e.g., blue channel) for the same field of view.

    • Ensure that the image acquisition settings (e.g., exposure time, gain) are kept constant across all samples to be compared and that the signal is not saturated.

  • Image Analysis using ImageJ/Fiji:

    • Open Images: Open the images for both channels.

    • Define Regions of Interest (ROIs):

      • Use the nuclear stain image (DAPI/Hoechst) to define the nuclear ROI. Use thresholding (Image > Adjust > Threshold) to create a binary mask of the nuclei.

      • Use the "Analyze Particles" function to create individual ROIs for each nucleus.

      • To define the cytoplasmic ROI, you can either:

        • Whole Cell ROI: Manually draw an outline around the entire cell based on the this compound staining and then subtract the nuclear ROI.

        • Perinuclear ROI: Use the "Enlarge" function on the nuclear ROI by a set number of pixels to create a ring-shaped cytoplasmic ROI. This can help to avoid inaccuracies from poorly defined cell boundaries.

    • Measure Fluorescence Intensity:

      • For each cell, measure the mean fluorescence intensity within the nuclear ROI and the corresponding cytoplasmic ROI in the this compound channel.

      • It is crucial to also measure the mean background intensity from a region of the image with no cells.

    • Calculate Corrected Intensities:

      • Corrected Nuclear Intensity = Mean Nuclear Intensity - Mean Background Intensity.

      • Corrected Cytoplasmic Intensity = Mean Cytoplasmic Intensity - Mean Background Intensity.

    • Calculate the Nuclear-to-Cytoplasmic Ratio:

      • Ratio = Corrected Nuclear Intensity / Corrected Cytoplasmic Intensity.

  • Data Analysis:

    • Repeat the measurements for a statistically significant number of cells (e.g., >50 cells per condition).

    • Calculate the average nuclear-to-cytoplasmic ratio and the standard deviation.

    • Present the data in the table format provided above.

Visualizations

This compound in the Spliceosome Assembly Pathway

EFTUD2_Spliceosome_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus U5_snRNA U5 snRNA Core_U5_snRNP Core U5 snRNP U5_snRNA->Core_U5_snRNP Sm_proteins Sm Proteins Sm_proteins->Core_U5_snRNP Imported_Core_U5 Core U5 snRNP Core_U5_snRNP->Imported_Core_U5 Nuclear Import U5_snRNP Mature U5 snRNP Imported_Core_U5->U5_snRNP EFTUD2_complex PRPF8-SNRNP200- This compound-SNRNP40 Complex EFTUD2_complex->U5_snRNP tri_snRNP U4/U6.U5 tri-snRNP U5_snRNP->tri_snRNP U4_U6_di_snRNP U4/U6 di-snRNP U4_U6_di_snRNP->tri_snRNP Spliceosome Spliceosome tri_snRNP->Spliceosome pre_mRNA pre-mRNA pre_mRNA->Spliceosome

Caption: this compound is part of a key complex in the nuclear maturation of the U5 snRNP.

Immunofluorescence Experimental Workflow

IF_Workflow A 1. Cell Seeding on Coverslips B 2. Fixation (4% PFA) A->B C 3. Permeabilization (0.1% Triton X-100) B->C D 4. Blocking (5% Normal Goat Serum) C->D E 5. Primary Antibody Incubation (anti-EFTUD2) D->E F 6. Secondary Antibody Incubation (Fluorophore-conjugated) E->F G 7. Nuclear Counterstain (DAPI) F->G H 8. Mounting G->H I 9. Imaging H->I J 10. Quantitative Analysis (Nuclear/Cytoplasmic Ratio) I->J

Caption: Step-by-step workflow for immunofluorescence staining and analysis of this compound.

Key Signaling Pathways Involving this compound

EFTUD2_Signaling cluster_spliceosome Spliceosome Regulation cluster_p53 p53 Pathway cluster_innate_immunity Innate Immunity This compound This compound Spliceosome Spliceosome Activity This compound->Spliceosome cGAS_STING cGAS-STING Pathway This compound->cGAS_STING Modulates NFkB NF-κB Signaling This compound->NFkB Regulates mRNA Mature mRNA Spliceosome->mRNA Mdm2 Mdm2 Splicing Spliceosome->Mdm2 Regulates MyD88 MyD88 Splicing (TLR Signaling) Spliceosome->MyD88 Regulates pre_mRNA pre-mRNA pre_mRNA->Spliceosome Splicing p53 p53 Stability Mdm2->p53 Inhibition Apoptosis Apoptosis p53->Apoptosis Immune_Response Immune Response MyD88->Immune_Response cGAS_STING->Immune_Response NFkB->Immune_Response

Caption: this compound influences key cellular pathways through its role in splicing.

References

Application Notes and Protocols for Analyzing EFTUD2 Alternative Splicing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Elongation Factor Tu GTP Binding Domain Containing 2 (EFTUD2) is a highly conserved GTPase that functions as a core component of the U5 small nuclear ribonucleoprotein (snRNP) particle within the spliceosome.[1][2] The spliceosome is the crucial molecular machinery responsible for removing introns from pre-messenger RNA (pre-mRNA), a process known as splicing.[3] this compound is essential for the catalytic activation and dynamic rearrangement of the spliceosome, thereby ensuring splicing fidelity.[2][4]

Mutations in the this compound gene are associated with Mandibulofacial Dysostosis with Microcephaly (MFDM), a severe congenital disorder characterized by craniofacial abnormalities, developmental delay, and microcephaly.[5][6] Growing evidence indicates that these mutations lead to haploinsufficiency, impairing the normal splicing process.[7][8] This results in aberrant alternative splicing of a wide range of transcripts, disrupting critical cellular pathways. Notably, this compound-mediated mis-splicing has been shown to affect genes involved in apoptosis (e.g., Caspase3, Aifm1, Mdm2), innate immunity (e.g., MyD88), and neurodevelopment, directly contributing to the pathophysiology of MFDM.[3][4][6]

Analyzing the alternative splicing patterns of this compound and its downstream targets is therefore critical for understanding disease mechanisms, identifying biomarkers, and developing potential therapeutic strategies that target the splicing process. These application notes provide an overview of key methodologies and detailed protocols for investigating this compound-related alternative splicing.

Application Notes: Key Methodologies

The analysis of this compound alternative splicing employs a combination of RNA-based, protein-based, and computational methods to detect, quantify, and functionally validate splicing events.

1. RNA-Based Analysis:

  • Reverse Transcription PCR (RT-PCR): This is a fundamental technique to qualitatively detect different splice variants. By designing primers that flank a region of alternative splicing, the resulting PCR products can be separated by gel electrophoresis to reveal the presence of different isoforms (e.g., with or without a specific exon).[9]

  • Quantitative Real-Time PCR (qPCR): qPCR is used for the accurate quantification of specific splice isoforms. Using primers or probes that are unique to each variant, researchers can determine the relative abundance of different transcripts. This is crucial for assessing how this compound mutations or knockdown affects the ratio of specific splice products.[10][11]

  • RNA Sequencing (RNA-seq): A powerful, high-throughput method that provides a comprehensive, transcriptome-wide view of alternative splicing.[12] Analysis of RNA-seq data can identify various types of splicing events, including skipped exons, retained introns, and the use of alternative 5' or 3' splice sites, that are altered due to this compound dysfunction.[4][13] Full-length transcriptome sequencing (Iso-Seq) offers even higher resolution by sequencing entire transcripts without assembly, allowing for precise characterization of isoform structures.[4]

  • Minigene Splicing Assays: This is the gold standard for functionally validating whether a specific DNA variant affects splicing.[14] A minigene construct containing the exon of interest and its flanking intronic sequences is transfected into cells. The splicing pattern of the minigene's transcript is then analyzed by RT-PCR to determine if the variant causes aberrant splicing, such as exon skipping or intron retention.[2][7][15]

2. Protein-Based Analysis:

  • Western Blotting: This technique is used to detect and quantify protein isoforms that result from alternative splicing. If alternative splicing leads to the inclusion or exclusion of a protein domain, changes in protein size or the presence of new isoforms can be detected using antibodies. This method can confirm that observed changes in RNA splicing translate to the protein level.[16][17]

3. Interaction and Computational Analysis:

  • RNA Immunoprecipitation (RIP): This method is used to identify the specific RNA transcripts that physically associate with this compound in the cell. By immunoprecipitating the this compound protein, co-precipitated RNAs can be identified by RT-qPCR or sequencing, demonstrating a direct regulatory interaction.[4][16]

  • Bioinformatics Analysis: A critical component of analyzing high-throughput data. A variety of computational tools are available to analyze RNA-seq data for differential splicing. These tools can identify and quantify splicing events and provide statistical analysis to determine significant changes between experimental conditions.[18][19]

Data Presentation: Summary of Expected Quantitative Data

The following tables provide examples of how to structure quantitative data obtained from qPCR and RNA-seq experiments to facilitate comparison and interpretation.

Table 1: Relative Quantification of Splice Variants by qPCR

Target Gene Splice Variant Condition (e.g., Control) Condition (e.g., this compound Knockdown) Fold Change p-value
Mdm2 Full-length 1.00 ± 0.12 0.65 ± 0.09 0.65 <0.05
Mdm2 Exon 3 skipped 1.00 ± 0.15 3.20 ± 0.45 3.20 <0.01
Caspase3 Standard Isoform 1.00 ± 0.08 0.78 ± 0.11 0.78 <0.05
Caspase3 Pro-apoptotic Isoform 1.00 ± 0.11 2.50 ± 0.31 2.50 <0.01
Aifm1 Full-length 1.00 ± 0.10 0.85 ± 0.07 0.85 n.s.
Aifm1 Exon 2 skipped 1.00 ± 0.09 1.95 ± 0.22 1.95 <0.05

Data are represented as mean relative expression ± standard deviation, normalized to a reference gene and the control condition.

Table 2: Summary of Differential Splicing Events from RNA-seq Analysis

Gene Splicing Event Type Location (Exon/Intron) Percent Spliced In (PSI) - Control Percent Spliced In (PSI) - this compound KD ΔPSI FDR
Mdm2 Skipped Exon (SE) Exon 3 85.2% 55.6% -29.6% <0.001
Caspase3 Alt. 3' Splice Site (A3SS) Exon 1 5.1% 25.4% +20.3% <0.001
Aifm1 Skipped Exon (SE) Exon 2 10.3% 30.1% +19.8% <0.001
Pak3 Skipped Exon (SE) Exon 5 92.0% 71.5% -20.5% <0.01
Nf1 Skipped Exon (SE) Exon 23a 45.8% 22.9% -22.9% <0.01

PSI indicates the percentage of transcripts including the specified splicing event. ΔPSI represents the change in PSI between conditions. FDR is the False Discovery Rate.

Mandatory Visualizations

EFTUD2_in_Spliceosome cluster_pre_mRNA pre-mRNA Processing cluster_spliceosome Spliceosome Complex pre-mRNA pre-mRNA Spliceosome Spliceosome pre-mRNA->Spliceosome Binding Mature mRNA Mature mRNA Introns Introns Exons Exons Exons->Mature mRNA Spliceosome->Introns Removal Spliceosome->Exons Ligation U5_snRNP U5 snRNP U5_snRNP->Spliceosome This compound This compound (GTPase) This compound->U5_snRNP Core Component Other_snRNPs U1, U2, U4, U6 snRNPs Other_snRNPs->Spliceosome

Caption: Role of this compound within the U5 snRNP of the spliceosome complex.

Experimental_Workflow cluster_sample Sample Preparation cluster_analysis Molecular Analysis Control_Cells Control Cells / Tissue RNA_Extraction RNA Extraction Control_Cells->RNA_Extraction Protein_Extraction Protein Extraction Control_Cells->Protein_Extraction EFTUD2_Mutant This compound Mutant Cells / Tissue EFTUD2_Mutant->RNA_Extraction EFTUD2_Mutant->Protein_Extraction RNA_seq RNA-seq (Global Splicing Profile) RNA_Extraction->RNA_seq RT_qPCR RT-qPCR (Validation & Quantification) RNA_Extraction->RT_qPCR Western_Blot Western Blot (Protein Isoform Analysis) Protein_Extraction->Western_Blot Bioinformatics Bioinformatics Analysis (Differential Splicing) RNA_seq->Bioinformatics Data_Interpretation Data Interpretation & Functional Correlation RT_qPCR->Data_Interpretation Western_Blot->Data_Interpretation Bioinformatics->RT_qPCR Targets for Validation Bioinformatics->Data_Interpretation

Caption: Workflow for analyzing this compound alternative splicing.

p53_Pathway EFTUD2_WT Functional this compound Mdm2_splicing Correct Mdm2 Splicing EFTUD2_WT->Mdm2_splicing EFTUD2_Mut Mutant this compound (Haploinsufficiency) Mdm2_mis_splicing Mdm2 Mis-splicing (Exon 3 skipping) EFTUD2_Mut->Mdm2_mis_splicing Mdm2_protein Functional Mdm2 Protein Mdm2_splicing->Mdm2_protein p53 p53 Mdm2_mis_splicing->p53 Failure to Inhibit p53 Mdm2_protein->p53 Inhibits/Degrades Degradation p53 Degradation p53->Degradation Apoptosis Apoptosis p53->Apoptosis Increased Activity

Caption: this compound mis-splicing of Mdm2 leads to p53 pathway activation.

Experimental Protocols

Protocol 1: Total RNA Extraction

This protocol is for extracting high-quality total RNA from cultured cells, a prerequisite for all downstream RNA-based analyses.

Materials:

Procedure:

  • Cell Lysis:

    • For adherent cells, aspirate culture medium and add 1 mL of Trizol reagent directly to the culture dish (per 10 cm² area).

    • For suspension cells, pellet cells by centrifugation, aspirate supernatant, and add 1 mL of Trizol per 5-10 million cells.

    • Pipette the cell lysate up and down several times to homogenize. Incubate for 5 minutes at room temperature.

  • Phase Separation:

    • Transfer the homogenate to an RNase-free microfuge tube.

    • Add 0.2 mL of chloroform per 1 mL of Trizol used.

    • Cap the tube securely and shake vigorously for 15 seconds.

    • Incubate at room temperature for 3 minutes.

    • Centrifuge at 12,000 x g for 15 minutes at 4°C. The mixture will separate into a lower red phenol-chloroform phase, an interphase, and a colorless upper aqueous phase containing the RNA.

  • RNA Precipitation:

    • Carefully transfer the upper aqueous phase to a new RNase-free tube.

    • Add 0.5 mL of isopropyl alcohol per 1 mL of Trizol used.

    • Mix gently by inversion and incubate at room temperature for 10 minutes.

    • Centrifuge at 12,000 x g for 10 minutes at 4°C. The RNA will form a gel-like pellet at the bottom of the tube.

  • RNA Wash:

    • Discard the supernatant.

    • Wash the RNA pellet with 1 mL of 75% ethanol (per 1 mL of Trizol).

    • Vortex briefly and centrifuge at 7,500 x g for 5 minutes at 4°C.

  • Resuspension:

    • Carefully discard the ethanol wash. Air-dry the pellet for 5-10 minutes (do not over-dry).

    • Resuspend the RNA pellet in 20-50 µL of RNase-free water.

    • Incubate at 55-60°C for 10 minutes to aid dissolution.

  • Quantification:

    • Determine RNA concentration and purity (A260/A280 ratio) using a spectrophotometer (e.g., NanoDrop). A ratio of ~2.0 is considered pure.

Protocol 2: RT-PCR for Detection of this compound Splice Variants

This protocol is for the qualitative analysis of splice variants by amplifying cDNA and visualizing the products on an agarose (B213101) gel.[9][20]

Materials:

  • Total RNA (1 µg)

  • Reverse transcriptase kit (with oligo(dT) or random primers)

  • PCR polymerase (e.g., Taq polymerase)

  • Forward and reverse primers flanking the splice site of interest

  • dNTPs

  • PCR buffer

  • Nuclease-free water

  • Agarose gel, electrophoresis equipment, and DNA stain

Procedure:

  • Reverse Transcription (cDNA Synthesis):

    • In a PCR tube, combine 1 µg of total RNA, primers (oligo(dT) or random hexamers), and nuclease-free water.

    • Incubate according to the reverse transcriptase kit manufacturer's instructions (e.g., 65°C for 5 min, then on ice).

    • Add the reverse transcription master mix (containing reverse transcriptase, buffer, dNTPs, and RNase inhibitor).

    • Perform the reverse transcription reaction (e.g., 42-50°C for 60 min, followed by enzyme inactivation at 70°C for 15 min).

  • PCR Amplification:

    • Prepare a PCR master mix in a new tube:

      • 10x PCR Buffer: 5 µL

      • 10 mM dNTPs: 1 µL

      • Forward Primer (10 µM): 1 µL

      • Reverse Primer (10 µM): 1 µL

      • Taq Polymerase: 0.5 µL

      • Nuclease-free water: to a final volume of 48 µL per reaction.

    • Add 2 µL of the cDNA product from step 1 to 48 µL of the master mix.

    • Run the PCR reaction with the following typical cycling conditions:

      • Initial Denaturation: 95°C for 3 min

      • 30-35 Cycles:

        • Denaturation: 95°C for 30 sec

        • Annealing: 55-60°C for 30 sec (optimize for primer pair)

        • Extension: 72°C for 1 min/kb

      • Final Extension: 72°C for 5 min

  • Gel Electrophoresis:

    • Mix 10 µL of the PCR product with 2 µL of 6x loading dye.

    • Load the samples onto a 1.5-2.0% agarose gel containing a DNA stain (e.g., ethidium (B1194527) bromide or SYBR Safe).

    • Run the gel at 100 V for 30-45 minutes.

    • Visualize the DNA bands under UV light. The size of the bands will indicate which splice variants are present.

Protocol 3: qPCR for Quantification of this compound Splice Isoforms

This protocol provides a method for quantifying the relative abundance of two different splice variants using SYBR Green.[11][21]

Materials:

  • cDNA (synthesized as in Protocol 2)

  • SYBR Green qPCR Master Mix

  • Nuclease-free water

  • Primers:

    • Variant 1-specific primer pair

    • Variant 2-specific primer pair

    • Reference gene primer pair (e.g., GAPDH, ACTB)

Procedure:

  • Reaction Setup:

    • Prepare qPCR reactions in triplicate for each sample and primer pair. For each reaction in a 20 µL volume:

      • 2x SYBR Green Master Mix: 10 µL

      • Forward Primer (10 µM): 0.5 µL

      • Reverse Primer (10 µM): 0.5 µL

      • cDNA template (diluted 1:10): 2 µL

      • Nuclease-free water: 7 µL

  • Thermal Cycling:

    • Run the reactions on a real-time PCR machine with a program such as:

      • Polymerase Activation: 95°C for 10 min

      • 40 Cycles:

        • Denaturation: 95°C for 15 sec

        • Annealing/Extension: 60°C for 1 min

      • Melt Curve Analysis: As per instrument instructions (e.g., 65°C to 95°C, increment 0.5°C).

  • Data Analysis:

    • Confirm a single peak in the melt curve analysis to ensure primer specificity.

    • Determine the quantification cycle (Cq) for each reaction.

    • Calculate the relative expression of each splice variant using the ΔΔCq method:

      • Normalize the Cq of each variant to the reference gene: ΔCq = Cq(variant) - Cq(reference).

      • Normalize the ΔCq of the experimental condition to the control condition: ΔΔCq = ΔCq(experimental) - ΔCq(control).

      • Calculate the fold change: 2^(-ΔΔCq).

Protocol 4: Minigene Splicing Assay

This protocol describes the functional validation of a putative splice site variant.[14][22]

Materials:

  • pSPL3 exon trapping vector (or similar)

  • Genomic DNA (from wild-type and variant source)

  • High-fidelity DNA polymerase

  • Restriction enzymes and T4 DNA ligase

  • Primers to amplify the exon and ~300 bp of flanking intronic sequence, with restriction sites added.

  • Mammalian cell line (e.g., HEK293T) and transfection reagent

  • Materials for RNA extraction and RT-PCR (Protocols 1 & 2)

Procedure:

  • Construct Generation:

    • Amplify the target exon and flanking intronic regions from both wild-type and variant genomic DNA using high-fidelity polymerase.

    • Digest the PCR products and the pSPL3 vector with the appropriate restriction enzymes.

    • Ligate the inserts into the pSPL3 vector.

    • Transform into competent E. coli, select colonies, and verify the sequence of the constructs by Sanger sequencing.

  • Cell Transfection:

    • Culture HEK293T cells to ~80% confluency.

    • Transfect the cells with the wild-type minigene construct, the variant minigene construct, and an empty vector control using a suitable transfection reagent.

  • RNA Analysis:

    • After 24-48 hours, harvest the cells and extract total RNA (Protocol 1).

    • Perform RT-PCR (Protocol 2) on the extracted RNA using vector-specific primers (e.g., SD6 and SA2 for pSPL3) that flank the cloning site.

  • Result Interpretation:

    • Analyze the RT-PCR products on an agarose gel.

    • A change in the size of the PCR product from the variant construct compared to the wild-type construct (e.g., a smaller band indicating exon skipping or a larger band indicating intron retention) demonstrates that the variant alters splicing.

    • Excise bands from the gel and sequence them to confirm the exact nature of the splicing defect.

Protocol 5: Western Blotting for this compound Isoform Analysis

This protocol is for detecting protein isoforms resulting from alternative splicing.[16]

Materials:

  • Cell or tissue lysates

  • RIPA buffer with protease inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels and electrophoresis system

  • PVDF membrane and transfer system

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody specific to this compound

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate (ECL)

  • Imaging system

Procedure:

  • Protein Extraction and Quantification:

    • Lyse cells or tissue in RIPA buffer.

    • Centrifuge to pellet debris and collect the supernatant.

    • Determine protein concentration using a BCA assay.

  • SDS-PAGE:

    • Denature 20-40 µg of protein per sample by boiling in Laemmli buffer for 5 minutes.

    • Load samples onto an SDS-PAGE gel and run until adequate separation is achieved.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane in blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary this compound antibody (diluted in blocking buffer) overnight at 4°C.

    • Wash the membrane 3 times for 10 minutes each with TBST.

    • Incubate with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

    • Wash the membrane 3 times for 10 minutes each with TBST.

  • Detection:

    • Apply the ECL substrate to the membrane.

    • Capture the chemiluminescent signal using an imaging system. Analyze the size and intensity of the bands corresponding to different this compound isoforms.

References

Application Notes: Functional Assays for EFTUD2 GTPase Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction and Background

Elongation Factor Tu GTP Binding Domain Containing 2 (EFTUD2), also known as Snu114, is a highly conserved GTPase that functions as a core component of the U5 small nuclear ribonucleoprotein (snRNP) particle within the spliceosome.[1][2][3] The spliceosome is the crucial molecular machinery responsible for excising introns from precursor mRNA (pre-mRNA), a fundamental step in gene expression.[4] this compound's role is central to the dynamic remodeling of the spliceosome, which is required for both catalytic activation and the disassembly of the post-splicing complex.[5] The binding and hydrolysis of Guanosine Triphosphate (GTP) by this compound are thought to power these conformational changes, making its GTPase activity a critical aspect of its function.[6]

However, it is worth noting that some structural studies have suggested that while this compound binds GTP, it may not actively hydrolyze it to drive conformational changes, instead acting as a stabilizing platform.[1] Despite this, functional assays demonstrating impaired GTP hydrolysis in pathogenic mutants suggest that this activity is indeed biologically significant.

Mutations in the this compound gene are the cause of Mandibulofacial Dysostosis with Microcephaly (MFDM), a rare developmental disorder characterized by severe craniofacial abnormalities.[4][5] These mutations often result in haploinsufficiency, leading to a loss of functional this compound protein.[5][7] Mechanistically, this compound dysfunction has been linked to aberrant splicing of key regulatory genes, such as MDM2, which leads to the activation of the p53 signaling pathway and subsequent apoptosis of neural progenitor cells.[8][9]

Given its critical roles, assays that functionally characterize this compound's GTPase activity are essential for understanding its mechanism of action, investigating the pathogenicity of novel mutations, and for the development of potential therapeutic interventions.

Key Signaling & Functional Pathways

This compound's primary function is within the spliceosome, but its dysfunction impacts critical cellular signaling pathways, notably the p53 pathway.

EFTUD2_Spliceosome_Function cluster_spliceosome Spliceosome Core cluster_assembly Process U4_U6 U4/U6 snRNP tri_snRNP U4/U6-U5 tri-snRNP Assembly U4_U6->tri_snRNP U5 U5 snRNP This compound This compound (GTP-bound) U5->this compound part of U5->tri_snRNP This compound->tri_snRNP essential for Spliceosome_Activation Spliceosome Activation & Remodeling This compound->Spliceosome_Activation regulates (GTPase activity) tri_snRNP->Spliceosome_Activation Pre_mRNA pre-mRNA Pre_mRNA->Spliceosome_Activation Splicing mRNA Splicing Spliceosome_Activation->Splicing mRNA Mature mRNA Splicing->mRNA

This compound's role in spliceosome assembly and function.

EFTUD2_p53_Pathway EFTUD2_WT Functional this compound Mdm2_splicing Correct Splicing of MDM2 pre-mRNA EFTUD2_WT->Mdm2_splicing EFTUD2_Mut This compound Mutation (Loss-of-Function) Mdm2_aberrant Aberrant Splicing of MDM2 pre-mRNA (e.g., Exon 3 skipping) EFTUD2_Mut->Mdm2_aberrant Mdm2_protein Functional MDM2 Protein Mdm2_splicing->Mdm2_protein p53 p53 Mdm2_aberrant->p53 fails to regulate Mdm2_protein->p53 promotes degradation Apoptosis Apoptosis of Neural Progenitors p53->Apoptosis activation leads to Normal_Dev Normal Neuronal Development p53->Normal_Dev allows

Impact of this compound mutation on the p53 pathway.[8][9]

Experimental Protocols

Protocol 1: In Vitro GTP Hydrolysis Assay

This protocol describes a general method to measure the intrinsic GTPase activity of purified this compound protein by quantifying the release of inorganic phosphate (B84403) (Pi) using a malachite green-based colorimetric assay.[10][11][12][13]

Principle: The assay measures the rate of GTP hydrolysis (GTP → GDP + Pi). The released Pi forms a colored complex with malachite green and molybdate (B1676688) in an acidic solution, which can be quantified by measuring absorbance around 620-650 nm.[11][14]

Materials:

  • Purified recombinant human this compound protein (Wild-Type and/or mutants)

  • GTP solution (low phosphate contamination)

  • GTPase Reaction Buffer: 50 mM Tris-HCl (pH 7.5), 150 mM KCl, 5 mM MgCl₂, 1 mM DTT

  • Phosphate Standard solution (e.g., 1 mM KH₂PO₄)

  • Malachite Green Reagent (see preparation below)

  • 96-well microplate (non-binding surface recommended)[13]

  • Microplate reader

Malachite Green Reagent Preparation:

  • Solution A (Malachite Green): Dissolve 0.045% (w/v) Malachite Green hydrochloride in water.

  • Solution B (Ammonium Molybdate): Dissolve 4.2% (w/v) ammonium (B1175870) molybdate tetrahydrate in 4 M HCl.

  • Working Reagent: Mix 100 volumes of Solution A with 25 volumes of Solution B. Add 1 volume of 1% Triton X-100 or Tween-20 to stabilize the complex.[10] This working solution should be prepared fresh.

Procedure:

  • Phosphate Standard Curve:

    • Prepare a serial dilution of the Phosphate Standard (e.g., 0 to 40 µM) in GTPase Reaction Buffer.

    • Add 80 µL of each standard concentration to separate wells of the 96-well plate.

    • Add 20 µL of Malachite Green Working Reagent to each well.

    • Incubate for 15-20 minutes at room temperature for color development.

    • Measure absorbance at ~630 nm. Plot absorbance vs. phosphate concentration to generate a standard curve.

  • GTPase Reaction:

    • Prepare reaction mixes in the 96-well plate. For each reaction, combine:

      • 50 µL of 2x GTPase Reaction Buffer.

      • 10 µL of purified this compound protein (at various concentrations, e.g., 0.5 - 5 µM).

      • 30 µL of nuclease-free water.

    • Include a "no enzyme" control for each condition to measure non-enzymatic GTP hydrolysis.

    • Pre-incubate the plate at 37°C for 5 minutes.

    • Initiate the reaction by adding 10 µL of 10x GTP solution (e.g., 1 mM stock for a 100 µM final concentration).

  • Time-Course Measurement:

    • Incubate the reaction plate at 37°C.

    • At specific time points (e.g., 0, 5, 10, 20, 30, 60 minutes), stop the reaction by adding 20 µL of Malachite Green Working Reagent. The low pH of the reagent will stop the enzymatic reaction.[11]

    • After adding the stop solution, allow color to develop for 15-20 minutes.

  • Data Analysis:

    • Measure the absorbance at ~630 nm for all time points.

    • Subtract the absorbance of the "no enzyme" control from the corresponding enzyme reaction wells.

    • Convert the corrected absorbance values to phosphate concentration using the standard curve.

    • Plot the concentration of Pi released over time. The initial velocity (V₀) of the reaction is the slope of the linear portion of this curve.

    • To determine kinetic parameters (Km and kcat), repeat the assay with varying concentrations of GTP at a fixed enzyme concentration.

Protocol 2: In Vitro GTP Binding Assay (Filter-Binding)

This assay determines the ability of this compound to physically bind to GTP, a prerequisite for hydrolysis. It uses a radiolabeled GTP analog.

Principle: Radiolabeled [γ-³²P]GTP is incubated with the protein. The mixture is then passed through a nitrocellulose membrane, which binds proteins but not free nucleotides. The amount of radioactivity retained on the filter is proportional to the amount of GTP bound to the protein.[15]

Materials:

  • Purified recombinant this compound protein

  • [γ-³²P]GTP (high specific activity)

  • Non-hydrolyzable GTP analog (GTPγS) for competition assay

  • Binding Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM NaCl, 5 mM MgCl₂, 1 mM DTT

  • Wash Buffer: Same as Binding Buffer, but ice-cold.

  • Nitrocellulose membrane filters (0.45 µm pore size)

  • Vacuum filtration apparatus

  • Scintillation vials and scintillation fluid

  • Scintillation counter

Procedure:

  • Reaction Setup:

    • In microcentrifuge tubes, prepare the binding reactions on ice. A typical 50 µL reaction includes:

      • 5 µL of 10x Binding Buffer.

      • Purified this compound protein (e.g., 1-10 µg).

      • [γ-³²P]GTP (to a final concentration in the low nanomolar range).

      • Nuclease-free water to 50 µL.

    • Controls:

      • No Protein Control: Replace protein with buffer to measure background filter binding.

      • Competition Control: Add a 100-fold molar excess of unlabeled GTPγS to a parallel reaction to demonstrate binding specificity.

  • Incubation: Incubate the reactions for 30 minutes at 30°C.

  • Filtration:

    • Pre-soak nitrocellulose filters in Wash Buffer.

    • Place a filter on the vacuum apparatus and apply the vacuum.

    • Pipette the entire reaction mixture onto the center of the filter.

    • Immediately wash the filter twice with 5 mL of ice-cold Wash Buffer to remove unbound radiolabel.

  • Quantification:

    • Carefully remove the filter and place it in a scintillation vial.

    • Add 5 mL of scintillation fluid.

    • Measure the radioactivity (in counts per minute, CPM) using a scintillation counter.

  • Data Analysis:

    • Subtract the CPM from the "no protein" control from all other readings.

    • Compare the CPM from the standard reaction to the competition control. Specific binding should be significantly reduced in the presence of excess cold GTPγS.

Protocol 3: Minigene Splicing Assay

This cell-based assay is crucial for determining how this compound mutations affect its ultimate biological function: pre-mRNA splicing.[7][16][17][18]

Principle: A "minigene" construct is created containing an exon and its flanking intronic sequences from a reporter gene (e.g., a gene known to be mis-spliced in MFDM, or this compound itself). This minigene is cloned into an expression vector (like pSPL3). The vector is transfected into cells, where it is transcribed. The resulting RNA is then spliced by the cellular machinery. By analyzing the spliced mRNA product via RT-PCR, one can determine if a mutation introduced into the minigene causes aberrant splicing (e.g., exon skipping, intron retention).[16][18]

Materials:

  • pSPL3 exon trapping vector (or similar)

  • Genomic DNA (for amplifying the exon/intron region of interest)

  • Restriction enzymes and T4 DNA ligase

  • Site-directed mutagenesis kit (to introduce specific mutations)

  • Mammalian cell line (e.g., HEK293T) and transfection reagent

  • Cell culture reagents

  • RNA extraction kit

  • Reverse transcriptase and PCR reagents (RT-PCR kit)

  • Primers specific to the vector's exons flanking the cloning site

  • Agarose (B213101) gel electrophoresis equipment

Procedure:

  • Minigene Construction:

    • Using PCR, amplify the genomic region of interest (e.g., an exon of MDM2 or this compound with ~300 bp of flanking intronic sequence on each side). Design primers with restriction sites compatible with the pSPL3 vector's multiple cloning site.[16]

    • Digest both the PCR product and the pSPL3 vector with the chosen restriction enzymes.

    • Ligate the genomic fragment into the vector. Transform into E. coli and confirm the sequence. This is the Wild-Type (WT) minigene.

    • Use a site-directed mutagenesis kit to introduce the specific this compound or target gene mutation into the WT minigene construct. Sequence to confirm the mutation.

  • Cell Transfection:

    • Culture HEK293T cells to ~80% confluency in 6-well plates.

    • Transfect the cells with the WT minigene, the mutant minigene, and an empty vector control using a suitable transfection reagent.

  • RNA Extraction and RT-PCR:

    • After 24-48 hours, harvest the cells and extract total RNA.

    • Synthesize cDNA from the RNA using reverse transcriptase.

    • Perform PCR on the cDNA using primers that anneal to the exons provided by the pSPL3 vector (this ensures you only amplify transcripts from the minigene).

  • Analysis:

    • Run the RT-PCR products on an agarose gel.

    • Compare the band sizes between the WT and mutant samples.

      • Correct Splicing (WT): Should produce a single band of expected size.

      • Aberrant Splicing (Mutant): May show additional bands (larger for intron retention, smaller for exon skipping) or a shift in the primary band.[16]

    • Excise the bands from the gel, purify the DNA, and send for Sanger sequencing to confirm the exact nature of the spliced product (e.g., which exon was skipped).

Quantitative Data Summary

Direct kinetic data for this compound GTPase activity is not extensively reported in the literature. However, functional assays on pathogenic mutants provide qualitative and semi-quantitative insights into the importance of this activity.

This compound VariantAssay TypeObserved Activity/EffectReference
Wild-Type (WT)Biochemical GTP HydrolysisBaseline GTPase activity[19]
R262WBiochemical GTP HydrolysisSubstantial impairment in GTP hydrolysis compared to WT[19]
C476RBiochemical GTP HydrolysisSubstantial impairment in GTP hydrolysis compared to WT[19]
L637RBiochemical GTP HydrolysisSubstantial impairment in GTP hydrolysis compared to WT[19]
A823TBiochemical GTP HydrolysisRetained 97% of WT GTP hydrolysis activity[19]
Various MissenseYeast Functional Growth AssayFour of 19 tested variants caused loss-of-function[7]
Various MissenseMinigene Splicing AssayFive of 15 tested variants altered pre-mRNA splicing[7]

Experimental Workflow Visualization

EFTUD2_Investigation_Workflow cluster_biochem Biochemical Analysis cluster_cell Cell-Based Functional Analysis start Identify this compound Variant (e.g., from patient sequencing) purify Purify Recombinant Protein (WT and Mutant) start->purify minigene Construct Minigene (WT and Mutant) start->minigene gtp_binding GTP Binding Assay (e.g., Filter Binding) purify->gtp_binding gtp_hydrolysis GTP Hydrolysis Assay (e.g., Malachite Green) purify->gtp_hydrolysis result_biochem Determine Impact on GTP Binding/Hydrolysis gtp_hydrolysis->result_biochem transfect Transfect into Cells (e.g., HEK293T) minigene->transfect rtpcr Analyze Splicing (RT-PCR & Sequencing) transfect->rtpcr result_cell Determine Impact on mRNA Splicing Function rtpcr->result_cell conclusion Correlate Biochemical & Cellular Data to Explain Pathogenicity result_biochem->conclusion result_cell->conclusion

Workflow for functional analysis of this compound variants.

References

Application Notes and Protocols for Recombinant EFTUD2 Protein Purification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Elongation Factor Tu GTP binding domain containing 2 (EFTUD2), also known as Snu114, is a crucial component of the U5 small nuclear ribonucleoprotein (snRNP) particle of the spliceosome.[1] This GTPase plays a vital role in the splicing of pre-mRNA, a fundamental process for gene expression.[1] Beyond its core function in the spliceosome, this compound is implicated in the innate immune response, specifically in the regulation of the cGAS-STING pathway and the alternative splicing of MyD88, a key adaptor protein in Toll-like receptor signaling.[2] Mutations in the this compound gene are associated with mandibulofacial dysostosis with microcephaly (MFDM), a severe developmental disorder.[3] The human this compound protein consists of 972 amino acids with a predicted molecular weight of approximately 109.4 kDa.[4]

Given its central role in essential cellular processes and its link to human disease, the availability of highly purified, recombinant this compound protein is critical for a wide range of research applications. These include structural studies, enzymatic assays, inhibitor screening for drug development, and elucidation of its role in various signaling pathways. This document provides a detailed protocol for the expression and purification of recombinant human this compound protein from an Escherichia coli expression system. A multi-step purification strategy is outlined, commencing with affinity chromatography followed by ion exchange and size exclusion chromatography to achieve high purity.

Data Presentation

Table 1: Predicted Properties of Human this compound Protein
PropertyValueReference
Amino Acid Count972[4]
Molecular Weight (Predicted)109.4 kDa[4]
Isoelectric Point (pI) (Predicted)6.2(Predicted using Expasy ProtParam)
Table 2: Summary of a Multi-Step Purification Protocol for Tagged this compound
Purification StepElution ProductPurity (Estimated)Yield (Estimated)
Cell Lysis & Clarification Clarified Lysate<5%100%
Affinity Chromatography Tagged this compound>80%70-80%
Ion Exchange Chromatography Enriched this compound>90%50-60%
Size Exclusion Chromatography Highly Pure this compound>95%30-40%

Note: Purity and yield are estimates and can vary depending on expression levels and experimental conditions.

Experimental Protocols

This protocol describes a general method for the purification of recombinant human this compound with either an N-terminal GST (Glutathione S-transferase) tag or a His (polyhistidine) tag, expressed in E. coli.

Expression of Recombinant this compound in E. coli
  • Transformation: Transform a suitable E. coli expression strain (e.g., BL21(DE3)) with an expression vector containing the human this compound cDNA sequence fused to the desired affinity tag (GST or His-tag).

  • Culture Growth:

    • Inoculate a single colony into 50 mL of Luria-Bertani (LB) medium containing the appropriate antibiotic and grow overnight at 37°C with shaking (220 rpm).

    • The next day, inoculate 1 L of LB medium with the overnight culture and grow at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.

  • Induction of Protein Expression:

    • Cool the culture to 16-20°C.

    • Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-0.5 mM.

    • Continue to incubate the culture at 16-20°C for 16-18 hours with shaking.

  • Cell Harvest: Harvest the bacterial cells by centrifugation at 6,000 x g for 15 minutes at 4°C. Discard the supernatant and store the cell pellet at -80°C until further use.

Cell Lysis and Clarification
  • Resuspension: Resuspend the frozen cell pellet in 30-40 mL of ice-cold Lysis Buffer per liter of original culture.

  • Lysis:

    • Lyse the cells by sonication on ice. Use short pulses (e.g., 30 seconds on, 30 seconds off) for a total of 10-15 minutes, or until the lysate is no longer viscous.

    • Alternatively, a French press or other mechanical disruption methods can be used.

  • Clarification: Centrifuge the lysate at 30,000 x g for 30 minutes at 4°C to pellet the cell debris. Carefully collect the supernatant, which contains the soluble recombinant protein.

Affinity Chromatography

The first purification step utilizes the affinity tag fused to the this compound protein.

A. GST-Tagged this compound Purification

  • Resin Equilibration: Equilibrate a Glutathione-agarose column with 5-10 column volumes (CV) of Lysis Buffer.

  • Binding: Load the clarified lysate onto the equilibrated column at a flow rate of 0.5-1 mL/min.

  • Washing: Wash the column with 10-20 CV of Wash Buffer to remove non-specifically bound proteins.

  • Elution: Elute the GST-EFTUD2 fusion protein with 5 CV of Elution Buffer. Collect fractions of 1 mL.

  • Analysis: Analyze the collected fractions by SDS-PAGE to identify those containing the purified protein. Pool the fractions with the highest concentration of purified GST-EFTUD2.

B. His-Tagged this compound Purification

  • Resin Equilibration: Equilibrate a Ni-NTA (Nickel-Nitrilotriacetic Acid) agarose (B213101) column with 5-10 CV of Lysis Buffer.

  • Binding: Load the clarified lysate onto the equilibrated column at a flow rate of 1-2 mL/min.

  • Washing: Wash the column with 10-20 CV of Wash Buffer to remove non-specifically bound proteins.

  • Elution: Elute the His-EFTUD2 fusion protein with 5 CV of Elution Buffer. Collect fractions of 1 mL.

  • Analysis: Analyze the collected fractions by SDS-PAGE and pool the fractions containing the highest concentration of purified His-EFTUD2.

Ion Exchange Chromatography (IEX)

This step separates proteins based on their net surface charge. With a predicted pI of 6.2, this compound will have a net negative charge at a pH above 6.2 and a net positive charge at a pH below 6.2. Anion exchange chromatography is recommended as a polishing step.

  • Buffer Exchange: Exchange the buffer of the pooled fractions from the affinity step into IEX Equilibration Buffer using dialysis or a desalting column.

  • Column Equilibration: Equilibrate a strong anion exchange column (e.g., a quaternary ammonium-based resin) with 5-10 CV of IEX Equilibration Buffer.

  • Binding: Load the buffer-exchanged protein sample onto the column.

  • Elution: Elute the bound proteins with a linear gradient of 0-100% IEX Elution Buffer over 20 CV. Collect fractions.

  • Analysis: Analyze the fractions by SDS-PAGE to identify those containing this compound. Pool the purest fractions.

Size Exclusion Chromatography (SEC)

The final purification step separates proteins based on their size and shape. This step is also useful for buffer exchange into a final storage buffer.

  • Column Equilibration: Equilibrate a size exclusion chromatography column (e.g., Superdex 200 or equivalent) with at least 2 CV of SEC Buffer.

  • Sample Loading: Concentrate the pooled fractions from the IEX step to a volume that is less than 2% of the SEC column volume. Load the concentrated sample onto the column.

  • Elution: Elute the protein with SEC Buffer at a constant flow rate. Collect fractions.

  • Analysis: Analyze the fractions by SDS-PAGE. Pool the fractions containing pure, monomeric this compound.

  • Concentration and Storage: Concentrate the final purified protein to the desired concentration. For long-term storage, add glycerol (B35011) to a final concentration of 10-20% and store at -80°C.[5]

Buffer Compositions
Buffer TypeFor GST-Tagged ProteinFor His-Tagged Protein
Lysis Buffer 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1 mM EDTA, 1 mM DTT, 1x Protease Inhibitor Cocktail50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM Imidazole, 1 mM DTT, 1x Protease Inhibitor Cocktail
Wash Buffer 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1 mM DTT50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20-40 mM Imidazole, 1 mM DTT
Elution Buffer 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 10 mM Reduced Glutathione, 1 mM DTT50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250-500 mM Imidazole, 1 mM DTT
IEX Equilibration Buffer 20 mM Tris-HCl pH 8.0, 25 mM NaCl, 1 mM DTT20 mM Tris-HCl pH 8.0, 25 mM NaCl, 1 mM DTT
IEX Elution Buffer 20 mM Tris-HCl pH 8.0, 1 M NaCl, 1 mM DTT20 mM Tris-HCl pH 8.0, 1 M NaCl, 1 mM DTT
SEC Buffer 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT

Visualizations

Experimental Workflow

EFTUD2_Purification_Workflow cluster_Expression 1. Expression in E. coli cluster_Lysis 2. Cell Lysis cluster_Purification 3. Multi-Step Purification Transformation Transformation of E. coli Culture_Growth Culture Growth Transformation->Culture_Growth Inoculation Induction Protein Expression Induction Culture_Growth->Induction IPTG Cell_Harvest Cell Harvest Induction->Cell_Harvest Centrifugation Resuspension Resuspend Cell Pellet Cell_Harvest->Resuspension Lysis Cell Lysis Resuspension->Lysis Sonication Clarification Clarification of Lysate Lysis->Clarification Centrifugation Affinity_Chromatography Affinity Chromatography (GST or His-tag) Clarification->Affinity_Chromatography Clarified Lysate Ion_Exchange Ion Exchange Chromatography Affinity_Chromatography->Ion_Exchange Eluted Protein Size_Exclusion Size Exclusion Chromatography Ion_Exchange->Size_Exclusion Enriched Protein Final_Product Pure Recombinant this compound Size_Exclusion->Final_Product Pure Protein

Caption: Workflow for recombinant this compound protein purification.

Signaling Pathway Involvement

EFTUD2_Signaling_Pathway cluster_TLR Toll-like Receptor Signaling cluster_cGAS_STING cGAS-STING Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88_pre_mRNA MyD88 pre-mRNA TLR4->MyD88_pre_mRNA Induces Transcription MyD88L MyD88L (activator) MyD88_pre_mRNA->MyD88L MyD88S MyD88S (inhibitor) MyD88_pre_mRNA->MyD88S Inflammatory_Cytokines Inflammatory Cytokines (e.g., TNF-α, IL-6) MyD88L->Inflammatory_Cytokines Promotes Cytosolic_DNA Cytosolic DNA cGAS cGAS Cytosolic_DNA->cGAS cGAMP cGAMP cGAS->cGAMP Synthesizes STING STING cGAMP->STING Activates TBK1 TBK1 STING->TBK1 IRF3 IRF3 TBK1->IRF3 Phosphorylates Type_I_IFN Type I Interferons IRF3->Type_I_IFN Induces Transcription This compound This compound This compound->MyD88_pre_mRNA Regulates Splicing This compound->cGAS Enhances Activation This compound->STING Enhances Activation

Caption: Role of this compound in innate immune signaling pathways.

References

Application Notes and Protocols for EFTUD2 Antibody Validation in Western Blot

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and validation data for the use of antibodies targeting the Elongation Factor Tu GTP Binding Domain Containing 2 (EFTUD2) protein in western blotting applications.

Introduction to this compound

This compound, also known as Snu114 or U5-116KD, is a highly conserved GTPase that functions as a core component of the spliceosome, the cellular machinery responsible for pre-mRNA splicing.[1][2][3] This process is essential for the maturation of messenger RNA (mRNA) before its translation into protein.[3][4] this compound is a subunit of the U5 small nuclear ribonucleoprotein (snRNP) particle and plays a critical role in the catalytic activity and disassembly of the spliceosome.[1][5]

The this compound gene is ubiquitously expressed in human cells, with predominant localization in the nucleus.[1][6] Mutations in the this compound gene are associated with the rare congenital disorder mandibulofacial dysostosis with microcephaly (MFDM).[3][7][8] Furthermore, altered expression of this compound has been implicated in the progression of several cancers, including hepatocellular carcinoma, breast cancer, and colorectal cancer, highlighting its importance in both developmental biology and disease pathology.[1] The protein has a predicted molecular weight of approximately 109.4 to 122 kDa.[1][9]

Signaling Pathway Involvement

This compound's role extends to the regulation of key signaling pathways. Notably, dysfunction of this compound has been shown to activate the p53 signaling pathway, leading to apoptosis and cell cycle arrest.[5][7][10] This connection is particularly relevant in the context of developmental disorders and cancer. Additionally, this compound has been found to influence the NF-κB signaling pathway, which is crucial for inflammatory and immune responses.[11]

EFTUD2_Signaling_Pathways cluster_spliceosome Spliceosome Function cluster_signaling Signaling Regulation This compound This compound (U5 snRNP component) Spliceosome Spliceosome Assembly & Activity This compound->Spliceosome regulates p53 p53 Pathway This compound->p53 dysfunction activates NFkB NF-κB Pathway This compound->NFkB influences mRNA pre-mRNA Splicing Spliceosome->mRNA Apoptosis Apoptosis p53->Apoptosis CellCycle Cell Cycle Arrest p53->CellCycle Inflammation Inflammation NFkB->Inflammation

Caption: this compound's central role in the spliceosome and its influence on the p53 and NF-κB signaling pathways.

Western Blot Antibody Validation Data

The following table summarizes key information for commercially available this compound antibodies that have been validated for use in western blotting. This data is compiled from various sources to aid in antibody selection and experimental design.

Antibody/VendorCatalog NumberClonalityVerified Species ReactivityRecommended DilutionPredicted/Observed MWPositive Controls & Notes
Human Protein AtlasHPA022021PolyclonalHuman, Mouse, RatUser-determined~116 kDaValidated with relevant lysates.[12]
Novus BiologicalsNBP2-92930PolyclonalHuman, Mouse, Rat1:500 - 1:1000~116 kDaValidated in HeLa, C6, and L929 cells.
Abcamab72456PolyclonalHuman, Mouse1:1000 (user cited)~116 kDaUsed in immunoprecipitation followed by western blot in HeLa cells.
Bio-RadVMA00890MonoclonalHuman1:1000~122 kDaValidated in HEK293 and HeLa cells; siRNA knockdown validation.[9]
Sigma-AldrichSAB2701211PolyclonalMouse1:1000 (user cited)Not specifiedUsed in E11.5 mouse embryos.[8]

Experimental Protocol: Western Blotting for this compound

This protocol provides a general framework for the detection of this compound by western blot. Optimization of conditions such as antibody concentration and incubation times may be required for specific experimental setups.

Sample Preparation (Cell Lysates)
  • Culture cells (e.g., HeLa, HEK293) to 80-90% confluency.

  • Wash cells twice with ice-cold Phosphate Buffered Saline (PBS).

  • Lyse cells in RIPA buffer (25 mM Tris-HCl pH 7.6, 150 mM NaCl, 1% NP-40, 1% sodium deoxycholate, 0.1% SDS) supplemented with a protease inhibitor cocktail.

  • Scrape the cells and transfer the lysate to a microcentrifuge tube.

  • Incubate on ice for 30 minutes, vortexing occasionally.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

  • Transfer the supernatant (protein lysate) to a new tube.

  • Determine the protein concentration using a standard protein assay (e.g., BCA assay).

SDS-PAGE and Protein Transfer
  • Denature 20-50 µg of protein lysate by adding Laemmli sample buffer and heating at 95-100°C for 5 minutes.

  • Load samples onto a 4-12% Bis-Tris polyacrylamide gel. Include a pre-stained protein ladder.

  • Run the gel at 100-150V until the dye front reaches the bottom.

  • Transfer the proteins to a polyvinylidene difluoride (PVDF) membrane at 100V for 60-90 minutes or using a semi-dry transfer system.

  • Confirm successful transfer by staining the membrane with Ponceau S.

Immunoblotting
  • Block the membrane with 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with the primary this compound antibody (refer to the table above for recommended dilutions) in blocking buffer overnight at 4°C with gentle agitation.

  • Wash the membrane three times for 10 minutes each with TBST.

  • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG or anti-mouse IgG) diluted in blocking buffer for 1 hour at room temperature.

  • Wash the membrane three times for 10 minutes each with TBST.

Detection
  • Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.

  • Incubate the membrane with the ECL substrate for 1-5 minutes.

  • Capture the chemiluminescent signal using a digital imaging system or X-ray film.

WB_Workflow cluster_prep Sample Preparation cluster_electro Electrophoresis & Transfer cluster_immuno Immunodetection cluster_detect Detection CellCulture Cell Culture Lysis Cell Lysis CellCulture->Lysis Quantification Protein Quantification Lysis->Quantification SDSPAGE SDS-PAGE Quantification->SDSPAGE Transfer Membrane Transfer SDSPAGE->Transfer Blocking Blocking Transfer->Blocking PrimaryAb Primary Antibody (anti-EFTUD2) Blocking->PrimaryAb SecondaryAb Secondary Antibody (HRP-conjugated) PrimaryAb->SecondaryAb ECL ECL Substrate SecondaryAb->ECL Imaging Signal Capture ECL->Imaging

Caption: A streamlined workflow for the western blot validation of this compound antibodies.

Troubleshooting and Considerations

  • Non-specific bands: Optimize antibody concentration, increase the stringency of washes, or try a different blocking agent.

  • Weak or no signal: Increase the amount of protein loaded, use a fresh antibody dilution, or check the transfer efficiency.

  • High background: Ensure adequate blocking, use fresh buffers, and optimize the ECL exposure time.

  • Loading Control: Always probe for a loading control protein (e.g., GAPDH, β-actin, or tubulin) to ensure equal protein loading across lanes.

  • Positive and Negative Controls: When possible, include positive control lysates (e.g., from a cell line known to express this compound) and negative controls (e.g., lysates from siRNA-mediated knockdown of this compound) to confirm antibody specificity.[9]

References

Analyzing Post-Translational Modifications of EFTUD2: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the analysis of post-translational modifications (PTMs) of the Elongation Factor Tu GTP Binding Domain Containing 2 (EFTUD2) protein. This compound, a highly conserved spliceosomal GTPase, is a critical component of the U5 small nuclear ribonucleoprotein (snRNP) particle within the spliceosome. Its role in pre-mRNA splicing implicates it in a wide array of cellular processes, and dysregulation of this compound function through genetic mutation is associated with developmental disorders such as mandibulofacial dysostosis with microcephaly (MFDM) and various cancers.[1][2][3][4][5][6] The post-translational modification of this compound is an emerging area of study, with significant implications for understanding its regulation and involvement in disease.

Introduction to this compound and its Post-Translational Modifications

This compound is a multifaceted protein primarily located in the nucleus, with some presence in the cytoplasm and mitochondria.[1][2] As a core component of the spliceosome, it plays a crucial role in the catalytic steps of splicing and the disassembly of the post-splicing complex.[6][7] Beyond its canonical role in splicing, this compound is involved in the innate immune response, particularly through the cGAS-STING pathway, and in the regulation of the p53 tumor suppressor pathway.[1][8] The functional versatility of this compound is likely regulated by a variety of post-translational modifications. To date, several types of PTMs have been identified on this compound, including ubiquitination and glycosylation.[1][9] The phosphorylation of this compound has also been suggested to play a role in its function.[7] Understanding these modifications is paramount for elucidating the full spectrum of this compound's biological activities and its role in pathology.

Quantitative Data on this compound Post-Translational Modifications

The following table summarizes the currently identified post-translational modification sites on human this compound. This data is compiled from peer-reviewed literature and public databases.

Modification TypeResidue LocationMethod of IdentificationReference
Ubiquitination Lysine 352 (K352)Mass Spectrometry[1][9]
Lysine 405 (K405)Mass Spectrometry[1][9]
Lysine 409 (K409)Mass Spectrometry[1][9]
Lysine 581 (K581)Mass Spectrometry[1][9]
Lysine 790 (K790)Mass Spectrometry[1][9]
Glycosylation 1 N-linked siteGlyGen[1][9]
1 O-linked siteGlyGen[1][9]

Signaling Pathways and Logical Relationships

To visualize the context in which this compound functions and is modified, the following diagrams illustrate key signaling pathways and the logical relationship of its PTMs.

EFTUD2_Signaling_Pathways cluster_Immunity Innate Immunity cluster_Splicing mRNA Splicing & p53 Regulation cGAS cGAS STING STING cGAS->STING TBK1 TBK1 STING->TBK1 IRF3 IRF3 TBK1->IRF3 IFNs Interferons IRF3->IFNs EFTUD2_node This compound EFTUD2_node->STING Modulates Activation MDM2_pre_mRNA MDM2 pre-mRNA EFTUD2_node->MDM2_pre_mRNA Splicing MDM2_protein MDM2 Protein MDM2_pre_mRNA->MDM2_protein p53 p53 MDM2_protein->p53 Degradation Apoptosis Apoptosis p53->Apoptosis

This compound Signaling Interactions

EFTUD2_PTM_Analysis_Workflow start Start: Cell Lysate Preparation ip Immunoprecipitation (IP) with anti-EFTUD2 Antibody start->ip wash Wash Beads to Remove Non-specific Proteins ip->wash elute Elution of this compound and Associated Proteins wash->elute digest In-solution or In-gel Tryptic Digestion elute->digest lcms LC-MS/MS Analysis digest->lcms data Data Analysis: Peptide Identification & PTM Site Localization lcms->data end End: PTM Profile of this compound data->end

Workflow for PTM Identification

EFTUD2_PTMs This compound This compound Protein Ubiquitination Ubiquitination (K352, K405, K409, K581, K790) This compound->Ubiquitination Glycosylation Glycosylation (N-linked, O-linked) This compound->Glycosylation Phosphorylation Phosphorylation (Potential) This compound->Phosphorylation

Known this compound PTMs

Experimental Protocols

The following protocols provide a framework for the investigation of this compound post-translational modifications. These are generalized methods and may require optimization based on the specific cell type, experimental conditions, and available reagents.

Protocol 1: Immunoprecipitation of Endogenous this compound

This protocol describes the enrichment of this compound from cell lysates for subsequent analysis of PTMs.

Materials:

  • Cell lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors)

  • Anti-EFTUD2 antibody (validated for immunoprecipitation)

  • Protein A/G magnetic beads or agarose (B213101) resin

  • Wash buffer (e.g., PBS with 0.1% Tween-20)

  • Elution buffer (e.g., 1x SDS-PAGE loading buffer or glycine-HCl, pH 2.5)

  • Microcentrifuge

  • End-over-end rotator

Procedure:

  • Cell Lysis: Harvest cells and lyse them in ice-cold lysis buffer. Incubate on ice for 30 minutes with periodic vortexing.

  • Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris. Transfer the supernatant to a new pre-chilled tube.

  • Protein Quantification: Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).

  • Pre-clearing (Optional but Recommended): To reduce non-specific binding, incubate the lysate with protein A/G beads for 1 hour at 4°C on a rotator. Pellet the beads and transfer the supernatant to a new tube.

  • Immunoprecipitation: Add the anti-EFTUD2 antibody to the pre-cleared lysate (typically 1-5 µg of antibody per 1 mg of total protein). Incubate for 2-4 hours or overnight at 4°C with gentle rotation.

  • Capture of Immune Complexes: Add pre-washed protein A/G beads to the lysate-antibody mixture and incubate for an additional 1-2 hours at 4°C.

  • Washing: Pellet the beads by centrifugation or using a magnetic stand. Discard the supernatant and wash the beads 3-5 times with ice-cold wash buffer.

  • Elution: Elute the immunoprecipitated proteins from the beads. For western blot analysis, resuspend the beads in 1x SDS-PAGE loading buffer and boil for 5-10 minutes. For mass spectrometry, use a non-denaturing elution buffer or proceed with on-bead digestion.[10]

Protocol 2: Analysis of this compound Ubiquitination by Western Blot

This protocol is designed to detect ubiquitinated forms of this compound following immunoprecipitation.

Materials:

  • Eluted immunoprecipitated this compound (from Protocol 1)

  • SDS-PAGE gels

  • PVDF or nitrocellulose membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies: anti-EFTUD2 and anti-Ubiquitin

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • SDS-PAGE: Separate the eluted proteins by SDS-PAGE. The presence of ubiquitinated this compound will be indicated by a ladder of bands at higher molecular weights than the unmodified protein.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (either anti-EFTUD2 or anti-ubiquitin) overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Apply the chemiluminescent substrate and visualize the protein bands using an imaging system. A smear or ladder of high-molecular-weight bands reactive to both anti-EFTUD2 and anti-ubiquitin antibodies is indicative of ubiquitination.[11][12][13]

Protocol 3: Identification of this compound PTMs by Mass Spectrometry

This protocol outlines the general steps for identifying specific PTM sites on this compound using mass spectrometry.

Materials:

  • Immunoprecipitated this compound (from Protocol 1, eluted or on-bead)

  • Reducing agent (e.g., DTT)

  • Alkylating agent (e.g., iodoacetamide)

  • Trypsin (mass spectrometry grade)

  • LC-MS/MS system

Procedure:

  • Protein Digestion:

    • In-solution digestion: Elute the immunoprecipitated this compound. Reduce the protein with DTT, alkylate with iodoacetamide, and then digest with trypsin overnight at 37°C.

    • On-bead digestion: Perform the reduction, alkylation, and digestion steps directly on the beads containing the immunoprecipitated this compound. This can help to reduce background from the antibody heavy and light chains.

  • Peptide Cleanup: Desalt the digested peptides using a C18 StageTip or ZipTip to remove contaminants that can interfere with mass spectrometry analysis.

  • LC-MS/MS Analysis: Analyze the cleaned peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The mass spectrometer will fragment the peptides and the resulting fragmentation spectra are used for identification.[14][15]

  • Data Analysis: Use specialized software (e.g., MaxQuant, Proteome Discoverer) to search the acquired MS/MS spectra against a protein database containing the this compound sequence. The search parameters should include variable modifications for ubiquitination (diglycine remnant on lysine), phosphorylation (on serine, threonine, or tyrosine), and glycosylation. The software will identify the modified peptides and pinpoint the exact location of the PTMs.[14]

These protocols provide a starting point for the investigation of this compound post-translational modifications. Successful application will require careful optimization and the use of appropriate controls to ensure the specificity and reliability of the results. The study of this compound PTMs is a promising avenue for understanding the intricate regulation of this essential splicing factor and its role in human health and disease.

References

Application Notes and Protocols for RNA-seq Analysis of EFTUD2 Knockdown Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for conducting RNA-sequencing (RNA-seq) analysis on cells with reduced expression of the Elongation Factor Tu GTP Binding Domain Containing 2 (EFTUD2) gene. This compound is a crucial component of the spliceosome, and its knockdown has been associated with significant changes in gene expression and pre-mRNA splicing, implicating it in various cellular processes and disease models.[1] This document outlines the experimental workflow, from cell culture and gene knockdown to data analysis and interpretation, enabling researchers to investigate the transcriptomic consequences of this compound perturbation.

Introduction

This compound is a highly conserved protein that plays a vital role in the major and minor spliceosomes, molecular machines responsible for intron removal from pre-mRNA.[2] Haploinsufficiency of this compound is linked to mandibulofacial dysostosis with microcephaly (MFDM), a congenital disorder characterized by craniofacial abnormalities.[1][3] Studies involving the knockdown of this compound in various cell lines and model organisms have revealed its importance in cell proliferation, stress responses, and embryonic development.[1][4] RNA-seq analysis of this compound knockdown cells has been instrumental in elucidating the molecular mechanisms underlying these phenotypes, primarily through the identification of widespread differential gene expression and alternative splicing events.[1][5]

Key Findings from RNA-seq Analysis

RNA-seq studies on this compound knockdown cells have consistently demonstrated significant alterations at the transcriptome level. These changes provide valuable insights into the functional roles of this compound.

Differential Gene Expression

A primary consequence of this compound knockdown is the dysregulation of a large number of genes. In human cell lines, RNA-seq has identified thousands of differentially expressed genes (DEGs).[1][5]

Table 1: Summary of Differentially Expressed Genes in this compound Knockdown Cells

Cell LineTotal DEGsUpregulated GenesDownregulated GenesAnalysis ToolReference
HEK29310,4425,1195,323DESeq2[1][5]

Note: The HEK293 cell line had this compound knocked down using a CRISPR-Cas9 nickase strategy.[1]

Altered Splicing Patterns

Given this compound's role in the spliceosome, its knockdown leads to extensive changes in pre-mRNA splicing. Analysis of RNA-seq data has revealed a multitude of alternative splicing events.

Table 2: Summary of Altered Splicing Events in this compound Knockdown Cells

Splicing Event TypeNumber of EventsAnalysis ToolReference
Skipped Exons (SE)Data not specifiedrMATS[1]
Alternative 5' Splice Sites (A5SS)Data not specifiedrMATS[1]
Alternative 3' Splice Sites (A3SS)Data not specifiedrMATS[1]
Mutually Exclusive Exons (MXE)Data not specifiedrMATS[1]
Retained Introns (RI)Data not specifiedrMATS[1]
Total Altered Splicing Events 1,654 rMATS

Note: These events were identified in a human cell line with this compound knockdown.[1]

Signaling Pathways Affected by this compound Knockdown

The transcriptomic changes induced by this compound knockdown impact critical cellular signaling pathways. Gene Ontology (GO) enrichment analysis of differentially expressed and alternatively spliced genes has pointed to the enrichment of specific biological processes.

Table 3: Enriched Gene Ontology (GO) Terms for Differentially Expressed Genes

GO Biological ProcessFold Enrichmentp-valueReference
Nervous system development>10< 0.05[5]
Embryonic organ development>8< 0.05[5]
Embryonic morphogenesis>7< 0.05[5]
Cellular response to stress>6< 0.05[5]
Regulation of cell death>5< 0.05[5]
Cell differentiation>5< 0.05[5]
Regulation of apoptosis>5< 0.05[5]
Cell adhesion>4< 0.05[5]
Cell migration>4< 0.05[5]
Skeletal system development>4< 0.05[5]

Note: Top 10 enriched GO terms for the 1000 most significantly differentially expressed genes in this compound-knockdown cells.[5]

Two of the most significantly impacted pathways are the p53 signaling pathway and the Endoplasmic Reticulum (ER) stress response pathway.

p53 Signaling Pathway

Knockdown of this compound has been shown to activate the p53 signaling pathway.[3][6][7] This is often mediated by the mis-splicing of key regulators of p53, such as MDM2.[3] Activation of p53 can lead to increased apoptosis, a phenotype observed in this compound deficient cells.[4][6]

Endoplasmic Reticulum (ER) Stress Response

Reduced this compound expression increases cellular sensitivity to ER stress.[1][4] This is accompanied by the mis-expression of several genes involved in the ER stress response.[1] The accumulation of unfolded proteins due to mis-splicing is thought to trigger the unfolded protein response (UPR), which, when overwhelmed, can also lead to apoptosis.[1]

Experimental Protocols

This section provides detailed protocols for the key experiments involved in the RNA-seq analysis of this compound knockdown cells.

Cell Culture

Protocol for Culturing HEK293T Cells

  • Media Preparation: Culture HEK293T cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Incubation: Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • Passaging: When cells reach 80-90% confluency, aspirate the medium, wash with sterile Phosphate-Buffered Saline (PBS), and detach using Trypsin-EDTA. Neutralize trypsin with complete medium and re-seed at a 1:3 to 1:6 ratio.

This compound Knockdown

Two common methods for achieving this compound knockdown are siRNA-mediated transient knockdown and CRISPR-Cas9-mediated stable knockdown.

Protocol for siRNA-mediated Knockdown in O9-1 Neural Crest Cells

  • Cell Seeding: Seed O9-1 cells in a 24-well plate to achieve 60-80% confluency on the day of transfection.

  • siRNA-Lipid Complex Formation:

    • Dilute the this compound-specific siRNA and a non-targeting control siRNA in serum-free medium.

    • In a separate tube, dilute a suitable lipid-based transfection reagent (e.g., Lipofectamine) in serum-free medium.

    • Combine the diluted siRNA and transfection reagent, mix gently, and incubate at room temperature for 15-20 minutes.

  • Transfection: Add the siRNA-lipid complexes to the cells and incubate for 24-72 hours before proceeding with RNA extraction.

Protocol for CRISPR-Cas9 Nickase-Mediated Knockdown

This method utilizes a pair of guide RNAs (gRNAs) with a Cas9 nickase (D10A mutant) to introduce a targeted double-strand break, leading to gene disruption with higher specificity than wild-type Cas9.

  • gRNA Design: Design two gRNAs targeting a critical exon of the this compound gene. The gRNAs should be in a "PAM-out" orientation with a spacing of 40-70 bp between the cleavage sites for optimal activity.[8] Use online design tools to minimize off-target effects.

  • Vector Cloning: Clone the designed gRNA sequences into a suitable expression vector that also encodes the Cas9-D10A nickase.

  • Transfection:

    • Co-transfect the two gRNA-Cas9 nickase plasmids into the target cells (e.g., HEK293T) using a suitable transfection reagent.

    • Seed cells to be 40-80% confluent at the time of transfection.

    • Prepare DNA-transfection reagent complexes in serum-free medium according to the manufacturer's protocol.

    • Add the complexes to the cells and incubate.

  • Selection and Validation:

    • If the plasmids contain a selection marker (e.g., puromycin (B1679871) resistance), apply the selection agent 24-48 hours post-transfection.

    • Expand resistant colonies and validate this compound knockdown by Western blot and/or Sanger sequencing of the targeted genomic region.

RNA Extraction

Protocol for Total RNA Extraction using TRIzol Reagent

  • Cell Lysis: Wash the cell monolayer with PBS and lyse the cells directly in the culture dish by adding TRIzol reagent (1 mL per 10 cm²). Pipette the lysate up and down several times to homogenize.

  • Phase Separation: Transfer the lysate to a microfuge tube, add chloroform (B151607) (0.2 mL per 1 mL of TRIzol), shake vigorously for 15 seconds, and incubate at room temperature for 3 minutes. Centrifuge at 12,000 x g for 15 minutes at 4°C. The mixture will separate into three phases.

  • RNA Precipitation: Carefully transfer the upper aqueous phase to a new tube. Add isopropyl alcohol (0.5 mL per 1 mL of TRIzol) and incubate at room temperature for 10 minutes. Centrifuge at 12,000 x g for 10 minutes at 4°C. The RNA will form a gel-like pellet.

  • RNA Wash: Discard the supernatant and wash the RNA pellet with 75% ethanol (B145695) (at least 1 mL per 1 mL of TRIzol). Vortex briefly and centrifuge at 7,500 x g for 5 minutes at 4°C.

  • RNA Solubilization: Discard the ethanol wash and air-dry the pellet for 5-10 minutes. Do not over-dry. Resuspend the RNA in RNase-free water.

RNA Library Preparation and Sequencing

Protocol for Illumina Stranded mRNA Library Preparation

  • mRNA Purification: Isolate mRNA from total RNA using oligo(dT) magnetic beads.

  • Fragmentation and Priming: Fragment the purified mRNA and prime it for first-strand cDNA synthesis.

  • cDNA Synthesis: Synthesize the first and second strands of cDNA.

  • End Repair and Adenylation: Repair the ends of the double-stranded cDNA and add a single 'A' nucleotide to the 3' ends.

  • Adapter Ligation: Ligate Illumina sequencing adapters to the adenylated cDNA fragments.

  • PCR Amplification: Amplify the adapter-ligated library using PCR to enrich for fragments with adapters on both ends and to add index sequences for multiplexing.

  • Library Quantification and Quality Control: Quantify the library using a fluorometric method (e.g., Qubit) and assess the size distribution using a bioanalyzer.

  • Sequencing: Pool indexed libraries and sequence on an Illumina platform (e.g., NovaSeq, NextSeq) to generate paired-end reads.

Bioinformatic Analysis

Protocol for Differential Gene Expression Analysis using DESeq2

  • Quality Control: Assess the quality of the raw sequencing reads using tools like FastQC.

  • Read Alignment: Align the reads to a reference genome using a splice-aware aligner such as STAR.

  • Read Counting: Count the number of reads mapping to each gene using tools like featureCounts or HTSeq.

  • Differential Expression Analysis:

    • Import the count matrix into R.

    • Create a DESeqDataSet object, specifying the count data and experimental design.

    • Run the DESeq() function to perform normalization, dispersion estimation, and differential expression testing.

    • Extract the results using the results() function and filter for significantly differentially expressed genes based on p-adjusted value and log2 fold change.

Protocol for Alternative Splicing Analysis using rMATS

  • Input Files: Provide rMATS with the BAM files from the read alignment step and a gene annotation file in GTF format.

  • rMATS Execution: Run the rmats.py script, specifying the input files, output directory, and the two groups of samples to be compared.

  • Output Interpretation: rMATS will generate text files detailing the differential alternative splicing events for five major categories: SE, A5SS, A3SS, MXE, and RI. The output includes the inclusion levels of the alternative exons/introns and the statistical significance of the difference between the two groups.

Protocol for Gene Ontology (GO) Enrichment Analysis using PANTHER

  • Gene List Preparation: Create a list of gene identifiers (e.g., gene symbols, Ensembl IDs) for the differentially expressed or alternatively spliced genes.

  • PANTHER Analysis:

    • Navigate to the PANTHER Gene List Analysis tool online.

    • Paste the gene list into the input box.

    • Select the correct organism.

    • Choose the "Functional annotation chart" or "Overrepresentation test" analysis.

    • Select the desired annotation datasets, such as "GO biological process complete".

    • Submit the analysis and interpret the results, focusing on GO terms with significant enrichment and low p-values.

Visualizations

Diagrams illustrating key experimental workflows and signaling pathways are provided below.

EFTUD2_Knockdown_Workflow cluster_cell_culture Cell Culture cluster_knockdown This compound Knockdown cluster_rna_processing RNA Processing cluster_sequencing Sequencing cluster_analysis Bioinformatic Analysis Culture HEK293T or O9-1 Cell Culture siRNA siRNA Transfection Culture->siRNA Knockdown Method CRISPR CRISPR-Cas9 Nickase Culture->CRISPR Knockdown Method RNA_Extraction Total RNA Extraction siRNA->RNA_Extraction CRISPR->RNA_Extraction Library_Prep mRNA Library Preparation RNA_Extraction->Library_Prep Sequencing Illumina Sequencing Library_Prep->Sequencing QC Read Quality Control Sequencing->QC Alignment Genome Alignment QC->Alignment Quantification Gene/Splicing Quantification Alignment->Quantification DGE Differential Gene Expression (DESeq2) Quantification->DGE AS Alternative Splicing (rMATS) Quantification->AS GO Gene Ontology Enrichment (PANTHER) DGE->GO AS->GO EFTUD2_Signaling_Pathways cluster_splicing Splicing Defects cluster_p53 p53 Pathway Activation cluster_er_stress ER Stress Response This compound This compound Knockdown Mis_splicing Widespread Mis-splicing This compound->Mis_splicing MDM2_splice MDM2 Mis-splicing Mis_splicing->MDM2_splice e.g. UPR Unfolded Protein Response Mis_splicing->UPR leads to unfolded proteins p53_up p53 Upregulation MDM2_splice->p53_up Apoptosis_p53 Apoptosis p53_up->Apoptosis_p53 Apoptosis_ER Apoptosis UPR->Apoptosis_ER

References

Application Notes and Protocols for In Situ Hybridization of EFTUD2 mRNA in Tissues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the detection of EFTUD2 mRNA in tissue samples using in situ hybridization (ISH). This compound (Elongation Factor Tu GTP Binding Domain Containing 2) is a crucial component of the spliceosome, playing a vital role in pre-mRNA splicing.[1][2] Mutations in the this compound gene are associated with mandibulofacial dysostosis with microcephaly (MFDM), highlighting its importance in development.[2] Understanding the spatial and temporal expression patterns of this compound mRNA in tissues is essential for research in developmental biology, neurobiology, and oncology.

Introduction to this compound and In Situ Hybridization

This compound, also known as Snu114, is a highly conserved GTPase that is a core component of the U5 small nuclear ribonucleoprotein (snRNP) particle within the spliceosome.[1][3] The spliceosome is a large RNA-protein complex responsible for removing introns from pre-mRNA to generate mature mRNA.[3] Given its fundamental role in gene expression, the expression of this compound is expected in most cells; however, its levels can vary between tissues and during different developmental stages.[3][4] In situ hybridization is a powerful technique to visualize mRNA expression within the morphological context of a tissue, providing valuable information on which specific cells are expressing the gene of interest.[1] This can be achieved using either chromogenic (CISH) or fluorescent (FISH) detection methods.[5][6]

Quantitative Data on this compound mRNA Expression

Table 1: Summary of this compound mRNA and Protein Expression in Various Tissues

TissueExpression Level (RNA)Expression Level (Protein)SpeciesMethod of DetectionReference
TestisHighHighHumanRNA-seq, Immunohistochemistry[3]
AppendixHighMediumHumanRNA-seq, Immunohistochemistry[3]
Developing Head/Craniofacial RegionsEnrichedNot specifiedMouseIn Situ Hybridization[4][9]
Pharyngeal ArchesEnrichedNot specifiedXenopusIn Situ Hybridization[8]
Developing BrainEnrichedNot specifiedMouseIn Situ Hybridization[4]
Dorsal Root GangliaPresentNot specifiedMouseIn Situ Hybridization[4]
HeartPresentLowHumanRNA-seq, Immunohistochemistry[3]
KidneyMediumMediumHumanRNA-seq, Immunohistochemistry[3]
LiverMediumMediumHumanRNA-seq, Immunohistochemistry[3]
LungMediumMediumHumanRNA-seq, Immunohistochemistry[3]

Key Signaling Pathways and Molecular Interactions Involving this compound

This compound's primary role is within the spliceosome. However, its function in correctly splicing specific pre-mRNAs can have significant downstream effects on various signaling pathways. One such critical pathway involves the tumor suppressor p53. In the context of craniofacial development, reduced levels of this compound have been shown to cause mis-splicing of Mdm2, a key negative regulator of p53.[10] This leads to an accumulation of p53, which can trigger apoptosis and lead to developmental defects.[10]

EFTUD2_Pathway cluster_nucleus Nucleus This compound This compound (within U5 snRNP) Spliceosome Spliceosome This compound->Spliceosome Component of pre_mRNA_Mdm2 pre-mRNA (Mdm2) Spliceosome->pre_mRNA_Mdm2 Processes mRNA_Mdm2 Correctly Spliced mRNA (Mdm2) pre_mRNA_Mdm2->mRNA_Mdm2 Splicing p53 p53 mRNA_Mdm2->p53 Leads to Mdm2 protein, which promotes p53 degradation Apoptosis Apoptosis p53->Apoptosis Induces

Caption: Role of this compound in the p53 pathway via Mdm2 splicing.

Experimental Protocols

The following protocols provide a detailed methodology for performing in situ hybridization for this compound mRNA on tissue sections.

I. Synthesis of Digoxigenin (DIG)-Labeled RNA Probe for this compound

This protocol describes the generation of a DIG-labeled antisense RNA probe complementary to the this compound mRNA.

1. Probe Design and Template Preparation:

  • Design primers to amplify a 300-800 bp region of the this compound cDNA. To enhance specificity, it is often advantageous to select a region in the 3' untranslated region (UTR).

  • Incorporate a T7 or SP6 RNA polymerase promoter sequence into the reverse primer for antisense probe synthesis.

  • Amplify the target sequence from cDNA using PCR.

  • Purify the PCR product. This will serve as the template for in vitro transcription.

2. In Vitro Transcription:

  • Set up the following reaction on ice:

    • Linearized plasmid DNA (1 µg) or purified PCR product (100-500 ng)

    • 10X Transcription Buffer (2 µl)

    • DIG RNA Labeling Mix (2 µl, Roche)

    • RNase Inhibitor (1 µl)

    • T7 or SP6 RNA Polymerase (2 µl)

    • Nuclease-free water to a final volume of 20 µl

  • Incubate at 37°C for 2 hours.[11]

  • Add 1 µl of RNase-free DNase I and incubate at 37°C for 15 minutes to remove the DNA template.[12]

  • Stop the reaction by adding 2 µl of 0.2 M EDTA (pH 8.0).

  • Purify the labeled RNA probe using lithium chloride precipitation or a column-based method.

  • Resuspend the probe in nuclease-free water and store at -80°C.

II. In Situ Hybridization Workflow

The following diagram outlines the major steps in the in situ hybridization procedure.

ISH_Workflow Tissue_Prep 1. Tissue Preparation (Fixation, Embedding, Sectioning) Pretreatment 2. Pretreatment (Permeabilization, Proteinase K) Tissue_Prep->Pretreatment Hybridization 3. Hybridization (Probe Application, Overnight Incubation) Pretreatment->Hybridization Washes 4. Post-Hybridization Washes (Stringency Washes) Hybridization->Washes Blocking 5. Blocking (Reduce Non-specific Binding) Washes->Blocking Detection 6. Antibody Incubation & Detection (Anti-DIG Antibody, Substrate) Blocking->Detection Imaging 7. Imaging (Microscopy) Detection->Imaging

Caption: General workflow for in situ hybridization.

III. Detailed In Situ Hybridization Protocol (for FFPE sections)

1. Tissue Preparation and Pretreatment:

  • Cut formalin-fixed, paraffin-embedded (FFPE) tissue sections at 4-6 µm and mount on charged slides.

  • Deparaffinize sections in xylene (2 x 10 min) and rehydrate through a graded ethanol (B145695) series (100%, 95%, 70%, 50%) to water.[13]

  • Treat with Proteinase K (10-20 µg/ml in PBS) for 10-20 minutes at 37°C. The optimal time will depend on the tissue type and fixation time.[13]

  • Wash in PBS and post-fix in 4% paraformaldehyde for 10 minutes.

  • Wash in PBS and acetylate with 0.1 M triethanolamine (B1662121) containing 0.25% acetic anhydride (B1165640) for 10 minutes to reduce non-specific binding.

2. Hybridization:

  • Prepare a hybridization buffer (e.g., 50% formamide (B127407), 5x SSC, 1x Denhardt's solution, 250 µg/ml yeast tRNA, 500 µg/ml salmon sperm DNA).

  • Dilute the DIG-labeled this compound probe in the hybridization buffer to a final concentration of 100-500 ng/ml.

  • Denature the probe by heating at 80-85°C for 5 minutes, then immediately place on ice.[14]

  • Apply the probe solution to the tissue section, cover with a coverslip, and incubate overnight in a humidified chamber at 55-65°C.[13][15]

3. Post-Hybridization Washes:

  • Carefully remove the coverslips by immersing the slides in 5x SSC.

  • Perform high-stringency washes to remove unbound probe. For example:

    • 1x SSC / 50% formamide at 65°C for 30 minutes.

    • 0.2x SSC at 65°C for 2 x 20 minutes.[14]

  • Wash in MABT buffer (Maleic acid buffer with Tween-20).

4. Immunological Detection:

a. For Chromogenic Detection (CISH):

  • Block non-specific binding with a blocking solution (e.g., MABT with 2% blocking reagent or 10% sheep serum) for 1-2 hours at room temperature.[13]

  • Incubate with an anti-digoxigenin antibody conjugated to alkaline phosphatase (AP) (e.g., Anti-Digoxigenin-AP, Fab fragments from Roche), diluted 1:2000 in blocking solution, overnight at 4°C.[15]

  • Wash extensively with MABT (3 x 15 minutes).

  • Equilibrate in detection buffer (e.g., NTMT: 100 mM Tris-HCl pH 9.5, 100 mM NaCl, 50 mM MgCl2).

  • Develop the color reaction by incubating with NBT/BCIP substrate in the dark. Monitor the reaction progress under a microscope.

  • Stop the reaction by washing in PBS.

  • Counterstain with Nuclear Fast Red if desired, dehydrate, and mount.

b. For Fluorescent Detection (FISH):

  • Follow the blocking and anti-digoxigenin antibody incubation steps as for CISH, but use an anti-digoxigenin antibody conjugated to a fluorophore (e.g., FITC or Rhodamine) or an antibody conjugated to horseradish peroxidase (HRP).

  • If using an HRP-conjugated antibody, a tyramide signal amplification (TSA) system can be used for enhanced sensitivity.[14]

  • After antibody incubation and washes, mount with a mounting medium containing DAPI to counterstain the nuclei.

5. Imaging and Analysis:

  • Image slides using a bright-field microscope for CISH or a fluorescence microscope for FISH.

  • For quantitative analysis, image analysis software can be used to measure the intensity and area of the signal per cell or region of interest.

Troubleshooting

ProblemPossible CauseSolution
No Signal RNA degradationUse RNase-free techniques and reagents throughout. Check RNA quality in tissue if possible.
Inefficient probe labelingCheck probe concentration and labeling efficiency on a dot blot.
Insufficient tissue permeabilizationOptimize Proteinase K treatment time and concentration.
High Background Non-specific probe bindingIncrease stringency of post-hybridization washes (higher temperature, lower salt). Add blocking agents to hybridization buffer.
Non-specific antibody bindingIncrease blocking time. Titrate antibody concentration. Ensure adequate washing after antibody incubation.
Endogenous enzyme activityFor CISH, add levamisole (B84282) to the AP substrate solution to inhibit endogenous alkaline phosphatases.

Conclusion

In situ hybridization is an indispensable tool for elucidating the tissue and cellular expression patterns of this compound mRNA. The protocols provided here offer a robust framework for researchers to investigate the role of this essential spliceosome component in both normal physiology and disease. Careful optimization of each step, particularly tissue pretreatment and probe concentration, is crucial for achieving high-quality, specific, and reproducible results.

References

Troubleshooting & Optimization

troubleshooting weak EFTUD2 western blot signal

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers in obtaining a strong and specific signal for the EFTUD2 protein in western blotting experiments.

Troubleshooting Weak this compound Western Blot Signal

A weak or absent signal for this compound can be frustrating. The following guide provides a systematic approach to troubleshooting this common issue.

Summary of Potential Issues and Solutions
Potential Issue Possible Cause(s) Recommended Solution(s)
Poor Sample Quality or Low this compound Expression - Low abundance of this compound in the chosen cell line or tissue.- Inefficient lysis, particularly of the nucleus where this compound is predominantly located.[1] - Protein degradation due to improper sample handling.- Select an appropriate cell line: Use a positive control cell line known to express this compound, such as HeLa, K562, HEK293, or various hepatocellular carcinoma (HCC) cell lines like Hep3B and Huh7.[2][3] For a negative control, consider using cells treated with this compound siRNA.[2]- Optimize lysis buffer: Use a robust lysis buffer such as RIPA, which contains SDS, to ensure complete lysis of cellular compartments, including the nucleus. Consider using a nuclear extraction kit to enrich for this compound.[4]- Include inhibitors: Always add protease and phosphatase inhibitor cocktails to your lysis buffer to prevent protein degradation.
Suboptimal SDS-PAGE and Transfer - Inappropriate gel percentage for the molecular weight of this compound (~116 kDa).- Inefficient protein transfer from the gel to the membrane.- Gel selection: Use a lower percentage SDS-PAGE gel (e.g., 8%) for better resolution of high molecular weight proteins like this compound.- Transfer optimization: For large proteins, extend the transfer time or increase the voltage according to your transfer system's recommendations. Use a PVDF membrane due to its higher protein binding capacity compared to nitrocellulose. Verify transfer efficiency by staining the membrane with Ponceau S.
Ineffective Antibody Incubation - Primary antibody concentration is too low.- Insufficient incubation time.- Inactive primary or secondary antibody.- Optimize primary antibody concentration: Start with the dilution recommended on the antibody datasheet (typically ranging from 1:500 to 1:1000) and optimize from there.[2] Perform a dot blot to confirm antibody activity.- Increase incubation time: Incubate the primary antibody overnight at 4°C to enhance signal.- Use a fresh secondary antibody: Ensure the secondary antibody is specific to the primary antibody's host species and is not expired.
Inadequate Blocking - Blocking agent is masking the epitope.- Over-blocking of the membrane.- Adjust blocking buffer: While 5% non-fat dry milk or BSA in TBST is standard, you may need to reduce the concentration (e.g., to 1-3%) or shorten the blocking time for low-abundance proteins.
Detection Issues - Insufficient exposure time.- Inactive ECL substrate.- Increase exposure time: Capture the signal for various durations, as the optimal time can vary.- Use fresh substrate: Ensure your ECL substrate has not expired and is properly mixed. For low-abundance proteins, a high-sensitivity chemiluminescent substrate is recommended.

Optimized Western Blot Protocol for this compound

This protocol is a recommended starting point for the detection of this compound. Optimization may be required for your specific experimental conditions.

1. Sample Preparation (Nuclear Protein Lysis)

  • Harvest cells and wash twice with ice-cold PBS.

  • Resuspend the cell pellet in ice-cold RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail.

  • Incubate on ice for 30 minutes with periodic vortexing.

  • Sonicate the lysate to shear nuclear membranes and DNA.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Transfer the supernatant (lysate) to a new tube and determine the protein concentration using a BCA or Bradford assay.

  • Add Laemmli sample buffer to the desired amount of protein (30-50 µg is a good starting point) and boil at 95-100°C for 5-10 minutes.

2. SDS-PAGE

  • Load samples onto an 8% SDS-polyacrylamide gel.

  • Run the gel according to the manufacturer's instructions until the dye front reaches the bottom.

3. Protein Transfer

  • Transfer proteins to a PVDF membrane. For a wet transfer system, a common condition is 100V for 90-120 minutes at 4°C.

  • After transfer, briefly wash the membrane with deionized water and stain with Ponceau S to visualize protein bands and confirm transfer efficiency.

  • Destain with TBST (Tris-Buffered Saline with 0.1% Tween-20).

4. Blocking and Antibody Incubation

  • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with an anti-EFTUD2 primary antibody (refer to the datasheet for the recommended dilution, e.g., 1:1000) in 5% milk or BSA in TBST overnight at 4°C with gentle agitation.[2]

  • Wash the membrane three times for 10 minutes each with TBST.

  • Incubate with an HRP-conjugated secondary antibody (diluted in 5% milk or BSA in TBST) for 1 hour at room temperature.

  • Wash the membrane three times for 10 minutes each with TBST.

5. Detection

  • Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.

  • Incubate the membrane with the ECL substrate.

  • Capture the chemiluminescent signal using an imaging system.

Frequently Asked Questions (FAQs)

Q1: What is the expected molecular weight of this compound?

A1: The calculated molecular weight of human this compound is approximately 109.4 kDa, but it is often observed on a western blot between 116 kDa and 122 kDa.[2]

Q2: In which subcellular compartment is this compound located?

A2: this compound is predominantly found in the nucleus, with some expression also observed in the cytoplasm and mitochondria.[1] Therefore, a lysis protocol that effectively disrupts the nucleus is crucial for its detection.

Q3: Are there any known post-translational modifications of this compound that could affect its detection by western blot?

A3: Yes, this compound is known to undergo post-translational modifications, including ubiquitination and glycosylation. These modifications can potentially lead to the appearance of bands at a higher molecular weight or a smear on the western blot. If you observe unexpected bands, consider the possibility of post-translational modifications.

Q4: Which cell lines can be used as positive controls for this compound expression?

A4: Several common laboratory cell lines express this compound and can be used as positive controls, including HeLa, K562, HEK293, and various hepatocellular carcinoma (HCC) cell lines.[2][3]

Q5: How can I create a negative control for my this compound western blot?

A5: A reliable negative control can be generated by using siRNA to knock down this compound expression in a cell line known to be positive for the protein, such as HEK293 cells.[2] Comparing the signal in the siRNA-treated lysate to a control lysate will help confirm the specificity of your antibody.

Visualizing the Troubleshooting Workflow

EFTUD2_Troubleshooting_Workflow start Weak or No this compound Signal sample_prep Check Sample Prep & Lysis start->sample_prep sds_page Evaluate SDS-PAGE & Transfer sample_prep->sds_page If sample prep is optimized sub_sample1 Use positive control cell line (e.g., HeLa)? sample_prep->sub_sample1 antibody Assess Antibody & Incubation sds_page->antibody If transfer is successful sub_sds1 Used appropriate gel % (e.g., 8%)? sds_page->sub_sds1 detection Review Detection Method antibody->detection If antibody conditions are optimal sub_ab1 Optimized primary Ab dilution? antibody->sub_ab1 end Strong this compound Signal detection->end If detection is sensitive sub_det1 Used high-sensitivity ECL? detection->sub_det1 sub_sample2 Used nuclear lysis buffer (e.g., RIPA)? sub_sample1->sub_sample2 sub_sample3 Added protease inhibitors? sub_sample2->sub_sample3 sub_sample3->sds_page sub_sds2 Verified transfer with Ponceau S? sub_sds1->sub_sds2 sub_sds2->antibody sub_ab2 Incubated overnight at 4°C? sub_ab1->sub_ab2 sub_ab2->detection sub_det2 Increased exposure time? sub_det1->sub_det2 sub_det2->end

Caption: Troubleshooting workflow for a weak this compound western blot signal.

References

Technical Support Center: Optimizing EFTUD2 siRNA Knockdown Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the siRNA-mediated knockdown of EFTUD2.

Frequently Asked Questions (FAQs)

Q1: What is the function of this compound and where is it located in the cell?

Elongation factor Tu GTP binding domain containing 2 (this compound) is an essential protein component of the spliceosome, a complex responsible for removing introns from precursor mRNA (pre-mRNA).[1][2][3] Specifically, this compound is a core component of the U5 small nuclear ribonucleoprotein (snRNP) and the U4/U6.U5 tri-snRNP complex.[3][4] It plays a crucial role in the catalytic steps of splicing.[3][4] Due to its function in mRNA processing, this compound is predominantly found in the nucleus.[1][3]

Q2: I am not seeing efficient knockdown of this compound. What are the common causes?

Several factors can contribute to poor knockdown efficiency. These can be broadly categorized as issues with siRNA delivery (transfection) or problems with the siRNA molecule itself. Common causes include:

  • Suboptimal Transfection Reagent: The choice of transfection reagent is critical and highly cell-type dependent.[5][6]

  • Poor siRNA Design: The siRNA sequence may not be effective at targeting this compound mRNA.

  • Degraded siRNA: Improper storage or handling can lead to siRNA degradation.

  • High Stability of this compound Protein: If the this compound protein has a long half-life, a decrease in mRNA may not be immediately reflected at the protein level.[9]

Q3: How can I improve the delivery of my this compound siRNA into cells?

  • Select the Right Transfection Reagent: For difficult-to-transfect cells, specialized reagents like Lipofectamine RNAiMAX, DharmaFECT, or jetPRIME may be necessary.[5] For neuronal cells, reagents like NeuroMag could be considered, while Stemfect is designed for stem cells.[5]

  • Optimize Reagent and siRNA Concentrations: Titrate both the transfection reagent volume and the siRNA concentration to find the optimal balance between high knockdown efficiency and low cytotoxicity.[8][10]

  • Use Serum-Free Media: For some transfection reagents, serum can interfere with the formation of lipid-siRNA complexes.[8] It is often recommended to perform the transfection in serum-free media.[8]

Q4: What concentration of siRNA should I use for this compound knockdown?

Q5: How do I minimize off-target effects with my this compound siRNA?

Off-target effects occur when the siRNA unintentionally silences genes other than this compound.[14][15] To mitigate these effects:

  • Use the Lowest Effective siRNA Concentration: As determined by your dose-response experiment.[16]

  • Pool Multiple siRNAs: Using a pool of 3-4 different siRNAs targeting different regions of the this compound mRNA can reduce the concentration of any single siRNA, thereby minimizing off-target effects associated with a specific sequence.[14][15]

  • Use Chemically Modified siRNAs: Modifications, such as 2'-O-methylation of the guide strand, can reduce miRNA-like off-target effects.[14][16]

  • Perform Thorough Validation: Use at least two different siRNAs that target distinct sequences of the this compound mRNA to ensure the observed phenotype is not due to an off-target effect of a single siRNA.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Low this compound Knockdown Efficiency Suboptimal transfection reagentTest a panel of transfection reagents specifically designed for siRNA delivery, such as Lipofectamine RNAiMAX, DharmaFECT, or others suited for your cell type.[5]
Inefficient transfection conditionsOptimize cell density (aim for 40-80% confluency), siRNA concentration (test 5-100 nM), and transfection reagent volume.[10][11][12]
Incorrect transfection procedureConsider trying reverse transfection, where cells are transfected in suspension before plating.[7][11]
siRNA degradationEnsure proper storage of siRNA stocks at -20°C or -80°C in nuclease-free water. Avoid repeated freeze-thaw cycles.
High Cell Toxicity/Death Transfection reagent toxicityDecrease the amount of transfection reagent used. Also, reduce the exposure time of cells to the transfection complexes by changing the media 8-24 hours post-transfection.[12]
High siRNA concentrationReduce the concentration of your this compound siRNA. High concentrations can induce cellular stress.[8]
Unhealthy cellsEnsure cells are healthy, at a low passage number (ideally <50), and free from contamination.[11] Avoid using antibiotics in the media during transfection.[6]
Inconsistent Results Variation in experimental procedureMaintain consistency in all steps of the protocol, including cell density, reagent preparation, and incubation times.[11]
Cell passage numberUse cells within a narrow passage number range for all experiments to minimize phenotypic drift.[6]
No this compound Protein Reduction Despite mRNA Knockdown Long protein half-lifeIncrease the incubation time post-transfection (e.g., 72 or 96 hours) to allow for protein turnover.
Antibody issues (for Western blot)Validate your this compound antibody to ensure it is specific and sensitive.

Experimental Protocols

Protocol: Optimizing and Performing this compound siRNA Transfection

This protocol provides a general framework. It is essential to optimize the conditions for your specific cell line.

Materials:

  • Cells plated in 6-well plates

  • This compound-targeting siRNA (and non-targeting control siRNA)

  • Transfection reagent (e.g., Lipofectamine RNAiMAX)

  • Serum-free medium (e.g., Opti-MEM)

  • Complete growth medium

  • Nuclease-free microcentrifuge tubes

Procedure:

  • Cell Plating (Day 1):

    • Plate your cells in a 6-well plate at a density that will result in 40-80% confluency on the day of transfection. For a 6-well plate, this is often between 1 x 10^5 and 2.5 x 10^5 cells per well.

  • Transfection (Day 2):

    • For each well to be transfected, prepare two tubes:

      • Tube A (siRNA): Dilute your desired amount of this compound siRNA (e.g., testing 10, 25, and 50 pmol, which corresponds to final concentrations of approximately 5, 12.5, and 25 nM in 2 mL of media) in 100 µL of serum-free medium. Mix gently.

      • Tube B (Lipid): Dilute the transfection reagent in 100 µL of serum-free medium. The volume of the reagent should be optimized according to the manufacturer's instructions (e.g., 1-5 µL for Lipofectamine RNAiMAX). Mix gently and incubate for 5 minutes at room temperature.

    • Combine: Add the diluted siRNA (Tube A) to the diluted transfection reagent (Tube B). Mix gently and incubate for 20-30 minutes at room temperature to allow for complex formation.

    • Add to Cells: Add the 200 µL of siRNA-lipid complex to the corresponding well containing cells and fresh medium (usually 1.8 mL for a final volume of 2 mL). Gently rock the plate to ensure even distribution.

    • Controls: Always include a non-targeting siRNA control and a mock transfection control (transfection reagent only, no siRNA).

  • Incubation (Day 2-4):

    • Incubate the cells at 37°C in a CO2 incubator for 48-72 hours. The optimal time for analysis depends on the stability of the this compound protein.

  • Analysis (Day 4):

    • Harvest the cells to assess knockdown efficiency.

    • For mRNA analysis (qPCR): Lyse the cells and extract total RNA. Perform reverse transcription followed by quantitative PCR (qPCR) using primers specific for this compound and a housekeeping gene for normalization.

    • For protein analysis (Western Blot): Lyse the cells and determine protein concentration. Perform SDS-PAGE and Western blotting using an antibody specific for this compound.

Visualizations

experimental_workflow cluster_prep Day 1: Preparation cluster_transfection Day 2: Transfection cluster_incubation Day 2-4: Incubation cluster_analysis Day 4: Analysis plate_cells Plate Cells dilute_sirna Dilute siRNA dilute_reagent Dilute Reagent form_complex Form siRNA-Lipid Complexes dilute_sirna->form_complex dilute_reagent->form_complex add_complex Add Complexes to Cells form_complex->add_complex incubate Incubate 48-72h add_complex->incubate harvest Harvest Cells incubate->harvest rna_analysis RNA Extraction & qPCR harvest->rna_analysis protein_analysis Protein Lysis & Western Blot harvest->protein_analysis

Caption: General experimental workflow for siRNA-mediated gene knockdown.

eftud2_spliceosome cluster_pre_mrna Pre-mRNA cluster_spliceosome Spliceosome Complex cluster_splicing Splicing cluster_mature_mrna Mature mRNA pre_mrna Exon 1 - Intron - Exon 2 U1 U1 snRNP U2 U2 snRNP splicing_process Catalytic Steps (Intron Removal) U1->splicing_process Binds 5' splice site U2->splicing_process Binds branch point tri_snrnp U4/U6.U5 tri-snRNP tri_snrnp->splicing_process This compound This compound This compound->tri_snrnp is a core component of mature_mrna Exon 1 - Exon 2 splicing_process->mature_mrna

Caption: Role of this compound within the spliceosome during pre-mRNA splicing.

References

Technical Support Center: EFTUD2 CRISPR Editing

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for EFTUD2 CRISPR editing. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their gene-editing experiments targeting the this compound gene.

Section 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions about the this compound gene that are critical for designing and interpreting your CRISPR editing experiments.

Q1: What is the primary function of the this compound protein?

The this compound (Elongation Factor Tu GTP Binding Domain Containing 2) gene encodes a crucial GTPase that is a core component of the U5 small nuclear ribonucleoprotein (snRNP) particle.[1] This particle is a central element of the spliceosome, the cellular machinery responsible for removing introns from precursor messenger RNA (pre-mRNA) to produce mature mRNA.[2][3][4][5] Therefore, this compound plays an essential role in pre-mRNA splicing, a fundamental step in gene expression.[2][4]

Q2: Is this compound an essential gene, and what are the consequences of its disruption?

Yes, studies strongly indicate that this compound is an essential gene for development and cell survival.[6][7]

  • In Mice: Homozygous deletion of this compound leads to pre-implantation embryonic lethality, demonstrating its critical role in early development.[1][7][8] Even heterozygous mutations can cause developmental delays.[1][8] Conditional homozygous deletion in neural crest cells results in severe craniofacial malformations and embryonic death.[7]

  • In Humans: Heterozygous loss-of-function mutations in this compound are responsible for a severe congenital disorder called Mandibulofacial Dysostosis with Microcephaly (MFDM).[3][7][9] This highlights that even a reduction in the normal amount of this compound protein can have significant pathological consequences.

For researchers, this means that achieving a complete homozygous knockout of this compound in most cell lines is likely to be impossible due to cell death. Experiments should be designed with this essentiality in mind.

Q3: What are the known signaling pathways associated with this compound?

This compound's role in splicing connects it to the regulation of various downstream pathways. Notably, it is involved in modulating the innate immune response. For example, this compound can regulate the splicing of Myeloid Differentiation Primary Response 88 (MyD88) pre-mRNA, which is a key adaptor protein in Toll-like receptor (TLR) signaling.[2] It is also implicated in activating the cGAS-STING pathway, which is involved in sensing cytoplasmic DNA and triggering an immune response.[2] Furthermore, disruption of this compound has been shown to activate the p53 signaling pathway, leading to increased cell death, which may contribute to the phenotypes observed in MFDM.[7][10]

EFTUD2_Signaling_Pathways cluster_splicing Spliceosome Function cluster_downstream Downstream Regulation cluster_outcomes Cellular Outcomes This compound This compound (U5-snRNP Component) MyD88 MyD88 Splicing This compound->MyD88 regulates cGAS_STING cGAS-STING Pathway This compound->cGAS_STING activates p53_pathway p53 Pathway This compound->p53_pathway disruption activates Immunity Innate Immunity MyD88->Immunity cGAS_STING->Immunity Apoptosis Cell Death / Apoptosis p53_pathway->Apoptosis

Caption: this compound's role in splicing and related signaling pathways.

Section 2: Troubleshooting Guide

This guide provides solutions to common problems encountered during this compound CRISPR editing experiments.

Issue 1: High Cell Death or Failure to Isolate Knockout Clones
Q: My cells are dying at a high rate after being transfected with this compound-targeting CRISPR components. What is the likely cause?

High cell death is the most common issue when targeting this compound and is almost certainly due to its nature as an essential gene.[1][6][7] Disrupting both alleles of this compound leads to a loss of proper pre-mRNA splicing, which is catastrophic for the cell and triggers apoptosis. Even a significant reduction in the this compound protein level can be highly toxic.

Solutions:

  • Aim for Heterozygous Knockout: Instead of a full knockout, design your experiment to generate heterozygous clones (this compound+/-). These cells, which have one functional copy of the gene, are more likely to be viable.

  • Use CRISPR Interference (CRISPRi): For a less permanent and more tunable approach, use CRISPRi to knockdown this compound expression instead of creating a permanent knockout. This allows you to control the level of protein reduction, potentially identifying a level that is sufficient for your experiment without causing immediate cell death.

  • Optimize Delivery: High concentrations of CRISPR components can increase toxicity.[11] Titrate the amount of plasmid, RNP, or viral vector to find the lowest effective concentration.

Q: I have successfully edited a pool of cells but cannot isolate any homozygous knockout clones after single-cell cloning. Why?

This is an expected outcome given that homozygous loss of this compound is lethal to cells.[1][7][8] While the CRISPR machinery may successfully edit both alleles in some cells, these cells will not survive to form a viable colony. Your screening will therefore only recover wild-type, heterozygous, or mosaic clones.

Solutions:

  • Screen for Heterozygotes: Shift your screening strategy to identify and isolate heterozygous clones. These are the most likely viable "knockout" cell lines you can generate.

  • Conditional Knockout System: For advanced studies, consider creating a conditional knockout system (e.g., using Cre-Lox) where this compound can be deleted at a specific time point. This allows you to expand a cell population before inducing the lethal knockout to study its acute effects.

  • Improve Cloning Efficiency: Single-cell cloning itself is stressful for cells.[12] Ensure your single-cell cloning protocol is optimized with conditioned media or specialized reagents to maximize the recovery of all viable clones, including the heterozygotes.[13]

Issue 2: Low Editing Efficiency
Q: My analysis shows very low indel frequency in the targeted this compound locus. How can I improve this?

Low editing efficiency is a common CRISPR issue that can be traced to several factors.[11][14]

Solutions:

  • Optimize gRNA Design: The design of the guide RNA is critical.[14][15]

    • Test Multiple gRNAs: Always design and test 3-5 different gRNAs for your target region within this compound.[15]

    • Use Design Tools: Utilize online gRNA design tools that predict on-target efficiency and potential off-target sites.

    • Target Functional Domains: Target a conserved, early exon in the this compound gene to maximize the chance that any resulting indel creates a loss-of-function mutation.

  • Enhance Delivery Method: The delivery of CRISPR components into the cell is a major bottleneck.[11][14]

    • Choose the Right Method: Select a delivery method optimized for your cell type. Hard-to-transfect cells may require electroporation or viral vectors (e.g., AAV, lentivirus).[16][17][18]

    • Use Ribonucleoprotein (RNP): Delivering pre-complexed Cas9 protein and gRNA (RNP) via electroporation is often more efficient and reduces off-target effects compared to plasmid delivery because the components are active immediately and are degraded relatively quickly by the cell.[19][20]

    • Confirm Transfection: Use a fluorescent reporter (e.g., GFP) on a separate plasmid or co-transfected with your CRISPR components to confirm successful delivery into your cells.

Troubleshooting_Low_Efficiency start Start: Low Editing Efficiency gRNA_check Is your gRNA validated and high-scoring? start->gRNA_check delivery_check Is delivery efficiency >80%? (Check with GFP) gRNA_check->delivery_check Yes optimize_gRNA Action: 1. Test 3-5 new gRNAs. 2. Target a 5' exon. gRNA_check->optimize_gRNA No cell_line_check Is the cell line known to be difficult to edit? delivery_check->cell_line_check Yes optimize_delivery Action: 1. Optimize transfection/electroporation. 2. Switch to RNP or viral delivery. delivery_check->optimize_delivery No validation_check Is your validation assay sensitive enough? cell_line_check->validation_check No change_method Action: 1. Use a more robust delivery method. 2. Consider a different cell line. cell_line_check->change_method Yes success Problem Resolved validation_check->success No (Assay was the issue) validation_check->success Yes (Efficiency is truly low, re-evaluate gRNA/delivery) optimize_gRNA->gRNA_check optimize_delivery->delivery_check change_assay Action: 1. Use TIDE/ICE or NGS for pools. 2. Sequence individual clones. change_assay->validation_check

Caption: A troubleshooting flowchart for low CRISPR editing efficiency.
Issue 3: Off-Target Effects

Q: How can I be confident that the observed phenotype is due to on-target editing of this compound and not off-target effects?

Off-target cleavage is a significant concern in all CRISPR experiments.[11][21] It occurs when the Cas9/gRNA complex cuts at unintended sites in the genome that are similar to the target sequence.[21]

Solutions:

  • Bioinformatic Design: Use gRNA design tools that specifically predict and score potential off-target sites. Choose gRNAs with the highest on-target scores and the fewest predicted off-target sites.

  • Use High-Fidelity Cas9 Variants: Engineered versions of Cas9, such as SpCas9-HF1 or eSpCas9, have been developed to reduce off-target cleavage without compromising on-target activity.[21]

  • Deliver as RNP: As mentioned, delivering the CRISPR components as a ribonucleoprotein (RNP) complex limits the time the Cas9 nuclease is active in the cell, thereby reducing the chance for off-target editing compared to plasmid-based systems which express Cas9 for a longer duration.[20]

  • Validate with Multiple gRNAs: A crucial control is to replicate your key findings using at least two different gRNAs that target distinct sequences in this compound. If both gRNAs produce the same phenotype, it is much more likely to be a result of on-target editing.

  • Off-Target Detection: For definitive analysis, perform unbiased, whole-genome sequencing (WGS) or targeted next-generation sequencing (NGS) on your final clones to identify any unintended mutations.

Section 3: Data & Protocols

Data Presentation
Table 1: Comparison of Common CRISPR Delivery Methods

The choice of delivery system is a critical factor influencing editing efficiency and cell viability.[15][17]

Delivery MethodFormat DeliveredProsConsTypical EfficiencyCell Toxicity
Lipofection Plasmid DNASimple, widely available reagents.[19]Lower efficiency in primary or hard-to-transfect cells; risk of plasmid integration; prolonged Cas9 expression can increase off-targets.[19][22]Low to MediumLow to Medium
Electroporation RNP, mRNA, or PlasmidHigh efficiency in a broad range of cells, including difficult lines.[23] RNP format has rapid action and low off-target risk.[19]Requires specialized equipment; can cause high cell death if not optimized.[11]Medium to HighMedium to High
Viral (Lentivirus/AAV) DNA (encoding Cas9 & gRNA)Very high efficiency, even in non-dividing cells; suitable for in vivo studies.[17][18]More complex and time-consuming to produce; risk of random integration (Lentivirus); packaging size limits (AAV).[18][19]High to Very HighLow
Table 2: Summary of Edit Validation Techniques

Proper validation is essential to confirm the success and specificity of your edits.[24]

TechniqueWhat It MeasuresThroughputProsCons
T7E1 / Surveyor Assay Presence of indels in a cell poolMediumFast, cost-effective for estimating overall editing efficiency.[25]Not quantitative; can underestimate efficiency; does not reveal the specific mutation sequence.[26]
Sanger Sequencing Exact DNA sequence of an alleleLowGold standard for verifying edits in single-cell clones; provides exact sequence of the mutation.[27]Not suitable for analyzing mixed cell populations; time-consuming for many clones.
NGS (Targeted Amplicon) Frequency and sequence of all indels in a poolHighHighly quantitative and sensitive; precisely identifies all mutations at the target site; can detect off-targets.[27]Higher cost; requires bioinformatics analysis.
Western Blot Protein expression levelMediumDirectly confirms loss or reduction of the target protein, validating a functional knockout.[27]Requires a specific and validated antibody; does not provide genetic information.[27]
Experimental Protocols
Protocol 1: General Workflow for this compound CRISPR Editing

This protocol outlines the key steps from experimental design to validation.

CRISPR_Workflow cluster_design Phase 1: Design cluster_execution Phase 2: Execution cluster_validation Phase 3: Validation & Isolation gRNA_design 1. Design & Select gRNAs (Target 5' exon of this compound, check off-targets) delivery_select 2. Select Delivery Method (e.g., RNP Electroporation) gRNA_design->delivery_select prep 3. Prepare Components (Synthesize gRNA, purify Cas9) delivery_select->prep transfection 4. Deliver CRISPR Components (Transfect/electroporate target cells) prep->transfection recovery 5. Cell Recovery & Expansion (Allow cells to recover and divide) transfection->recovery pool_validation 6. Validate Editing in Pool (T7E1 or NGS on bulk population) recovery->pool_validation cloning 7. Isolate Single Cells (Limiting dilution or FACS) pool_validation->cloning clone_expansion 8. Expand Clones cloning->clone_expansion clone_validation 9. Genotype & Validate Clones (Sanger sequencing, Western blot) clone_expansion->clone_validation

Caption: A general experimental workflow for CRISPR-Cas9 editing of this compound.
Protocol 2: T7 Endonuclease I (T7E1) Assay for Estimating Editing Efficiency

This is a common method for quickly assessing the percentage of modified alleles in a cell pool.[15]

  • Genomic DNA Extraction: Harvest a sample of the edited cell population (and an unedited control) 48-72 hours post-transfection. Extract genomic DNA using a standard kit.

  • PCR Amplification: Amplify a 400-800 bp region surrounding the this compound target site using a high-fidelity DNA polymerase.

  • Heteroduplex Formation: Denature the PCR product by heating to 95°C for 5 minutes. Then, re-anneal by slowly cooling the sample to room temperature. This allows wild-type and edited DNA strands to form mismatched heteroduplexes.[15]

  • Enzyme Digestion: Treat ~200 ng of the re-annealed PCR product with T7 Endonuclease I for 15-30 minutes at 37°C. The enzyme will cleave the DNA at the mismatched sites.

  • Gel Electrophoresis: Analyze the digested products on a 2% agarose (B213101) gel. The presence of cleaved fragments in addition to the main uncut band indicates successful editing.

  • Quantification (Optional): Use gel imaging software to measure the intensity of the cleaved and uncleaved bands to estimate the percentage of indels.

Protocol 3: Isolation of Clonal Cell Lines by Limiting Dilution

This protocol is used to isolate individual cells to grow into genetically identical colonies.[12]

  • Cell Preparation: After transfection and recovery, harvest the edited cells and prepare a single-cell suspension.

  • Cell Counting: Accurately count the cells using a hemocytometer or automated cell counter.

  • Serial Dilution: Perform serial dilutions of the cell suspension in culture medium to achieve a final concentration of 0.5-1 cell per 100 µL. This low concentration makes it statistically probable that each well will receive either zero or one cell.

  • Plating: Dispense 100 µL of the final cell dilution into each well of multiple 96-well plates.

  • Incubation and Monitoring: Incubate the plates and monitor them carefully over 1-3 weeks for the formation of single colonies. Wells with more than one colony should be excluded as they are not clonal.

  • Expansion: Once colonies are large enough, carefully transfer each clonal population to progressively larger wells (e.g., 24-well, then 6-well plates) for expansion and subsequent validation.

References

Technical Support Center: Optimizing EFTUD2 Co-immunoprecipitation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve their co-immunoprecipitation (Co-IP) results for the spliceosomal protein EFTUD2.

Frequently Asked Questions (FAQs)

Q1: Why am I getting a low yield of my bait protein, this compound, in my immunoprecipitation (IP)?

A1: Several factors can contribute to a low yield of this compound. As a core component of the U5 small nuclear ribonucleoprotein (snRNP) complex, its solubility and the accessibility of the antibody epitope are critical.[1][2] Consider the following:

  • Cell Lysis: this compound is predominantly a nuclear protein.[3] Your lysis buffer may not be effectively disrupting the nuclear membrane. The use of denaturing buffers like RIPA can be beneficial for extracting nuclear proteins. Additionally, mechanical disruption methods such as sonication are often crucial to ensure sufficient nuclear rupture and shear DNA.[2][4]

  • Antibody Selection: The antibody you are using may not be optimal for IP. It is crucial to use an antibody that has been validated for immunoprecipitation applications. The antibody's epitope may be masked within the native protein complex.

  • Protein Expression Levels: The expression level of this compound in your chosen cell line or tissue might be low. It's advisable to confirm the protein's expression level in your starting material via Western blot.

Q2: I can pull down this compound, but I'm not detecting its known interacting partner, PRPF8. What could be the issue?

A2: The interaction between this compound and PRPF8 is central to the U5 snRNP complex.[3][5] If this interaction is not being detected, the conditions of your Co-IP are likely disrupting the protein complex.

  • Lysis Buffer Composition: Harsh detergents in your lysis buffer can break apart protein-protein interactions. While RIPA buffer can be good for lysing the nucleus, its ionic detergents might be too stringent. Consider using a milder lysis buffer containing non-ionic detergents like NP-40 or Triton X-100, and optimize the salt concentration (typically starting around 150 mM NaCl).[2][4]

  • Washing Steps: Overly stringent or numerous washing steps can dissociate weaker or transient interactions. Try reducing the number of washes or lowering the detergent and salt concentrations in your wash buffer.

  • Protease Inhibitors: The stability of the protein complex can be compromised by proteases released during cell lysis. Always use a freshly prepared protease inhibitor cocktail in your lysis buffer.

Q3: How can I reduce the high background and non-specific binding in my this compound Co-IP?

A3: High background can obscure the detection of true interactors. Several steps can be taken to minimize non-specific binding:

  • Pre-clearing the Lysate: Before adding your specific antibody, incubate the cell lysate with beads alone (e.g., Protein A/G agarose) for 30-60 minutes. This will capture proteins that non-specifically bind to the beads.[4]

  • Blocking: Ensure your blocking steps are adequate. Blocking the beads with a competitor protein like BSA can be effective.

  • Antibody Concentration: Using too much primary antibody can lead to increased non-specific binding. Titrate your antibody to determine the optimal concentration for your experiment.

  • Washing: While overly stringent washes can disrupt true interactions, insufficient washing will lead to high background. Finding the right balance is key. Consider increasing the number of washes with a mild wash buffer.

Troubleshooting Guide

This section provides a more structured approach to resolving common issues with this compound Co-IP experiments.

Problem Potential Cause Recommended Solution
No/Low this compound band in IP lane Inefficient cell lysis (especially nuclear)Use a lysis buffer with stronger detergents (e.g., RIPA) and incorporate sonication to ensure nuclear disruption.[2][4]
Antibody not suitable for IPUse a different, IP-validated anti-EFTUD2 antibody.
Low this compound expressionConfirm expression in input lysate via Western blot. If low, increase the amount of starting material.
This compound is present, but no interacting partners are detected Protein-protein interactions disrupted by harsh lysis conditionsSwitch to a milder lysis buffer (e.g., containing NP-40 instead of SDS). Optimize salt concentration (try a range from 100-250 mM NaCl).
Interactions lost during washingReduce the stringency of the wash buffer (lower salt/detergent concentration) or decrease the number of wash steps.
Interacting protein is of low abundanceIncrease the amount of starting lysate for the Co-IP.
High background/many non-specific bands Non-specific binding to beadsPre-clear the lysate with beads before adding the primary antibody.[4]
Too much primary antibodyPerform an antibody titration to find the optimal concentration.
Insufficient washingIncrease the number of washes with a moderately stringent wash buffer.
Antibody heavy/light chains obscuring resultsUse an IP/Western blot antibody from a different host species, or use light-chain specific secondary antibodies.

Illustrative Data on Experimental Optimization

The following tables provide illustrative quantitative data to demonstrate how different experimental parameters can affect the outcome of an this compound Co-IP. This data is representative and should be used as a guide for your own optimization experiments.

Table 1: Effect of Lysis Buffer Salt Concentration on PRPF8 Co-precipitation with this compound (Illustrative Data)

Lysis Buffer NaCl ConcentrationThis compound IP (Relative Units)Co-IP'd PRPF8 (Relative Units)PRPF8/EFTUD2 Ratio
100 mM1.000.950.95
150 mM1.000.850.85
250 mM0.980.550.56
500 mM0.950.150.16

This illustrative table suggests that while this compound can be immunoprecipitated across a range of salt concentrations, its interaction with PRPF8 is sensitive to high salt, with optimal co-precipitation observed at lower salt concentrations.

Table 2: Comparison of Anti-EFTUD2 Antibodies for Immunoprecipitation Efficiency (Illustrative Data)

AntibodyHost SpeciesClonalityThis compound IP Efficiency (%)Background Signal (Relative Units)
Antibody ARabbitPolyclonal851.2
Antibody BMouseMonoclonal920.8
Antibody CRabbitMonoclonal751.5

This illustrative table highlights that different antibodies, even those targeting the same protein, can have varying efficiencies and produce different levels of background signal in an IP experiment.

Experimental Protocols

Detailed Co-immunoprecipitation Protocol for this compound

This protocol is a composite based on best practices for nuclear protein Co-IP and should be optimized for your specific experimental conditions.

1. Cell Lysate Preparation a. Harvest cells (e.g., HEK293T or HeLa) and wash twice with ice-cold PBS. b. Resuspend the cell pellet in ice-cold Co-IP Lysis Buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, supplemented with fresh protease and phosphatase inhibitors). Use approximately 1 mL of buffer per 1x10^7 cells.[6] c. Incubate on ice for 20 minutes with occasional vortexing. d. Sonicate the lysate on ice to disrupt the nucleus and shear DNA. Use short pulses to avoid overheating and protein denaturation. e. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris. f. Carefully transfer the supernatant to a new pre-chilled tube. This is your whole-cell lysate. Determine the protein concentration using a standard assay (e.g., BCA).

2. Pre-clearing the Lysate a. To 1 mg of total protein lysate, add 20-30 µL of a 50% slurry of Protein A/G beads. b. Incubate on a rotator for 1 hour at 4°C. c. Centrifuge at 1,000 x g for 1 minute at 4°C. d. Carefully transfer the supernatant (the pre-cleared lysate) to a new tube, avoiding the beads.

3. Immunoprecipitation a. To the pre-cleared lysate, add the appropriate amount of anti-EFTUD2 antibody (typically 1-5 µg, but this should be titrated). b. As a negative control, use an equivalent amount of isotype control IgG. c. Incubate on a rotator for 4 hours to overnight at 4°C. d. Add 40-50 µL of a 50% slurry of Protein A/G beads to each sample. e. Incubate on a rotator for an additional 1-2 hours at 4°C.

4. Washing a. Pellet the beads by centrifuging at 1,000 x g for 1 minute at 4°C. Discard the supernatant. b. Wash the beads 3-5 times with 1 mL of ice-cold Co-IP Wash Buffer (e.g., the same as the lysis buffer, or with a slightly lower detergent concentration). After the final wash, carefully remove all supernatant.

5. Elution a. Resuspend the beads in 40-50 µL of 2x Laemmli sample buffer. b. Boil the samples at 95-100°C for 5-10 minutes to elute the proteins and denature them. c. Centrifuge at 14,000 x g for 1 minute and transfer the supernatant to a new tube.

6. Western Blot Analysis a. Load the eluted samples, along with an input control (a small fraction of the initial lysate), onto an SDS-PAGE gel. b. Perform standard Western blotting procedures to detect this compound and its potential interacting partners (e.g., PRPF8).

Visualizations

EFTUD2_CoIP_Workflow start Harvest & Wash Cells lysis Cell Lysis (Lysis Buffer + Sonication) start->lysis centrifuge1 Centrifuge to Pellet Debris lysis->centrifuge1 preclear Pre-clear with Beads centrifuge1->preclear add_ab Add Anti-EFTUD2 Ab (or IgG Control) preclear->add_ab incubate_ab Incubate (4°C) add_ab->incubate_ab add_beads Add Protein A/G Beads incubate_ab->add_beads incubate_beads Incubate (4°C) add_beads->incubate_beads wash Wash Beads incubate_beads->wash elute Elute Proteins wash->elute wb SDS-PAGE & Western Blot elute->wb

Caption: Workflow for this compound Co-immunoprecipitation.

EFTUD2_Troubleshooting start Problem with this compound Co-IP no_this compound Low/No this compound in IP? start->no_this compound Check Bait no_prey This compound IP'd, but no Prey? start->no_prey Check Prey high_bg High Background? start->high_bg Check Specificity lysis_issue Optimize Lysis: - Use RIPA Buffer - Sonicate Lysate no_this compound->lysis_issue Yes ab_issue Change Antibody: - Use IP-validated Ab no_this compound->ab_issue Yes buffer_issue Optimize Buffers: - Use Milder Lysis Buffer (NP-40) - Titrate Salt Concentration no_prey->buffer_issue Yes wash_issue Optimize Washes: - Reduce Wash Stringency - Decrease Number of Washes no_prey->wash_issue Yes preclear_issue Pre-clear Lysate with Beads high_bg->preclear_issue Yes ab_conc_issue Titrate Antibody Concentration high_bg->ab_conc_issue Yes

Caption: Troubleshooting Decision Tree for this compound Co-IP.

References

avoiding non-specific bands in EFTUD2 western blot

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals avoid non-specific bands in EFTUD2 Western blot experiments.

Troubleshooting Guide: Non-Specific Bands

Non-specific bands in a Western blot can obscure results and lead to incorrect interpretations. The following guide provides a systematic approach to troubleshooting and resolving this common issue when probing for this compound.

Problem: Multiple or non-specific bands appear on the blot.

This can be caused by a variety of factors, including issues with the primary or secondary antibodies, suboptimal blocking, insufficient washing, or problems with the protein sample itself.

Step 1: Antibody Optimization

High antibody concentrations are a frequent cause of non-specific binding.[1][2][3][4]

  • Is the primary antibody concentration too high?

    • Solution: Perform a dot blot or a reagent gradient to determine the optimal antibody concentration.[5][6] Start with the manufacturer's recommended dilution and test a range of dilutions (e.g., 1:500, 1:1000, 1:2000, 1:5000).[7]

  • Is the secondary antibody contributing to non-specific signal?

    • Solution: Run a control blot without the primary antibody to see if the secondary antibody is binding non-specifically.[4] If it is, try a different secondary antibody or optimize its concentration. Recommended dilutions for secondary antibodies are typically between 1:5,000 and 1:200,000.[5]

  • Are you using a polyclonal antibody?

    • Solution: Polyclonal antibodies can sometimes be less specific than monoclonal antibodies.[1] If issues persist, consider switching to a validated monoclonal antibody against this compound. Several vendors offer monoclonal and polyclonal antibodies for this compound.[8]

Step 2: Blocking and Washing

Inadequate blocking and washing can lead to high background and non-specific bands.[2][4]

  • Is blocking sufficient?

    • Solution: Blocking is critical for preventing non-specific antibody binding.[4] Ensure you are blocking for at least 1 hour at room temperature or overnight at 4°C with gentle agitation.[3][4]

  • Are you using the right blocking agent?

    • Solution: Commonly used blocking agents are 5% non-fat dry milk or 3-5% Bovine Serum Albumin (BSA) in TBST.[6] Some antibodies perform better with a specific blocking agent, so check the antibody datasheet. For phospho-specific antibodies, BSA is generally recommended over milk.

  • Are the washing steps adequate?

    • Solution: Increase the number and duration of washing steps to remove unbound antibodies.[1][4] For example, wash 4-5 times for 5-10 minutes each with a sufficient volume of washing buffer (e.g., TBST).[1] Increasing the detergent concentration (e.g., Tween-20 to 0.1%) can also help.[1]

Step 3: Sample Preparation and Electrophoresis

Issues with the protein sample or the gel electrophoresis can also result in unexpected bands.

  • Is there too much protein loaded?

    • Solution: Loading an excessive amount of protein can cause "ghost" bands and streaking.[1][7] Aim for 20-30 µg of total protein for cell lysates.[1]

  • Has the protein sample degraded?

    • Solution: Protein degradation can lead to bands at lower molecular weights.[1] Always prepare fresh samples and add protease and phosphatase inhibitors to your lysis buffer.[5][6]

  • Are you using high-passaged cell lines?

    • Solution: High-passage number cells can have altered protein expression profiles. Whenever possible, use low-passage cells.[1]

Frequently Asked Questions (FAQs)

Q1: What is the expected molecular weight of this compound?

A1: The predicted molecular weight of this compound is approximately 116 kDa.[8][9] However, post-translational modifications can sometimes cause the protein to migrate at a slightly different size.

Q2: Which type of membrane is best for this compound Western blotting?

A2: Both nitrocellulose and polyvinylidene difluoride (PVDF) membranes can be used. PVDF membranes are generally more durable and have a higher protein binding capacity, which can increase sensitivity but may also lead to higher background.[4][7] If your protein is abundant, switching to nitrocellulose might help reduce non-specific signals.[4]

Q3: How can I confirm the identity of the non-specific bands?

A3: To confirm that your antibody is specific to this compound, you can use a positive control (e.g., a cell line known to express this compound) and a negative control (e.g., a cell line with this compound knocked down or knocked out). Several vendors provide this compound antibodies that have been validated using genetic strategies.

Q4: Can the incubation time and temperature affect non-specificity?

A4: Yes. Incubating the primary antibody overnight at 4°C can sometimes reduce non-specific binding compared to shorter incubations at room temperature.[2][5] However, very long incubation times can also increase background.[5] It is best to optimize these conditions for your specific antibody and sample.

Quantitative Data Summary

The following table provides a summary of key experimental parameters that can be optimized to reduce non-specific bands in an this compound Western blot.

ParameterRecommended RangePurpose of Optimization
Total Protein Load 10-50 µg per laneReduce "ghost" bands and streaking from overloading.[1][7]
Primary Antibody Dilution 1:250 - 1:5000 (check datasheet)Minimize non-specific binding.[7]
Secondary Antibody Dilution 1:5000 - 1:200,000Reduce background signal from the secondary antibody.[5]
Blocking Time 1 hour at RT or overnight at 4°CEnsure all non-specific sites on the membrane are blocked.[3][4]
Washing Steps 3-5 washes of 5-15 min eachRemove unbound primary and secondary antibodies.[1][4]
Tween-20 in Wash Buffer 0.05% - 0.1%Increase the stringency of the washes to reduce background.[1]

Experimental Workflow & Troubleshooting Logic

The following diagrams illustrate the general Western blot workflow and a logical approach to troubleshooting non-specific bands.

WesternBlotWorkflow cluster_prep Sample Preparation & Electrophoresis cluster_blot Blotting & Detection SamplePrep Sample Lysis (+ Inhibitors) Quant Protein Quantification SamplePrep->Quant Load SDS-PAGE Quant->Load Transfer Protein Transfer (PVDF/Nitrocellulose) Load->Transfer Block Blocking (5% Milk or BSA) Transfer->Block PrimaryAb Primary Antibody (anti-EFTUD2) Block->PrimaryAb Wash1 Washing PrimaryAb->Wash1 SecondaryAb Secondary Antibody (HRP-conjugated) Wash1->SecondaryAb Wash2 Washing SecondaryAb->Wash2 Detect Detection (ECL) Wash2->Detect

Figure 1. A generalized workflow for a Western blot experiment.

TroubleshootingFlowchart Start Non-Specific Bands Observed Check_Primary Optimize Primary Antibody Concentration Start->Check_Primary Check_Secondary Check Secondary Antibody Specificity Check_Primary->Check_Secondary Still non-specific Resolved Clean Blot: Specific this compound Band Check_Primary->Resolved Resolved Check_Blocking Optimize Blocking (Agent, Time) Check_Secondary->Check_Blocking Still non-specific Check_Secondary->Resolved Resolved Check_Washing Increase Washing (Duration, Repeats) Check_Blocking->Check_Washing Still non-specific Check_Blocking->Resolved Resolved Check_Sample Review Sample Prep (Load, Degradation) Check_Washing->Check_Sample Still non-specific Check_Washing->Resolved Resolved Check_Sample->Resolved Issue Identified & Corrected

Figure 2. A logical flowchart for troubleshooting non-specific bands.

References

Technical Support Center: Cloning EFTUD2 Minigene Constructs

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with EFTUD2 minigene constructs. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the cloning process.

Frequently Asked Questions (FAQs)

Q1: What is the purpose of an this compound minigene construct?

A1: An this compound minigene construct is a research tool used to study the effects of genetic variants on the splicing of this compound pre-mRNA.[1][2][3][4][5] These constructs typically contain an exon of interest along with flanking intronic sequences cloned into a specialized vector.[6] When transfected into cells, the minigene is transcribed, and the resulting pre-mRNA is spliced by the cellular machinery. By analyzing the spliced mRNA products, researchers can determine if a specific mutation leads to aberrant splicing, such as exon skipping or the use of cryptic splice sites.[2][4]

Q2: What are the key components of an this compound minigene construct?

A2: A typical this compound minigene construct includes:

  • A splicing vector backbone: Plasmids like pSPL3 or pET01 are commonly used as they contain the necessary elements for transcription in eukaryotic cells, as well as reporter exons that allow for the detection of splicing events.[3][7]

  • The this compound genomic fragment: This includes the exon of interest and a portion of the flanking upstream and downstream intronic sequences. It is generally recommended to include at least 100-200 base pairs of the intronic regions to encompass important splicing regulatory elements.[6][8]

  • Promoter and polyadenylation signals: These are typically provided by the vector and are essential for the transcription and processing of the minigene transcript.

Q3: Can expression of this compound fragments be toxic to E. coli?

Troubleshooting Guide

This guide addresses common problems encountered during the cloning of this compound minigene constructs, from PCR amplification to clone validation.

Problem 1: Low or No PCR Product of this compound Exon and Flanking Introns
Possible CauseRecommended Solution
Poor Template DNA Quality Verify the integrity and purity of your genomic DNA template. A 260/280 ratio of ~1.8 is ideal. If necessary, re-purify the DNA to remove inhibitors.[12]
Suboptimal Primer Design Ensure primers are specific to the target sequence and do not have significant secondary structures or self-dimerization potential. Check for SNPs in the primer binding sites. Consider adding 5' overhangs with restriction sites for subsequent cloning.
Incorrect Annealing Temperature The optimal annealing temperature is typically 3-5°C below the lowest primer melting temperature (Tm).[12] It is highly recommended to perform a gradient PCR to determine the optimal annealing temperature empirically.[13]
GC-Rich Template The this compound gene, like many human genes, may contain GC-rich regions that are difficult to amplify. Use a high-fidelity DNA polymerase with a GC enhancer buffer or add PCR additives like DMSO or betaine (B1666868) to the reaction mix.[13]
Long PCR Product If amplifying a large fragment containing multiple exons, ensure the DNA polymerase is suitable for long-range PCR and increase the extension time accordingly (generally 1 minute per kb).[12]
Problem 2: Inefficient Ligation of this compound Fragment into Splicing Vector
Possible CauseRecommended Solution
Incorrect Vector-to-Insert Molar Ratio The optimal molar ratio of vector to insert is crucial for successful ligation. For a single insert, a 1:3 vector-to-insert molar ratio is a good starting point.[14][15] You can test a range of ratios from 1:1 to 1:10.[14] Use an online calculator to determine the precise amounts of vector and insert DNA to use.[16]
Inactive Ligase or Buffer Ensure the T4 DNA ligase is active and the ligation buffer contains ATP. Avoid repeated freeze-thaw cycles of the buffer. If in doubt, use a fresh aliquot of buffer and a new tube of ligase.
Vector Self-Ligation If using a single restriction enzyme or blunt-end cloning, dephosphorylate the linearized vector with an alkaline phosphatase (e.g., CIP or SAP) to prevent re-ligation of the vector without the insert.
Impure DNA Fragments Gel-purify both the digested vector and the PCR product to remove enzymes, salts, and other inhibitors. Ensure all ethanol (B145695) is removed after precipitation steps.[13]
Problem 3: No Colonies or Only Background Colonies After Transformation
Possible CauseRecommended Solution
Low Transformation Efficiency Use highly competent E. coli cells (efficiency > 1 x 10^8 cfu/µg). Perform a positive control transformation with an uncut plasmid to verify the efficiency of the competent cells.
Incorrect Antibiotic Concentration Confirm that the antibiotic in your agar (B569324) plates is at the correct concentration and has not expired.
Large Plasmid Size Minigene constructs can be large, which may reduce transformation efficiency. Consider using electroporation for transforming large plasmids.
Incomplete Digestion of Vector If you have a high number of colonies on your control plate (vector only, no insert), it may indicate incomplete digestion of the vector. Increase the digestion time or the amount of restriction enzyme.
Problem 4: Incorrect Clones After Screening
Possible CauseRecommended Solution
Mutations Introduced During PCR Use a high-fidelity DNA polymerase to minimize the introduction of errors during amplification.[17]
Incorrect Insert Orientation If using a single restriction enzyme, the insert can ligate in either orientation. Screen clones by colony PCR using a combination of a vector-specific primer and an insert-specific primer, or by restriction digest.
Multiple Inserts A high insert-to-vector ratio can lead to the ligation of multiple insert fragments into a single vector.[15] Optimize the molar ratio to favor single insertions.
Contamination Ensure a clean workspace and use sterile techniques throughout the cloning process to avoid contamination with other plasmids or DNA fragments.

Experimental Protocols

Protocol 1: Overlap Extension PCR for this compound Minigene Construction

This method is useful for creating a minigene construct by joining an this compound exon with flanking intronic sequences that have been amplified separately.[8][18][19]

Step 1: Initial PCR Amplification

  • Design two sets of primers:

    • Fragment A (Upstream Intron + Exon): Forward primer at the 5' end of the intronic sequence and a reverse primer at the 3' end of the exon. The reverse primer should have a 5' tail that is complementary to the 5' end of Fragment B.

    • Fragment B (Exon + Downstream Intron): Forward primer at the 5' end of the exon with a 5' tail that is complementary to the 3' end of Fragment A, and a reverse primer at the 3' end of the downstream intronic sequence.

  • Perform two separate PCR reactions to amplify Fragment A and Fragment B from genomic DNA using a high-fidelity polymerase.

  • Run the PCR products on an agarose (B213101) gel and purify the bands of the correct size.[18]

Step 2: Overlap Extension PCR

  • Set up a PCR reaction containing equimolar amounts of the purified Fragment A and Fragment B as templates.

  • Use the forward primer from the Fragment A amplification and the reverse primer from the Fragment B amplification.

  • Run the PCR for 25-30 cycles. In the initial cycles, the overlapping complementary ends of the two fragments will anneal and extend, creating a full-length template. This full-length product will then be amplified by the outer primers.

  • Analyze the final PCR product on an agarose gel and purify the band corresponding to the full-length minigene fragment.

Step 3: Cloning into a Splicing Vector

  • Digest the purified overlap extension PCR product and the splicing vector (e.g., pSPL3) with the appropriate restriction enzymes.

  • Ligate the digested insert and vector using T4 DNA ligase.

  • Transform the ligation mixture into competent E. coli cells.

  • Select for positive clones and verify the construct by colony PCR, restriction digest, and Sanger sequencing.[8]

Visualizations

Experimental Workflow for this compound Minigene Cloning

EFTUD2_Minigene_Cloning_Workflow cluster_prep Preparation cluster_pcr PCR Amplification cluster_cloning Cloning cluster_validation Validation genomic_dna Genomic DNA Isolation pcr_amp PCR of this compound Exon + Flanking Introns genomic_dna->pcr_amp vector_prep Splicing Vector Preparation digestion Restriction Digestion vector_prep->digestion overlap_pcr Overlap Extension PCR (Optional) pcr_amp->overlap_pcr If needed pcr_amp->digestion overlap_pcr->digestion ligation Ligation digestion->ligation transformation Transformation ligation->transformation screening Colony Screening (PCR/Digestion) transformation->screening sequencing Sanger Sequencing screening->sequencing

Caption: Workflow for this compound minigene construction.

Troubleshooting Logic for Failed Ligation/Transformation

Troubleshooting_Workflow start No/Few Colonies check_transformation Check Transformation Controls start->check_transformation uncut_control Uncut Plasmid Control OK? check_transformation->uncut_control Yes competent_cells Problem with Competent Cells (Prepare new/Use commercial) check_transformation->competent_cells No antibiotic_issue Check Antibiotic Plates uncut_control->antibiotic_issue No check_ligation Check Ligation Controls uncut_control->check_ligation Yes success Successful Cloning competent_cells->success antibiotic_issue->success vector_only Vector-only Ligation Shows Many Colonies? check_ligation->vector_only Yes optimize_ligation Optimize Ligation Reaction: - Vector:Insert Ratio - Fresh Ligase/Buffer - DNA Purity check_ligation->optimize_ligation No dephosphorylate Incomplete Vector Digestion or Self-Ligation. Dephosphorylate Vector. vector_only->dephosphorylate Yes vector_only->optimize_ligation No dephosphorylate->success optimize_ligation->success

Caption: Decision tree for troubleshooting failed ligations.

References

Technical Support Center: Optimizing EFTUD2 Immunoprecipitation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for EFTUD2 immunoprecipitation. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their cell lysis and immunoprecipitation protocols for the this compound protein.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its immunoprecipitation challenging?

This compound (Elongation Factor Tu GTP Binding Domain Containing 2), also known as Snu114, is a core component of the U5 small nuclear ribonucleoprotein (snRNP), which is an essential part of the spliceosome.[1][2][3] The spliceosome is a large and dynamic molecular machine responsible for pre-mRNA splicing. Immunoprecipitating this compound can be challenging due to its stable association within this large protein-RNA complex, which can affect antibody accessibility and the efficiency of its extraction from the cell.

Q2: Which type of lysis buffer is recommended for this compound immunoprecipitation?

The ideal lysis buffer for this compound immunoprecipitation should efficiently solubilize the protein from the nucleus while preserving its native conformation and interactions within the spliceosome, if co-immunoprecipitation of associated factors is desired.

  • For preserving protein-protein interactions (Co-IP): A non-denaturing lysis buffer, such as one containing NP-40 or Triton X-100, is recommended.[4][5] These milder detergents are less likely to disrupt the spliceosome complex.

  • For higher yield and nuclear extraction: A RIPA (Radioimmunoprecipitation Assay) buffer may be more effective at lysing the nuclear membrane.[4][6] However, RIPA contains ionic detergents (like SDS and sodium deoxycholate) that can denature proteins and disrupt protein-protein interactions.[4] If using RIPA, consider diluting the lysate before immunoprecipitation to reduce the detergent concentration.[7]

Q3: Should I use protease and RNase inhibitors in my lysis buffer?

Yes, it is crucial to add both protease and RNase inhibitors to your lysis buffer immediately before use.[6][8][9] this compound is part of a ribonucleoprotein complex, so protecting both the protein from degradation by proteases and the associated RNA from degradation by RNases is essential for successful immunoprecipitation, especially for RNA-immunoprecipitation (RIP) studies.

Q4: How can I improve the lysis efficiency for nuclear proteins like this compound?

To improve the extraction of nuclear proteins, mechanical disruption methods can be used in conjunction with a suitable lysis buffer. Sonication on ice is a common method to shear chromatin and disrupt the nuclear envelope.[8][10] Ensure that sonication is optimized to avoid overheating and protein degradation.[11] Dounce homogenization is another gentle mechanical lysis method.[12]

Troubleshooting Guide

Problem Possible Cause Recommendation
Low or No this compound Signal Inefficient Cell Lysis: this compound is part of the spliceosome, a large nuclear complex, and may not be efficiently released from the nucleus.- Use a lysis buffer with stronger detergents, such as RIPA buffer, which is effective for nuclear membrane disruption.[6] - Incorporate mechanical disruption, such as sonication or dounce homogenization, to aid in nuclear lysis.[8][10][12] - Ensure complete lysis by checking a small aliquot of the lysate on a Western blot for the presence of this compound.
Antibody Issues: The antibody may not be suitable for immunoprecipitation or may not be binding efficiently.- Use an antibody that is validated for immunoprecipitation. - Titrate the antibody concentration to find the optimal amount.[8] - Polyclonal antibodies may be more effective as they can recognize multiple epitopes.[9]
Protein Degradation: this compound may be degraded by proteases during the procedure.- Always add fresh protease and phosphatase inhibitors to your lysis buffer.[9][11] - Keep samples on ice or at 4°C throughout the experiment.
High Background/Non-specific Binding Non-specific Protein Binding to Beads: Other proteins in the lysate are binding non-specifically to the Protein A/G beads.- Pre-clear the lysate by incubating it with beads alone before adding the primary antibody.[5] This will remove proteins that non-specifically bind to the beads. - Block the beads with BSA or normal serum before use.[13]
Excessive Antibody: Using too much primary antibody can lead to non-specific binding.- Reduce the amount of primary antibody used in the immunoprecipitation. Titrate to find the lowest concentration that still efficiently pulls down this compound.[9]
Insufficient Washing: Non-specifically bound proteins are not being washed away effectively.- Increase the number of wash steps (typically 3-5 washes).[6][8] - Increase the stringency of the wash buffer by slightly increasing the salt or detergent concentration.[9][14] Be cautious not to disrupt the specific antibody-antigen interaction.
Co-elution of Heavy and Light Chains Antibody Chains Obscuring Signal: The eluted antibody heavy (50 kDa) and light (25 kDa) chains can interfere with the detection of proteins of similar molecular weights.- Use an immunoprecipitation antibody raised in a different species than the Western blot primary antibody. - Crosslink the antibody to the beads before incubation with the lysate. - Use secondary antibodies that specifically recognize the native primary antibody.[8]

Experimental Protocols

Cell Lysis Buffer Formulations
Buffer Component RIPA Buffer (Harsh) NP-40 Buffer (Mild)
Tris-HCl (pH 8.0) 50 mM50 mM
NaCl 150 mM150 mM
NP-40 (Igepal CA-630) 1%1%
Sodium Deoxycholate 0.5%-
SDS 0.1%-
EDTA 2 mM-
Protease Inhibitors Add freshAdd fresh
RNase Inhibitors Add freshAdd fresh

Note: The choice of buffer depends on the downstream application. For Co-IP, a milder buffer like the NP-40 buffer is recommended to preserve protein-protein interactions.[4]

Detailed Methodology: Immunoprecipitation of this compound
  • Cell Lysis:

    • Wash cultured cells with ice-cold PBS.

    • Add ice-cold lysis buffer (e.g., NP-40 buffer for Co-IP) supplemented with fresh protease and RNase inhibitors.

    • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

    • For enhanced nuclear lysis, sonicate the lysate on ice (e.g., 3-4 cycles of 10 seconds on, 30 seconds off).

    • Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.

    • Transfer the supernatant (cleared lysate) to a new pre-chilled tube.

  • Pre-clearing the Lysate (Optional but Recommended):

    • Add Protein A/G beads to the cleared lysate.

    • Incubate with gentle rotation for 30-60 minutes at 4°C.

    • Centrifuge to pellet the beads and transfer the supernatant to a new tube.

  • Immunoprecipitation:

    • Add the anti-EFTUD2 antibody to the pre-cleared lysate.

    • Incubate with gentle rotation for 2-4 hours or overnight at 4°C.

    • Add pre-washed Protein A/G beads to the lysate-antibody mixture.

    • Incubate with gentle rotation for another 1-2 hours at 4°C.

  • Washing:

    • Pellet the beads by centrifugation.

    • Remove the supernatant and wash the beads 3-5 times with ice-cold lysis buffer (or a designated wash buffer).

  • Elution:

    • After the final wash, remove all supernatant.

    • Elute the bound proteins from the beads by adding 1x Laemmli sample buffer and boiling for 5-10 minutes.

    • Pellet the beads and collect the supernatant for analysis by Western blotting.

Visualizations

EFTUD2_IP_Workflow start Start: Cultured Cells lysis Cell Lysis (NP-40 or RIPA Buffer + Inhibitors) start->lysis sonication Sonication (Optional) lysis->sonication centrifugation1 Centrifugation (Clear Lysate) sonication->centrifugation1 preclear Pre-clearing with Beads centrifugation1->preclear add_antibody Add Anti-EFTUD2 Antibody preclear->add_antibody add_beads Add Protein A/G Beads add_antibody->add_beads washing Wash Beads (3-5x) add_beads->washing elution Elution washing->elution analysis Western Blot Analysis elution->analysis

Caption: Experimental workflow for this compound immunoprecipitation.

Troubleshooting_Logic start Problem: Low/No this compound Signal check_lysate Check Input Lysate by Western Blot start->check_lysate is_present This compound Present? check_lysate->is_present optimize_lysis Optimize Lysis: - Use stronger buffer (RIPA) - Add sonication is_present->optimize_lysis No optimize_ip Optimize IP: - Titrate antibody - Check antibody for IP validation is_present->optimize_ip Yes

Caption: Troubleshooting logic for low this compound signal.

References

Technical Support Center: Selecting and Using Primary Antibodies for EFTUD2

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for EFTUD2 primary antibodies. This guide is designed for researchers, scientists, and drug development professionals to facilitate the selection of the best primary antibody for this compound and to provide troubleshooting assistance for common experimental hurdles.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it studied?

A1: this compound (Elongation Factor Tu GTP Binding Domain Containing 2) is a protein that is a core component of the spliceosome, the cellular machinery responsible for processing precursor messenger RNA (pre-mRNA) into mature mRNA.[1][2][3][4] This process, known as splicing, is crucial for gene expression. This compound is a GTPase that plays a vital role in the dynamics of the spliceosome.[5] Mutations in the this compound gene are associated with developmental disorders such as mandibulofacial dysostosis with microcephaly (MFDM).[6][7] Additionally, this compound is involved in regulating the innate immune response.[3][5]

Q2: How do I choose the right this compound primary antibody for my experiment?

A2: The best antibody for your experiment depends on the application you are using (e.g., Western Blot, Immunohistochemistry, Immunofluorescence). Look for an antibody that has been validated for your specific application and tested in the species you are working with. The tables below provide a summary of several commercially available this compound antibodies and their validated applications to aid in your selection.

Q3: What is the expected molecular weight of this compound in a Western Blot?

A3: The predicted molecular weight of this compound is approximately 116-122 kDa.[5] You should expect to see a band around this size on your Western Blot.

Q4: What is the subcellular localization of this compound?

A4: this compound is predominantly found in the nucleus, where it functions as part of the spliceosome.[3] Some expression has also been observed in the cytoplasm and mitochondria.[3]

Recommended this compound Primary Antibodies

The following tables summarize key information for several commercially available this compound primary antibodies. This information is intended to provide a starting point for your antibody selection. We strongly recommend reviewing the datasheet from the supplier for the most detailed and up-to-date information.

Polyclonal Antibodies
Product NameSupplierCatalog #HostReactivityValidated Applications & Recommended Dilutions
This compound Polyclonal AntibodyBioCatE-AB-18874RabbitHuman, MouseWB: 1:500-1:2000, IHC: 1:50-1:300[1]
This compound Antibody - BSA FreeNovus BiologicalsNBP2-92930RabbitHuman, Mouse, RatWB: 1:500-1:1000, IHC: 1:50-1:200, ICC/IF: 1:50-1:100, IP: 0.5-4µg per 200-400µg of cell lysate, ELISA
This compound antibodyProteintech10208-1-APRabbitHuman, MouseWB, IHC, IF/ICC, IP, CoIP, RIP, ELISA, PLA[8]
Anti-EFTUD2 AntibodyAntibodies.comA12061RabbitHuman, Mouse, RatWB: 1:500-1:2000, IHC: 1:50-1:200, ICC/IF: 1:50-1:100, IP: 1:20-1:50[9]
Anti-EFTUD2 antibodyAbcamab72456RabbitHuman, MouseWB, IHC-P, IP[10]
anti-EFTUD2 antibodyantibodies-onlineABIN7262991RabbitHuman, Mouse, RatWB: 1:2000, IHC: 1:100, IF: 1:100[2]
This compound Polyclonal AntibodyFineTestFNab02664RabbitHuman, Mouse, RatWB: 1:500-1:2000, IHC: 1:50-1:200, IF: 1:50-1:100, IP: 1:20-1:50[11]
Monoclonal Antibodies
Product NameSupplierCatalog #HostReactivityValidated Applications & Recommended Dilutions
Anti this compound Antibody, clone AB03/1B9Bio-RadVMA00890MouseHumanWB: 1/1000, IP[5]

Experimental Protocols

Below are detailed protocols for key applications. These are general guidelines and may require optimization for your specific experimental conditions.

Western Blotting (WB) Protocol

This protocol provides a general procedure for Western blotting. For optimal results, always consult the primary antibody datasheet for recommended dilutions and incubation times.[12][13][14]

  • Protein Extraction and Quantification:

    • Lyse cells or tissues in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a protein assay (e.g., BCA or Bradford assay).

  • SDS-PAGE:

    • Prepare protein samples by adding Laemmli sample buffer and heating at 95-100°C for 5 minutes.

    • Load 20-30 µg of protein per lane onto an SDS-polyacrylamide gel.

    • Run the gel at an appropriate voltage until the dye front reaches the bottom.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Blocking:

    • Block the membrane for 1 hour at room temperature with 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST).

  • Primary Antibody Incubation:

    • Dilute the this compound primary antibody in the blocking buffer to the recommended concentration.

    • Incubate the membrane with the primary antibody solution overnight at 4°C with gentle agitation.[12]

  • Washing:

    • Wash the membrane three times for 5-10 minutes each with TBST.[12]

  • Secondary Antibody Incubation:

    • Incubate the membrane with an HRP-conjugated secondary antibody (specific to the primary antibody host species) diluted in blocking buffer for 1 hour at room temperature.[12]

  • Washing:

    • Wash the membrane three times for 5-10 minutes each with TBST.

  • Detection:

    • Incubate the membrane with an enhanced chemiluminescence (ECL) substrate.

    • Visualize the signal using a chemiluminescence imaging system.

Immunohistochemistry (IHC) Protocol for Paraffin-Embedded Tissues

This protocol outlines the general steps for IHC staining of paraffin-embedded tissue sections.[15][16][17]

  • Deparaffinization and Rehydration:

    • Immerse slides in xylene (2-3 changes, 5-10 minutes each).

    • Rehydrate the sections by sequential immersion in graded ethanol (B145695) solutions (100%, 95%, 70%, 50%), 5 minutes each.

    • Rinse with distilled water.

  • Antigen Retrieval:

    • Perform heat-induced epitope retrieval (HIER) by immersing slides in a retrieval solution (e.g., 10 mM sodium citrate (B86180) buffer, pH 6.0) and heating in a pressure cooker or water bath. The optimal time and temperature should be determined empirically.

    • Allow slides to cool to room temperature.

  • Peroxidase Blocking:

    • Incubate sections with 3% hydrogen peroxide in methanol (B129727) for 10-15 minutes to quench endogenous peroxidase activity.

    • Rinse with PBS.

  • Blocking:

    • Block non-specific binding by incubating sections with a blocking solution (e.g., 5-10% normal serum from the same species as the secondary antibody) for 30-60 minutes at room temperature.

  • Primary Antibody Incubation:

    • Dilute the this compound primary antibody to the recommended concentration in antibody diluent.

    • Apply the diluted antibody to the sections and incubate overnight at 4°C in a humidified chamber.[18]

  • Washing:

    • Rinse slides gently with PBS and then wash two times for 5 minutes each in PBS.

  • Secondary Antibody Incubation:

    • Apply a biotinylated or polymer-based HRP-conjugated secondary antibody and incubate for 30-60 minutes at room temperature.

  • Washing:

    • Wash slides as in step 6.

  • Detection:

    • Incubate sections with an avidin-biotin complex (ABC) reagent (if using a biotinylated secondary) or the polymer-based reagent.

    • Visualize the signal by adding a chromogen substrate such as DAB.

  • Counterstaining, Dehydration, and Mounting:

    • Counterstain with hematoxylin.

    • Dehydrate the sections through graded ethanol and clear in xylene.

    • Mount with a permanent mounting medium.

Immunofluorescence (IF) Protocol for Cultured Cells

This protocol provides a general procedure for immunofluorescent staining of cells grown on coverslips.[18][19][20]

  • Cell Culture:

    • Grow cells on sterile glass coverslips in a petri dish or multi-well plate until they reach the desired confluency.

  • Fixation:

    • Rinse cells with PBS.

    • Fix the cells with 4% paraformaldehyde in PBS for 15-20 minutes at room temperature.[19] Alternatively, ice-cold methanol can be used for 5-10 minutes at -20°C.

    • Rinse three times with PBS.

  • Permeabilization:

    • If the target protein is intracellular, permeabilize the cells with 0.1-0.5% Triton X-100 in PBS for 10-15 minutes.[20]

    • Rinse three times with PBS.

  • Blocking:

    • Block non-specific binding by incubating with a blocking buffer (e.g., 1-5% BSA or 5-10% normal goat serum in PBS) for 30-60 minutes at room temperature.

  • Primary Antibody Incubation:

    • Dilute the this compound primary antibody in the blocking buffer to the recommended concentration.

    • Incubate the coverslips with the primary antibody solution for 1-2 hours at room temperature or overnight at 4°C.[19]

  • Washing:

    • Wash the coverslips three times for 5 minutes each with PBS.

  • Secondary Antibody Incubation:

    • Incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor® 488, 594, or 647) diluted in blocking buffer for 1 hour at room temperature, protected from light.

  • Washing:

    • Wash the coverslips three times for 5 minutes each with PBS, protected from light.

  • Counterstaining and Mounting:

    • (Optional) Counterstain nuclei with DAPI or Hoechst stain.

    • Mount the coverslips onto microscope slides using an anti-fade mounting medium.

  • Imaging:

    • Visualize the fluorescence using a fluorescence or confocal microscope.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
No Signal or Weak Signal Antibody: - Primary or secondary antibody not added or inactive.- Incorrect primary or secondary antibody used.- Antibody concentration is too low.Protocol: - Insufficient incubation time.- Inefficient antigen retrieval (IHC).- Protein transfer was unsuccessful (WB).- Excessive washing.Antibody: - Ensure all antibody steps were performed. Use a positive control to verify antibody activity.- Use a secondary antibody that recognizes the host species of the primary antibody.- Perform an antibody titration to determine the optimal concentration.[13]Protocol: - Increase incubation times for primary and/or secondary antibodies.- Optimize antigen retrieval method (try different buffers, pH, and heating times).- Check transfer efficiency with Ponceau S staining (WB).- Reduce the number or duration of wash steps.
High Background Antibody: - Primary or secondary antibody concentration is too high.- Non-specific binding of the secondary antibody.Protocol: - Insufficient blocking.- Inadequate washing.- High concentration of protein loaded (WB).Antibody: - Titrate the primary and secondary antibodies to find the optimal dilution.- Run a secondary antibody-only control to check for non-specific binding.Protocol: - Increase blocking time and/or use a different blocking agent (e.g., 5% BSA instead of milk).- Increase the number and duration of wash steps.- Reduce the amount of protein loaded per lane (WB).
Non-specific Bands (WB) Antibody: - Primary antibody is not specific enough.- Primary or secondary antibody concentration is too high.Sample: - Protein degradation.- Post-translational modifications.Antibody: - Use an antibody that has been validated for your application and species. Consider trying a different antibody.- Titrate the antibodies to a lower concentration.Sample: - Prepare fresh lysates with protease inhibitors.- Consult the literature or antibody datasheet for information on expected isoforms or modified forms of this compound.
Uneven Staining (IHC/IF) Protocol: - Uneven application of reagents.- Tissue/cells dried out during the procedure.- Incomplete deparaffinization (IHC).Protocol: - Ensure the entire section/coverslip is covered with reagent at each step.- Use a humidified chamber during incubations.- Ensure complete removal of paraffin (B1166041) with sufficient xylene washes.

Signaling Pathways and Workflows

This compound's Role in Spliceosome Assembly and Function

This compound is an essential component of the U5 snRNP (small nuclear ribonucleoprotein), which is a core part of the spliceosome. The spliceosome is a large and dynamic molecular machine that removes introns from pre-mRNA. The diagram below illustrates a simplified workflow of spliceosome assembly and the central role of the U4/U6.U5 tri-snRNP complex, which includes this compound.

EFTUD2_Spliceosome_Pathway cluster_pre_mrna Pre-mRNA Processing cluster_spliceosome Spliceosome Assembly Pre-mRNA Pre-mRNA Intron Excision Intron Excision Pre-mRNA->Intron Excision Splicing Mature mRNA Mature mRNA Intron Excision->Mature mRNA U1_snRNP U1 snRNP Spliceosome Spliceosome U1_snRNP->Spliceosome U2_snRNP U2 snRNP U2_snRNP->Spliceosome U4_U6_snRNP U4/U6 snRNP tri_snRNP U4/U6.U5 tri-snRNP U4_U6_snRNP->tri_snRNP U5_snRNP U5 snRNP (contains this compound) U5_snRNP->tri_snRNP tri_snRNP->Spliceosome Joins pre-spliceosome Spliceosome->Intron Excision Catalyzes Antibody_Validation_Workflow Start Start Select_Antibody Select Candidate This compound Antibody Start->Select_Antibody Review_Datasheet Review Datasheet for Validated Applications Select_Antibody->Review_Datasheet Titration_WB Perform Titration in Western Blot Review_Datasheet->Titration_WB Check_MW Verify Correct Molecular Weight Titration_WB->Check_MW Optimize_Protocol Optimize Protocol for Other Applications (IHC/IF) Check_MW->Optimize_Protocol Correct Troubleshoot Troubleshoot or Select New Antibody Check_MW->Troubleshoot Incorrect Positive_Negative_Controls Use Positive & Negative Controls Optimize_Protocol->Positive_Negative_Controls Analyze_Results Analyze Results Positive_Negative_Controls->Analyze_Results Validated Antibody Validated Analyze_Results->Validated Successful Analyze_Results->Troubleshoot Unsuccessful

References

Technical Support Center: EFTUD2 Immunofluorescence Staining

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers encountering high background issues during EFTUD2 immunofluorescence experiments.

Frequently Asked Questions (FAQs)

Q1: I am observing high background staining across my entire sample when performing this compound immunofluorescence. What are the common causes?

High background staining in immunofluorescence can originate from several sources. The primary culprits are generally categorized as either non-specific antibody binding or autofluorescence of the sample itself.[1][2][3] Non-specific binding can occur if the primary or secondary antibodies bind to unintended targets, while autofluorescence is the natural emission of light by biological structures.[2][4][5]

Q2: How can I determine if the high background is due to non-specific antibody binding or autofluorescence?

To distinguish between these two possibilities, it is crucial to include proper controls in your experiment.[4][6] An "unstained control" sample, which goes through the entire staining protocol without the addition of any antibodies, will reveal the level of endogenous autofluorescence.[7][8] A "secondary antibody only" control, where the primary antibody step is omitted, will indicate if the secondary antibody is binding non-specifically.[3][6][9]

Q3: What is the subcellular localization of this compound, and how can this information help in troubleshooting?

This compound is predominantly found in the nucleus, with some presence in the cytoplasm and mitochondria.[10] It is a key component of the spliceosome complex within the nucleus.[10][11][12] Knowing this expected localization pattern is critical. If you observe strong, diffuse staining throughout the cell, rather than a concentrated nuclear signal, it is likely an indicator of a background issue.

Q4: My primary antibody for this compound seems to be causing non-specific binding. How can I resolve this?

There are several strategies to address non-specific binding of the primary antibody:

  • Antibody Titration: The concentration of the primary antibody may be too high.[3][9] It is essential to titrate the antibody to find the optimal concentration that provides a strong specific signal with minimal background.

  • Incubation Time and Temperature: Reducing the incubation time or performing the incubation at a lower temperature (e.g., 4°C overnight) can decrease non-specific interactions.[9]

  • Blocking: Ensure you are using an appropriate blocking solution. Common blocking agents include normal serum from the species in which the secondary antibody was raised, Bovine Serum Albumin (BSA), or casein.[13] Increasing the duration of the blocking step can also be beneficial.[9]

Q5: I've confirmed the background is from my secondary antibody. What are the next steps?

If the secondary antibody is the source of the background, consider the following:

  • Cross-Adsorbed Secondary Antibodies: Use secondary antibodies that have been cross-adsorbed against the species of your sample to minimize cross-reactivity.

  • Titration: Similar to the primary antibody, the secondary antibody concentration might be too high.[3]

  • Washing Steps: Increase the number and duration of washing steps after secondary antibody incubation to remove unbound antibodies.[9][14]

Q6: My cells or tissue have high levels of autofluorescence. How can I mitigate this?

Autofluorescence can be particularly problematic in certain tissues or with specific fixation methods.[4][5] Here are some ways to reduce it:

  • Fixation Choice: Aldehyde-based fixatives like paraformaldehyde can induce autofluorescence.[4][5] Consider reducing the fixation time or switching to an organic solvent fixative like ice-cold methanol (B129727) or ethanol, if compatible with the this compound epitope.[4][7]

  • Quenching Agents: Treating samples with quenching agents such as sodium borohydride, Sudan Black B, or commercial reagents can help reduce autofluorescence.[4][5][6]

  • Choice of Fluorophore: Use fluorophores that emit in the far-red spectrum, as autofluorescence is often less pronounced at these longer wavelengths.[6][7][15]

Troubleshooting Workflow for High Background in this compound Immunofluorescence

This flowchart provides a step-by-step guide to diagnosing and resolving high background issues in your this compound immunofluorescence experiments.

EFTUD2_IF_Troubleshooting start High Background Observed in This compound Staining check_controls Analyze Controls: - Unstained Sample - Secondary Antibody Only start->check_controls autofluorescence_high High Signal in Unstained Control? check_controls->autofluorescence_high secondary_ secondary_ autofluorescence_high->secondary_ reduce_autofluorescence Implement Autofluorescence Reduction Strategies autofluorescence_high->reduce_autofluorescence Yes nonspecific No primary_issue Diffuse, Non-Nuclear Staining with Primary Antibody nonspecific->primary_issue No optimize_secondary Optimize Secondary Antibody Protocol nonspecific->optimize_secondary Yes optimize_primary Optimize Primary Antibody & Staining Protocol primary_issue->optimize_primary fixation Optimize Fixation: - Reduce Fixation Time - Switch to Methanol/Ethanol reduce_autofluorescence->fixation quenching Use Quenching Agents: - Sodium Borohydride - Sudan Black B reduce_autofluorescence->quenching fluorophore Switch to Far-Red Fluorophore reduce_autofluorescence->fluorophore solution Clear, Specific Nuclear Staining of this compound fixation->solution quenching->solution fluorophore->solution titrate_secondary Titrate Secondary Antibody optimize_secondary->titrate_secondary cross_adsorbed Use Cross-Adsorbed Secondary Antibody optimize_secondary->cross_adsorbed increase_washes_secondary Increase Washing Steps optimize_secondary->increase_washes_secondary titrate_secondary->solution cross_adsorbed->solution increase_washes_secondary->solution titrate_primary Titrate Primary Antibody optimize_primary->titrate_primary optimize_blocking Optimize Blocking: - Increase Incubation Time - Change Blocking Agent optimize_primary->optimize_blocking incubation_conditions Adjust Incubation: - Lower Temperature (4°C) - Shorter Duration optimize_primary->incubation_conditions titrate_primary->solution optimize_blocking->solution incubation_conditions->solution

References

Technical Support Center: Optimizing EFTUD2 Protein Resolution on SDS-PAGE

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the resolution of the Elongation Factor Tu GTP Binding Domain Containing 2 (EFTUD2) protein during SDS-PAGE experiments.

Frequently Asked Questions (FAQs)

Q1: What is the expected molecular weight of the this compound protein, and why is it challenging to resolve on a standard SDS-PAGE gel?

The human this compound protein consists of 972 amino acids and has a predicted molecular weight of approximately 109.4 kDa.[1][2][3] It is also known as U5-116KD, referencing its apparent molecular weight on SDS-PAGE.[1][2][4] Proteins in this high molecular weight (HMW) range often pose challenges for standard SDS-PAGE protocols, leading to poor resolution, band compression, and inefficient transfer for subsequent analyses like Western blotting.[5]

Q2: My this compound protein is running higher than its predicted molecular weight. What could be the cause?

Several factors can cause a protein to migrate slower than its predicted molecular weight on SDS-PAGE:

  • Post-Translational Modifications (PTMs): this compound is known to undergo post-translational modifications, including ubiquitination and glycosylation.[2][6] These modifications can increase the protein's mass and alter its charge, leading to slower migration.

  • Incomplete Denaturation: Inadequate heating or insufficient reducing agent in the sample buffer can result in incomplete unfolding of the protein, causing it to migrate aberrantly.[7][8]

  • Protein Interactions: As a core component of the spliceosome, this compound interacts with numerous other proteins.[1][2] If these interactions are not fully disrupted during sample preparation, the resulting complex will migrate at a much higher molecular weight.

Q3: The this compound band on my gel appears smeared or as a doublet. How can I improve its appearance?

Smearing or the appearance of multiple bands for this compound can be attributed to:

  • Protein Degradation: Proteolysis during sample preparation can lead to multiple lower molecular weight bands.[9] The inclusion of protease inhibitors in your lysis buffer is crucial to prevent this.

  • Post-Translational Modifications: As mentioned, PTMs can lead to a heterogeneous population of this compound molecules with slightly different masses, resulting in a smeared band or closely spaced doublets.[10]

  • Overloading: Loading an excessive amount of protein can cause band distortion and smearing.[8][11]

  • Suboptimal Electrophoresis Conditions: Running the gel at too high a voltage can generate excess heat, leading to band distortion ("smiling") and smearing.[8]

Q4: What type of gel is best suited for resolving the this compound protein?

For a protein of this compound's size (~110 kDa), a low-percentage polyacrylamide gel or a gradient gel is recommended over a standard high-percentage gel.[5][7][12]

  • Low-Percentage Gels: Gels with a lower acrylamide (B121943) concentration (e.g., 7.5% or 8%) have larger pores, which allows for better separation of high molecular weight proteins.[7][12][13]

  • Gradient Gels: Gradient gels (e.g., 4-12% or 4-15%) offer a continuous range of pore sizes, providing excellent resolution for a broad range of molecular weights and resulting in sharper bands.[14][15][16]

Troubleshooting Guide

Issue 1: Poor resolution of the this compound band (compressed or indistinct band).
Potential Cause Troubleshooting Step Rationale
Inappropriate Gel Percentage Use a lower percentage acrylamide gel (e.g., 7.5% or 8%) or a gradient gel (e.g., 4-12%).[5][7][8][12]HMW proteins like this compound resolve better in gels with larger pore sizes, which are characteristic of lower percentage acrylamide gels.[13] Gradient gels provide a range of pore sizes, leading to sharper bands.[15]
Incorrect Buffer System Switch to a Tris-acetate buffer system.[5][17]Tris-acetate gels have a lower pH than traditional Tris-glycine gels, which improves the stability of HMW proteins during electrophoresis and results in sharper bands.[17]
Suboptimal Running Conditions Run the gel at a lower constant voltage for a longer duration in a cold room or with a cooling unit.[18]This minimizes heat generation, which can cause band distortion and smearing.[8]
Incomplete Sample Denaturation Ensure complete denaturation by heating the sample at 95-100°C for 5-10 minutes in a sample buffer containing sufficient SDS and a reducing agent like DTT or β-mercaptoethanol.[7][8]Complete denaturation is essential for proteins to separate based on their molecular weight.
Issue 2: The this compound band is very faint or not visible after Western blotting.
Potential Cause Troubleshooting Step Rationale
Inefficient Protein Transfer Optimize the wet transfer conditions. Use a lower percentage of methanol (B129727) (10% or less) in the transfer buffer, and consider adding a low concentration of SDS (up to 0.1%).[13][19][20] Extend the transfer time.HMW proteins transfer less efficiently from the gel to the membrane. Reducing methanol and adding SDS can improve their mobility out of the gel.[13][19]
Low Protein Abundance Increase the amount of total protein loaded onto the gel (20-40 µg of total cell lysate is a good starting point).[9][19]A higher protein load increases the chances of detecting less abundant proteins like this compound.
Incorrect Membrane Choice Use a PVDF membrane.PVDF membranes generally have a higher binding capacity for proteins compared to nitrocellulose, which is advantageous for HMW proteins.
Antibody Issues Ensure the primary antibody is validated for the detection of this compound and use it at the recommended dilution. Optimize the secondary antibody concentration.The affinity and concentration of the antibodies are critical for signal detection.[11]

Experimental Protocols

Protocol 1: SDS-PAGE using a Tris-Acetate Gradient Gel
  • Sample Preparation:

    • Lyse cells in RIPA buffer supplemented with a protease inhibitor cocktail.

    • Determine the protein concentration using a BCA or Bradford assay.

    • Mix 20-40 µg of protein with 4X NuPAGE™ LDS Sample Buffer and 10X NuPAGE™ Sample Reducing Agent.

    • Heat the samples at 70°C for 10 minutes.[20]

  • Gel Electrophoresis:

    • Use a precast 3-8% Tris-Acetate gradient gel.[5]

    • Assemble the electrophoresis apparatus and fill the inner and outer chambers with NuPAGE™ Tris-Acetate SDS Running Buffer.

    • Load the prepared samples and a molecular weight marker.

    • Run the gel at a constant voltage of 150V for approximately 60-90 minutes, or until the dye front reaches the bottom of the gel.[20]

  • Protein Transfer (Wet Transfer):

    • Equilibrate the gel, PVDF membrane, and filter papers in transfer buffer (1X Tris-Glycine with 10% methanol and 0.05% SDS).

    • Assemble the transfer stack (sandwich).

    • Perform the transfer at 100V for 90 minutes at 4°C.

Visualizations

EFTUD2_Troubleshooting_Workflow cluster_electrophoresis Electrophoresis cluster_western_blot Western Blotting start Start: Poor this compound Resolution gel_choice Select Appropriate Gel (Low % or Gradient) start->gel_choice buffer_system Use Tris-Acetate Buffer System gel_choice->buffer_system running_conditions Optimize Running Conditions (Low Voltage, Cold) buffer_system->running_conditions good_resolution Good Resolution running_conditions->good_resolution faint_band Start: Faint/No this compound Band transfer Optimize Wet Transfer (Low Methanol, SDS) faint_band->transfer loading Increase Protein Load transfer->loading membrane Use PVDF Membrane loading->membrane antibody Validate and Optimize Antibodies membrane->antibody strong_signal Strong Signal antibody->strong_signal

Caption: Troubleshooting workflow for improving this compound resolution.

Logical_Relationships This compound This compound Protein (~110 kDa) HMW_Challenges HMW Protein Challenges This compound->HMW_Challenges Poor_Resolution Poor Resolution HMW_Challenges->Poor_Resolution Inefficient_Transfer Inefficient Transfer HMW_Challenges->Inefficient_Transfer Solutions Solutions Poor_Resolution->Solutions Inefficient_Transfer->Solutions Low_Gel_Percent Low % Acrylamide Solutions->Low_Gel_Percent Gradient_Gel Gradient Gel Solutions->Gradient_Gel Tris_Acetate Tris-Acetate Buffer Solutions->Tris_Acetate Optimized_Transfer Optimized Transfer Conditions Solutions->Optimized_Transfer

Caption: Logical relationship of challenges and solutions for this compound SDS-PAGE.

References

Technical Support Center: EFTUD2 Plasmid Transfection

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and frequently asked questions for experiments involving the transfection of EFTUD2 plasmids.

Introduction to this compound

This compound (Elongation Factor Tu GTP Binding Domain Containing 2) is a crucial protein component of the spliceosome, a complex responsible for processing precursor mRNA into mature mRNA.[1][2][3] It is a GTPase that plays a vital role in the removal of introns, ensuring the correct formation of functional proteins.[1] Given its fundamental role in gene expression, mutations or altered expression of this compound are associated with developmental disorders like Mandibulofacial Dysostosis with Microcephaly (MFDM) and can influence pathways involved in cancer progression.[1][3][4] The this compound gene is large, which can present challenges during plasmid-based overexpression studies.[5]

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges associated with transfecting an this compound plasmid?

The primary challenges stem from the large size of the this compound coding sequence. Large plasmids (>10 kb) are notoriously more difficult to transfect efficiently than smaller plasmids.[6] This can lead to lower transfection rates, reduced cell viability, and difficulty in achieving sufficient protein overexpression for downstream analysis.[6][7]

Q2: What is the subcellular localization of the this compound protein?

The this compound protein is predominantly found in the nucleus, which is consistent with its function as a core component of the spliceosome.[1][2] Some expression has also been observed in the cytoplasm and mitochondria.[1] When designing your experiment, ensure your visualization methods (e.g., immunofluorescence) include nuclear staining to confirm correct localization.

Q3: Can overexpression of this compound be toxic to cells?

While moderate overexpression is used for functional studies, high levels of this compound or the transfection process itself can induce cytotoxicity. This can be due to the transfection reagent, the quantity of plasmid DNA used, or the functional consequences of altering the spliceosome machinery.[8] For instance, this compound levels can impact the p53 pathway, and dysregulation could lead to increased apoptosis.[9][10][11] It is crucial to optimize transfection conditions to maintain high cell viability.[12]

Q4: How does plasmid DNA quality affect this compound transfection success?

Plasmid DNA quality is critical. Contaminants such as endotoxins, which are components of bacterial cell membranes, can significantly reduce transfection efficiency and increase cell death, especially in sensitive or primary cell lines.[13] The physical state of the plasmid also matters; supercoiled plasmid DNA is generally more efficient for transient transfection.[8][13]

Troubleshooting Transfection Issues

This section addresses specific problems you may encounter during this compound plasmid transfection.

Problem 1: Low or No Transfection Efficiency

Q: I'm not seeing any expression of my this compound construct (e.g., via Western blot or fluorescence microscopy). What went wrong?

A: Low transfection efficiency is the most common issue, particularly with large plasmids like this compound. A systematic optimization of several parameters is recommended.[8]

Root Causes & Solutions:

  • Suboptimal DNA:Reagent Ratio: The ratio of plasmid DNA to transfection reagent is critical and highly cell-type dependent.[14] It's necessary to perform an optimization experiment.

    • Action: Set up a matrix varying the amount of both DNA and reagent. Keep the total volume consistent. Below is an example optimization strategy for a 24-well plate format.

Plate WellPlasmid DNA (µg)Transfection Reagent (µL)Ratio (DNA:Reagent)Example Outcome (Efficiency/Viability)
10.50.51:1Low / High
20.51.01:2Optimal / High
30.51.51:3High / Medium
41.01.01:1Medium / Medium
51.02.01:2High / Low
61.03.01:3Low / Very Low
  • Poor Plasmid Quality: Ensure your plasmid preparation is of high purity and integrity.

    • Action: Use an endotoxin-free plasmid purification kit.[13] Verify plasmid quality by checking the A260/A280 ratio (should be 1.7–1.9) and running the plasmid on an agarose (B213101) gel to confirm its integrity.[8][12]

  • Incorrect Cell Confluency: Cells that are too sparse may not survive the transfection process, while overly confluent cells may have reduced uptake due to contact inhibition.[8]

    • Action: For most adherent cell lines, aim for a confluency of 70-90% at the time of transfection.[8][12]

  • Wrong Choice of Transfection Method: Lipid-based reagents can be less effective for very large plasmids.

    • Action: Consider electroporation, which can be more efficient for delivering large DNA constructs into difficult-to-transfect cells.[6][15]

Below is a troubleshooting workflow to diagnose low transfection efficiency.

G start Low/No this compound Expression check_plasmid Check Plasmid Quality (A260/280 = 1.7-1.9, Gel Integrity) start->check_plasmid check_cells Check Cell Health & Confluency (70-90% confluent, low passage) check_plasmid->check_cells Good sol_plasmid Re-purify Plasmid (Endotoxin-free kit) check_plasmid->sol_plasmid Bad check_protocol Review Transfection Protocol check_cells->check_protocol Good sol_cells Optimize Cell Seeding Density Thaw fresh vial of cells check_cells->sol_cells Bad sol_optimize Optimize DNA:Reagent Ratio check_protocol->sol_optimize Ratio Not Optimized sol_reagent Try Different Reagent or Method (e.g., Electroporation) check_protocol->sol_reagent Still Fails sol_positive_control Run Positive Control (e.g., GFP plasmid) check_protocol->sol_positive_control Confirm Method Works

Caption: Troubleshooting workflow for low this compound expression.

Problem 2: High Cell Death Post-Transfection

Q: My cells are dying 24-48 hours after transfection. How can I improve viability?

A: High cytotoxicity is often caused by the transfection reagent or an excessive concentration of the DNA-lipid complexes.[8]

Root Causes & Solutions:

  • Reagent Toxicity: Some cell lines are particularly sensitive to transfection reagents.

    • Action: Decrease the amount of transfection reagent used. You can also try changing the media 4-6 hours post-transfection to remove the complexes and reduce exposure time.[8]

  • High DNA Concentration: Too much foreign DNA can trigger cellular stress and apoptosis pathways.

    • Action: Reduce the total amount of plasmid DNA used in the transfection. Refer to the optimization table above to find a balance between efficiency and viability.

  • Contaminants: Endotoxins in the plasmid prep are highly toxic to many cell types.[13]

    • Action: Always use high-purity, endotoxin-free plasmid DNA.

Problem 3: this compound Expression Confirmed, but No Functional Effect

Q: I can detect the this compound protein, but I don't observe the expected downstream effects. Why?

A: This could be due to incorrect protein folding, improper localization, or expression levels that are insufficient to produce a functional outcome.

Root Causes & Solutions:

  • Incorrect Subcellular Localization: The protein may be expressed but not transported to the nucleus where it functions.

    • Action: Perform immunofluorescence or subcellular fractionation followed by Western blot to confirm that the expressed this compound protein is localized to the nucleus.

  • Dysfunctional Protein: The plasmid construct may contain mutations or the tag (e.g., GFP, HA) may be interfering with protein function.

    • Action: Sequence your plasmid to verify the integrity of the this compound coding sequence.[16] If using a tagged protein, try a different tag or place it on the opposite terminus.

  • Activation of p53 Pathway: Reduced levels of functional this compound can lead to mis-splicing of key transcripts like Mdm2, resulting in the accumulation of nuclear p53 and increased apoptosis.[10][11] This could mask other functional effects.

    • Action: Assess the activation of the p53 pathway by checking the expression of p53 target genes (e.g., Ccng1, Phlda3) via RT-qPCR.[11]

The diagram below illustrates the proposed mechanism by which this compound dysfunction can activate the p53 pathway.

G cluster_0 Normal Splicing cluster_1 This compound Dysfunction EFTUD2_normal Functional this compound Mdm2_pre_mRNA Mdm2 pre-mRNA EFTUD2_normal->Mdm2_pre_mRNA Enables Spliceosome Function Mdm2_mRNA Correctly Spliced Mdm2 mRNA Mdm2_pre_mRNA->Mdm2_mRNA Mdm2_prot MDM2 Protein Mdm2_mRNA->Mdm2_prot p53_normal p53 Mdm2_prot->p53_normal Degradation p53 Degradation p53_normal->Degradation EFTUD2_mutant This compound Dysfunction Mdm2_pre_mRNA_mut Mdm2 pre-mRNA EFTUD2_mutant->Mdm2_pre_mRNA_mut Impairs Spliceosome Function Mdm2_alt_mRNA Alternatively Spliced Mdm2 mRNA (non-functional) Mdm2_pre_mRNA_mut->Mdm2_alt_mRNA p53_mutant p53 Mdm2_alt_mRNA->p53_mutant Fails to Inhibit p53 Apoptosis Apoptosis & Cell Cycle Arrest p53_mutant->Apoptosis Accumulates in Nucleus

Caption: this compound's role in Mdm2 splicing and p53 regulation.

Experimental Protocols

Protocol 1: Lipid-Based Transfection of this compound Plasmid (24-Well Plate)

This protocol provides a general framework. Amounts should be optimized for your specific cell line and transfection reagent.

  • Cell Seeding:

    • 24 hours before transfection, seed cells in antibiotic-free growth medium such that they are 70-90% confluent at the time of transfection. For a 24-well plate, this is typically 0.5 x 10^5 to 2 x 10^5 cells per well in 500 µL of medium.

  • Complex Formation:

    • For each well to be transfected, prepare two tubes.

    • Tube A (DNA): Dilute 0.5 µg of high-quality, endotoxin-free this compound plasmid DNA into 50 µL of serum-free medium (e.g., Opti-MEM).

    • Tube B (Reagent): Dilute 1.0 µL of your lipid-based transfection reagent into 50 µL of serum-free medium. Mix gently and incubate for 5 minutes at room temperature.[17]

    • Combine: Add the diluted DNA from Tube A to the diluted reagent in Tube B. Mix gently by flicking the tube.

    • Incubate: Incubate the combined mixture for 20-30 minutes at room temperature to allow DNA-lipid complexes to form.[8]

  • Transfection:

    • Add the 100 µL of DNA-reagent complex drop-wise to the cells in the well.

    • Gently rock the plate to ensure even distribution.

  • Post-Transfection:

    • Incubate the cells at 37°C in a CO2 incubator for 24-72 hours.

    • Optional: For sensitive cells, the medium containing transfection complexes can be replaced with fresh, complete growth medium after 4-6 hours.[8]

    • Proceed with analysis (e.g., Western blot, RT-qPCR, immunofluorescence) at your desired time point.

Protocol 2: Verifying this compound Expression

The following workflow outlines the steps from plasmid preparation to final expression analysis.

G cluster_qc QC Steps cluster_analysis Analysis Methods start Start: this compound Plasmid purify 1. Plasmid Purification (Endotoxin-Free Maxiprep) start->purify qc 2. Quality Control purify->qc transfect 3. Transfection (Lipid-based or Electroporation) qc->transfect incubate 4. Incubation (24-72 hours) transfect->incubate harvest 5. Cell Harvest incubate->harvest analysis 6. Expression Analysis harvest->analysis qc_spec Spectrophotometry (A260/280 Ratio) qc_gel Agarose Gel (Check Integrity) qc_seq Sanger Sequencing (Verify Insert) an_qpcr RT-qPCR (mRNA level) an_wb Western Blot (Protein level & size) an_if Immunofluorescence (Subcellular localization)

Caption: Experimental workflow for this compound plasmid transfection and analysis.

A. Verification by Western Blot:

  • Lysate Preparation: 48 hours post-transfection, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease inhibitors.

  • Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Load 20-30 µg of protein per lane onto an SDS-PAGE gel. Include a negative control (untransfected or empty vector transfected cells).

  • Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking & Antibody Incubation: Block the membrane for 1 hour at room temperature. Incubate with a primary antibody specific to this compound (or your epitope tag) overnight at 4°C.

  • Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. Detect the signal using an ECL substrate and an imaging system.

B. Verification by RT-qPCR:

  • RNA Extraction: 24-48 hours post-transfection, lyse cells and extract total RNA using a column-based kit or TRIzol reagent.

  • cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.

  • qPCR: Perform quantitative PCR using primers specific for the this compound transcript and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.

  • Analysis: Calculate the relative expression of this compound mRNA using the ΔΔCt method. A significant increase in this compound transcript levels in transfected cells compared to controls confirms successful transfection.

References

Technical Support Center: Optimizing Primers for EFTUD2 qRT-PCR

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing your quantitative real-time PCR (qRT-PCR) primers for the Elongation Factor Tu GTP Binding Domain Containing 2 (EFTUD2) gene. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals achieve accurate and reproducible results in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the function of the this compound gene and why is it studied?

A1: The this compound gene, also known as U5-116kD, provides instructions for creating a protein that is a component of the spliceosome.[1][2][3] The spliceosome is a complex machinery within the cell nucleus responsible for processing precursor messenger RNA (pre-mRNA) into mature mRNA, a critical step in gene expression.[2][3][4] Mutations in the this compound gene have been associated with developmental disorders such as Mandibulofacial Dysostosis with Microcephaly (MFDM).[1][2][3] Researchers study this compound to understand its role in cellular processes, disease pathogenesis, and as a potential therapeutic target.[4][5][6]

Q2: What are the key considerations for designing qRT-PCR primers for this compound?

A2: When designing primers for this compound, it is crucial to:

  • Target Exon-Exon Junctions: Design primers that span an exon-exon junction to prevent the amplification of contaminating genomic DNA (gDNA).[7]

  • Amplicon Size: Aim for an amplicon size between 70 and 250 base pairs for optimal qPCR efficiency.[7][8]

  • Melting Temperature (Tm): The melting temperatures of the forward and reverse primers should be similar, ideally within 2-4°C of each other and typically between 55-65°C.[9][10]

  • GC Content: The GC content of the primers should be between 40-60%.[9][11]

  • Avoid Secondary Structures: Use primer design software to check for and avoid potential hairpins, self-dimers, and cross-dimers.[11][12]

  • Specificity: Verify primer specificity using tools like NCBI Primer-BLAST to ensure they only amplify the this compound target.[12][13]

Q3: How do I validate my newly designed this compound primers?

A3: Primer validation is a critical step to ensure the reliability of your qRT-PCR data. The process involves several key experiments:

  • Melt Curve Analysis: A single, sharp peak in the melt curve indicates the amplification of a single, specific product.[14][15][16]

  • Agarose (B213101) Gel Electrophoresis: Running the PCR product on an agarose gel should show a single band of the expected size.[17][18][19]

  • Standard Curve and Efficiency Calculation: A standard curve generated from a serial dilution of your template is used to calculate the primer efficiency, which should be between 90% and 110%.[14][15][20][21]

Troubleshooting Guides

Issue 1: Multiple Peaks or a Broad Peak in the Melt Curve Analysis

This issue suggests non-specific amplification or the formation of primer-dimers.[15][19]

Potential Cause Troubleshooting Step
Primer-Dimer Formation Increase the annealing temperature in 2°C increments.[8] Optimize primer concentration; too high a concentration can lead to dimer formation.[22] Redesign primers to avoid complementarity, especially at the 3' ends.[9]
Non-Specific Amplification Increase the annealing temperature to enhance specificity.[8] Verify primer specificity using BLAST; redesign primers if they have potential off-target binding sites.[12] Ensure the use of high-quality, pure RNA to avoid amplifying contaminants.[7]
Genomic DNA Contamination Treat RNA samples with DNase I. Design primers that span exon-exon junctions.[7] Include a no-reverse transcriptase (-RT) control in your experiment.[7]
Issue 2: Low Primer Efficiency (<90%)

Low efficiency indicates that the amount of PCR product is not doubling with each cycle as expected.[7][22]

Potential Cause Troubleshooting Step
Suboptimal Annealing Temperature Perform a temperature gradient qPCR to determine the optimal annealing temperature.[23]
Poor Primer Design Re-design primers following recommended guidelines.[8][24] Consider testing at least two different primer pairs.[8]
Presence of PCR Inhibitors Dilute the cDNA template to reduce the concentration of inhibitors.[25][26] Re-purify the RNA or cDNA samples.[8]
Incorrect Primer Concentration Titrate the primer concentrations to find the optimal level, typically starting with the manufacturer's recommendation and adjusting as needed.[23]
Issue 3: High Primer Efficiency (>110%)

Efficiency values exceeding 110% can indicate the presence of non-specific amplification or primer-dimers that contribute to the fluorescence signal.

Potential Cause Troubleshooting Step
Primer-Dimer Formation Analyze the melt curve for the presence of a low-temperature peak characteristic of primer-dimers.[15] Optimize the annealing temperature and primer concentration.[8]
Non-Specific Amplification Check the melt curve for multiple peaks.[15] Verify the specificity of the PCR product by running it on an agarose gel.[17][18]
Pipetting Errors in Serial Dilutions Ensure accurate and consistent pipetting when preparing the standard curve. Use fresh dilution series for each experiment.[26]
Incorrect Baseline and Threshold Settings Manually review and adjust the baseline and threshold settings in your qPCR software to ensure they are appropriate for your data.[7]

Experimental Protocols

Protocol 1: Primer Validation Using Melt Curve Analysis
  • Prepare a standard qPCR reaction mix containing your this compound primers, SYBR Green master mix, and a template (cDNA or a positive control plasmid).

  • Include a No-Template Control (NTC) to check for contamination and primer-dimer formation.[7]

  • Run the qPCR program with an additional dissociation stage at the end.

  • The dissociation stage typically involves heating the product from 60°C to 95°C with a slow ramp rate, while continuously monitoring fluorescence.[18][27]

  • Analyze the resulting melt curve. A single, sharp peak indicates a specific product.[15][16]

Protocol 2: Standard Curve for Primer Efficiency Calculation
  • Prepare a serial dilution of a template containing the this compound target sequence (e.g., a purified PCR product, plasmid DNA, or a pool of experimental cDNA). A 10-fold dilution series over at least 5-6 points is recommended.[14][20]

  • Set up qPCR reactions for each dilution point, running each in triplicate to ensure reproducibility.

  • Run the qPCR experiment and record the Cq (quantification cycle) values for each dilution.

  • Plot the average Cq values (Y-axis) against the logarithm of the template concentration (X-axis).

  • Perform a linear regression analysis to obtain the slope of the line.[20][21]

  • Calculate the primer efficiency using the following formula: Efficiency (%) = (10^(-1/slope) - 1) * 100[25] An acceptable efficiency is between 90% and 110%.[14][20]

Visualizations

Primer_Optimization_Workflow cluster_design Primer Design cluster_validation Experimental Validation cluster_troubleshooting Troubleshooting cluster_result Result Design Design this compound Primers InSilico In-Silico Analysis (BLAST, Secondary Structure) Design->InSilico Order Order Primers InSilico->Order MeltCurve Melt Curve Analysis Order->MeltCurve Gel Agarose Gel Electrophoresis MeltCurve->Gel StdCurve Standard Curve & Efficiency Gel->StdCurve MultiPeaks Multiple Peaks? StdCurve->MultiPeaks Check Results LowEfficiency Low Efficiency? MultiPeaks->LowEfficiency Single Peak Optimize Optimize Conditions (Ta, [Primer]) MultiPeaks->Optimize Yes LowEfficiency->Optimize Yes (<90% or >110%) Proceed Proceed with qRT-PCR LowEfficiency->Proceed No (90-110%) Optimize->MeltCurve Redesign Redesign Primers Optimize->Redesign Redesign->Design

Caption: Workflow for designing and validating qRT-PCR primers for this compound.

Troubleshooting_Logic Start Start Troubleshooting MeltCurve Analyze Melt Curve Start->MeltCurve SinglePeak Single Peak MeltCurve->SinglePeak Yes MultiplePeaks Multiple Peaks / Dimers MeltCurve->MultiplePeaks No Efficiency Check Efficiency GoodEfficiency Good Efficiency (90-110%) Efficiency->GoodEfficiency Yes BadEfficiency Poor Efficiency (<90% or >110%) Efficiency->BadEfficiency No SinglePeak->Efficiency Action_OptimizeTemp Increase Annealing Temp MultiplePeaks->Action_OptimizeTemp Action_OptimizeConc Optimize Primer Conc. MultiplePeaks->Action_OptimizeConc Action_Redesign Redesign Primers MultiplePeaks->Action_Redesign If optimization fails End_Success Optimized Primers GoodEfficiency->End_Success BadEfficiency->Action_OptimizeTemp BadEfficiency->Action_Redesign If optimization fails Action_CheckInhibitors Check for Inhibitors BadEfficiency->Action_CheckInhibitors Action_OptimizeTemp->MeltCurve Action_OptimizeTemp->Efficiency Action_OptimizeConc->MeltCurve Action_OptimizeConc->Efficiency Action_Redesign->Start Action_CheckInhibitors->Efficiency

Caption: Logical diagram for troubleshooting common qRT-PCR primer issues.

References

EFTUD2 In Vitro Splicing Assay Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for EFTUD2 in vitro splicing assays. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully performing and interpreting these experiments.

Frequently Asked Questions (FAQs)

Q1: What is the role of this compound in pre-mRNA splicing?

A1: this compound (Elongation Factor Tu GTP Binding Domain Containing 2), also known as Snu114, is a core component of the U5 small nuclear ribonucleoprotein (snRNP) particle within the spliceosome.[1] As a GTPase, it is essential for the catalytic activation and conformational rearrangements of the spliceosome, which are necessary for the removal of introns from pre-mRNA.[1][2] Mutations in this compound can disrupt these processes, leading to splicing defects such as exon skipping, intron retention, or the use of cryptic splice sites.[1][3]

Q2: What are the common types of splicing defects observed with this compound mutations?

A2: Pathogenic variants in this compound are associated with mandibulofacial dysostosis with microcephaly (MFDM).[4][5] In vitro splicing assays have demonstrated that these mutations can lead to several types of splicing errors, including:

  • Exon skipping: The most frequently reported defect, where an entire exon is excluded from the mature mRNA.[3][4]

  • Cryptic splice site activation: The use of alternative, non-canonical splice sites, which can lead to the inclusion of intronic sequences or truncation of exons.[3]

  • Intron retention: The failure to remove an intron from the pre-mRNA.[4]

  • Erroneous integration of intronic fragments: As demonstrated in a minigene assay for a c.271+1G>A variant, a 118 bp fragment of an intron was incorrectly included in the mature mRNA.[1][6]

Q3: Which minigene vectors are suitable for this compound splicing assays?

A3: The pSPL3 and pET01 exon trapping vectors are commonly used and have been successfully employed in published studies on this compound splicing.[6][7][8] These vectors contain the necessary elements for in vitro transcription and splicing, including strong promoters and flanking exons, allowing for the insertion of the this compound genomic region of interest.[6][8]

Troubleshooting Guide

Problem 1: No spliced product is observed from my wild-type this compound minigene construct.

  • Possible Cause 1: Inactive Nuclear Extract. The quality and activity of the nuclear extract are critical for in vitro splicing.

    • Solution: Prepare fresh nuclear extract from a reliable cell line (e.g., HeLa) known to have high splicing activity.[9][10] Ensure that all steps of the extraction are performed at 4°C to prevent degradation of splicing factors.[10] It is also advisable to test a new batch of extract with a control pre-mRNA known to splice efficiently.

  • Possible Cause 2: Suboptimal Reaction Conditions. In vitro splicing reactions are sensitive to the concentrations of various components.

    • Solution: Optimize the concentrations of MgCl₂, KCl, and ATP. Titrate the amount of nuclear extract used in the reaction (typically between 30-50% of the final volume). The incubation temperature (usually 30°C) and time (ranging from 30 minutes to 4 hours) may also need optimization for your specific construct.[10]

  • Possible Cause 3: Issues with the Minigene Construct or Pre-mRNA. The design of the minigene and the integrity of the in vitro transcribed pre-mRNA are crucial.

    • Solution: Ensure your construct includes sufficient flanking intronic sequence (at least 60 bp) on either side of the exon of interest, as these regions can contain important splicing regulatory elements.[8] Verify the integrity and purity of your 32P-labeled pre-mRNA on a denaturing polyacrylamide gel. The pre-mRNA should be capped to enhance splicing efficiency.

Problem 2: I observe unexpected or cryptic splicing patterns with my wild-type construct.

  • Possible Cause 1: Overly Long Incubation Times. Extended incubation can lead to the accumulation of non-specific splicing products.

    • Solution: Perform a time-course experiment to determine the optimal incubation time where the correct spliced product is maximal and cryptic products are minimal.

  • Possible Cause 2: Cell-line Specific Splicing Factors. The splicing machinery can vary between cell lines, potentially leading to different splicing patterns.

    • Solution: If the observed splicing pattern does not match what is seen in vivo, consider using a different cell line for nuclear extract preparation that is more relevant to the biological context of this compound (e.g., neural crest-derived cells, though technically challenging for extracts). Be aware that cell density and passage number can also influence the levels of splicing factors.[11]

  • Possible Cause 3: The Genomic Context in the Minigene is Insufficient. Some exons require a larger genomic context for their proper recognition.[11]

    • Solution: If you continue to see unexpected splicing, consider cloning a larger genomic fragment into your minigene vector, including adjacent exons and introns.

Problem 3: The mutant this compound construct shows the same splicing pattern as the wild-type.

  • Possible Cause 1: The Mutation Does Not Affect Splicing in this In Vitro System. Not all mutations, particularly missense mutations, will have a discernible effect on splicing in a minigene assay.[3]

    • Solution: Confirm that the mutation is expected to alter a splice site or a known splicing regulatory element. Use in silico prediction tools (though be aware of their limitations) to guide your hypothesis.[3] The effect of the mutation may be context-dependent and not revealed in the simplified minigene system.

  • Possible Cause 2: Low Resolution of Gel Electrophoresis. Small differences in spliced products may not be resolved on a standard agarose (B213101) or polyacrylamide gel.

    • Solution: For more precise analysis, use quantitative capillary electrophoresis (fragment analysis) to resolve and quantify different splice isoforms.[7] This is particularly useful for detecting subtle changes in isoform ratios.

Problem 4: High variability in results between experiments.

  • Possible Cause 1: Inconsistent Reagent Preparation. Variations in the preparation of buffers and master mixes can lead to inconsistent results.

    • Solution: Prepare large batches of stock solutions and aliquot them to avoid repeated freeze-thaw cycles. Always use freshly prepared dilutions of critical components like ATP.

  • Possible Cause 2: Pipetting Errors. Inaccurate pipetting, especially of viscous solutions like nuclear extract, can introduce significant variability.

    • Solution: Use calibrated pipettes and pre-chilled tips for viscous solutions. Prepare a master mix for all common reagents to ensure consistency across reactions.

Quantitative Data Summary

The following tables summarize quantitative data from studies on this compound splicing.

Table 1: Analysis of Altered Splicing Events in this compound Knockdown Cells

Splicing Event TypeNumber of Significant Altered EventsReference
Skipped Exons (SE)1654 (total altered events)[12]
Alternative 5' Splice Sites (A5SS)Data included in total[12]
Alternative 3' Splice Sites (A3SS)Data included in total[12]
Mutually Exclusive Exons (MXE)Data included in total[12]
Retained Introns (RI)Data included in in total[12]

Table 2: RT-PCR Quantification of Splicing Isoforms in this compound-deficient BV2 Microglia

GeneConditionRelative mRNA Level (Fold Change vs. Control)P-valueReference
iNOSThis compound KnockdownNo significant change> 0.05[2]
TNFαThis compound KnockdownNo significant change> 0.05[2]
Arg1This compound KnockdownUpregulated< 0.05[2]
IL-10This compound KnockdownUpregulated< 0.001[2]
iNOSThis compound KD + LPS (12h)Significantly suppressed< 0.01[2]
TNFαThis compound KD + LPS (12h)Significantly suppressed< 0.01[2]
Arg1This compound KD + LPS (24h)Significantly increased< 0.001[2]
IL-10This compound KD + LPS (12h)Significantly increased< 0.01[2]

Experimental Protocols

Protocol 1: this compound Minigene Splicing Assay

This protocol is adapted from studies using the pSPL3 and pET01 vectors.[6][7][8]

  • Minigene Construct Generation:

    • Design primers to amplify the this compound exon of interest along with at least 60-100 bp of flanking intronic sequence from human genomic DNA.[8]

    • Incorporate restriction sites into the primers that are compatible with the multiple cloning site of the pSPL3 or pET01 vector.

    • Amplify the genomic fragment by PCR and clone it into the linearized vector.

    • Introduce site-directed mutagenesis to create the desired this compound variant in a separate plasmid.

    • Verify the sequence of both wild-type and mutant constructs by Sanger sequencing.

  • Cell Culture and Transfection:

    • Culture HeLa or HEK293T cells in appropriate media until they reach 70-80% confluency.

    • Transfect the cells with the wild-type or mutant minigene plasmids using a suitable transfection reagent according to the manufacturer's instructions.

  • RNA Extraction and cDNA Synthesis:

    • After 24-48 hours of incubation, harvest the cells and extract total RNA using a commercial kit.

    • Treat the RNA with DNase I to remove any contaminating plasmid DNA.

    • Synthesize cDNA using a reverse transcriptase and primers specific to the minigene vector's exons (e.g., flanking exons A and B in pET01).[8]

  • Analysis of Splicing Products:

    • Amplify the cDNA using PCR with primers specific to the vector's exons.

    • Analyze the PCR products on a 2-3% agarose gel or a high-resolution polyacrylamide gel.

    • Expected results: The wild-type construct should produce a band corresponding to the correctly spliced transcript (vector exon A - this compound exon - vector exon B). Mutant constructs may show bands of different sizes corresponding to exon skipping, intron retention, or cryptic splice site usage.[6]

    • For quantitative analysis, use fluorescently labeled primers for PCR followed by capillary electrophoresis.[7]

    • Excise bands of interest from the gel and purify the DNA for Sanger sequencing to confirm the identity of the splice isoforms.

Visualizations

EFTUD2_Splicing_Pathway cluster_0 Spliceosome Assembly cluster_1 Splicing Outcome Pre-mRNA Pre-mRNA U1_snRNP U1_snRNP Pre-mRNA->U1_snRNP 5' SS recognition U2_snRNP U2_snRNP U1_snRNP->U2_snRNP Branch site recognition U4_U6_U5_tri-snRNP U4/U6.U5 tri-snRNP (contains this compound) U2_snRNP->U4_U6_U5_tri-snRNP Recruitment Spliceosome Spliceosome U4_U6_U5_tri-snRNP->Spliceosome Activation (this compound role) Spliced_mRNA Spliced_mRNA Spliceosome->Spliced_mRNA Splicing Excised_Intron Excised_Intron Spliceosome->Excised_Intron Lariat formation

Caption: Role of this compound in the spliceosome assembly pathway.

Minigene_Assay_Workflow Start Start Cloning Clone this compound exon + flanking introns into minigene vector (pSPL3/pET01) Start->Cloning Mutagenesis Site-directed mutagenesis to introduce mutation Cloning->Mutagenesis Transfection Transfect WT and Mutant plasmids into cells (HeLa/HEK293T) Mutagenesis->Transfection RNA_Extraction Total RNA extraction (24-48h post-transfection) Transfection->RNA_Extraction cDNA_Synthesis Reverse transcription using vector-specific primers RNA_Extraction->cDNA_Synthesis PCR PCR amplification of spliced products cDNA_Synthesis->PCR Analysis Analyze products: - Agarose gel electrophoresis - Capillary electrophoresis - Sanger sequencing PCR->Analysis End End Analysis->End

Caption: Workflow for an this compound minigene splicing assay.

Troubleshooting_Logic cluster_No_Product Troubleshoot: No Product cluster_Unexpected_Product Troubleshoot: Unexpected Splicing cluster_No_Difference Troubleshoot: No Difference Start Splicing Assay Problem? No_Product No Spliced Product (WT Construct) Start->No_Product Yes Unexpected_Product Unexpected Splicing (WT Construct) Start->Unexpected_Product Yes No_Difference Mutant = WT Start->No_Difference Yes Check_Extract Check Nuclear Extract Activity No_Product->Check_Extract Time_Course Perform Time-Course Unexpected_Product->Time_Course Confirm_Mutation_Type Confirm Mutation Type (splice site vs. missense) No_Difference->Confirm_Mutation_Type Optimize_Conditions Optimize Reaction Conditions (Mg2+, ATP) Check_Extract->Optimize_Conditions Verify_Construct Verify Minigene Construct & pre-mRNA Optimize_Conditions->Verify_Construct Change_Cell_Line Consider Different Cell Line for Extract Time_Course->Change_Cell_Line Increase_Context Increase Genomic Context in Minigene Change_Cell_Line->Increase_Context Use_Quantitative_Method Use Quantitative Analysis (Capillary Electrophoresis) Confirm_Mutation_Type->Use_Quantitative_Method

Caption: Logic diagram for troubleshooting this compound in vitro splicing assays.

References

Technical Support Center: Controlling for Off-Target Effects in EFTUD2 CRISPR

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing CRISPR-Cas9 technology to target the EFTUD2 gene. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to help you design and execute precise genome editing experiments while minimizing and controlling for off-target effects.

Frequently Asked Questions (FAQs)

Q1: What is the function of the this compound gene and why is it a target of interest?

The this compound (Elongation Factor Tu GTP Binding Domain Containing 2) gene encodes a crucial component of the spliceosome, the cellular machinery responsible for processing precursor messenger RNA (pre-mRNA) into mature mRNA.[1][2][3] Specifically, the this compound protein is a GTPase that is a core component of the U5 small nuclear ribonucleoprotein (snRNP) particle, which is essential for the catalytic steps of splicing.[4]

Mutations in this compound are associated with Mandibulofacial Dysostosis with Microcephaly (MFDM), a rare genetic disorder characterized by craniofacial abnormalities, microcephaly, and developmental delay.[2][5][6][7] Researchers target this compound to study its role in development, disease pathogenesis, and to develop potential therapeutic strategies.

Q2: What are off-target effects in CRISPR-Cas9 editing of this compound?

Off-target effects are unintended genetic modifications at genomic locations that are similar, but not identical, to the intended on-target site.[8] The Cas9 nuclease, guided by the single-guide RNA (sgRNA), can sometimes tolerate mismatches between the sgRNA and the DNA sequence, leading to cleavage at these unintended loci.[9] These off-target mutations can confound experimental results and pose safety risks in therapeutic applications.

Q3: How can I predict potential off-target sites for my this compound-targeting sgRNA?

Several computational tools are available to predict potential off-target sites based on sequence homology. These tools scan the genome for sequences similar to your sgRNA and provide a list of potential off-target loci, often with a score indicating the likelihood of cleavage.

Recommended Off-Target Prediction Tools:

  • CRISPOR: A widely used tool that provides on-target and off-target scores for multiple genomes.[10]

  • Cas-OFFinder: Another popular tool that allows for the identification of potential off-target sites with mismatches and bulges.[11]

  • CHOPCHOP: A user-friendly tool for sgRNA design that also includes off-target prediction.[12]

It is highly recommended to use multiple prediction tools to generate a comprehensive list of potential off-target sites for your this compound sgRNA.

Troubleshooting Guides

Issue: High number of predicted off-target sites for my this compound sgRNA.

Possible Cause: The chosen sgRNA sequence has high similarity to other regions in the genome.

Solutions:

  • Redesign your sgRNA:

    • Target a different region of the this compound gene.

    • Use sgRNA design tools to select a sequence with a higher specificity score.[13][14]

    • Prioritize sgRNAs with mismatches located in the "seed" region (the 8-12 nucleotides closest to the PAM sequence), as these are less tolerated by Cas9.[9]

  • Use a high-fidelity Cas9 variant:

    • Engineered Cas9 variants, such as SpCas9-HF1 or eSpCas9, have reduced off-target activity compared to the wild-type Cas9.[13]

  • Employ a paired nickase strategy:

    • Use two sgRNAs to guide two Cas9 "nickase" variants, each of which cuts only one strand of the DNA. A double-strand break is only created when both nickases cut in close proximity, significantly reducing the probability of off-target cleavage.[9]

Issue: Low on-target editing efficiency for this compound.

Possible Cause: Suboptimal sgRNA design, inefficient delivery of CRISPR components, or cell-type specific factors.

Solutions:

  • Optimize sgRNA Design:

    • Ensure your sgRNA has a high on-target activity score from prediction tools.[13]

    • Test multiple sgRNAs (3-5) targeting different regions of this compound to empirically identify the most efficient one.[14][15]

  • Improve Delivery Method:

    • Confirm high transfection or transduction efficiency in your target cells.

    • Consider delivering the Cas9 and sgRNA as a ribonucleoprotein (RNP) complex, which can improve efficiency and reduce off-target effects due to its transient nature.[13]

  • Cell-Specific Considerations:

    • Some cell lines are inherently more difficult to edit. Test your sgRNA in an easy-to-transfect cell line first (e.g., HEK293T) to validate its efficacy.

    • For difficult-to-transfect cells, consider enrichment strategies like antibiotic selection or FACS sorting if your delivery system includes a selectable marker.[9][16]

Issue: Suspected off-target mutations are affecting my experimental phenotype.

Possible Cause: Unintended gene disruption due to off-target cleavage.

Solutions:

  • Experimentally validate predicted off-target sites:

    • Use Sanger sequencing to analyze the top predicted off-target sites for the presence of indels.[17][18][19]

  • Perform unbiased, genome-wide off-target analysis:

    • Employ methods like GUIDE-seq, CIRCLE-seq, or Digenome-seq to identify all off-target cleavage events across the entire genome.[20][21][22][23]

  • Rescue experiments:

    • If an off-target mutation is identified in a specific gene, attempt to rescue the phenotype by re-introducing the wild-type version of that gene.

Data Presentation: Illustrative Off-Target Analysis for this compound sgRNAs

The following tables provide illustrative data on the on-target and off-target activities of three different sgRNAs targeting the this compound gene. This data is representative of what might be obtained from experimental validation and is intended for guidance purposes.

Table 1: In Silico Prediction of Off-Target Sites for this compound sgRNAs

sgRNA IDTarget Sequence (5'-3')On-Target Score (CRISPOR)Number of Predicted Off-Target Sites (≤ 3 mismatches)
This compound-sg1GATGCACGTGACCGGCAAGG855
This compound-sg2CTTGTCCAGCTTCACGGTGA922
This compound-sg3GAAGATCACCGTGGACTCCT7812

Table 2: Experimental Validation of On-Target and Off-Target Editing Frequency

sgRNA IDOn-Target Indel Frequency (%)Top Off-Target SiteOff-Target Indel Frequency (%)
This compound-sg188Chr4: 123456781.2
This compound-sg295Chr11: 98765432< 0.1
This compound-sg375Chr17: 543216783.5

Experimental Protocols

Detailed Methodology: GUIDE-seq (Genome-wide Unbiased Identification of DSBs Enabled by Sequencing)

GUIDE-seq is a method for detecting double-strand breaks (DSBs) in living cells by integrating a short, double-stranded oligodeoxynucleotide (dsODN) tag at the break site.[23][24]

  • Cell Transfection: Co-transfect target cells with plasmids expressing Cas9 and the this compound-targeting sgRNA, along with a blunt-ended dsODN tag.

  • Genomic DNA Extraction: After 48-72 hours, harvest the cells and extract genomic DNA.

  • Library Preparation:

    • Shear the genomic DNA to an average size of 500 bp.

    • Perform end-repair and A-tailing.

    • Ligate adapters containing unique molecular identifiers (UMIs).

    • Use two rounds of nested PCR with primers specific to the integrated dsODN tag to enrich for tagged genomic fragments.[23]

  • Next-Generation Sequencing (NGS): Sequence the prepared library on an Illumina platform.

  • Data Analysis:

    • Align sequencing reads to the reference genome.

    • Identify genomic locations with a high concentration of reads corresponding to the integrated dsODN tag. These represent on-target and off-target cleavage sites.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

EFTUD2_Signaling_Pathways cluster_crispr CRISPR-Cas9 Targeting this compound cluster_off_target Potential Off-Target Effects cluster_pathways Affected Signaling Pathways CRISPR CRISPR-Cas9 (this compound sgRNA) This compound This compound Gene CRISPR->this compound On-Target Edit OffTarget Off-Target Gene CRISPR->OffTarget Off-Target Edit Spliceosome Spliceosome Function This compound->Spliceosome Regulates p53 p53 Pathway OffTarget->p53 May Dysregulate cGAS_STING cGAS-STING Pathway OffTarget->cGAS_STING May Dysregulate

Caption: Potential on-target and off-target effects of CRISPR-Cas9 editing of this compound on cellular pathways.

GUIDE_seq_Workflow cluster_cell_culture In-Cell Procedure cluster_library_prep Library Preparation cluster_sequencing Sequencing and Analysis Transfection 1. Co-transfect cells with Cas9, sgRNA, and dsODN tag DSB_Formation 2. Cas9 creates DSBs at on- and off-target sites Transfection->DSB_Formation Tag_Integration 3. dsODN tag integrates into DSBs via NHEJ DSB_Formation->Tag_Integration gDNA_Extraction 4. Extract Genomic DNA Tag_Integration->gDNA_Extraction Shearing 5. Shear gDNA gDNA_Extraction->Shearing End_Repair 6. End-repair and A-tailing Shearing->End_Repair Adapter_Ligation 7. Ligate sequencing adapters End_Repair->Adapter_Ligation Enrichment 8. Nested PCR enrichment of tagged fragments Adapter_Ligation->Enrichment NGS 9. Next-Generation Sequencing Enrichment->NGS Analysis 10. Bioinformatic analysis to identify cleavage sites NGS->Analysis

Caption: Experimental workflow for GUIDE-seq to identify genome-wide on- and off-target cleavage sites.

Troubleshooting_Logic Start Start Troubleshooting Problem High Off-Target Effects? Start->Problem Redesign_sgRNA Redesign sgRNA (Improve Specificity Score) Problem->Redesign_sgRNA Yes Validate_Off_Targets Experimentally Validate Off-Target Sites Problem->Validate_Off_Targets No High_Fidelity_Cas9 Use High-Fidelity Cas9 Variant Redesign_sgRNA->High_Fidelity_Cas9 Paired_Nickase Use Paired Nickase Strategy High_Fidelity_Cas9->Paired_Nickase Paired_Nickase->Validate_Off_Targets End Proceed with Optimized Experiment Validate_Off_Targets->End

Caption: A logical workflow for troubleshooting high off-target effects in this compound CRISPR experiments.

References

EFTUD2 Antibody Specificity Validation: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to validating the specificity of antibodies targeting EFTUD2 (Elongation factor Tu GTP binding domain containing 2), a protein crucial to the spliceosome. Here, you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and key validation data to ensure the reliability and reproducibility of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the most common initial checks I should perform with a new this compound antibody?

Before embarking on extensive validation experiments, it's crucial to perform some basic checks. Start by aligning the immunogen sequence of the antibody with the this compound protein sequence to confirm it targets a unique region. Additionally, perform a Western blot on a cell line known to express this compound to see if you get a band at the expected molecular weight of approximately 122 kDa.[1]

Q2: My Western blot shows multiple bands. What could be the issue?

Multiple bands can arise from several factors:

  • Protein degradation: Ensure you use fresh lysates and protease inhibitors during sample preparation.

  • Post-translational modifications: this compound can be modified, leading to shifts in molecular weight.

  • Splice variants: Check databases for known splice isoforms of this compound.

  • Non-specific binding: The antibody may be cross-reacting with other proteins. Optimize your blocking conditions and antibody concentration. Consider performing a peptide competition assay.

Q3: How can I definitively prove my antibody is specific to this compound?

The gold standard for demonstrating antibody specificity is to use a negative control model where the target protein is absent or significantly reduced. The most common and effective method is siRNA-mediated knockdown of this compound.[2][3][4] A specific antibody will show a significantly diminished signal in the siRNA-treated sample compared to a control sample.[1][4][5] Another approach is to use cell lysates from knockout models, if available.[4]

Q4: What are the recommended applications for validated this compound antibodies?

Validated this compound antibodies are available for a range of applications, including Western Blot (WB), Immunoprecipitation (IP), Immunofluorescence (IF), Immunohistochemistry (IHC), and ELISA.[6] It is essential to use an antibody that has been validated for your specific application.

Troubleshooting Guides

Western Blotting
ProblemPossible CauseSolution
No band detected Inefficient protein extraction or low this compound expression in the chosen cell line.Use a lysis buffer with sufficient detergent and sonication.[7] Select a cell line with known high this compound expression (e.g., HEK293, HeLa).[1]
Antibody concentration is too low.Increase the primary antibody concentration. Refer to the manufacturer's datasheet for recommended dilutions.[1][6]
Poor transfer to the membrane.Verify transfer efficiency using a Ponceau S stain. Optimize transfer time and voltage.
Weak signal Insufficient protein loaded.Load at least 20-30 µg of total protein per lane.[7]
Suboptimal antibody incubation times.Increase incubation time for the primary antibody (e.g., overnight at 4°C).[8]
Inefficient secondary antibody or detection reagent.Use a fresh, high-quality secondary antibody and a sensitive ECL substrate.
High background Blocking is insufficient.Increase the blocking time or try a different blocking agent (e.g., 5% non-fat milk or BSA in TBST).[7]
Antibody concentration is too high.Decrease the primary and/or secondary antibody concentration.
Washing steps are inadequate.Increase the number and duration of washes with TBST.
Immunoprecipitation
ProblemPossible CauseSolution
Low yield of immunoprecipitated this compound Inefficient lysis and antigen release.Use a specific IP lysis buffer and ensure complete cell lysis.
Insufficient antibody or beads.Increase the amount of primary antibody and protein A/G beads.[6] Refer to the datasheet for recommended amounts.
Antibody is not suitable for IP.Confirm that the antibody is validated for immunoprecipitation.[1][6]
High non-specific binding Inadequate pre-clearing of the lysate.Pre-clear the lysate with protein A/G beads before adding the primary antibody.
Insufficient washing of the beads.Increase the number of washes of the immunoprecipitate complex.
Antibody cross-reacts with other proteins.Use a more specific antibody or perform a negative control IP with a non-relevant IgG.[1]

Experimental Protocols & Data

This compound Antibody Validation Workflow

This workflow outlines the key steps to rigorously validate the specificity of an this compound antibody.

EFTUD2_Validation_Workflow cluster_initial Initial Checks cluster_validation Core Validation cluster_application Application-Specific Validation cluster_outcome Outcome start Obtain this compound Antibody check_seq Check Immunogen Sequence start->check_seq initial_wb Initial Western Blot (WB) check_seq->initial_wb sirna siRNA Knockdown of this compound initial_wb->sirna Band at ~122 kDa not_specific Antibody is Not Specific initial_wb->not_specific No/Multiple Bands validation_wb Validation WB sirna->validation_wb specific Antibody is Specific validation_wb->specific Signal Reduced validation_wb->not_specific Signal Unchanged ip_ms Immunoprecipitation-Mass Spectrometry (IP-MS) if_val Immunofluorescence (IF) Validation ihc_val Immunohistochemistry (IHC) Validation specific->ip_ms specific->if_val specific->ihc_val

Caption: Workflow for validating this compound antibody specificity.

Recommended Antibody Dilutions for Various Applications
ApplicationAntibodyConcentration/DilutionSpecies ReactivityReference
Western Blot (WB)Rabbit Polyclonal1:500 - 1:1000Human, Mouse, Rat[6]
Mouse Monoclonal1:1000Human[1]
Immunoprecipitation (IP)Rabbit Polyclonal0.5-4 µg per 200-400 µg lysateHuman, Mouse, Rat[6]
Mouse Monoclonal2.5 µgHuman[1]
Immunofluorescence (IF)Rabbit Polyclonal1:50 - 1:100Human, Mouse, Rat[6]
Immunohistochemistry (IHC)Rabbit Polyclonal1:50 - 1:200Human, Mouse
Protocol: siRNA-Mediated Knockdown for Western Blot Validation

This protocol describes how to use siRNA to knockdown this compound expression and validate antibody specificity by Western blot.[5]

  • Cell Culture and Transfection:

    • Plate cells (e.g., HEK293) in a 6-well plate to achieve 70-80% confluency on the day of transfection.

    • Prepare three experimental groups:

      • This compound-specific siRNA

      • Scrambled (non-targeting) siRNA control

      • Non-transfected control[5]

    • Transfect cells with the respective siRNAs using a suitable transfection reagent according to the manufacturer's protocol.

    • Incubate the cells for 48-72 hours to allow for this compound protein depletion.

  • Protein Lysate Preparation:

    • Wash cells with ice-cold PBS.

    • Lyse cells in RIPA buffer supplemented with protease inhibitors.[7]

    • Sonicate the lysates to shear DNA and centrifuge to pellet cell debris.[7]

    • Determine the protein concentration of the supernatants using a BCA or Bradford assay.

  • Western Blotting:

    • Load equal amounts of protein (e.g., 30 µg) from each experimental group onto an SDS-PAGE gel.

    • Perform electrophoresis and transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.[7]

    • Incubate the membrane with the primary this compound antibody (at the recommended dilution) overnight at 4°C.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane as in the previous step.

    • Detect the signal using an ECL substrate and an imaging system.[7]

    • Probe the same membrane with an antibody against a loading control (e.g., GAPDH or β-tubulin) to ensure equal protein loading.

  • Data Analysis:

    • A specific this compound antibody will show a significant reduction in the band intensity at ~122 kDa in the this compound siRNA-treated lane compared to the scrambled siRNA and non-transfected control lanes.[1][4]

This compound in the Spliceosome Cycle

This compound is a core component of the U5 snRNP particle, which is essential for pre-mRNA splicing.[6] It functions as a GTPase, playing a role in the dynamic rearrangements of the spliceosome during the splicing process.[1]

Spliceosome_Cycle cluster_assembly Spliceosome Assembly cluster_catalysis Catalytic Steps cluster_disassembly Disassembly & Recycling U1 U1 snRNP A_complex Complex A U1->A_complex U2 U2 snRNP U2->A_complex Tri_snRNP U4/U6.U5 tri-snRNP (contains this compound) B_complex Complex B Tri_snRNP->B_complex pre_mRNA pre-mRNA pre_mRNA->A_complex A_complex->B_complex B_act_complex Complex B* B_complex->B_act_complex Activation C_complex Complex C B_act_complex->C_complex First Catalytic Step post_splice_complex Post-splicing Complex C_complex->post_splice_complex Second Catalytic Step recycled_snRNPs Recycled snRNPs post_splice_complex->recycled_snRNPs recycled_snRNPs->Tri_snRNP

Caption: Role of this compound within the U5 snRNP in the spliceosome cycle.

References

Validation & Comparative

Validating EFTUD2 Protein Interactions: A Comparative Guide to Mass Spectrometry Approaches

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of mass spectrometry-based techniques for validating protein-protein interactions of the Elongation Factor Tu GTP Binding Domain Containing 2 (EFTUD2). This compound is a crucial component of the spliceosome, and its mutations are linked to developmental disorders such as Mandibulofacial Dysostosis with Microcephaly (MFDM). Understanding its interaction network is pivotal for elucidating disease mechanisms and developing targeted therapies.

Quantitative Analysis of this compound Interactors

Mass spectrometry coupled with co-immunoprecipitation (Co-IP) is a powerful tool for identifying and quantifying protein-protein interactions. Below, we compare two common quantitative proteomics approaches: Stable Isotope Labeling by Amino acids in Cell culture (SILAC) and Label-Free Quantification (LFQ).

Table 1: Comparison of Quantitative Mass Spectrometry Methods for this compound Interaction Validation

FeatureSILAC (Stable Isotope Labeling by Amino acids in Cell culture)Label-Free Quantification (LFQ)
Principle Metabolic labeling of proteins with "heavy" and "light" amino acids allows for direct comparison of protein abundance between samples in a single mass spectrometry run.Relative protein abundance is determined by comparing the signal intensity of peptides or the number of spectral counts for a given protein across different runs.
Accuracy High accuracy and precision due to direct internal standards for every peptide.Can be highly accurate with high-resolution mass spectrometers, but is more susceptible to variations in sample preparation and instrument performance.
Throughput Lower throughput as it requires complete metabolic labeling of cell populations.Higher throughput as it does not require a lengthy labeling process.
Cost More expensive due to the cost of stable isotope-labeled amino acids and media.More cost-effective as it does not require special labeling reagents.
Complexity More complex experimental setup due to the need for complete and consistent labeling.Simpler sample preparation, but requires sophisticated software for data alignment and normalization.
Ideal for this compound Well-suited for comparing the interactome of wild-type versus mutant this compound expressed in cell lines, or for studying changes in interactions upon a specific stimulus.A good option for comparing this compound interactors across different tissues or a large number of patient samples.

Case Study: Quantitative Interactome of a U5 snRNP Component

Table 2: SILAC-based Affinity Purification Mass Spectrometry (AP-MS) Analysis of the TSSC4 Interactome. The table shows a selection of proteins that co-precipitated with tagged TSSC4. The SILAC ratio (Medium/Light) indicates the enrichment of the protein in the TSSC4 pulldown compared to a control immunoprecipitation. A higher ratio signifies a stronger interaction.

Interacting ProteinGene SymbolDescriptionSILAC Ratio (M/L)
116 kDa U5 small nuclear ribonucleoprotein componentThis compound Core component of the U5 snRNP, GTPase.15.6
Pre-mRNA-processing factor 8PRPF8Central component of the spliceosome.14.9
SNRNP200, U5 small nuclear ribonucleoprotein 200kDa helicaseSNRNP200U5 snRNP-specific DExD/H-box helicase.12.3
Pre-mRNA-processing factor 6PRPF6Component of the U4/U6.U5 tri-snRNP complex.10.8
Small nuclear ribonucleoprotein Sm D3SNRPD3Core component of snRNPs.9.7
Pre-mRNA-processing-splicing factor 8-interacting protein 1PRPF8IP1Interacts with PRPF8.8.5
Cell division cycle 5-like proteinCDC5LComponent of the PRPF19 complex.7.2
Pre-mRNA-splicing factor 19PRPF19Core component of the Prp19 complex.6.9

Data adapted from Klimešová K, et al. Nat Commun. 2021. This table is for illustrative purposes to demonstrate the output of a quantitative proteomics experiment.

Experimental Protocols

A detailed protocol for Co-immunoprecipitation followed by Mass Spectrometry (Co-IP-MS) is provided below. This protocol can be adapted for both SILAC and LFQ approaches.

Co-immunoprecipitation (Co-IP) Protocol
  • Cell Lysis:

    • Harvest cells expressing the bait protein (e.g., FLAG-tagged this compound) and a control cell line (e.g., expressing only the FLAG tag).

    • Wash cells with ice-cold PBS.

    • Lyse cells in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40) supplemented with protease and phosphatase inhibitors.

    • Incubate on ice for 30 minutes with intermittent vortexing.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant containing the protein lysate.

  • Immunoprecipitation:

    • Pre-clear the lysate by incubating with protein A/G magnetic beads for 1 hour at 4°C.

    • Incubate the pre-cleared lysate with an antibody specific to the bait protein (or the tag) overnight at 4°C with gentle rotation.

    • Add fresh protein A/G magnetic beads and incubate for 2-4 hours at 4°C.

  • Washing and Elution:

    • Wash the beads 3-5 times with lysis buffer to remove non-specific binders.

    • Elute the protein complexes from the beads using an elution buffer (e.g., 0.1 M glycine (B1666218) pH 2.5) or by boiling in SDS-PAGE sample buffer.

Mass Spectrometry Sample Preparation and Analysis
  • Protein Digestion:

    • Eluted proteins are typically run briefly on an SDS-PAGE gel and the entire protein lane is excised.

    • In-gel digestion is performed using trypsin overnight at 37°C.

    • Peptides are extracted from the gel pieces.

  • LC-MS/MS Analysis:

    • The extracted peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). Peptides are separated by reverse-phase chromatography and directly introduced into the mass spectrometer.

  • Data Analysis:

    • The resulting MS/MS spectra are searched against a protein database (e.g., UniProt) to identify the peptides and corresponding proteins.

    • For SILAC , the relative abundance of "heavy" and "light" peptides is calculated to determine the enrichment of interacting proteins.

    • For LFQ , the peak intensities or spectral counts for each protein are compared between the experimental and control samples after normalization.

Visualizing this compound's Role and Experimental Workflow

Experimental Workflow for Validating this compound Interactions

The following diagram illustrates the general workflow for identifying this compound protein interactions using Co-IP-MS.

EFTUD2_Interaction_Workflow cluster_CellCulture Cell Culture & Lysis cluster_CoIP Co-Immunoprecipitation cluster_MS Mass Spectrometry cluster_DataAnalysis Data Analysis Bait Cells with tagged This compound (Bait) Lysis Cell Lysis Bait->Lysis Control Control Cells (e.g., empty vector) Control->Lysis Antibody Add anti-tag Antibody Lysis->Antibody Beads Capture with Beads Antibody->Beads Wash Wash to remove non-specific binders Beads->Wash Elution Elute protein complexes Wash->Elution Digestion Protein Digestion (Trypsin) Elution->Digestion LCMS LC-MS/MS Analysis Digestion->LCMS DatabaseSearch Database Search (Protein ID) LCMS->DatabaseSearch Quantification Quantitative Analysis (SILAC/LFQ) DatabaseSearch->Quantification Validation Identification of specific interactors Quantification->Validation

Co-IP-MS workflow for this compound interaction analysis.
This compound and the p53 Signaling Pathway

Mutations in this compound can lead to defects in pre-mRNA splicing. A critical target of this mis-splicing is MDM2, a key negative regulator of the tumor suppressor p53. Aberrant splicing of MDM2 can lead to its inactivation, resulting in the stabilization and activation of p53, which in turn can trigger apoptosis. This pathway is thought to contribute to the pathology of MFDM.

p53_Signaling_Pathway cluster_splicing Pre-mRNA Splicing cluster_p53_regulation p53 Regulation & Apoptosis This compound This compound Spliceosome Spliceosome This compound->Spliceosome part of MDM2_mRNA Correctly spliced MDM2 mRNA Spliceosome->MDM2_mRNA splices MDM2_pre_mRNA MDM2 pre-mRNA MDM2_pre_mRNA->Spliceosome Defective_Spliceosome Defective Spliceosome MDM2_pre_mRNA->Defective_Spliceosome MDM2_protein MDM2 Protein MDM2_mRNA->MDM2_protein translated to Mutant_this compound Mutant this compound Mutant_this compound->Defective_Spliceosome leads to Aberrant_MDM2_mRNA Aberrantly spliced MDM2 mRNA Defective_Spliceosome->Aberrant_MDM2_mRNA causes p53_stabilization p53 Stabilization & Activation Aberrant_MDM2_mRNA->p53_stabilization leads to loss of MDM2 function and p53 p53 MDM2_protein->p53 targets for degradation p53_degradation p53 Degradation p53->p53_degradation Apoptosis Apoptosis p53->Apoptosis induces

This compound dysfunction leads to p53 activation.

This guide provides a framework for researchers to approach the validation of this compound protein interactions using mass spectrometry. The choice between SILAC and LFQ will depend on the specific research question, available resources, and the biological system being studied. The provided protocols and workflows offer a starting point for designing and implementing these experiments, ultimately contributing to a deeper understanding of this compound's role in health and disease.

A Comparative Guide to EFTUD2 and PRPF8 in Pre-mRNA Splicing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the functions of two core spliceosomal proteins, EFTUD2 and PRPF8. We delve into their distinct and overlapping roles in the intricate process of pre-mRNA splicing, supported by experimental data and detailed methodologies for key assays.

Core Functions and Mechanisms in Splicing

Both this compound (Elongation Factor Tu GTPase binding domain containing 2) and PRPF8 (Pre-mRNA Processing Factor 8) are essential components of the U5 small nuclear ribonucleoprotein (snRNP), a cornerstone of the spliceosome. The spliceosome is the dynamic molecular machine responsible for excising non-coding introns and ligating coding exons to produce mature messenger RNA (mRNA). While both proteins are integral to this process, they perform distinct, yet coordinated, functions.

This compound , also known as Snu114, is a highly conserved spliceosomal GTPase. Its primary role is to act as a molecular switch, regulating the conformational rearrangements of the spliceosome that are necessary for its activation and catalytic activity.[1][2][3] It is located in the central region of the U4/U6.U5 tri-snRNP complex where it interacts with the N-terminal domain of PRPF8.[1][3][4] A key function of this compound is to control the helicase activity of BRR2 (also known as SNRNP200), an enzyme that unwinds the U4/U6 snRNA duplex, a critical step for the spliceosome's transition into its catalytically active state.[2][3][4] Although it binds GTP, cryo-electron microscopy studies suggest that this compound may not hydrolyze GTP to drive these changes but rather acts as a platform to support the splicing process.[2][3]

PRPF8 is one of the largest and most conserved proteins in the nucleus, acting as a central scaffold within the catalytic core of the spliceosome.[5] It is a core component of both the major (U2-dependent) and the minor (U12-dependent) spliceosomes, highlighting its fundamental importance in splicing.[6][7] PRPF8 plays a crucial role in the assembly of the spliceosome and in orchestrating the two catalytic steps of splicing.[6][7][8] It interacts with multiple spliceosomal components, including the U5 and U6 snRNAs and key proteins like this compound and the helicase SNRNP200.[6][9] Its extensive interactions with the pre-mRNA substrate at the 5' splice site, branch point, and 3' splice site position these critical regions for the splicing reactions.[6][10]

In essence, PRPF8 provides the structural foundation for the catalytic center, while this compound acts as a dynamic regulator, ensuring the timely and ordered progression of the splicing process.

Comparative Analysis of Splicing Defects

Mutations or depletion of either this compound or PRPF8 lead to significant splicing defects, albeit with some distinct patterns. These defects underscore their critical, non-redundant roles in maintaining splicing fidelity.

FeatureThis compound Depletion/MutationPRPF8 Depletion/Mutation
Primary Splicing Defect Increased exon skipping.[11][12][13]Increased intron retention and altered exon usage.[1][14]
Number of Affected Genes ~1161 genes with ~1654 altered splicing events.[12]~2086 genes with intron retention; ~1921 genes with altered exon usage.[1]
Affected Transcripts Enriched for genes involved in craniofacial development, cell death, and embryonic development.[12][15]Enriched for genes involved in mitosis, ubiquitin conjugation, and RNA processing.[1][14]
Splice Site Preference Affects splicing of exons with both weak and strong splice sites.[12]Preferentially affects introns with weak 5' splice sites.[1][7][14]
Associated Diseases Mandibulofacial Dysostosis with Microcephaly (MFDM).[2][11][16]Retinitis Pigmentosa (adRP); Myeloid Neoplasms.[8][17][18]

Molecular Interactions and Pathway Visualization

The coordinated function of this compound and PRPF8 is mediated by a network of interactions within the U5 snRNP and the broader spliceosome.

EFTUD2_PRPF8_Interactions cluster_U5_snRNP U5 snRNP cluster_Spliceosome_Core Spliceosome Catalytic Core This compound This compound (Snu114) GTPase PRPF8 PRPF8 Scaffold Protein This compound->PRPF8 interacts with N-terminus SNRNP200 SNRNP200 (BRR2) RNA Helicase This compound->SNRNP200 regulates helicase activity U5_snRNA U5 snRNA PRPF8->U5_snRNA binds pre_mRNA pre-mRNA PRPF8->pre_mRNA interacts with 5'SS, BP, 3'SS U6_snRNA U6 snRNA PRPF8->U6_snRNA positions U4_snRNA U4 snRNA SNRNP200->U4_snRNA unwinds from U4_snRNA->U6_snRNA base-pairs

Caption: Interactions of this compound and PRPF8 within the U5 snRNP and spliceosome core.

This diagram illustrates the central role of PRPF8 as a scaffold, interacting with both snRNAs and the pre-mRNA. This compound, in turn, interacts with PRPF8 and regulates the SNRNP200 helicase, which is crucial for the dynamic rearrangements of snRNAs required for splicing catalysis.

Experimental Protocols

In Vitro Splicing Assay

This assay is used to assess the biochemical activity of splicing factors by recapitulating the splicing reaction in a test tube.

I. Preparation of Nuclear Extract

  • Culture HeLa cells to a density of 5-8 x 10^5 cells/mL.

  • Harvest cells by centrifugation and wash with ice-cold PBS.

  • Resuspend the cell pellet in a hypotonic buffer (e.g., 10 mM HEPES-KOH pH 7.9, 1.5 mM MgCl2, 10 mM KCl, 0.5 mM DTT) and incubate on ice for 10 minutes to swell the cells.

  • Lyse the cells using a Dounce homogenizer with a tight-fitting pestle.

  • Centrifuge to pellet the nuclei.

  • Resuspend the nuclear pellet in a high-salt buffer (e.g., 20 mM HEPES-KOH pH 7.9, 25% glycerol, 420 mM NaCl, 1.5 mM MgCl2, 0.2 mM EDTA, 0.5 mM DTT, and protease inhibitors) and stir gently for 30 minutes at 4°C to extract nuclear proteins.

  • Clarify the extract by ultracentrifugation.

  • Dialyze the supernatant against a buffer with a lower salt concentration (e.g., 20 mM HEPES-KOH pH 7.9, 20% glycerol, 100 mM KCl, 0.2 mM EDTA, 0.5 mM DTT).

  • Aliquot and store the nuclear extract at -80°C.

II. In Vitro Splicing Reaction

  • Synthesize a radiolabeled pre-mRNA substrate by in vitro transcription in the presence of [α-32P]UTP.

  • Set up the splicing reaction in a final volume of 25 µL containing:

    • 40-60% (v/v) nuclear extract

    • 10-20 fmol of radiolabeled pre-mRNA

    • ATP regeneration system (ATP and creatine (B1669601) phosphate)

    • MgCl2

    • Splicing buffer (e.g., containing HEPES-KOH, KCl)

  • Incubate the reaction at 30°C for 0-90 minutes.

  • Stop the reaction by adding a proteinase K solution and incubate at 37°C for 15 minutes.

  • Extract the RNA using phenol:chloroform and precipitate with ethanol.

  • Analyze the RNA products by denaturing polyacrylamide gel electrophoresis and autoradiography.

In_Vitro_Splicing_Workflow start Start prep_ne Prepare Nuclear Extract from HeLa Cells start->prep_ne prep_rna Synthesize Radiolabeled pre-mRNA Substrate start->prep_rna reaction Set up and Incubate In Vitro Splicing Reaction prep_ne->reaction prep_rna->reaction stop_rxn Stop Reaction and Digest Proteins reaction->stop_rxn extract_rna Extract and Precipitate RNA Products stop_rxn->extract_rna analysis Analyze by PAGE and Autoradiography extract_rna->analysis end End analysis->end

Caption: Workflow for an in vitro pre-mRNA splicing assay.

Co-Immunoprecipitation (Co-IP)

Co-IP is used to identify protein-protein interactions in their native cellular context.

  • Lyse cells in a non-denaturing buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, and protease inhibitors) to preserve protein complexes.

  • Pre-clear the lysate by incubating with protein A/G agarose/magnetic beads to reduce non-specific binding.

  • Incubate the pre-cleared lysate with a primary antibody specific for the bait protein (e.g., anti-EFTUD2 or anti-PRPF8) overnight at 4°C with gentle rotation.

  • Add protein A/G beads to capture the antibody-antigen complexes and incubate for 1-3 hours at 4°C.

  • Wash the beads several times with lysis buffer to remove non-specifically bound proteins.

  • Elute the protein complexes from the beads using a low-pH elution buffer or by boiling in SDS-PAGE sample buffer.

  • Analyze the eluted proteins by Western blotting using antibodies against the suspected interacting partners.

RNA-Seq Data Analysis for Alternative Splicing

This bioinformatic pipeline is used to identify and quantify alternative splicing events from RNA sequencing data.

  • Quality Control: Assess the quality of raw sequencing reads using tools like FastQC.

  • Read Alignment: Align the reads to a reference genome using a splice-aware aligner such as STAR.

  • Quantification of Splicing Events: Use software like rMATS, SplAdder, or DEXSeq to identify and quantify different types of alternative splicing events (e.g., skipped exons, retained introns, alternative 5'/3' splice sites).[2][12][19][20]

  • Differential Splicing Analysis: Statistically compare the inclusion levels of splicing events between different conditions (e.g., control vs. This compound/PRPF8 knockdown).

  • Visualization: Use tools like the Integrated Genome Browser (IGB) or Sashimi plots to visualize the alternative splicing events.[6]

RNA_Seq_AS_Workflow start Raw RNA-Seq Reads (.fastq) qc Quality Control (FastQC) start->qc align Splice-Aware Alignment to Reference Genome (STAR) qc->align quant Identify & Quantify Alternative Splicing Events (rMATS, SplAdder) align->quant diff Differential Splicing Analysis quant->diff vis Visualization (Sashimi Plots, IGB) diff->vis end Identified AS Events vis->end

Caption: Bioinformatic workflow for alternative splicing analysis from RNA-Seq data.

Conclusion

This compound and PRPF8 are both indispensable for pre-mRNA splicing, but they fulfill distinct roles. PRPF8 serves as the structural core of the spliceosome's catalytic center, while this compound provides the regulatory dynamism essential for the splicing reaction to proceed. Understanding the specific functions of these proteins and the consequences of their dysfunction is crucial for elucidating the molecular basis of spliceosomopathies and for developing targeted therapeutic strategies. The experimental approaches outlined in this guide provide a framework for further investigation into the intricate functions of these and other splicing factors.

References

A Tale of Two Splicing Factors: Unraveling the Functional Divergence of EFTUD2 and SF3B1

Author: BenchChem Technical Support Team. Date: December 2025

In the intricate cellular machinery of pre-mRNA splicing, two key proteins, EFTUD2 and SF3B1, play critical yet distinct roles. While both are essential components of the spliceosome, their specific functions, association with different spliceosomal subcomplexes, and the molecular consequences of their mutations lead to vastly different disease phenotypes. This guide provides a comprehensive comparison of this compound and SF3B1, offering insights for researchers, scientists, and drug development professionals engaged in the study of splicing-related disorders.

This comparison guide delves into the functional differences between this compound (Elongation Factor Tu GTP Binding Domain Containing 2) and SF3B1 (Splicing Factor 3b Subunit 1), summarizing their roles in the spliceosome, their impact on splicing outcomes, and their implications in human disease. We present a compilation of experimental data and detailed methodologies to facilitate further research in this critical area of molecular biology.

At a Glance: Key Functional Distinctions

FeatureThis compound (Snu114)SF3B1
Spliceosome Complex U5 snRNPU2 snRNP (SF3b complex)
Primary Function A GTPase involved in spliceosome remodeling and dynamics, crucial for catalytic activation and disassembly.[1][2]Core component for branch site recognition and anchoring the U2 snRNP to the pre-mRNA.[3][4][5]
Effect of Mutations on Splicing Primarily leads to exon skipping.[6][7][8]Results in the use of aberrant or cryptic 3' splice sites.[3][9]
Associated Diseases Primarily developmental disorders, most notably Mandibulofacial Dysostosis with Microcephaly (MFDM).[10][11][12][13]Predominantly associated with cancers, especially Myelodysplastic Syndromes (MDS) with ring sideroblasts, and various solid tumors.[4][9][14]
Mechanism of Pathogenesis Haploinsufficiency leading to increased p53-dependent apoptosis in neural progenitors.[2][6][15]Neomorphic function leading to altered splicing of a specific subset of genes, often disrupting the interaction with SUGP1.[3][9]

Delving Deeper: Functional Roles in the Spliceosome

This compound, also known as Snu114, is a core component of the U5 small nuclear ribonucleoprotein (snRNP) particle.[11][16] As a GTPase, it is thought to play a crucial role in the dynamic rearrangements of the spliceosome that are necessary for its catalytic activity and subsequent disassembly.[2][17] Mutations in this compound are primarily linked to the rare congenital disorder Mandibulofacial Dysostosis with Microcephaly (MFDM), a condition characterized by craniofacial abnormalities and developmental delay.[12][13][18][19] The underlying mechanism for MFDM is often haploinsufficiency of this compound, which leads to defects in neural crest development due to increased p53-mediated apoptosis.[6][15]

In contrast, SF3B1 is the largest subunit of the Splicing Factor 3b (SF3b) complex, which is a core component of the U2 snRNP.[4][5] Its primary role is to recognize the branch point sequence within the intron, a critical step for defining the 3' splice site.[3][20] Somatic mutations in SF3B1 are among the most frequent genetic alterations in myelodysplastic syndromes (MDS), particularly the subtype with ring sideroblasts, and are also found in various other cancers, including chronic lymphocytic leukemia and uveal melanoma.[4][9][14][21] These mutations are typically missense mutations that confer a neomorphic function, leading to the recognition of alternative branch points and the use of cryptic 3' splice sites in a distinct set of target genes.[3][9] A key molecular consequence of these mutations is the disruption of the interaction between SF3B1 and another splicing factor, SUGP1.[3][9]

Visualizing the Pathways

To better understand the distinct roles of this compound and SF3B1, the following diagrams illustrate their positions within the spliceosome assembly pathway and the general consequences of their mutations.

Spliceosome_Assembly Spliceosome Assembly and Points of Action for this compound and SF3B1 cluster_U2 U2 snRNP Action cluster_U5 U5 snRNP Action cluster_mutations Consequences of Mutations Pre-mRNA Pre-mRNA A Complex A Complex Pre-mRNA->A Complex U2 snRNP binding E Complex E Complex Pre-mRNA->E Complex U1 snRNP binding SF3B1 SF3B1 (Branch Site Recognition) B Complex B Complex A Complex->B Complex U4/U6.U5 tri-snRNP binding SF3B1_mut Mutant SF3B1 SF3B1->SF3B1_mut Mutation C Complex C Complex B Complex->C Complex Catalytic Activation This compound This compound (Spliceosome Remodeling) Spliced mRNA + Lariat Spliced mRNA + Lariat C Complex->Spliced mRNA + Lariat EFTUD2_mut Mutant this compound This compound->EFTUD2_mut Mutation E Complex->A Complex Aberrant 3' Splice Site Selection Aberrant 3' Splice Site Selection SF3B1_mut->Aberrant 3' Splice Site Selection Exon Skipping Exon Skipping EFTUD2_mut->Exon Skipping RNA_seq_Workflow Cell Culture Culture of wild-type and mutant (this compound or SF3B1) cells RNA Extraction Total RNA isolation Cell Culture->RNA Extraction Library Preparation mRNA enrichment and cDNA library construction RNA Extraction->Library Preparation Sequencing High-throughput sequencing Library Preparation->Sequencing Data Analysis Alignment, differential splicing analysis (e.g., rMATS, MAJIQ) Sequencing->Data Analysis Validation RT-qPCR validation of alternatively spliced events Data Analysis->Validation CoIP_Workflow Cell Lysis Lyse cells to release protein complexes Immunoprecipitation Incubate lysate with antibody specific to this compound or SF3B1 Cell Lysis->Immunoprecipitation Complex Capture Capture antibody-protein complexes using Protein A/G beads Immunoprecipitation->Complex Capture Washing Wash beads to remove non-specific binders Complex Capture->Washing Elution Elute bound proteins Washing->Elution Analysis Analyze eluted proteins by Western Blot or Mass Spectrometry Elution->Analysis

References

Validating EFTUD2 Target Genes Identified by RNA-Seq: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of experimentally validated target genes of the spliceosome component EFTUD2, initially identified through RNA-sequencing (RNA-seq). Detailed experimental data and protocols are presented to support the validation of these targets, offering a framework for investigating this compound's role in development and disease.

Elongation Factor Tu GTP Binding Domain Containing 2 (this compound) is a crucial component of the U5 small nuclear ribonucleoprotein (snRNP) of the spliceosome, playing a fundamental role in pre-mRNA splicing.[1][2][3][4][5][6] Dysregulation of this compound has been linked to various developmental disorders, such as mandibulofacial dysostosis with microcephaly (MFDM), and cancers.[5][7][8][9] RNA-seq has been a powerful tool to identify genes whose splicing is altered upon this compound perturbation. However, robust validation is essential to confirm these findings. This guide focuses on key, experimentally validated targets of this compound-mediated splicing: Mdm2, Caspase3, and Aifm1.

Comparison of Validated this compound Target Genes

The following tables summarize the quantitative data from studies that have validated Mdm2, Caspase3, and Aifm1 as direct targets of this compound's splicing activity. These genes are critically involved in cellular apoptosis and stress response pathways.

Target Gene Organism/Cell Line This compound Perturbation Observed Splicing Event Validation Method Key Quantitative Finding Reference
Mdm2Mouse (embryonic heads)Homozygous deletion in neural crest cellsIncreased skipping of exon 3RNA-seq, RT-PCRSignificantly increased proportion of Mdm2 transcripts lacking exon 3 in mutant embryos.[3][5]
Mdm2O9-1 mouse neural crest cellssiRNA knockdownIncreased skipping of exon 3RT-PCRSignificant increase in Mdm2 transcripts lacking exon 3 compared to controls.[3][5]
Caspase3Mouse (cortex)Conditional knockout (Eftud2hGFAP)Alternative 3' splice site (A3SS) usage in exon 1Iso-Seq, RNA Immunoprecipitation (RIP), RT-PCR, Western BlotSignificant increase in the shorter Caspase3 exon 1 isoform and reduced total Caspase3 protein levels.[1][2][10]
Aifm1Mouse (cortex)Conditional knockout (Eftud2hGFAP)Increased skipping of exon 2Iso-Seq, RIP, RT-PCR, Western BlotSignificant downregulation of Aifm1 exon 2 expression; no change in total Aifm1 protein levels.[1][2][10]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the signaling pathway affected by this compound-mediated splicing of Mdm2 and a general workflow for the validation of RNA-seq-identified targets.

EFTUD2_p53_pathway cluster_splicing Splicing Regulation This compound This compound Mdm2_pre_mRNA Mdm2 pre-mRNA This compound->Mdm2_pre_mRNA Ensures correct splicing Mdm2_full Full-length Mdm2 (with exon 3) Mdm2_pre_mRNA->Mdm2_full Normal Splicing Mdm2_spliced Mdm2-Δexon3 Mdm2_pre_mRNA->Mdm2_spliced Mis-splicing (this compound deficiency) p53 p53 Mdm2_full->p53 Inhibits & targets for degradation p53_degradation p53 Degradation Mdm2_full->p53_degradation p53->p53_degradation p53_target_genes p53 Target Genes (e.g., Ccng1, Phlda3) p53->p53_target_genes Activates Apoptosis Apoptosis p53_target_genes->Apoptosis validation_workflow cluster_validation Experimental Validation RNA_seq RNA-seq on This compound knockdown/knockout cells Candidate_Targets Identify Candidate Alternatively Spliced Genes RNA_seq->Candidate_Targets RT_PCR RT-PCR/ qRT-PCR Candidate_Targets->RT_PCR Confirm splicing event Western_Blot Western Blot Candidate_Targets->Western_Blot Assess protein level changes RIP RNA Immunoprecipitation (RIP-qPCR/RIP-seq) Candidate_Targets->RIP Confirm direct RNA binding Validated_Target Validated this compound Target Gene RT_PCR->Validated_Target Western_Blot->Validated_Target RIP->Validated_Target Functional_Assay Functional Assays (e.g., Apoptosis Assay) Validated_Target->Functional_Assay Investigate cellular phenotype

References

A Comparative Guide to EFTUD2 Mutations in Developmental Disorders

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Mutations in the Elongation Factor Tu GTP Binding Domain Containing 2 (EFTUD2) gene are primarily linked to a spectrum of developmental disorders characterized by craniofacial anomalies. This guide provides a comprehensive comparison of the clinical manifestations, underlying molecular mechanisms, and experimental methodologies used to study this compound-related syndromes, with a focus on Mandibulofacial Dysostosis with Microcephaly (MFDM) and a syndromic form of esophageal atresia (OA).

I. Overview of this compound-Related Developmental Disorders

Heterozygous loss-of-function mutations in the this compound gene are the primary cause of Mandibulofacial Dysostosis with Microcephaly (MFDM), a rare autosomal dominant disorder.[1][2] The this compound gene encodes a crucial component of the U5 small nuclear ribonucleoprotein (snRNP) particle, a key element of the spliceosome, which is responsible for the precise removal of introns from pre-mRNA.[3][4] Consequently, haploinsufficiency of this compound is believed to disrupt mRNA splicing, leading to the characteristic features of these disorders.[4] While MFDM is the most well-defined syndrome, this compound mutations have also been identified in individuals with a syndromic form of esophageal atresia, often presenting with overlapping craniofacial features.[5][6] The phenotypic spectrum of this compound-related disorders can also overlap with other conditions such as CHARGE syndrome and oculo-auriculo-vertebral spectrum (OAVS), making molecular diagnosis essential.[7][8]

II. Comparative Analysis of Clinical Phenotypes

The clinical presentation of this compound-related disorders is highly variable. Below is a summary of the prevalence of key clinical features in individuals with this compound mutations, primarily comparing features of MFDM and syndromic esophageal atresia.

Clinical FeatureMandibulofacial Dysostosis with Microcephaly (MFDM)Syndromic Esophageal Atresia (OA) with this compound Mutations
Craniofacial
Microcephaly~88%[1]Frequently Observed[5][9]
Mandibular Hypoplasia (Micrognathia)Very Common (>90%)[1][2]Frequently Observed[5][9]
Malar HypoplasiaVery Common (>90%)[1]Frequently Observed[5][9]
Ear Anomalies (e.g., microtia, preauricular tags)Very Common (>90%)[1][2]Frequently Observed[5][9]
Cleft Palate~67%[2]Observed[4]
Choanal Atresia>50%[4]Observed[5]
Esophageal
Esophageal Atresia/Tracheoesophageal Fistula~26-27%[1][10]Defining Feature[5][6]
Other Systemic
Hearing Loss (Conductive, Sensorineural, or Mixed)Very Common (>90%)[2]Frequently Observed[5]
Intellectual Disability/Developmental Delay100%[1]Frequently Observed[5]
Cardiac Anomalies~31%[1]Observed[5]
Thumb Anomalies~30%[1]Observed, leading to suggestion of reclassification as acrofacial dysostosis[5][9]

III. Molecular Pathogenesis: The Role of Splicing and the p53 Pathway

This compound encodes a GTPase that is a core component of the U5 snRNP of the spliceosome.[11] Mutations, which are most often de novo and lead to haploinsufficiency, are distributed across the gene with no clear genotype-phenotype correlation established.[11][12] The prevailing hypothesis is that a deficiency in functional this compound protein impairs the efficiency and fidelity of pre-mRNA splicing.

Studies in mouse models have elucidated a key downstream pathway. Disruption of this compound in neural crest cells, which are critical for craniofacial development, leads to abnormal splicing of the Mdm2 transcript.[11] This results in a truncated MDM2 protein that is unable to effectively regulate the p53 tumor suppressor protein. Consequently, p53 levels increase, leading to apoptosis of neural crest cells and contributing to the craniofacial and brain abnormalities seen in MFDM.[11]

EFTUD2_p53_Pathway Proposed Molecular Pathway in this compound-Related Disorders cluster_gene Genetic Level cluster_protein Protein & Cellular Level cluster_phenotype Phenotypic Outcome EFTUD2_mut This compound Mutation (Loss-of-Function) EFTUD2_protein Reduced functional This compound protein EFTUD2_mut->EFTUD2_protein Spliceosome Impaired Spliceosome Function EFTUD2_protein->Spliceosome leads to Mdm2_splicing Aberrant Mdm2 pre-mRNA splicing Spliceosome->Mdm2_splicing causes Mdm2_protein Truncated/Non-functional MDM2 protein Mdm2_splicing->Mdm2_protein p53 p53 protein stabilization & accumulation Mdm2_protein->p53 fails to degrade Apoptosis Increased Apoptosis of Neural Crest Cells p53->Apoptosis induces Phenotype Craniofacial & Developmental Abnormalities (MFDM, etc.) Apoptosis->Phenotype

Proposed molecular pathway in this compound-related disorders.

IV. Experimental Protocols and Methodologies

A variety of experimental approaches are employed to diagnose and study this compound-related disorders.

A. Genetic Diagnosis

1. Sanger Sequencing: This is the gold-standard method for targeted sequencing of a single gene and is often used to confirm variants identified by other methods or for familial testing.[13][14]

  • Protocol Outline:

    • PCR Amplification: The exons and flanking intronic regions of the this compound gene are amplified from the patient's genomic DNA using polymerase chain reaction (PCR).

    • Cycle Sequencing: A sequencing reaction is performed using the PCR products as a template, incorporating fluorescently labeled dideoxynucleotides (ddNTPs) that terminate DNA synthesis.

    • Capillary Electrophoresis: The resulting DNA fragments of varying lengths are separated by size in a capillary electrophoresis instrument.

    • Sequence Analysis: A laser detects the fluorescent label on each fragment as it passes a detector, and software translates this information into the DNA sequence, which is then compared to a reference sequence to identify any mutations.[15][16]

2. Whole-Exome Sequencing (WES): WES is a high-throughput sequencing method used to analyze the protein-coding regions of all genes simultaneously. It is particularly useful for diagnosing genetically heterogeneous disorders or when a clear candidate gene is not apparent.[17][18]

  • Protocol Outline:

    • Library Preparation: The patient's genomic DNA is fragmented, and adapters are ligated to the ends.

    • Exome Capture: The DNA fragments corresponding to exons are selectively captured using probes.

    • Next-Generation Sequencing (NGS): The captured DNA is sequenced using a high-throughput sequencer.

    • Data Analysis: The sequencing data is aligned to a reference genome, and variants are identified and annotated. Pathogenic variants in this compound are then filtered and prioritized based on their predicted effect and clinical relevance.

Genetic_Diagnosis_Workflow Workflow for Genetic Diagnosis of this compound Mutations cluster_sample Patient Sample cluster_wgs Whole-Exome Sequencing (WES) cluster_sanger Sanger Sequencing Sample Patient Genomic DNA WES WES Data Generation Sample->WES Sanger Targeted PCR & Sanger Sequencing of this compound Sample->Sanger Direct Testing WES_analysis Bioinformatic Analysis (Alignment, Variant Calling) WES->WES_analysis Candidate Candidate this compound Variant WES_analysis->Candidate Candidate->Sanger Confirmation Variant Confirmation Sanger->Confirmation

Workflow for genetic diagnosis of this compound mutations.
B. Functional Analysis

1. RNA Sequencing (RNA-seq): RNA-seq is used to analyze the transcriptome and is a powerful tool for investigating the functional consequences of mutations on splicing.[19][20]

  • Protocol Outline:

    • RNA Extraction: Total RNA is extracted from patient-derived cells (e.g., fibroblasts or lymphoblasts).

    • Library Preparation: mRNA is isolated, fragmented, and converted to cDNA. Sequencing adapters are then ligated to the cDNA fragments.

    • Sequencing: The cDNA library is sequenced using an NGS platform.

    • Data Analysis: Sequencing reads are aligned to the reference genome and transcriptome. Bioinformatic tools are used to identify and quantify alternative splicing events, such as exon skipping or the use of cryptic splice sites, caused by the this compound mutation.[3][21]

2. Animal Models: Mouse and zebrafish models are invaluable for studying the in vivo effects of this compound mutations on development.

  • Mouse Models:

    • Generation: Conditional knockout or knock-in mouse models can be generated using CRISPR/Cas9 technology to introduce specific mutations into the this compound gene.[22][23][24] This allows for tissue-specific and temporal control of gene inactivation.

    • Analysis: Mutant mice are analyzed for craniofacial and other developmental defects through skeletal staining, histology, and imaging techniques. Molecular analyses, such as in situ hybridization, can be used to examine gene expression patterns in developing embryos.[25][26][27]

  • Zebrafish Models:

    • Generation: Morpholinos or CRISPR/Cas9 can be used to knock down or knock out the this compound gene in zebrafish embryos.

    • Analysis: The developing embryos are visually inspected for morphological defects, particularly in the head and pharyngeal arches. In situ hybridization can be used to assess the expression of developmental marker genes.[15]

V. Conclusion and Future Directions

The identification of this compound as the causative gene for MFDM and related syndromes has significantly advanced our understanding of the role of spliceosome function in human development. The phenotypic overlap between these disorders underscores the variable expressivity of this compound mutations. While a clear genotype-phenotype correlation remains elusive, ongoing research using advanced genomic techniques and animal models continues to unravel the complex molecular consequences of this compound haploinsufficiency. Future studies focusing on identifying downstream targets of this compound-mediated splicing and exploring therapeutic strategies, such as modulating the p53 pathway, hold promise for individuals affected by these debilitating disorders.

References

Unveiling the Guardian's Gatekeeper: A Comparative Guide to EFTUD2's Role in p53 Activation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the intricate mechanisms of p53 activation is paramount in the quest for novel cancer therapeutics. This guide provides a comprehensive comparison of the emerging role of the spliceosomal protein EFTUD2 in p53 activation against established pathways, supported by experimental data and detailed methodologies.

The tumor suppressor protein p53, often dubbed the "guardian of the genome," plays a pivotal role in preventing cancer formation by inducing cell cycle arrest, apoptosis, or senescence in response to cellular stress. Its activation is a critical cellular event, and elucidating the diverse pathways that lead to its stabilization and activity is a key area of cancer research. While pathways involving ATM/ATR kinases and the ARF tumor suppressor are well-documented, recent evidence has shed light on a novel mechanism of p53 activation orchestrated by the spliceosomal protein this compound.

This guide will delve into the molecular intricacies of how this compound dysfunction triggers p53 activation, present a comparative analysis with alternative pathways, and provide detailed experimental protocols for investigating these mechanisms.

The this compound-p53 Axis: A Tale of Aberrant Splicing

This compound, or Elongation Factor Tu GTP Binding Domain Containing 2, is an essential component of the spliceosome, the cellular machinery responsible for intron removal from pre-mRNA. Emerging research has demonstrated that a deficiency in this compound leads to widespread splicing defects, critically impacting the p53 signaling pathway.

The primary mechanism by which this compound loss activates p53 involves the mis-splicing of the pre-mRNA of MDM2, a key negative regulator of p53. Specifically, this compound deficiency has been shown to cause increased skipping of exon 3 in the Mdm2 gene.[1][2] This aberrant splicing event results in a truncated, non-functional MDM2 protein that is incapable of binding to and promoting the degradation of p53. Consequently, p53 accumulates in the nucleus, leading to the transcriptional activation of its target genes and the induction of downstream cellular responses such as apoptosis.[1][3]

This connection between this compound, splicing, and p53 activation has been implicated in developmental disorders such as Mandibulofacial Dysostosis with Microcephaly (MFDM), where mutations in this compound are causative.[2]

Comparative Analysis of p53 Activation Pathways

To provide a clearer perspective on the significance of the this compound-mediated pathway, a comparison with well-established p53 activation mechanisms is essential. The following tables summarize the key features, molecular players, and quantitative outcomes of the this compound, ATM/ATR, and ARF pathways.

Table 1: Comparison of p53 Activation Pathways

FeatureThis compound-Mediated PathwayATM/ATR-Mediated PathwayARF-Mediated Pathway
Trigger Spliceosome dysfunction (this compound deficiency)DNA double-strand breaks (ATM), Single-strand breaks/stalled replication forks (ATR)Oncogenic stress, hyperproliferation
Primary Mediator This compoundATM/ATR kinasesARF (p14ARF/p19ARF)
Mechanism of p53 Activation Mis-splicing of MDM2 pre-mRNA, leading to non-functional MDM2 and p53 stabilization.[1]Direct phosphorylation of p53 at Ser15 and other residues, preventing MDM2 binding.[4][5]Sequestration of MDM2 in the nucleolus, preventing it from targeting p53 for degradation.[6][7]
Key Molecular Events Increased MDM2 exon 3 skipping.[1]Activation of Chk1/Chk2 kinases, phosphorylation of p53 and MDM2.[8]ARF binding to MDM2.[7]

Table 2: Quantitative Data on p53 Pathway Activation

ParameterThis compound Deficiency ModelsDNA Damage Models (ATM/ATR)ARF Overexpression Models
MDM2 Splicing Significant increase in Mdm2 transcripts lacking exon 3 in this compound homozygous mutant embryos.[1]Not directly applicable.Not directly applicable.
p53 Stabilization Striking accumulation of nuclear p53 in the neuroepithelium and mesenchyme of this compound homozygous mutant embryos.[1]Marked enhancement of p53 phosphorylation within minutes of DNA damage.[4]Increase in p53 half-life from ~15 min to ~75 min.[9]
p53 Target Gene Expression Significant upregulation of p53 target genes (e.g., Ccng1, Phlda3, Trp53inp1) in the heads of this compound mutant embryos.[10]Transcriptional activation of p53 target genes.Induction of p53 target genes like mdm2 and p21Cip1.[9]
Apoptosis Induction Increased apoptosis in neural progenitors of this compound mutant zebrafish.[11]Induction of apoptosis.p53-dependent apoptosis.
Phenotypic Rescue by p53 Inhibition Treatment with p53 inhibitor (Pifithrin-α) significantly improved craniofacial development in this compound-mutant embryos.[1][3]Pifithrin-α can protect cells from DNA damage-induced apoptosis.[12]Not directly applicable.

Signaling Pathways and Experimental Workflows

To visually represent the molecular interactions and experimental approaches discussed, the following diagrams are provided in DOT language for Graphviz.

EFTUD2_p53_Pathway cluster_nucleus Nucleus cluster_dysfunction This compound Deficiency This compound This compound Spliceosome Spliceosome This compound->Spliceosome Component of MDM2_pre_mRNA MDM2 pre-mRNA Spliceosome->MDM2_pre_mRNA Splicing MDM2_mRNA Functional MDM2 mRNA MDM2_pre_mRNA->MDM2_mRNA MDM2_aberrant Aberrant MDM2 mRNA MDM2_pre_mRNA->MDM2_aberrant MDM2_protein MDM2 Protein MDM2_mRNA->MDM2_protein Translation p53 p53 p53_degradation p53 Degradation p53->p53_degradation p53_accumulation p53 Accumulation p53->p53_accumulation MDM2_protein->p53 Binds & targets for degradation Target_Genes Target Gene Transcription p53_accumulation->Target_Genes Apoptosis Apoptosis Target_Genes->Apoptosis EFTUD2_low Low/No this compound Spliceosome_dys Dysfunctional Spliceosome EFTUD2_low->Spliceosome_dys Spliceosome_dys->MDM2_pre_mRNA Mis-splicing (Exon 3 skipping)

Caption: this compound-p53 signaling pathway.

Experimental_Workflow cluster_knockdown This compound Knockdown cluster_analysis Downstream Analysis siRNA siRNA targeting this compound Transfection Transfection siRNA->Transfection Cell_Culture Cell Culture (e.g., O9-1) Cell_Culture->Transfection RNA_Extraction RNA Extraction Transfection->RNA_Extraction Protein_Extraction Protein Extraction Transfection->Protein_Extraction RT_qPCR RT-qPCR (MDM2 splicing, p53 target genes) RNA_Extraction->RT_qPCR Western_Blot Western Blot (p53, Caspase-3) Protein_Extraction->Western_Blot Apoptosis_Assay Apoptosis Assay (TUNEL, Caspase Activity) Protein_Extraction->Apoptosis_Assay

Caption: Experimental workflow for this compound knockdown.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the context of this compound and p53 research.

siRNA-Mediated Knockdown of this compound in O9-1 Neural Crest Cells

Objective: To transiently reduce the expression of this compound in a relevant cell line to study the downstream effects on p53 signaling.

Materials:

  • O9-1 mouse neural crest cells

  • DMEM supplemented with 10% FBS

  • siRNA targeting mouse this compound (validated sequences)

  • Non-targeting control siRNA

  • Lipofectamine RNAiMAX Transfection Reagent

  • Opti-MEM I Reduced Serum Medium

  • 6-well tissue culture plates

Protocol:

  • Cell Seeding: The day before transfection, seed O9-1 cells in 6-well plates at a density that will result in 60-80% confluency at the time of transfection.

  • siRNA-Lipofectamine Complex Formation:

    • For each well, dilute the desired amount of this compound siRNA or control siRNA into Opti-MEM medium.

    • In a separate tube, dilute Lipofectamine RNAiMAX into Opti-MEM medium.

    • Combine the diluted siRNA and diluted Lipofectamine RNAiMAX, mix gently, and incubate at room temperature for 5-20 minutes to allow complex formation.

  • Transfection:

    • Aspirate the growth medium from the O9-1 cells and wash once with PBS.

    • Add the siRNA-lipid complexes to the cells in fresh, antibiotic-free DMEM.

    • Incubate the cells at 37°C in a CO2 incubator for 48-72 hours before harvesting for downstream analysis.[13]

RT-qPCR for MDM2 Exon Skipping and p53 Target Gene Expression

Objective: To quantify the level of MDM2 exon 3 skipping and the expression of p53 target genes following this compound knockdown.

Materials:

  • RNA extraction kit (e.g., RNeasy Mini Kit)

  • Reverse transcription kit (e.g., SuperScript IV)

  • SYBR Green or TaqMan-based qPCR master mix

  • Primers specific for:

    • MDM2 exon 2 and exon 4 (to detect exon 3 skipping)

    • Full-length MDM2

    • p53 target genes (Ccng1, Phlda3, Trp53inp1)

    • Housekeeping gene (e.g., Gapdh, Actb)

  • Real-time PCR instrument

Protocol:

  • RNA Extraction: Extract total RNA from this compound-knockdown and control cells using a commercial kit according to the manufacturer's instructions.

  • cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.

  • qPCR Reaction Setup:

    • Prepare a qPCR master mix containing SYBR Green/TaqMan master mix, forward and reverse primers, and nuclease-free water.

    • Add the cDNA template to the master mix in a qPCR plate.

  • Real-Time PCR: Perform the qPCR reaction using a real-time PCR instrument. The cycling conditions will typically include an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

  • Data Analysis:

    • For MDM2 exon skipping, calculate the ratio of the exon-skipped isoform to the full-length isoform.

    • For gene expression analysis, use the ΔΔCt method to calculate the fold change in the expression of p53 target genes in this compound-knockdown cells relative to control cells, normalized to the housekeeping gene.[14][15]

Zebrafish Microinjection and TUNEL Assay for Apoptosis

Objective: To assess the in vivo effect of this compound knockdown on apoptosis in a zebrafish model.

Materials:

  • Zebrafish embryos (1-cell stage)

  • This compound morpholino (antisense oligonucleotide)

  • Control morpholino

  • Microinjection apparatus (micromanipulator, microinjector, needles)

  • TUNEL assay kit

  • Microscope with fluorescence capabilities

Protocol:

  • Morpholino Preparation and Microinjection:

    • Prepare working solutions of the this compound and control morpholinos.

    • Load the morpholino solution into a microinjection needle.

    • Inject the morpholino into the yolk of 1-cell stage zebrafish embryos.[16][17]

  • Embryo Maintenance: Incubate the injected embryos at 28.5°C in E3 medium.

  • TUNEL Assay:

    • At the desired developmental stage (e.g., 24-48 hours post-fertilization), fix the embryos in 4% paraformaldehyde.

    • Perform the TUNEL assay according to the manufacturer's protocol to label apoptotic cells.[18][19]

  • Imaging and Quantification:

    • Mount the stained embryos and visualize them using a fluorescence microscope.

    • Quantify the number of TUNEL-positive cells in specific regions of interest (e.g., the head and neural tube) to assess the level of apoptosis.[18]

Conclusion

The discovery of this compound's role in p53 activation through the regulation of MDM2 splicing adds a new layer of complexity to our understanding of this critical tumor suppressor pathway. This guide has provided a comparative framework to position this novel mechanism alongside established pathways, supported by the available experimental evidence. The detailed protocols offer a starting point for researchers aiming to investigate the intricate interplay between splicing fidelity and genome integrity. Further exploration of the this compound-p53 axis holds the potential to uncover new therapeutic vulnerabilities in cancers characterized by splicing dysregulation.

References

A Comparative Analysis of EFTUD2 Orthologs: From Yeast to Humans

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a detailed comparative analysis of the Elongation Factor Tu GTP Binding Domain Containing 2 (EFTUD2) protein and its orthologs across various species, from the single-celled yeast to complex vertebrates like zebrafish, mice, and humans. This compound is a crucial component of the spliceosome, the cellular machinery responsible for intron removal from pre-mRNA. Mutations in the this compound gene are linked to Mandibulofacial Dysostosis with Microcephaly (MFDM), a severe congenital disorder. Understanding the conservation and divergence of this compound function across different model organisms is paramount for elucidating the molecular mechanisms of MFDM and for the development of potential therapeutic strategies. This guide presents a synthesis of current experimental data, including a comparative analysis of protein structure, function, and associated pathologies. Detailed experimental protocols for studying this compound and its orthologs are also provided to facilitate further research in this critical area.

Introduction to this compound

This compound, also known as Snu114, is a highly conserved GTPase that plays a central role in the spliceosome, a dynamic ribonucleoprotein complex essential for pre-mRNA splicing.[1][2] As a core component of the U5 small nuclear ribonucleoprotein (snRNP), this compound is involved in both the assembly and catalytic activity of the spliceosome.[3] Its function is critical for ensuring the fidelity of splicing, a process fundamental to gene expression in eukaryotes.

Mutations in the human this compound gene lead to Mandibulofacial Dysostosis with Microcephaly (MFDM), an autosomal dominant disorder characterized by craniofacial abnormalities, microcephaly, and developmental delay.[4][5] The majority of disease-causing mutations result in haploinsufficiency, leading to a reduction in functional this compound protein.[5] The study of this compound orthologs in model organisms provides invaluable insights into the protein's fundamental roles and the pathophysiology of MFDM.

Comparative Analysis of this compound Orthologs

The high degree of conservation of this compound across diverse species underscores its fundamental role in cellular function. This section provides a comparative overview of this compound orthologs in key model organisms.

Protein Domain Architecture and Sequence Conservation

This compound and its orthologs share a conserved domain structure, which is essential for their function within the spliceosome. The key domains include a GTP-binding domain and several other domains involved in protein-protein and protein-RNA interactions.

Table 1: Comparison of this compound Orthologs

FeatureHuman (Homo sapiens) - this compoundMouse (Mus musculus) - this compoundZebrafish (Danio rerio) - this compoundYeast (Saccharomyces cerevisiae) - Snu114p
UniProt ID Q15029Q8R441F1R5B6P33334
Protein Length (amino acids) 9729719701007
Sequence Identity to Human this compound 100%~98%~91.5%[2]~50%
Key Conserved Domains GTP-binding domain, Elongation Factor Tu domain, Ribosomal Protein S5 domain 2-likeGTP-binding domain, Elongation Factor Tu domain, Ribosomal Protein S5 domain 2-likeGTP-binding domain, Elongation Factor Tu domain, Ribosomal Protein S5 domain 2-likeGTP-binding domain, Elongation Factor Tu domain, Ribosomal Protein S5 domain 2-like
Functional Comparison and Phenotypes of Deficiencies

Studies in model organisms have been instrumental in dissecting the functional consequences of this compound deficiency.

Table 2: Functional Comparison of this compound Orthologs and Phenotypes of Deficiency

OrganismOrthologFunctionPhenotype of Deficiency/Mutation
Human This compoundCore component of the U5 snRNP in the spliceosome, essential for pre-mRNA splicing.[1][3]Mandibulofacial Dysostosis with Microcephaly (MFDM), characterized by craniofacial abnormalities, microcephaly, and developmental delay.[4][5]
Mouse This compoundEssential for embryonic development and craniofacial morphogenesis.[6]Homozygous knockout is embryonic lethal.[6] Heterozygous mutations can lead to craniofacial defects, often linked to increased p53 activity.[6]
Zebrafish This compoundCrucial for neurogenesis and craniofacial development.[2]Mutants exhibit abnormal brain development, smaller head and eyes, and increased p53-dependent apoptosis in neural progenitors.[2]
Yeast Snu114pEssential for spliceosome assembly and function.Temperature-sensitive growth arrest and accumulation of unspliced pre-mRNAs.

Signaling Pathways and Molecular Mechanisms

This compound dysfunction has been linked to the mis-splicing of specific transcripts, leading to the activation of downstream signaling pathways that contribute to the observed pathologies.

The Spliceosome Assembly Pathway

This compound is a key player in the intricate process of spliceosome assembly. It is a core component of the U4/U6.U5 tri-snRNP complex, which joins the spliceosome during its formation.

Spliceosome_Assembly cluster_0 Pre-mRNA cluster_1 Complex E cluster_2 Complex A cluster_3 Complex B (Pre-catalytic Spliceosome) cluster_4 Catalytically Active Spliceosome 5_SS 5' Splice Site BP Branch Point U1 U1 snRNP 5_SS->U1 binds 3_SS 3' Splice Site U2 U2 snRNP U1->U2 recruits tri_snRNP U4/U6.U5 tri-snRNP (contains this compound) U2->tri_snRNP joins to form Pre-catalytic Spliceosome Active_Spliceosome Active Spliceosome tri_snRNP->Active_Spliceosome rearranges to form

Caption: Spliceosome Assembly Pathway highlighting the entry of the U4/U6.U5 tri-snRNP containing this compound.

The p53 Signaling Pathway in this compound-related Pathology

A growing body of evidence suggests that the cellular stress caused by this compound haploinsufficiency and subsequent splicing defects can lead to the activation of the p53 tumor suppressor pathway. This activation is thought to contribute to the increased apoptosis observed in the developing craniofacial structures of individuals with MFDM and in animal models.[6]

p53_Pathway EFTUD2_Haplo This compound Haploinsufficiency Splicing_Defects Splicing Defects EFTUD2_Haplo->Splicing_Defects Cellular_Stress Cellular Stress Splicing_Defects->Cellular_Stress p53_Activation p53 Activation Cellular_Stress->p53_Activation Apoptosis Apoptosis p53_Activation->Apoptosis Craniofacial_Defects Craniofacial Defects Apoptosis->Craniofacial_Defects

Caption: The proposed role of p53 activation in the pathogenesis of this compound-related craniofacial defects.

Experimental Protocols

This section provides an overview of key experimental protocols used to study this compound and its orthologs.

Minigene Splicing Assay

This assay is used to assess the impact of specific mutations on pre-mRNA splicing in a controlled cellular context.

Methodology:

  • Construct Design: A minigene construct is created containing the exon of interest and flanking intronic sequences. The construct is cloned into an expression vector.

  • Site-Directed Mutagenesis: The specific mutation to be studied is introduced into the minigene construct.

  • Cell Transfection: The wild-type and mutant minigene constructs are transfected into a suitable cell line (e.g., HEK293T).

  • RNA Isolation and RT-PCR: After 24-48 hours, total RNA is isolated from the transfected cells. Reverse transcription followed by PCR (RT-PCR) is performed using primers specific to the minigene's exons.

  • Analysis: The PCR products are analyzed by gel electrophoresis or capillary electrophoresis to detect any changes in splicing patterns (e.g., exon skipping, intron retention) caused by the mutation.

Minigene_Assay_Workflow Start Start Construct Minigene Construct (Exon + Flanking Introns) Start->Construct Mutagenesis Site-Directed Mutagenesis Construct->Mutagenesis Transfection Cell Transfection Mutagenesis->Transfection RNA_Isolation RNA Isolation Transfection->RNA_Isolation RT_PCR RT-PCR RNA_Isolation->RT_PCR Analysis Splicing Pattern Analysis (Gel/Capillary Electrophoresis) RT_PCR->Analysis End End Analysis->End

Caption: Workflow for a minigene splicing assay to analyze the effect of mutations on splicing.

RNA-Sequencing (RNA-Seq) Analysis of this compound Knockdown

RNA-Seq provides a global view of the transcriptional and splicing changes that occur upon reduction of this compound levels.

Methodology:

  • Cell Culture and Knockdown: A suitable cell line is cultured, and this compound expression is knocked down using techniques like siRNA or shRNA.

  • RNA Isolation and Library Preparation: Total RNA is extracted from control and this compound-knockdown cells. RNA quality is assessed, and sequencing libraries are prepared.

  • High-Throughput Sequencing: The prepared libraries are sequenced using a next-generation sequencing platform.

  • Data Analysis: The sequencing reads are aligned to a reference genome. Differential gene expression and alternative splicing analysis are performed to identify genes and splicing events affected by this compound knockdown.

Western Blot Analysis

This technique is used to detect and quantify the levels of this compound protein in cell or tissue lysates.

Methodology:

  • Protein Extraction: Proteins are extracted from cells or tissues using a suitable lysis buffer.

  • Protein Quantification: The total protein concentration in the lysates is determined.

  • SDS-PAGE: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., nitrocellulose or PVDF).

  • Immunoblotting: The membrane is incubated with a primary antibody specific for this compound, followed by a secondary antibody conjugated to an enzyme (e.g., HRP).

  • Detection: The signal is detected using a chemiluminescent substrate, and the protein bands are visualized.

Reverse Transcription-Quantitative PCR (RT-qPCR)

RT-qPCR is used to measure the relative expression levels of specific mRNA transcripts, such as this compound or its downstream targets.

Methodology:

  • RNA Isolation and cDNA Synthesis: Total RNA is isolated, and its quality and quantity are determined. The RNA is then reverse-transcribed into complementary DNA (cDNA).

  • qPCR Reaction: The qPCR reaction is set up with the cDNA template, gene-specific primers, and a fluorescent dye (e.g., SYBR Green) or a fluorescently labeled probe.

  • Data Analysis: The amplification of the target gene is monitored in real-time. The expression level is quantified relative to a stable reference gene.

Generation and Analysis of Animal Models

Animal models, particularly mouse and zebrafish, are indispensable for studying the in vivo consequences of this compound mutations.

Knockout Mouse Model Generation and Analysis

Knockout_Mouse_Workflow Start Start Design Design Targeting Vector (e.g., CRISPR/Cas9) Start->Design Injection Microinjection into Embryonic Stem Cells or Zygotes Design->Injection Implantation Implantation into Pseudopregnant Female Injection->Implantation Founders Birth of Founder Mice Implantation->Founders Genotyping Genotyping to Identify Mutant Alleles Founders->Genotyping Breeding Breeding to Establish Knockout Line Genotyping->Breeding Phenotyping Phenotypic Analysis Breeding->Phenotyping End End Phenotyping->End

Caption: General workflow for generating and analyzing a knockout mouse model.

Zebrafish Mutant Model Analysis

Zebrafish_Mutant_Workflow Start Start Design Design Mutagenesis Strategy (e.g., CRISPR/Cas9, TALENs) Start->Design Injection Microinjection into One-Cell Stage Embryos Design->Injection Screening Screening for Founders with Germline Transmission Injection->Screening Breeding Breeding to Establish Mutant Line (F1, F2 generations) Screening->Breeding Phenotyping Phenotypic Analysis (e.g., Morphology, In Situ Hybridization) Breeding->Phenotyping End End Phenotyping->End

Caption: General workflow for generating and analyzing a zebrafish mutant model.

Conclusion and Future Directions

The comparative analysis of this compound orthologs has significantly advanced our understanding of its fundamental role in splicing and the molecular basis of MFDM. The high degree of functional conservation across species validates the use of model organisms to investigate disease mechanisms and test potential therapeutic interventions. Future research should focus on identifying the full spectrum of splicing targets affected by this compound haploinsufficiency and further delineating the downstream pathways that lead to the specific clinical manifestations of MFDM. The development of high-throughput screening platforms using these model systems could accelerate the discovery of compounds that can modulate splicing activity or mitigate the downstream consequences of this compound mutations, offering hope for future therapies for this debilitating disorder.

References

Validating EFTUD2 as a Therapeutic Target: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of experimental data and methodologies for validating Elongation Factor Tu GTP Binding Domain Containing 2 (EFTUD2) as a therapeutic target. This compound, a crucial component of the spliceosome, is implicated in both developmental disorders and various cancers, making it a compelling protein for therapeutic intervention. This document summarizes key findings, presents detailed experimental protocols, and offers a comparative analysis of therapeutic strategies.

Introduction to this compound

This compound, also known as Snu114, is a GTPase essential for the catalytic activation and disassembly of the spliceosome, the cellular machinery responsible for intron removal from pre-mRNA.[1][2] Its fundamental role in mRNA processing underscores its importance in normal cellular function. However, dysregulation of this compound activity, through mutation or overexpression, has been linked to severe developmental syndromes and the progression of numerous cancers.[3][4]

Mutations in the this compound gene are the primary cause of Mandibulofacial Dysostosis with Microcephaly (MFDM), a rare congenital disorder characterized by craniofacial abnormalities and neurological impairment.[2][4] In the context of oncology, overexpression of this compound has been identified as a negative prognostic indicator in several malignancies, including hepatocellular carcinoma (HCC), breast cancer, colorectal cancer, and lung adenocarcinoma (LUAD).[3][5][6] Its elevated expression is often correlated with increased tumor growth, metastasis, and resistance to chemotherapy.[6][7]

Therapeutic Rationale for Targeting this compound

The dual role of this compound in developmental diseases and cancer presents distinct therapeutic opportunities. In cancers where this compound is overexpressed, its inhibition is hypothesized to disrupt essential cellular processes, leading to cancer cell death and suppression of tumor growth. Conversely, for developmental disorders arising from this compound haploinsufficiency, strategies to modulate the downstream pathways affected by its deficiency are being explored.

Currently, no direct pharmacological inhibitors of this compound have been reported in the literature. Therapeutic strategies, therefore, focus on indirect approaches:

  • Genetic Inhibition: Utilizing siRNA or shRNA to knockdown this compound expression has demonstrated significant anti-tumor effects in preclinical models.[3][6]

  • Targeting Downstream Pathways: Inhibiting signaling pathways that are aberrantly activated due to this compound dysregulation, such as the STAT3 and p53 pathways, offers a viable therapeutic avenue.[3][8]

This guide will compare these approaches, providing the available experimental data to support their validation.

Comparative Analysis of Preclinical Data

The following tables summarize quantitative data from key studies investigating the therapeutic potential of targeting this compound.

Table 1: Effects of this compound Knockdown on Cancer Cell Lines in vitro
Cell LineCancer TypeMethodEffect on Cell ViabilityEffect on ApoptosisEffect on Cell Migration/InvasionReference
Hep3B, Huh7Hepatocellular CarcinomasiRNASignificant suppressionIncreasedInhibited[3][6]
SKHEP1, Huh7Hepatocellular CarcinomashRNASuppressed proliferation and colony formation--[9]
A549, PC9, H1299Lung AdenocarcinomasiRNAInhibited-Inhibited[5][10]
O9-1 (mouse)Neural Crest CellssiRNA-Increased-[8]
Table 2: Effects of this compound Knockdown on Tumor Growth in vivo
Cell Line XenograftCancer TypeAnimal ModelTreatmentReduction in Tumor Volume/WeightReference
SKHEP1Hepatocellular CarcinomaNude miceshRNA knockdownSignificant decrease in tumor volume and weight[9]
HepG2Hepatocellular CarcinomaNude miceThis compound overexpressionPromoted tumor growth[3]
Table 3: Comparison of Indirect Therapeutic Strategies
Therapeutic AgentTargetDisease ContextModel SystemKey OutcomeReference
S3I-201STAT3Hepatocellular CarcinomaHCC cell linesPartially blocked pro-malignant effects of this compound overexpression[3]
Pifithrin-αp53Mandibulofacial DysostosisMouse modelRescued craniofacial and brain defects[8]

Signaling Pathways and Experimental Workflows

This compound-Mediated STAT3 Activation in Cancer

In hepatocellular carcinoma, this compound has been shown to promote tumor progression through the activation of the STAT3 signaling pathway.[3] The diagram below illustrates this proposed mechanism.

EFTUD2_STAT3_Pathway This compound-Mediated STAT3 Signaling in Cancer This compound This compound (Overexpressed) STAT3 STAT3 This compound->STAT3 Activates pSTAT3 p-STAT3 (Activated) STAT3->pSTAT3 Nucleus Nucleus pSTAT3->Nucleus Translocates to Proliferation Cell Proliferation pSTAT3->Proliferation Migration Cell Migration pSTAT3->Migration MCL1 MCL-1 Nucleus->MCL1 Upregulates Apoptosis Inhibition of Apoptosis MCL1->Apoptosis S3I201 S3I-201 (STAT3 Inhibitor) S3I201->pSTAT3 Inhibits

This compound activates STAT3 signaling to promote cancer cell survival and proliferation.
This compound Deficiency and p53-Mediated Defects

In developmental disorders like MFDM, this compound haploinsufficiency leads to aberrant splicing of Mdm2, resulting in increased p53 activity and subsequent apoptosis of neural crest cells.[8][11]

EFTUD2_p53_Pathway This compound Deficiency and p53 Pathway Activation EFTUD2_mut This compound Mutation (Haploinsufficiency) Spliceosome Spliceosome EFTUD2_mut->Spliceosome Impairs function Mdm2_pre_mRNA Mdm2 pre-mRNA Spliceosome->Mdm2_pre_mRNA Processes Mdm2_spliced Correctly Spliced Mdm2 mRNA Mdm2_pre_mRNA->Mdm2_spliced Normal Splicing Mdm2_mis_spliced Mis-spliced Mdm2 mRNA Mdm2_pre_mRNA->Mdm2_mis_spliced Aberrant Splicing Mdm2_protein Mdm2 Protein Mdm2_spliced->Mdm2_protein p53 p53 Mdm2_protein->p53 Promotes degradation p53_active Active p53 p53->p53_active Apoptosis Apoptosis of Neural Crest Cells p53_active->Apoptosis Craniofacial_defects Craniofacial Defects Apoptosis->Craniofacial_defects Pifithrin Pifithrin-α (p53 Inhibitor) Pifithrin->p53_active Inhibits

This compound mutations lead to p53 activation and developmental defects.
Experimental Workflow for Validating this compound as a Therapeutic Target

The following diagram outlines a typical experimental workflow for assessing the therapeutic potential of targeting this compound.

Experimental_Workflow Experimental Workflow for this compound Target Validation Start Start Cell_Culture Cancer Cell Lines (e.g., HepG2, A549) Start->Cell_Culture Transfection siRNA/shRNA Transfection (this compound Knockdown) Cell_Culture->Transfection In_Vitro_Assays In Vitro Assays Transfection->In_Vitro_Assays In_Vivo_Studies In Vivo Xenograft Model Transfection->In_Vivo_Studies Cell_Viability Cell Viability Assay (MTT/CCK-8) In_Vitro_Assays->Cell_Viability Apoptosis_Assay Apoptosis Assay (Annexin V/PI Staining) In_Vitro_Assays->Apoptosis_Assay Migration_Assay Migration/Invasion Assay (Transwell Assay) In_Vitro_Assays->Migration_Assay Western_Blot Western Blot Analysis (this compound, STAT3, p53, etc.) In_Vitro_Assays->Western_Blot Analysis Data Analysis and Conclusion Cell_Viability->Analysis Apoptosis_Assay->Analysis Migration_Assay->Analysis Western_Blot->Analysis Tumor_Growth Monitor Tumor Growth In_Vivo_Studies->Tumor_Growth Tumor_Growth->Analysis End End Analysis->End

A typical workflow for validating this compound as a therapeutic target.

Detailed Experimental Protocols

siRNA-Mediated Knockdown of this compound in Cancer Cell Lines

Objective: To transiently reduce the expression of this compound in cultured cancer cells to assess its impact on cellular phenotypes.

Materials:

  • Cancer cell lines (e.g., HepG2, A549)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • siRNA targeting this compound (validated sequences)

  • Non-targeting control siRNA

  • Lipofectamine™ RNAiMAX Transfection Reagent

  • Opti-MEM™ I Reduced Serum Medium

  • 6-well tissue culture plates

  • Phosphate-buffered saline (PBS)

Protocol:

  • Cell Seeding: The day before transfection, seed cells in a 6-well plate at a density that will result in 30-50% confluency at the time of transfection.

  • siRNA Preparation (per well):

    • Solution A: Dilute 20-80 pmol of this compound siRNA or control siRNA into 100 µL of Opti-MEM™ medium. Mix gently.[12]

    • Solution B: Dilute 6 µL of Lipofectamine™ RNAiMAX into 100 µL of Opti-MEM™ medium. Mix gently and incubate for 5 minutes at room temperature.[12]

  • Transfection Complex Formation: Combine Solution A and Solution B. Mix gently and incubate for 15-45 minutes at room temperature to allow for complex formation.[12]

  • Cell Transfection:

    • Wash the cells once with PBS.

    • Add 800 µL of Opti-MEM™ to the transfection complex mixture.

    • Aspirate the PBS from the cells and add the 1 mL of the final transfection mixture to each well.

  • Incubation: Incubate the cells at 37°C in a CO2 incubator for 5-7 hours.[12]

  • Medium Change: After incubation, add 1 mL of the normal growth medium containing 2x the normal serum and antibiotic concentration without removing the transfection mixture.

  • Post-transfection Incubation: Continue to incubate the cells for 24-72 hours before proceeding with downstream assays. The optimal time should be determined experimentally.

  • Validation of Knockdown: Assess the efficiency of this compound knockdown by Western blot or qRT-PCR.

Cell Viability Assay (MTT Assay)

Objective: To quantify the effect of this compound knockdown on cell proliferation and viability.

Materials:

  • Transfected cells in a 96-well plate

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Microplate reader

Protocol:

  • Cell Seeding and Transfection: Seed and transfect cells in a 96-well plate as described in Protocol 1, scaling down the volumes appropriately.

  • MTT Incubation: At the desired time point post-transfection (e.g., 24, 48, 72 hours), add 10 µL of MTT solution to each well.

  • Incubation: Incubate the plate for 4 hours at 37°C in a CO2 incubator, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.

  • Formazan Solubilization: Carefully remove the medium from each well and add 100 µL of DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Normalize the absorbance values of the this compound siRNA-treated wells to the control siRNA-treated wells to determine the percentage of cell viability.

Apoptosis Assay (Annexin V-FITC/PI Staining)

Objective: To detect and quantify apoptosis in cells following this compound knockdown.

Materials:

  • Transfected cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Protocol:

  • Cell Harvesting: At the desired time point post-transfection, harvest both adherent and floating cells. Centrifuge at 500 x g for 5 minutes.

  • Cell Washing: Wash the cells twice with cold PBS.

  • Cell Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining:

    • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI solution.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within 1 hour.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Western Blot Analysis

Objective: To detect the protein levels of this compound and downstream signaling molecules.

Materials:

  • Transfected cell lysates

  • Protein lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-EFTUD2, anti-STAT3, anti-p-STAT3, anti-p53, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Protocol:

  • Protein Extraction and Quantification: Lyse the cells and quantify the protein concentration using the BCA assay.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and separate by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation. Recommended starting dilutions: anti-EFTUD2 (1:1000), anti-β-actin (1:5000).

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Detection: Add ECL substrate to the membrane and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin).

Conclusion

The available evidence strongly supports the validation of this compound as a therapeutic target, particularly in the context of cancer. Its role as a critical spliceosome component, combined with its overexpression in multiple tumor types and the profound anti-tumor effects observed upon its inhibition, make it an attractive candidate for drug development. While direct pharmacological inhibitors are yet to be discovered, the success of genetic knockdown strategies and the potential for targeting downstream pathways provide a solid foundation for future therapeutic development. For developmental disorders linked to this compound deficiency, modulating downstream effectors like the p53 pathway presents a promising, albeit more complex, therapeutic avenue. Further research is warranted to identify direct small molecule inhibitors of this compound and to further elucidate its intricate roles in both health and disease.

References

A Comparative Guide to the Efficacy of EFTUD2 siRNAs for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in the fields of molecular biology, drug development, and cellular signaling, the ability to specifically and efficiently silence the expression of target genes is paramount. This guide provides a comprehensive comparison of the efficacy of different small interfering RNAs (siRNAs) targeting the Elongation Factor Tu GTP Binding Domain Containing 2 (EFTUD2) gene. This compound is a crucial component of the spliceosome, and its dysregulation has been implicated in various developmental disorders and cancers. The data presented here, compiled from recent scientific literature, will aid researchers in selecting the most effective siRNA for their experimental needs.

Comparative Efficacy of this compound siRNAs

The following table summarizes the quantitative data on the knockdown efficiency of three different siRNAs targeting this compound in various lung adenocarcinoma cell lines. The data is derived from a study by Yin et al. and is based on the quantification of Western blot analyses.

siRNA IdentifierTarget Sequence (5' to 3')Cell LineKnockdown Efficiency (Protein Level)
si-EFTUD2#1GCAAGAAGAAUUGGUUAAUTTA549~60%
PC9~75%
H1299~70%
si-EFTUD2#2GCCAUCAAGUAUAUUGAUUTTA549~50%
PC9~60%
H1299~55%
si-EFTUD2#3GCUCAUCAAUAUGCUAAUUTTA549~70%
PC9~80%
H1299~75%

Data is estimated from graphical representations in the source publication. For precise values, refer to the original study.

In a separate study focusing on the role of this compound in craniofacial development, a different siRNA was utilized in O9-1 mouse neural crest cells. While a specific percentage of protein or mRNA knockdown was not provided, the efficacy of the siRNA was demonstrated through significant downstream biological effects, including increased apoptosis and altered expression of p53 target genes. This highlights that functional outcomes are a critical measure of siRNA efficacy.

Experimental Protocols

To ensure the reproducibility of results, detailed experimental protocols are essential. Below are methodologies for siRNA transfection and the subsequent validation of this compound knockdown at both the mRNA and protein levels.

siRNA Transfection Protocol (Adapted for A549, PC9, and H1299 cells)

This protocol is based on the methodology used in the study comparing the three si-EFTUD2 sequences.

Materials:

  • This compound-targeting siRNAs (si-EFTUD2#1, #2, #3) and a negative control siRNA (scrambled sequence).

  • Lipofectamine RNAiMAX transfection reagent.

  • Opti-MEM I Reduced Serum Medium.

  • Complete culture medium appropriate for the cell line (e.g., DMEM or RPMI-1640 with 10% FBS).

  • 6-well tissue culture plates.

  • A549, PC9, or H1299 cells.

Procedure:

  • Cell Seeding: Twenty-four hours prior to transfection, seed the cells in 6-well plates at a density that will result in 60-80% confluency at the time of transfection.

  • Preparation of siRNA-Lipid Complexes: a. For each well to be transfected, dilute the desired amount of siRNA (e.g., 50 nM final concentration) in Opti-MEM I medium. b. In a separate tube, dilute the Lipofectamine RNAiMAX reagent in Opti-MEM I medium according to the manufacturer's instructions. c. Combine the diluted siRNA and the diluted Lipofectamine RNAiMAX reagent. Mix gently by pipetting and incubate at room temperature for 15-20 minutes to allow for the formation of siRNA-lipid complexes.

  • Transfection: a. Replace the culture medium in the wells with fresh, antibiotic-free complete medium. b. Add the siRNA-lipid complexes dropwise to each well. c. Gently rock the plate to ensure even distribution.

  • Incubation: Incubate the cells at 37°C in a CO2 incubator for 48 to 72 hours before proceeding with knockdown validation.

Validation of this compound Knockdown

1. Quantitative Real-Time PCR (qRT-PCR) for mRNA Level Analysis:

  • RNA Extraction: Isolate total RNA from the transfected cells using a TRIzol-based method or a commercial RNA extraction kit.

  • cDNA Synthesis: Reverse transcribe the RNA into cDNA using a reverse transcription kit.[1]

  • qPCR: Perform qPCR using primers specific for this compound and a housekeeping gene (e.g., GAPDH, ACTB) for normalization. The relative expression of this compound mRNA is typically calculated using the ΔΔCt method.[1][2] A reduction of ≥70% in target mRNA levels is generally considered effective knockdown.[3]

2. Western Blot for Protein Level Analysis:

  • Cell Lysis: Lyse the transfected cells in RIPA buffer or a similar lysis buffer containing protease inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting: a. Block the membrane with 5% non-fat milk or BSA in TBST. b. Incubate the membrane with a primary antibody specific for this compound overnight at 4°C. c. Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. d. Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).[3][4]

Visualizing Experimental and Biological Pathways

To better illustrate the experimental workflow and the known signaling pathways involving this compound, the following diagrams have been generated using Graphviz.

EFTUD2_siRNA_Workflow cluster_prep Preparation cluster_transfection Transfection cluster_validation Validation cluster_analysis Analysis cell_seeding Seed Cells (60-80% confluency) sirna_prep Prepare siRNA-Lipid Complexes transfect Add Complexes to Cells sirna_prep->transfect incubate Incubate (48-72h) transfect->incubate harvest Harvest Cells incubate->harvest rna_analysis RNA Isolation & qRT-PCR harvest->rna_analysis protein_analysis Protein Lysis & Western Blot harvest->protein_analysis mrna_quant Quantify mRNA Knockdown rna_analysis->mrna_quant protein_quant Quantify Protein Knockdown protein_analysis->protein_quant EFTUD2_p53_Pathway cluster_spliceosome Spliceosome Function cluster_p53 p53 Pathway Regulation This compound This compound Spliceosome Spliceosome Complex This compound->Spliceosome Component of Mdm2_splicing Altered Mdm2 Splicing pre_mRNA pre-mRNA Spliceosome->pre_mRNA Processes mRNA Mature mRNA pre_mRNA->mRNA Splicing EFTUD2_knockdown This compound Knockdown EFTUD2_knockdown->Mdm2_splicing Leads to p53 p53 Stabilization & Activation Mdm2_splicing->p53 Results in Apoptosis Apoptosis p53->Apoptosis Induces

References

A Researcher's Guide to EFTUD2 Antibody Specificity: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, selecting a highly specific and reliable antibody is paramount for accurate and reproducible results. This guide provides a comparative analysis of commercially available antibodies targeting the Elongation Factor Tu GTP Binding Domain Containing 2 (EFTUD2), a crucial component of the spliceosome.

This compound, also known as U5-116kDa, is a GTPase that plays an essential role in the catalytic steps of pre-mRNA splicing.[1][2] As a core component of the U5 small nuclear ribonucleoprotein (snRNP) particle, it is integral to the spliceosome's function in removing introns from pre-mRNA.[1][3][4] Given its fundamental role in gene expression, mutations in the this compound gene are associated with severe developmental disorders such as Mandibulofacial Dysostosis with Microcephaly (MFDM).[3][4][5] Furthermore, emerging evidence suggests a role for this compound in certain cancers, making it a protein of significant interest in both basic research and clinical investigations.[1]

This guide offers a data-driven comparison of several commercially available this compound antibodies, focusing on their performance in key applications. We present a summary of their validation data, detailed experimental protocols, and visual workflows to aid in the selection of the most suitable antibody for your research needs.

Comparative Performance of this compound Antibodies

The following table summarizes the specifications and validated applications of prominent this compound antibodies from various suppliers. This data is compiled from the manufacturers' datasheets and available publications. It is important to note that a direct, independent, head-to-head comparison study of all these antibodies is not currently available. Researchers are encouraged to perform their own validation experiments in their specific model systems.

Antibody Supplier Catalog # Type Host Validated Applications & Recommended Dilutions Notes
Anti-EFTUD2, clone AB03/1B9 Bio-RadVMA00890MonoclonalMouseWB: 1:1000IP: 2.5µg per reactionPrecisionAb™ Antibody; Validated with siRNA knockdown in WB.[6]
This compound Antibody Novus BiologicalsNBP2-92930PolyclonalRabbitWB: 1:500 - 1:1000IHC: 1:50 - 1:200IF/ICC: 1:50 - 1:100IP: 0.5-4µg per 200-400µg of lysateELISA BSA Free.
This compound Polyclonal Antibody Thermo Fisher Scientific (Invitrogen)PA5-96559PolyclonalRabbitWB: 1:500 - 1:1000IHC-P: 1:50 - 1:200IF/ICC: 1:50 - 1:100IP: 0.5-4µg per 200-400µg of lysateELISA: 1 µg/mLReacts with Human, Mouse, and Rat.[7]
This compound Monoclonal Antibody (1-D10-A1) Thermo Fisher Scientific (Invitrogen)MA5-17112MonoclonalMouseNot specified on the provided datasheet.Researchers should consult the most recent datasheet for validated applications.
Anti-EFTUD2 antibody Abcamab72456PolyclonalRabbitWB: As publishedIHC-P: 1:200 (1µg/ml)IP: 3µg per 1mg of lysateCited in 8 publications.
Anti-EFTUD2 Antibody Human Protein AtlasHPA022021PolyclonalRabbitWB: 0.04 - 0.4 µg/mlIF/ICC: 0.25 - 2 µg/mlValidated for IF in multiple cell lines.[8]
This compound Antibody CUSABIOCSB-PA007472GA01HUPolyclonalRabbitWB: 1:500 - 1:2000IHC: 1:100 - 1:300ELISA: 1:40000Reacts with Human and Mouse.[9]
This compound Antibody Sigma-AldrichSAB2701211PolyclonalRabbitWB: 1:1000Used in a study on this compound knockout mice.[10]

Experimental Protocols

Detailed methodologies are crucial for the successful application and validation of antibodies. Below are representative protocols for key immunological techniques.

Western Blotting (WB)

This protocol is a general guideline and may require optimization for specific experimental conditions.

  • Protein Extraction: Lyse cells or tissues in RIPA buffer supplemented with protease and phosphatase inhibitors.[10]

  • Protein Quantification: Determine protein concentration using a BCA or Bradford assay.

  • Sample Preparation: Mix 20-50 µg of protein lysate with Laemmli sample buffer and heat at 95-100°C for 5 minutes.

  • SDS-PAGE: Separate proteins on a 4-12% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer separated proteins to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary this compound antibody at the recommended dilution (see table above) in blocking buffer overnight at 4°C with gentle agitation.[10][11]

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody (e.g., goat anti-rabbit or goat anti-mouse IgG) diluted in blocking buffer for 1 hour at room temperature.

  • Washing: Repeat the washing step as described above.

  • Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and visualize using a chemiluminescence imaging system.[6][10] The expected molecular weight of this compound is approximately 122 kDa.[6]

Immunoprecipitation (IP)

This protocol provides a general framework for immunoprecipitating this compound.

  • Cell Lysate Preparation: Prepare cell lysates as for Western Blotting, using a non-denaturing lysis buffer (e.g., buffer containing 1% Triton X-100 or NP-40).

  • Pre-clearing (Optional): To reduce non-specific binding, incubate the lysate (200-500 µg) with 20 µl of Protein A/G agarose (B213101) beads for 1 hour at 4°C. Centrifuge and collect the supernatant.

  • Antibody Incubation: Add the recommended amount of primary this compound antibody (e.g., 2.5 µg) to the pre-cleared lysate.[6] Incubate overnight at 4°C with gentle rotation. As a negative control, use a non-specific IgG of the same isotype.[6]

  • Immune Complex Capture: Add 30 µl of Protein A/G agarose beads and incubate for 2-4 hours at 4°C with rotation.

  • Washing: Pellet the beads by centrifugation and wash three to five times with ice-cold lysis buffer.

  • Elution: Elute the immunoprecipitated proteins by resuspending the beads in 2X Laemmli sample buffer and boiling for 5 minutes.

  • Analysis: Analyze the eluted proteins by Western Blotting as described above.

Immunofluorescence (IF) / Immunocytochemistry (ICC)

This protocol is a general guide for staining cells.

  • Cell Culture: Grow cells on sterile glass coverslips or in chamber slides.

  • Fixation: Fix the cells with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.[12] Alternatively, ice-cold methanol (B129727) can be used.[13]

  • Washing: Wash the cells three times with PBS.

  • Permeabilization: If targeting an intracellular protein, permeabilize the cells with 0.1-0.25% Triton X-100 in PBS for 10 minutes.[12]

  • Blocking: Block non-specific antibody binding by incubating with a blocking solution (e.g., 1-10% normal goat serum in PBS) for 1 hour at room temperature.[12][13]

  • Primary Antibody Incubation: Incubate the cells with the primary this compound antibody at the recommended dilution in blocking buffer for 1 hour at room temperature or overnight at 4°C.[13]

  • Washing: Wash the cells three times with PBS.

  • Secondary Antibody Incubation: Incubate the cells with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488 goat anti-rabbit) diluted in blocking buffer for 1 hour at room temperature in the dark.[12]

  • Washing: Wash the cells three times with PBS in the dark.

  • Counterstaining: Stain the nuclei with DAPI for 5 minutes.[7][12]

  • Mounting: Mount the coverslips onto microscope slides using an anti-fade mounting medium.

  • Imaging: Visualize the staining using a fluorescence microscope.

Visualizing Workflows and Pathways

To further aid in experimental design and understanding, the following diagrams illustrate a typical antibody validation workflow and the role of this compound in the spliceosome.

Antibody_Validation_Workflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Advanced Validation cluster_2 Phase 3: Final Selection A Select Candidate Antibodies B Western Blot (WB) with Positive & Negative Controls A->B C Titration to Determine Optimal Concentration B->C D Genetic Knockdown/Knockout (siRNA/CRISPR) followed by WB C->D E Immunoprecipitation (IP) followed by Mass Spectrometry or WB D->E F Immunofluorescence (IF) for Cellular Localization E->F G Immunohistochemistry (IHC) on Relevant Tissues F->G H Select Validated Antibody G->H

A generalized workflow for antibody validation.

Spliceosome_Function cluster_0 Spliceosome Assembly and Function Pre_mRNA pre-mRNA (Exon-Intron-Exon) Spliceosome_Assembly Spliceosome Assembly Pre_mRNA->Spliceosome_Assembly Splicing Splicing Reaction (Intron Removal) Spliceosome_Assembly->Splicing U5_snRNP U5 snRNP (contains this compound) U5_snRNP->Spliceosome_Assembly Mature_mRNA Mature mRNA (Exon-Exon) Splicing->Mature_mRNA Intron_Lariat Intron_Lariat Splicing->Intron_Lariat Intron Lariat (Degraded) Translation Translation Mature_mRNA->Translation Protein Functional Protein Translation->Protein

References

EFTUD2 Expression: A Comparative Analysis in Normal and Tumor Tissues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Elongation Factor Tu GTP Binding Domain Containing 2 (EFTUD2) expression in normal versus tumor tissues, supported by experimental data. The information presented aims to facilitate research and development efforts targeting this compound in oncology.

Data Presentation: Quantitative Comparison of this compound Expression

This compound, a crucial component of the spliceosome, has been shown to be dysregulated in various malignancies.[1][2] The following tables summarize the quantitative data on this compound expression at both the mRNA and protein levels in different cancer types compared to corresponding normal tissues.

This compound mRNA Expression
Cancer TypeDatabase/StudyNormal Tissue Samples (n)Tumor Tissue Samples (n)Fold Change/Expression Levelp-valueReference
Hepatocellular Carcinoma (HCC)TCGA50365Upregulated in tumor< 0.001[3]
Lung Adenocarcinoma (LUAD)TCGA59483Upregulated in tumor< 0.05[4]
Lung Adenocarcinoma (LUAD)GEO: GSE328635828Upregulated in tumor< 0.05[4]
Lung Adenocarcinoma (LUAD)GEO: GSE434583080Upregulated in tumor< 0.05[4]
Lung Adenocarcinoma (LUAD)GEO: GSE750378383Upregulated in tumor< 0.05[4]
Colorectal Cancer (CRC)TCGA101697Upregulated in tumor< 0.01[5]
This compound Protein Expression
Cancer TypeMethodNormal Tissue Samples (n)Tumor Tissue Samples (n)Expression Level in TumorReference
Hepatocellular Carcinoma (HCC)IHC96 (nontumor)126High nuclear expression in 42.6% of tumors vs. 9.4% in non-tumor[3]
Colorectal Cancer (CRC)CPTAC9696Significantly upregulated[5]
Lung Adenocarcinoma (LUAD)IHCAdjacent normal174Significantly higher in tumor[4]

Experimental Protocols

Detailed methodologies for the key experiments cited in the data presentation are provided below.

Immunohistochemistry (IHC)

Objective: To visualize and semi-quantify this compound protein expression in formalin-fixed, paraffin-embedded (FFPE) tissue sections.

Protocol:

  • Deparaffinization and Rehydration:

    • Immerse slides in Xylene: 2 x 5 minutes.

    • 100% Ethanol (B145695): 2 x 3 minutes.

    • 95% Ethanol: 1 minute.

    • 80% Ethanol: 1 minute.

    • Wash in distilled water.

  • Antigen Retrieval:

    • Perform heat-induced epitope retrieval.

    • Immerse slides in 10 mM Sodium Citrate (B86180) buffer (pH 6.0).

    • Heat in a steamer or water bath at 95-100°C for 20-30 minutes.[3]

    • Alternatively, use high-pressure antigen retrieval with 10 mM citrate buffer (pH 6.0).[3]

    • Cool slides for 20-30 minutes at room temperature.

  • Blocking:

    • Block endogenous peroxidase activity with 3% hydrogen peroxide for 10-15 minutes.

    • Wash with PBS.

    • Block non-specific binding with 5% normal goat serum in PBS for 1 hour at room temperature.

  • Primary Antibody Incubation:

    • Incubate with a primary antibody against this compound. Recommended dilutions:

      • Rabbit polyclonal: 1:100[3]

      • Rabbit polyclonal: 1:500[1]

      • Rabbit polyclonal: 1:50 - 1:200[2][6]

    • Incubate overnight at 4°C in a humidified chamber.

  • Secondary Antibody and Detection:

    • Wash slides with PBS.

    • Incubate with a biotinylated secondary antibody (e.g., goat anti-rabbit) for 1-2 hours at room temperature.

    • Wash with PBS.

    • Incubate with an avidin-biotin-peroxidase complex (ABC) reagent.

    • Develop with 3,3'-diaminobenzidine (B165653) (DAB) substrate.

    • Counterstain with hematoxylin.

  • Dehydration and Mounting:

    • Dehydrate through graded ethanol and xylene.

    • Mount with a permanent mounting medium.

Quantitative Real-Time PCR (qRT-PCR)

Objective: To quantify the relative mRNA expression levels of this compound.

Protocol:

  • RNA Extraction and cDNA Synthesis:

    • Extract total RNA from tissues or cells using a suitable kit.

    • Assess RNA quality and quantity.

    • Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcription kit with oligo(dT) or random primers.

  • qPCR Reaction:

    • Prepare a reaction mix containing:

      • SYBR Green Master Mix

      • Forward and Reverse primers for this compound (e.g., Forward: 5'-CGCCACATTGTGGATGAGGTCA-3', Reverse: 5'-TGGCAAAGGAGACCAGCGTGAA-3')

      • cDNA template

      • Nuclease-free water

    • Use a housekeeping gene (e.g., GAPDH, ACTB) for normalization.

  • Thermal Cycling Conditions:

    • Initial denaturation: 95°C for 10 minutes.

    • 40 cycles of:

      • Denaturation: 95°C for 15 seconds.

      • Annealing/Extension: 60°C for 1 minute.[7]

    • Melting curve analysis to confirm product specificity.

  • Data Analysis:

    • Calculate the relative expression of this compound using the 2-ΔΔCt method.

Western Blotting

Objective: To detect and quantify this compound protein levels in tissue or cell lysates.

Protocol:

  • Protein Extraction and Quantification:

    • Lyse cells or tissues in RIPA buffer containing protease inhibitors.

    • Centrifuge to pellet cell debris and collect the supernatant.

    • Determine protein concentration using a BCA or Bradford assay.

  • SDS-PAGE and Protein Transfer:

    • Denature 20-40 µg of protein per lane by boiling in Laemmli sample buffer.

    • Separate proteins on a 7.5-10% SDS-polyacrylamide gel.

    • Transfer proteins to a PVDF or nitrocellulose membrane.

  • Blocking and Antibody Incubation:

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.[8]

    • Incubate the membrane with a primary antibody against this compound overnight at 4°C. Recommended dilutions:

      • Rabbit polyclonal: 1:500 - 1:2000[2]

      • Rabbit polyclonal: 1:1000[1]

      • Mouse monoclonal: 1:1000[9]

  • Secondary Antibody and Detection:

    • Wash the membrane with TBST.

    • Incubate with an HRP-conjugated secondary antibody (e.g., goat anti-rabbit or goat anti-mouse) at a dilution of 1:2000 to 1:10,000 for 1 hour at room temperature.[8][9]

    • Wash the membrane with TBST.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Data Analysis:

    • Image the blot using a chemiluminescence imaging system.

    • Normalize the this compound band intensity to a loading control (e.g., β-actin, GAPDH).

Mandatory Visualization

The following diagrams illustrate key signaling pathways and a general experimental workflow involving this compound.

EFTUD2_STAT3_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IL6 IL-6 IL6R IL-6R IL6->IL6R JAK JAK IL6R->JAK Activation STAT3 STAT3 JAK->STAT3 Phosphorylation pSTAT3 pSTAT3 STAT3->pSTAT3 pSTAT3_dimer pSTAT3 Dimer pSTAT3->pSTAT3_dimer Dimerization This compound This compound This compound->STAT3 Upregulates Vimentin Vimentin (EMT Marker) pSTAT3_dimer->Vimentin Transcription MCL1 MCL-1 (Anti-apoptotic) pSTAT3_dimer->MCL1 Transcription EFTUD2_CRC_Pathway cluster_extracellular Extracellular cluster_macrophage Macrophage cluster_epithelial Intestinal Epithelial Cell LPS LPS (Gut Microbiota) TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 NFkB NF-κB MyD88->NFkB Activation ProTumor_Cytokines Pro-tumor Cytokines (IL-6, TNF-α) NFkB->ProTumor_Cytokines Transcription STAT3_epi STAT3 ProTumor_Cytokines->STAT3_epi Activation EFTUD2_macro This compound EFTUD2_macro->MyD88 Regulates Splicing Bcl_XL Bcl-XL (Anti-apoptotic) STAT3_epi->Bcl_XL Transcription Proliferation Cell Proliferation Bcl_XL->Proliferation Promotes Experimental_Workflow Tissue Normal & Tumor Tissue Samples RNA RNA Extraction Tissue->RNA Protein Protein Extraction Tissue->Protein IHC Immunohistochemistry Tissue->IHC cDNA cDNA Synthesis RNA->cDNA WB Western Blot Protein->WB qPCR qRT-PCR cDNA->qPCR Data Data Analysis (Expression Comparison) qPCR->Data WB->Data IHC->Data

References

Validating the Effect of EFTUD2 Mutations on Splicing Efficiency: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of experimental methodologies used to validate the impact of mutations in the Elongation Factor Tu GTP Binding Domain Containing 2 (EFTUD2) gene on pre-mRNA splicing efficiency. Mutations in this compound, a core component of the U5 small nuclear ribonucleoprotein (snRNP) of the spliceosome, are known to cause Mandibulofacial Dysostosis with Microcephaly (MFDM), a rare congenital disorder.[1][2][3] Validating the pathogenicity of these mutations is crucial for accurate diagnosis and the development of potential therapeutic strategies.

The Role of this compound in Splicing

This compound is a highly conserved GTPase that plays a critical role in the spliceosome, the cellular machinery responsible for removing introns from pre-messenger RNA (pre-mRNA).[4] As part of the U5 snRNP, this compound is essential for the catalytic activation and conformational rearrangements of the spliceosome, ensuring the precise ligation of exons to form mature mRNA.[4][5][6] Haploinsufficiency of this compound, resulting from loss-of-function mutations, disrupts this process, leading to widespread splicing defects.[7][8]

EFTUD2_Spliceosome_Pathway cluster_pre_assembly tri-snRNP Assembly cluster_spliceosome_assembly Spliceosome Core Assembly cluster_catalysis Catalysis & Maturation U4 U4 snRNP tri_snRNP U4/U6.U5 tri-snRNP U4->tri_snRNP associate U6 U6 snRNP U6->tri_snRNP U5 U5 snRNP (contains this compound) U5->tri_snRNP Spliceosome_B Pre-catalytic Spliceosome (Complex B) tri_snRNP->Spliceosome_B pre_mRNA pre-mRNA Spliceosome_A Complex A (U1, U2 bind pre-mRNA) pre_mRNA->Spliceosome_A U1 U1 snRNP U1->Spliceosome_A U2 U2 snRNP U2->Spliceosome_A Spliceosome_A->Spliceosome_B Active_Spliceosome Active Spliceosome (this compound-mediated rearrangement) Spliceosome_B->Active_Spliceosome Splicing Intron Excision & Exon Ligation Active_Spliceosome->Splicing mRNA Mature mRNA Splicing->mRNA

Caption: Role of this compound in the pre-mRNA splicing pathway.

Comparative Analysis of Validation Methods

Several experimental approaches are employed to determine how this compound variants affect splicing. The choice of method depends on the specific research question, available patient material, and desired level of detail.

Method Principle Primary Output Advantages Limitations Alternative Approaches
Minigene Splicing Assay An exon of interest and its flanking intronic sequences are cloned into a reporter vector. The construct (wild-type vs. mutant) is transfected into cells, and splicing patterns of the transcribed minigene are analyzed.[9][10]RT-PCR products of different sizes indicating normal splicing, exon skipping, or intron retention.[11]Does not require patient RNA.[10] Provides direct functional validation of a specific variant's effect on splicing. Relatively fast and cost-effective.Splicing patterns can be cell-type specific. May not fully recapitulate the native chromatin context and complex regulatory environment of the endogenous gene.In vitro splicing assays, patient-derived cell culture and RNA analysis.
RNA Sequencing (RNA-Seq) High-throughput sequencing of the entire transcriptome from patient-derived cells or animal models.[12]Global, transcriptome-wide identification and quantification of splicing events (e.g., exon skipping, intron retention, cryptic splice site usage).[1][13]Unbiased, genome-wide view of splicing defects.[7] Can identify novel and unexpected splicing alterations in multiple genes.[1]Requires patient-derived cells or animal models. Data analysis is complex and computationally intensive. Can be expensive.Targeted RNA sequencing, RT-qPCR for specific splicing events.
In Vitro Splicing Assay A radiolabeled pre-mRNA transcript containing the variant is incubated with a nuclear extract from cells (e.g., HeLa cells). The resulting spliced RNA products are analyzed.[14]Direct visualization of splicing intermediates and products via electrophoresis.Allows for detailed mechanistic studies of the splicing reaction under controlled, cell-free conditions.[14] Can be used to dissect the roles of specific cis-acting elements and trans-acting factors.Lacks the cellular context. Preparation of high-quality nuclear extracts can be challenging.Minigene assays, analysis of RNA from patient cells.

Quantitative Data on this compound Mutation Effects

Studies have demonstrated that this compound mutations lead to quantifiable changes in splicing patterns. Below is a summary of representative findings.

This compound Variant Model System Method Key Quantitative Finding Phenotypic Consequence Reference
c.271+1G>A Minigene transfected into HeLa cellsMinigene AssayErroneous integration of a 118 bp fragment from intron 3 in the mutant construct.[15][16][17]Leads to a truncated protein, contributing to MFDM.[15][16][17]
Homozygous deletion of Exon 2 Mouse model (neural crest cells)RNA-SeqSignificant increase in exon 3 skipping in the Mdm2 transcript.[1]Increased nuclear p53 and apoptosis, leading to craniofacial malformations.[1][18][1]
Various missense variants Minigene transfected into HeLa cellsMinigene Assay5 out of 15 tested missense variants altered the normal splicing pattern, primarily through exon skipping or cryptic splice site activation.[19][20]Introduction of a premature termination codon, leading to loss-of-function.[19][20]
NM_004247.4:c.492+1del Patient-derived cellsRNA-SeqConfirmed skipping of exon 6 in the mutant this compound transcript.[13][21]Disruption of the critical GTP-binding domain, impairing protein function.[13][21]

Detailed Experimental Protocols

Minigene Splicing Assay

This protocol is a generalized procedure based on methodologies described in the literature for validating splice site variants.[9][15][22]

Minigene_Assay_Workflow cluster_cloning Step 1: Construct Generation cluster_transfection_analysis Step 2: Functional Analysis gDNA Genomic DNA (Wild-Type & Mutant) PCR PCR Amplification of Exon + Flanking Introns gDNA->PCR Ligation Ligation into Vector PCR->Ligation Vector pSPL3 Minigene Vector Vector->Ligation Constructs WT & Mutant Minigene Constructs Ligation->Constructs Transfection Transient Transfection Constructs->Transfection Cells Culture HeLa Cells Cells->Transfection RNA_Isolation Total RNA Isolation (24-48h post-transfection) Transfection->RNA_Isolation RT_PCR RT-PCR with Vector-Specific Primers RNA_Isolation->RT_PCR Analysis Gel Electrophoresis & Sanger Sequencing of bands RT_PCR->Analysis

Caption: Workflow for a minigene splicing assay.

Methodology:

  • Primer Design: Design primers to amplify the exon containing the putative mutation, along with at least 100-300 base pairs of the flanking intronic sequences from genomic DNA. Incorporate restriction sites (e.g., EcoRI, NdeI) compatible with the minigene vector (e.g., pSPL3) into the primers.[15]

  • PCR Amplification and Cloning: Amplify the target region from both wild-type and mutant genomic DNA. Digest the PCR products and the pSPL3 vector with the chosen restriction enzymes. Ligate the wild-type and mutant fragments into the vector separately.

  • Sequence Verification: Confirm the sequence and orientation of the inserts in both wild-type and mutant constructs via Sanger sequencing.

  • Cell Culture and Transfection: Culture a suitable cell line, such as HeLa or HEK293T, under standard conditions.[11][23] Transfect the cells with the wild-type and mutant minigene plasmids using a standard transfection reagent.

  • RNA Extraction and RT-PCR: Approximately 24-48 hours post-transfection, harvest the cells and extract total RNA. Synthesize cDNA using reverse transcriptase. Perform PCR using primers specific to the exons of the pSPL3 vector, which flank the cloning site.[11]

  • Analysis: Analyze the RT-PCR products on an agarose (B213101) gel. Different sized bands will correspond to correctly spliced transcripts, exon skipping, or intron retention. Excise the bands from the gel and purify the DNA for Sanger sequencing to confirm the identity of the splice products.[9]

RNA Sequencing (RNA-Seq) Analysis of Splicing

This protocol outlines the key steps for identifying splicing defects using RNA-seq on patient-derived cells or animal models.[1][13]

RNA_Seq_Workflow cluster_sample_prep Step 1: Sample & Library Preparation cluster_bioinformatics Step 2: Bioinformatic Analysis Samples Biological Samples (e.g., Patient LCLs, Mouse Tissue) RNA_Extraction Total RNA Extraction Samples->RNA_Extraction Library_Prep rRNA Depletion & Library Construction RNA_Extraction->Library_Prep Sequencing High-Throughput Sequencing (e.g., Illumina) Library_Prep->Sequencing QC Quality Control (FastQC) Sequencing->QC Alignment Alignment to Reference Genome (STAR) QC->Alignment Splicing_Analysis Differential Splicing Analysis (e.g., rMATS, MAJIQ) Alignment->Splicing_Analysis Results Quantification of Splicing Events (Exon Skipping, Intron Retention, etc.) Splicing_Analysis->Results

Caption: Workflow for RNA-Seq analysis of splicing defects.

Methodology:

  • Sample Collection and RNA Isolation: Obtain biological samples, such as lymphoblastoid cell lines from MFDM patients and healthy controls, or specific tissues from animal models (e.g., embryonic heads from this compound mutant mice).[1] Extract high-quality total RNA.

  • Library Preparation: Deplete ribosomal RNA (rRNA) from the total RNA. Prepare sequencing libraries using a stranded RNA library preparation kit (e.g., Illumina TruSeq Stranded Total RNA). This involves RNA fragmentation, cDNA synthesis, and adapter ligation.[12]

  • Sequencing: Sequence the prepared libraries on a high-throughput platform (e.g., Illumina HiSeq/NovaSeq) to generate paired-end reads.[12]

  • Data Quality Control: Assess the quality of the raw sequencing reads using tools like FastQC.

  • Alignment: Align the high-quality reads to the appropriate reference genome using a splice-aware aligner such as STAR.

  • Differential Splicing Analysis: Use specialized bioinformatics tools (e.g., rMATS, MAJIQ) to compare the aligned reads from mutant/patient samples against controls. These tools identify and quantify various types of alternative splicing events, including skipped exons (SE), retained introns (RI), alternative 5' splice sites (A5SS), alternative 3' splice sites (A3SS), and mutually exclusive exons (MXE).

  • Validation: Validate key findings from the RNA-seq data using RT-PCR followed by gel electrophoresis and Sanger sequencing.[1]

Comparison with Alternative Splicing Factors

Mutations in other core spliceosomal proteins also cause related, yet distinct, craniofacial disorders, highlighting a class of diseases known as "spliceosomopathies." This suggests that while these factors are part of the same general machinery, they may have non-redundant roles or that specific tissues, like the developing neural crest, are uniquely sensitive to the proper dosage of these proteins.[24][25]

Gene Protein Function Associated Syndrome Common Phenotypic Overlap with MFDM
This compound U5 snRNP component, GTPaseMandibulofacial Dysostosis with Microcephaly (MFDM)Mandibular hypoplasia, microcephaly, ear anomalies
SF3B4 U2 snRNP componentNager Syndrome (Acrofacial Dysostosis)Mandibular and malar hypoplasia, ear anomalies
SNRPB Core Sm protein of U1, U2, U4, U5 snRNPsCerebro-costo-mandibular syndrome (CCMS)Micrognathia, cleft palate
TXNL4A U5 snRNP-associated proteinBurn-McKeown syndrome (BMKS)Choanal atresia, ear and eye anomalies

This comparison underscores a critical theme in spliceosomopathies: mutations in ubiquitously expressed, essential splicing factors can result in highly specific, tissue-restricted developmental defects.[24][25] The investigation into why the craniofacial region is particularly vulnerable remains an active area of research.

References

A Comparative Guide to EFTUD2's Role in Major versus Minor Spliceosomes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the role of the Elongation Factor Tu GTP Binding Domain Containing 2 (EFTUD2) protein in the major (U2-type) and minor (U12-type) spliceosomes. This compound, also known as Snu114, is a highly conserved GTPase and a core component of the U5 small nuclear ribonucleoprotein (snRNP) complex. The U5 snRNP is a fundamental constituent of both spliceosome types, highlighting the central role of this compound in the splicing of both major and minor introns.[1][2][3] Mutations in this compound are linked to mandibulofacial dysostosis with microcephaly (MFDM), a severe developmental disorder, underscoring its critical function in cellular processes.[4][5]

While this compound is integral to both splicing machineries, subtle differences in its interactions and regulatory mechanisms are emerging. This guide summarizes the current understanding, presents available quantitative data, details relevant experimental protocols, and provides visual representations of the molecular pathways involved.

Comparative Analysis of this compound Function

FeatureMajor (U2-type) SpliceosomeMinor (U12-type) SpliceosomeKey References
Core Function A core component of the U5 snRNP, essential for the catalytic activation and conformational rearrangements of the spliceosome. Involved in both steps of splicing.Also a core component of the U5 snRNP, which is shared with the major spliceosome. Essential for the splicing of rare U12-type introns.[2][3][6]
Key Interaction Partners Interacts with PRPF8 and the helicase BRR2 within the U5 snRNP. This interaction is crucial for the unwinding of the U4/U6 duplex, a key activation step.Interacts with the same core U5 snRNP proteins (PRPF8, BRR2). However, the context of interaction differs due to the presence of minor spliceosome-specific proteins in the U11/U12 di-snRNP and the U4atac/U6atac.U5 tri-snRNP. Specific differential interaction partners within the minor spliceosome are not yet fully characterized.[7]
GTPase Activity The precise role of GTP binding and hydrolysis by this compound in the major spliceosome is still under investigation. It is thought to be involved in conformational switching of the spliceosome.The specific GTPase activity of this compound within the minor spliceosome has not been quantitatively distinguished from its role in the major spliceosome. It is presumed to have a similar function in driving conformational changes.[7]
Impact of Dysfunction Haploinsufficiency of this compound leads to widespread splicing defects, predominantly exon skipping of U2-type introns, affecting genes crucial for craniofacial and neuronal development.While this compound is essential for minor intron splicing, the direct consequences of its dysfunction on the global splicing of U12-type introns are less well-characterized compared to its effects on major introns. It is known that defects in the minor spliceosome can lead to diseases.[4][8][9]
Structural Context High-resolution cryo-EM structures of the major spliceosome in various stages have revealed the central position of this compound within the catalytic core.Recent cryo-EM structures of the human minor spliceosome have confirmed the integration of the U5 snRNP, including this compound, into this complex. Detailed structural comparisons of this compound's conformation and specific contacts in both spliceosomes are ongoing.[1][10][11][12][13]

Experimental Protocols

Co-Immunoprecipitation (Co-IP) to Identify Differential Interaction Partners

Objective: To identify proteins that interact with this compound specifically in the context of the major or minor spliceosome. This can be achieved by using cell lines with tagged this compound and performing Co-IP followed by mass spectrometry.

Methodology:

  • Cell Culture and Lysis:

    • Culture HeLa or HEK293T cells expressing FLAG-tagged this compound.

    • Harvest cells and prepare nuclear extracts to enrich for spliceosomal components. A detailed protocol for nuclear extract preparation can be found in referenced literature.

    • Lyse the nuclei in a buffer containing mild non-ionic detergents (e.g., NP-40) and protease/phosphatase inhibitors to preserve protein-protein interactions.

  • Immunoprecipitation:

    • Incubate the nuclear lysate with anti-FLAG antibody-conjugated magnetic beads for 2-4 hours at 4°C with gentle rotation.

    • Wash the beads extensively with lysis buffer to remove non-specific binders.

  • Elution and Analysis:

    • Elute the bound protein complexes using a competitive FLAG peptide or by changing the pH.

    • Separate the eluted proteins by SDS-PAGE and identify them using mass spectrometry (LC-MS/MS).

    • To distinguish between major and minor spliceosome interactors, results can be compared with known compositions of each spliceosome. Further validation can be performed by knocking down core components of either the major (e.g., U1 or U2 snRNPs) or minor (e.g., U11 or U12 snRNPs) spliceosome prior to Co-IP.

In Vitro Splicing Assay to Compare Splicing Efficiency

Objective: To quantitatively compare the efficiency of major and minor intron splicing in the presence of varying concentrations of functional this compound.

Methodology:

  • Preparation of Splicing Substrates:

    • Generate two pre-mRNA substrates by in vitro transcription from linearized plasmid DNA.

      • Major intron substrate: A well-characterized pre-mRNA containing a U2-type intron (e.g., from the adenovirus major late transcript).

      • Minor intron substrate: A pre-mRNA containing a U12-type intron (e.g., from the human P120 gene).

    • Incorporate a radioactive label (e.g., [α-³²P]UTP) during transcription for visualization.

  • In Vitro Splicing Reaction:

    • Prepare HeLa cell nuclear extract, which contains all the necessary components for both major and minor splicing.

    • Set up splicing reactions containing the radiolabeled pre-mRNA substrate, nuclear extract, ATP, and an ATP-regenerating system.

    • To assess the role of this compound, the nuclear extract can be immunodepleted of this compound and supplemented with recombinant wild-type or mutant this compound protein at varying concentrations.

  • Analysis of Splicing Products:

    • Stop the splicing reactions at different time points and extract the RNA.

    • Separate the pre-mRNA, splicing intermediates (lariat-exon 2, free exon 1), and spliced mRNA by denaturing polyacrylamide gel electrophoresis (PAGE).

    • Visualize the RNA species by autoradiography and quantify the band intensities to determine the splicing efficiency (ratio of spliced mRNA to total RNA).

Minigene Splicing Assay in Cells

Objective: To assess the impact of this compound knockdown on the splicing of major and minor introns in a cellular context.

Methodology:

  • Minigene Construct Design:

    • Create two reporter minigene plasmids.

      • Major intron reporter: A construct containing an exon-intron-exon cassette with a U2-type intron. The exons should be flanked by sequences that allow for RT-PCR amplification.

      • Minor intron reporter: A similar construct but with a U12-type intron.

    • The reporter can include a fluorescent protein to allow for downstream flow cytometry analysis.

  • Cell Transfection and this compound Knockdown:

    • Co-transfect HEK293T cells with the minigene construct and either a control siRNA or an siRNA targeting this compound.

    • Allow 48-72 hours for gene expression and this compound knockdown.

  • RNA Analysis:

    • Isolate total RNA from the transfected cells.

    • Perform reverse transcription followed by PCR (RT-PCR) using primers specific to the minigene exons.

    • Analyze the PCR products on an agarose (B213101) gel to visualize splicing patterns (correctly spliced vs. intron-retained transcripts).

    • For quantitative analysis, use quantitative RT-PCR (qRT-PCR) to measure the relative abundance of spliced and unspliced transcripts.

Visualizing this compound's Role: Pathways and Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the involvement of this compound in the assembly and activation of the major and minor spliceosomes.

Major_Spliceosome_Assembly cluster_pre_mRNA pre-mRNA cluster_snRNPs snRNPs cluster_Spliceosome Spliceosome Assembly 5ss 5' Splice Site BP Branch Point A_complex Complex A 3ss 3' Splice Site U1 U1 snRNP U1->5ss U2 U2 snRNP U2->BP U4U6U5 U4/U6.U5 tri-snRNP (contains this compound) B_complex Complex B U4U6U5->B_complex A_complex->B_complex Recruitment of U4/U6.U5 tri-snRNP B_act Complex B_act (Catalytically Activated) B_complex->B_act Conformational Rearrangement (this compound-dependent) Minor_Spliceosome_Assembly cluster_pre_mRNA_minor pre-mRNA (U12-type intron) cluster_snRNPs_minor snRNPs cluster_Spliceosome_minor Spliceosome Assembly 5ss_m 5' Splice Site BPS_m Branch Point Site A_complex_m Complex A 3ss_m 3' Splice Site U11U12 U11/U12 di-snRNP U11U12->5ss_m U11U12->BPS_m U4atacU6atacU5 U4atac/U6atac.U5 tri-snRNP (contains this compound) B_complex_m Complex B U4atacU6atacU5->B_complex_m A_complex_m->B_complex_m Recruitment of U4atac/U6atac.U5 tri-snRNP B_act_m Complex B_act (Catalytically Activated) B_complex_m->B_act_m Conformational Rearrangement (this compound-dependent) Experimental_Workflow cluster_CoIP Co-Immunoprecipitation cluster_in_vitro In Vitro Splicing cluster_minigene Minigene Assay CoIP_start Nuclear Extract with FLAG-EFTUD2 CoIP_IP Immunoprecipitation (anti-FLAG beads) CoIP_start->CoIP_IP CoIP_wash Wash CoIP_IP->CoIP_wash CoIP_elute Elution CoIP_wash->CoIP_elute CoIP_MS Mass Spectrometry CoIP_elute->CoIP_MS invitro_start Radiolabeled pre-mRNA (Major or Minor Intron) invitro_splice Incubate with Nuclear Extract invitro_start->invitro_splice invitro_extract RNA Extraction invitro_splice->invitro_extract invitro_PAGE Denaturing PAGE invitro_extract->invitro_PAGE invitro_analyze Autoradiography & Quantification invitro_PAGE->invitro_analyze minigene_start Co-transfect Cells with Minigene & siRNA minigene_kd This compound Knockdown minigene_start->minigene_kd minigene_RNA RNA Isolation minigene_kd->minigene_RNA minigene_RT RT-PCR minigene_RNA->minigene_RT minigene_gel Agarose Gel Electrophoresis minigene_RT->minigene_gel

References

Confirming the GTPase Activity of EFTUD2 In Vitro: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

EFTUD2 (Elongation Factor Tu GTP Binding Domain Containing 2), also known as Snu114, is a crucial component of the U5 small nuclear ribonucleoprotein (snRNP) complex, which is a core part of the spliceosome.[1][2][3] Functioning as a spliceosomal GTPase, this compound is implicated in the regulation of pre-mRNA splicing.[4][5][6][7] Mutations in the this compound gene are associated with mandibulofacial dysostosis with microcephaly (MFDM), highlighting its importance in human development.[4][5] While its role as a GTP-binding protein is established, direct in vitro confirmation and quantification of its intrinsic GTPase activity have been challenging, with some studies suggesting it may act more as a structural component within the spliceosome, binding GTP without significant hydrolysis.[1]

This guide provides a comparative framework for researchers aiming to experimentally confirm and quantify the in vitro GTPase activity of this compound. It outlines detailed protocols for established GTPase assays and presents a comparative data structure for benchmarking against other GTPases.

Comparative Data on GTPase Activity

Direct experimental data on the intrinsic GTPase activity of purified this compound is not extensively available in the current literature. To facilitate research in this area, the following table provides a template for comparing the kinetic parameters of this compound with those of a well-characterized translational GTPase, Elongation Factor Tu (EF-Tu). This structure allows for the direct comparison of experimentally determined values for this compound against a known standard.

ProteinMethodk_cat (min⁻¹)K_m (µM)Reference
This compound e.g., GTPase-Glo™To be determinedTo be determined
EF-Tu (WT) e.g., Radioisotope filter bindingData dependent on experimental conditionsData dependent on experimental conditions[8]

Experimental Protocols

Several in vitro methods can be employed to measure GTPase activity. The choice of assay depends on factors such as the required sensitivity, throughput, and the availability of specific reagents and instrumentation. Below are detailed protocols for three commonly used assays.

Luminescence-Based GTPase Assay (GTPase-Glo™)

This commercially available assay measures GTPase activity by quantifying the amount of GTP remaining after the enzymatic reaction. The remaining GTP is converted to ATP, which then generates a luminescent signal. A higher GTPase activity results in less remaining GTP and thus a lower luminescent signal.[9]

Materials:

  • Purified this compound protein

  • GTPase-Glo™ Assay Kit (Promega)

  • GTPase/GAP buffer (50 mM Tris-HCl, pH 7.5, 50 mM NaCl, 20 mM EDTA, 5 mM MgCl₂)

  • GTP solution

  • White, opaque 96- or 384-well plates

  • Luminometer

Procedure:

  • Reagent Preparation: Prepare the GTPase-Glo™ Reagent and Detection Reagent according to the manufacturer's instructions.

  • Reaction Setup:

    • In a multi-well plate, add 5 µL of purified this compound protein at various concentrations.

    • Include a "no enzyme" control well containing only the reaction buffer.

    • Initiate the reaction by adding 5 µL of a 2X GTP solution to each well. The final GTP concentration should be optimized based on the expected K_m of the enzyme.

  • Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60-120 minutes) to allow for GTP hydrolysis.[10]

  • Signal Generation:

    • Add 10 µL of the reconstituted GTPase-Glo™ Reagent to each well.

    • Incubate at room temperature for 30 minutes to convert the remaining GTP to ATP.

  • Detection:

    • Add 20 µL of the Detection Reagent to each well.

    • Incubate for 5-10 minutes at room temperature.

    • Measure the luminescence using a plate reader.

  • Data Analysis: The luminescent signal is inversely proportional to the GTPase activity. Calculate the amount of GTP hydrolyzed by comparing the signal from the this compound-containing wells to the "no enzyme" control.

Fluorescence-Based Phosphate (B84403) Detection Assay

This method provides real-time measurement of GTP hydrolysis by detecting the release of inorganic phosphate (Pi) using a fluorescently labeled phosphate-binding protein.[11][12]

Materials:

  • Purified this compound protein

  • Phosphate-binding protein (PBP) labeled with a fluorescent dye (e.g., MDCC)

  • GTP solution

  • Assay buffer (e.g., 20 mM Tris-HCl, pH 7.5, 50 mM NaCl, 5 mM MgCl₂)

  • Fluorometer

Procedure:

  • Reaction Setup:

    • In a fluorometer cuvette, prepare a reaction mixture containing the assay buffer, a known concentration of the fluorescently labeled PBP, and the purified this compound protein.

  • Baseline Measurement: Record the baseline fluorescence of the mixture before initiating the reaction.

  • Reaction Initiation: Add GTP to the cuvette to start the GTP hydrolysis reaction.

  • Real-Time Monitoring: Continuously measure the increase in fluorescence over time. The binding of the released Pi to the PBP causes a conformational change that increases the fluorescence of the attached dye.

  • Data Analysis: The rate of increase in fluorescence is directly proportional to the rate of GTP hydrolysis. The initial velocity of the reaction can be determined from the slope of the fluorescence curve.

Radioisotope Filter-Binding Assay

This classic method measures the hydrolysis of [γ-³²P]GTP to [γ-³²P]Pi. The protein-bound GTP is separated from the free Pi by binding to a nitrocellulose filter.

Materials:

  • Purified this compound protein

  • [γ-³²P]GTP

  • Non-radioactive GTP

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 5 mM MgCl₂, 1 mM DTT)

  • Nitrocellulose filters

  • Scintillation counter and scintillation fluid

Procedure:

  • Reaction Setup:

    • Prepare a reaction mixture containing the assay buffer, purified this compound protein, and [γ-³²P]GTP.

  • Incubation: Incubate the reaction at the desired temperature (e.g., 30°C) for various time points.

  • Reaction Termination and Filtration:

    • At each time point, stop the reaction by adding a stop buffer (e.g., ice-cold buffer containing EDTA).

    • Quickly filter the reaction mixture through a nitrocellulose filter. The protein with the bound [γ-³²P]GTP will be retained on the filter, while the hydrolyzed [³²P]Pi will pass through.

  • Washing: Wash the filters with ice-cold wash buffer to remove any non-specifically bound radioactivity.

  • Quantification:

    • Place the filters in scintillation vials with scintillation fluid.

    • Measure the amount of radioactivity on each filter using a scintillation counter.

  • Data Analysis: The decrease in radioactivity on the filter over time corresponds to the rate of GTP hydrolysis.

Signaling Pathways and Experimental Workflows

To aid in the conceptualization of the experimental process, the following diagrams illustrate the GTPase cycle and a typical in vitro GTPase assay workflow.

GTPase_Cycle cluster_cycle GTPase Cycle cluster_regulation Regulation GTPase-GDP Inactive GTPase-GDP GTPase-GTP Active GTPase-GTP GTPase-GDP->GTPase-GTP GEF (GDP -> GTP) GTPase-GTP->GTPase-GDP GAP (GTP Hydrolysis) GEF GEF (Guanine Nucleotide Exchange Factor) GAP GAP (GTPase Activating Protein) In_Vitro_GTPase_Assay_Workflow cluster_workflow Experimental Workflow start 1. Prepare Reaction Mix (Purified this compound, Buffer) initiate 2. Initiate Reaction (Add GTP) start->initiate incubate 3. Incubate (Allow GTP Hydrolysis) initiate->incubate detect 4. Detect Signal (e.g., Luminescence, Fluorescence, Radioactivity) incubate->detect analyze 5. Analyze Data (Calculate GTP Hydrolysis Rate) detect->analyze

References

Unraveling the Phenotypic Spectrum of EFTUD2 Mutant Alleles: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced differences in clinical presentation arising from various mutations in the EFTUD2 gene is critical for advancing diagnostics, prognostics, and therapeutic strategies. This guide provides a comparative analysis of phenotypes associated with different this compound mutant alleles, supported by experimental data and detailed methodologies.

Mutations in the Elongation Factor Tu GTP Binding Domain Containing 2 (this compound) gene are the causative factor for Mandibulofacial Dysostosis with Microcephaly (MFDM), also known as Guion-Almeida type (MFDGA). This rare autosomal dominant disorder is characterized by a wide spectrum of clinical features, primarily affecting craniofacial development. This compound is a core component of the spliceosome, a cellular machinery responsible for processing pre-mRNA. Consequently, pathogenic variants in this compound lead to splicing defects, cellular stress, and the diverse clinical manifestations observed in patients. While a core set of phenotypes is associated with this compound mutations, the severity and combination of these features can vary depending on the specific allele.

Comparative Analysis of Phenotypes

To facilitate a clear comparison, the following table summarizes the prevalence of key clinical features across a cohort of individuals with various this compound mutations. The data is synthesized from multiple large-scale studies and demonstrates the phenotypic variability. It is important to note that establishing a strict genotype-phenotype correlation remains challenging due to the diverse nature of the mutations (missense, nonsense, frameshift, splice site, and deletions) and the complex genetic background of individuals. However, trends in the presentation of certain features can be observed.

Clinical FeaturePrevalence in this compound Mutant Alleles (%)Notes
Craniofacial Anomalies
Microcephaly~90%Often postnatal in onset and progressive.[1][2][3]
Mandibular Hypoplasia (Micrognathia)>95%A hallmark feature of the syndrome.[2][3]
Malar Hypoplasia>90%Contributes to the characteristic facial appearance.[2][3]
External Ear Malformations (e.g., microtia, anotia)>95%Can range from small, misshapen ears to complete absence.[1][2][4]
Cleft Palate~50-60%A common finding, often associated with feeding difficulties.[1]
Choanal Atresia/Stenosis~40-50%Blockage or narrowing of the nasal passages.[1][5][6]
Neurological Manifestations
Intellectual Disability/Developmental Delay~95-100%Varies in severity from mild to profound.[4]
Seizures~20-30%
Structural Brain AnomaliesLess commonMay include cerebral or cerebellar atrophy.
Other Systemic Features
Hearing Loss (Conductive, Sensorineural, or Mixed)>90%Often secondary to ear malformations.
Esophageal Atresia/Tracheoesophageal Fistula~25-30%A significant cause of morbidity and mortality.[6]
Congenital Heart Defects~20-30%
Thumb Abnormalities~30-40%Can include hypoplastic or triphalangeal thumbs.[1][5]
Short Stature~40-50%

Experimental Protocols for Functional Analysis

Validating the pathogenicity of this compound variants and understanding their molecular consequences are crucial research endeavors. The following are detailed methodologies for key experiments frequently employed in the study of this compound mutant alleles.

Minigene Splicing Assay

This in vitro assay is used to assess the impact of a specific DNA variant on pre-mRNA splicing.

1. Plasmid Construction:

  • A minigene vector (e.g., pSPL3) containing two exons and an intron is used.
  • The exon and flanking intronic sequences of this compound containing the variant of interest are amplified from patient genomic DNA.
  • The amplified fragment is cloned into the intron of the minigene vector.
  • A corresponding wild-type minigene construct is also created as a control.

2. Cell Culture and Transfection:

  • A suitable cell line (e.g., HEK293T or HeLa) is cultured under standard conditions.
  • The wild-type and mutant minigene constructs are transfected into the cells using a standard transfection reagent.

3. RNA Extraction and RT-PCR:

  • After 24-48 hours of incubation, total RNA is extracted from the transfected cells.
  • Reverse transcription polymerase chain reaction (RT-PCR) is performed using primers specific to the minigene vector's exons.

4. Analysis of Splicing Products:

  • The RT-PCR products are analyzed by agarose (B213101) gel electrophoresis to identify differences in the size of the spliced transcripts between the wild-type and mutant constructs.
  • Aberrant splicing patterns, such as exon skipping or intron retention, will result in PCR products of different sizes.
  • The identity of the PCR products is confirmed by Sanger sequencing.[7][8][9][10][11]

Analysis of Apoptosis in Zebrafish Embryos (TUNEL Assay)

The TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay is used to detect DNA fragmentation, a hallmark of apoptosis, in zebrafish embryos modeling this compound deficiency.

1. Embryo Fixation and Permeabilization:

  • Zebrafish embryos at the desired developmental stage (e.g., 24-48 hours post-fertilization) are fixed in 4% paraformaldehyde (PFA) overnight at 4°C.
  • Embryos are then washed with PBS and permeabilized by a series of methanol (B129727) washes and proteinase K treatment.[12][13][14][15]

2. TUNEL Staining:

  • The TUNEL reaction mixture, containing Terminal deoxynucleotidyl transferase (TdT) and fluorescently labeled dUTPs, is applied to the permeabilized embryos.
  • TdT catalyzes the addition of the labeled dUTPs to the 3'-hydroxyl ends of fragmented DNA.
  • Negative controls are prepared by omitting the TdT enzyme.

3. Imaging and Quantification:

  • After washing, the embryos are mounted and imaged using a fluorescence microscope.
  • The number and distribution of TUNEL-positive (apoptotic) cells are quantified in specific tissues, such as the brain and neural tube.[12][16]

Generation of this compound Mutant Zebrafish using CRISPR/Cas9

The CRISPR/Cas9 system is a powerful tool for creating targeted gene knockouts to model human diseases in zebrafish.

1. Design and Synthesis of sgRNA:

  • A single guide RNA (sgRNA) is designed to target a specific exon of the zebrafish this compound gene. Online tools are used to identify optimal target sequences with high on-target and low off-target potential.
  • The sgRNA is synthesized in vitro.[17][18][19][20][21]

2. Microinjection into Zebrafish Embryos:

  • A solution containing the synthesized sgRNA and Cas9 mRNA or protein is microinjected into one-cell stage zebrafish embryos.
  • Cas9, guided by the sgRNA, creates a double-strand break at the target site in the this compound gene.

3. Identification of Founders and Generation of Stable Lines:

  • The injected embryos (F0 generation) are raised to adulthood.
  • Founder fish carrying germline mutations are identified by outcrossing with wild-type fish and genotyping the F1 progeny.
  • Heterozygous F1 fish are then intercrossed to generate homozygous mutant zebrafish for phenotypic analysis.

Signaling Pathways and Experimental Workflows

This compound's Role in the Spliceosome and Pathogenesis of MFDM

Mutations in this compound disrupt the normal functioning of the spliceosome, a large ribonucleoprotein complex essential for pre-mRNA splicing. This disruption is a key initiating event in the pathogenesis of Mandibulofacial Dysostosis with Microcephaly.

EFTUD2_Spliceosome_Function cluster_nucleus Nucleus cluster_pathology Pathology (MFDM) This compound This compound (U5-116kDa) Spliceosome Spliceosome (U5 snRNP) This compound->Spliceosome Core Component pre_mRNA pre-mRNA Spliceosome->pre_mRNA Splicing mRNA Mature mRNA pre_mRNA->mRNA Splicing_Defects Splicing Defects Mutant_this compound Mutant this compound Dysfunctional_Spliceosome Dysfunctional Spliceosome Mutant_this compound->Dysfunctional_Spliceosome Dysfunctional_Spliceosome->Splicing_Defects MFDM_Phenotype MFDM Phenotype Splicing_Defects->MFDM_Phenotype

Caption: Role of this compound in the spliceosome and MFDM pathogenesis.

The this compound-Mdm2-p53 Signaling Pathway

Experimental evidence from mouse models has elucidated a key signaling pathway involved in the craniofacial defects seen in MFDM. Loss of functional this compound leads to the mis-splicing of the Mdm2 transcript. This results in a non-functional Mdm2 protein, a critical negative regulator of the tumor suppressor p53. The subsequent accumulation of p53 triggers apoptosis, particularly in neural crest cells, which are essential for craniofacial development.[22]

EFTUD2_p53_Pathway This compound Functional this compound Mdm2_pre_mRNA Mdm2 pre-mRNA This compound->Mdm2_pre_mRNA Correct Splicing Mdm2_mRNA Correctly Spliced Mdm2 mRNA Mdm2_pre_mRNA->Mdm2_mRNA Mdm2_mis_spliced Mis-spliced Mdm2 mRNA Mdm2_pre_mRNA->Mdm2_mis_spliced Mdm2_protein MDM2 Protein Mdm2_mRNA->Mdm2_protein p53 p53 Mdm2_protein->p53 Inhibition Apoptosis Normal Apoptosis p53->Apoptosis p53_accumulation p53 Accumulation p53->p53_accumulation Mutant_this compound Mutant this compound Mutant_this compound->Mdm2_pre_mRNA Aberrant Splicing Nonfunctional_Mdm2 Non-functional MDM2 Protein Mdm2_mis_spliced->Nonfunctional_Mdm2 Nonfunctional_Mdm2->p53 Loss of Inhibition Increased_Apoptosis Increased Apoptosis (Neural Crest Cells) p53_accumulation->Increased_Apoptosis Craniofacial_Defects Craniofacial Defects Increased_Apoptosis->Craniofacial_Defects

Caption: The this compound-Mdm2-p53 signaling pathway in MFDM.

Experimental Workflow for Characterizing this compound Mutant Alleles

This diagram outlines a typical workflow for the comprehensive characterization of a novel this compound variant identified in a patient.

Experimental_Workflow Patient Patient with Suspected MFDM Sequencing Whole Exome/Genome Sequencing Patient->Sequencing Variant_ID Identify this compound Variant Sequencing->Variant_ID In_Silico In Silico Analysis (e.g., SIFT, PolyPhen) Variant_ID->In_Silico Functional_Assays Functional Assays Variant_ID->Functional_Assays Conclusion Characterize Pathogenicity and Molecular Consequences In_Silico->Conclusion Minigene Minigene Splicing Assay Functional_Assays->Minigene Animal_Model Animal Model (e.g., Zebrafish) Functional_Assays->Animal_Model Minigene->Conclusion CRISPR CRISPR/Cas9 Knockout/in Animal_Model->CRISPR Phenotype_Analysis Phenotypic Analysis (e.g., TUNEL, Imaging) CRISPR->Phenotype_Analysis Phenotype_Analysis->Conclusion

Caption: Workflow for characterizing this compound mutant alleles.

References

Safety Operating Guide

Proper Disposal of EFTUD2 Protein: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Providing essential safety and logistical information for the proper handling and disposal of the EFTUD2 protein is crucial for maintaining a safe and compliant laboratory environment. As this compound is not classified as an inherently hazardous substance, its disposal follows standard protocols for non-hazardous biological materials. The primary focus is on the effective decontamination of the protein and any materials that have come into contact with it before they are discarded.

For researchers, scientists, and drug development professionals working with the this compound protein, a clear understanding of disposal procedures is paramount. This guide outlines the necessary steps for the safe handling and disposal of this compound, ensuring the safety of laboratory personnel and compliance with institutional and regulatory guidelines.

Handling and Personal Protective Equipment (PPE)

Before disposal, it is essential to handle the this compound protein with appropriate personal protective equipment. This includes:

  • Gloves: Nitrile or equivalent gloves should be worn at all times.

  • Eye Protection: Safety glasses with side shields or goggles are necessary to prevent eye contact.

  • Lab Coat: A standard laboratory coat should be worn to protect clothing and skin.

Decontamination and Disposal Procedures

The primary methods for the decontamination of this compound protein and contaminated materials are chemical inactivation or heat sterilization (autoclaving). The choice of method will depend on the nature of the waste (liquid or solid) and the available facilities.

Liquid Waste Containing this compound

Liquid waste, such as protein solutions or culture media, should be decontaminated before disposal down the sanitary sewer.

Chemical Decontamination:

  • Inactivation: Add a suitable disinfectant, such as a fresh 10% bleach solution (final concentration), to the liquid waste.

  • Contact Time: Allow for a minimum contact time of 30 minutes to ensure complete inactivation of the protein.

  • Disposal: After inactivation, the decontaminated liquid can be poured down the drain with copious amounts of water.

Solid Waste Contaminated with this compound

Solid waste includes items such as pipette tips, tubes, and gels that have come into contact with the this compound protein.

Autoclaving:

  • Collection: Collect all contaminated solid waste in a designated, leak-proof, and clearly labeled biohazard bag.

  • Autoclaving: Sterilize the waste by autoclaving at 121°C for a minimum of 20 minutes.

  • Disposal: Once autoclaved and cooled, the waste is considered non-hazardous and can be disposed of in the regular municipal waste stream, in accordance with institutional policies.

The following table summarizes the key disposal procedures for different types of waste contaminated with this compound protein.

Waste TypeDecontamination MethodDisposal Procedure
Liquid Waste Chemical Inactivation (e.g., 10% bleach for 30 min)Pour down the sanitary sewer with copious amounts of water.
Solid Waste Autoclaving (121°C for 20 min)Dispose of in regular municipal waste after autoclaving.

Experimental Protocols

While no specific experimental protocols for the disposal of this compound were found, the general laboratory procedures for handling non-hazardous recombinant proteins are applicable. The decontamination methods described above are standard and widely accepted in the scientific community for rendering biological materials safe for disposal.

Disposal Workflow

The following diagram illustrates the decision-making process and workflow for the proper disposal of materials contaminated with the this compound protein.

EFTUD2_Disposal_Workflow cluster_waste Waste Generation cluster_assessment Waste Assessment cluster_treatment Decontamination cluster_disposal Final Disposal Waste This compound Contaminated Waste Assess Liquid or Solid? Waste->Assess Liquid_Treat Chemical Inactivation (e.g., 10% Bleach) Assess->Liquid_Treat Liquid Solid_Treat Autoclave (121°C, 20 min) Assess->Solid_Treat Solid Sewer Sanitary Sewer Liquid_Treat->Sewer Trash Regular Municipal Waste Solid_Treat->Trash

Figure 1. Decision workflow for the proper disposal of this compound-contaminated materials.

By adhering to these procedures, laboratories can ensure the safe and responsible disposal of the this compound protein, protecting both personnel and the environment. It is always recommended to consult your institution's specific biosafety guidelines and waste disposal protocols.

Essential Safety and Operational Protocols for Handling EFTUD2 Protein

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE USE BY RESEARCH, SCIENTIFIC, AND DRUG DEVELOPMENT PROFESSIONALS

This document provides critical safety and logistical guidance for the handling and disposal of the Elongation Factor Tu GTP Binding Domain Containing 2 (EFTUD2) protein. Adherence to these protocols is essential to ensure personnel safety and maintain the integrity of experimental workflows.

Understanding this compound: Function and Potential Considerations

This compound is a crucial component of the spliceosome, a complex cellular machine responsible for processing precursor messenger RNA (pre-mRNA) into mature mRNA.[1][2][3][4] This process, known as splicing, involves the removal of non-coding regions (introns) from pre-mRNA. This compound, a GTPase, is specifically involved in the U5 snRNP particle of the spliceosome.[1][2]

Mutations in the this compound gene are associated with mandibulofacial dysostosis with microcephaly (MFDM), a developmental disorder affecting the head and face.[3][4][5] While the purified this compound protein is not infectious, its biological role underscores the importance of careful handling to avoid unintended cellular effects or personal exposure. The protein itself is considered a non-hazardous biological material and should be handled with standard laboratory precautions.

Personal Protective Equipment (PPE) for Handling this compound

The following table summarizes the mandatory personal protective equipment for all procedures involving this compound protein.

PPE CategorySpecificationRationale
Hand Protection Nitrile or latex glovesPrevents direct skin contact with the protein.
Eye Protection Safety glasses with side shields or safety gogglesProtects eyes from potential splashes or aerosols.
Body Protection Laboratory coatProtects skin and personal clothing from contamination.
Foot Protection Closed-toe shoesPrevents injury from spills or dropped items.

Operational Plan: Step-by-Step Handling Procedures

This section outlines the standard operating procedures for handling this compound protein in a laboratory setting.

Preparation and Reconstitution
  • Area Preparation : Ensure the work area, such as a biological safety cabinet or a designated benchtop, is clean and decontaminated with 70% ethanol.

  • Gather Materials : Assemble all necessary equipment, including the vial of this compound, appropriate sterile buffer or solvent, calibrated pipettes with sterile tips, and microcentrifuge tubes.

  • Don PPE : Put on all required personal protective equipment as detailed in the table above.[6][7][8][9]

  • Reconstitution : If the protein is lyophilized, briefly centrifuge the vial to collect the powder at the bottom. Reconstitute the protein using the buffer and protocol recommended by the supplier. Pipette the solvent slowly down the side of the vial to avoid foaming. Gently swirl or pipette up and down to dissolve; do not vortex, as this can denature the protein.

Aliquoting and Storage
  • Aliquoting : To avoid repeated freeze-thaw cycles that can degrade the protein, it is highly recommended to aliquot the reconstituted this compound into single-use volumes.[10][11]

  • Labeling : Clearly label each aliquot with the protein name, concentration, and date.

  • Storage : Store the aliquots at the recommended temperature, typically -20°C for short-term storage and -80°C for long-term storage, unless otherwise specified by the supplier.[10][11]

Disposal Plan: Waste Management Protocol

Proper disposal of biological materials is crucial for laboratory safety and environmental protection.

Liquid Waste
  • Collection : Collect all liquid waste containing this compound protein, including unused solutions and washes, in a designated waste container.

  • Decontamination : Decontaminate the liquid waste by adding a suitable disinfectant, such as a 10% bleach solution, and allowing for sufficient contact time as per your institution's guidelines.

  • Disposal : Dispose of the decontaminated liquid waste in accordance with institutional and local regulations.

Solid Waste
  • Segregation : All solid waste that has come into contact with the this compound protein, such as pipette tips, microcentrifuge tubes, and gloves, should be disposed of in a designated biological waste container.

  • Disposal : These materials should be handled and disposed of as biohazardous waste, typically through autoclaving and subsequent disposal with other regulated medical waste.[12]

Experimental Workflow and Safety Diagram

The following diagram illustrates the key steps in the handling and disposal of this compound protein.

EFTUD2_Handling_Workflow This compound Handling and Disposal Workflow cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal prep_area Prepare Work Area don_ppe Don PPE prep_area->don_ppe reconstitute Reconstitute Protein don_ppe->reconstitute aliquot Aliquot Protein reconstitute->aliquot storage Store at -80°C aliquot->storage liquid_waste Collect Liquid Waste aliquot->liquid_waste solid_waste Collect Solid Waste aliquot->solid_waste decontaminate Decontaminate liquid_waste->decontaminate dispose Dispose per Regulations solid_waste->dispose Biohazard Waste decontaminate->dispose

Caption: Workflow for safe handling and disposal of this compound protein.

Emergency Procedures: Spills and Exposure

Minor Spill
  • Alert nearby personnel.

  • Wearing appropriate PPE, cover the spill with absorbent material.

  • Apply a 10% bleach solution or other approved disinfectant to the spill area, working from the outside in.

  • Allow for a contact time of at least 15 minutes.

  • Clean up the absorbent material and dispose of it as biohazardous waste.

  • Wipe the area with 70% ethanol.

Personal Exposure
  • Skin Contact : Immediately wash the affected area with soap and water for at least 15 minutes.

  • Eye Contact : Flush the eyes with copious amounts of water for at least 15 minutes at an eyewash station.

  • Ingestion or Inhalation : Seek immediate medical attention.

In all cases of personal exposure, report the incident to your supervisor and follow your institution's established procedures for occupational health and safety.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.